molecular formula C5H3BrN2O2 B1287416 5-Bromopyrimidine-4-carboxylic acid CAS No. 64224-60-8

5-Bromopyrimidine-4-carboxylic acid

Cat. No.: B1287416
CAS No.: 64224-60-8
M. Wt: 202.99 g/mol
InChI Key: HZZBITVSVYFOND-UHFFFAOYSA-N
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Description

5-Bromopyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C5H3BrN2O2 and its molecular weight is 202.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromopyrimidine-4-carboxylic acid
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InChI

InChI=1S/C5H3BrN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HZZBITVSVYFOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80612504
Record name 5-Bromopyrimidine-4-carboxylic acid
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Molecular Weight

202.99 g/mol
Source PubChem
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CAS No.

64224-60-8
Record name 5-Bromo-4-pyrimidinecarboxylic acid
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Record name 5-Bromopyrimidine-4-carboxylic acid
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Record name 5-Bromo-4-pyrimidinecarboxylic acid
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Foundational & Exploratory

5-Bromopyrimidine-4-carboxylic acid synthesis mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Bromopyrimidine-4-carboxylic Acid

Introduction

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug development.[1][2] Its structure, featuring a bromine atom at the C-5 position and a carboxylic acid at the C-4 position of the pyrimidine ring, offers versatile handles for further chemical modification. This compound serves as a key intermediate in the synthesis of a wide array of biologically active molecules, including potent protein kinase inhibitors.[3]

The synthesis of functionalized pyrimidines like this one presents unique challenges. The pyrimidine ring is an electron-deficient (π-deficient) heteroaromatic system, which complicates direct electrophilic substitution reactions such as bromination and carboxylation.[4] Consequently, synthetic strategies must be carefully designed to achieve the desired regioselectivity and yield. This guide provides a detailed exploration of the primary synthesis mechanisms for this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis Route 1: Ring Formation from Acyclic Precursors

A traditional and fundamental approach to constructing the this compound core involves the condensation of a three-carbon fragment with an amidine. This method builds the heterocyclic ring from the ground up.

Mechanism: Condensation of Mucobromic Acid with Formamidine

This route utilizes mucobromic acid, a readily available 1,3-bifunctional three-carbon precursor, which reacts with formamidine (or its salt) to form the pyrimidine ring.[3][5]

The mechanism proceeds as follows:

  • Amidine Formation: Formamidine acetate or hydrochloride provides the N-C-N fragment necessary for ring closure.

  • Nucleophilic Attack: The amino groups of formamidine act as nucleophiles, attacking the carbonyl and aldehyde-equivalent carbons of mucobromic acid (or its tautomeric forms) in a stepwise manner.

  • Cyclization and Dehydration: An intramolecular condensation reaction occurs, followed by the elimination of water molecules to form the aromatic pyrimidine ring.

  • Tautomerization: The initial product likely exists in a keto form, which then tautomerizes to the more stable aromatic pyrimidine structure.

While this method is direct, it has been reported to suffer from low yields and the formation of significant byproducts, necessitating laborious purification.[3]

Experimental Protocol: Synthesis from Mucobromic Acid

A representative procedure adapted from patent literature involves the following steps:[3]

  • Reaction Setup: Formamidine acetate and mucobromic acid are combined in an alkaline medium, typically using sodium ethoxide in ethanol.

  • Condensation: The mixture is heated (e.g., at 50 °C) to drive the condensation and cyclization reaction.

  • Work-up: After cooling, the reaction mixture is acidified (e.g., with hydrochloric acid) to precipitate the crude this compound.

  • Purification: The crude product is collected by filtration and requires extensive purification, often through chromatography, to isolate the desired compound from numerous byproducts.[3]

Data Presentation: Reaction Parameters
Starting MaterialsReagents/SolventTemperatureReported YieldReference
Mucobromic acid, Formamidine acetateSodium ethoxide, Ethanol50 °C3–8% (over two steps including esterification)[3]
Mucobromic acid, Acetamidine hydrochlorideSodium ethoxide, Ethanol50 °C42% (for 5-bromo-2-methylpyrimidine-4-carboxylic acid)[5]
Workflow Diagram

cluster_0 Synthesis via Ring Formation A Mucobromic Acid + Formamidine Acetate B Add Sodium Ethoxide in Ethanol A->B Step 1: Combine Reactants C Heat Mixture to 50°C B->C Step 2: Initiate Reaction D Condensation & Cyclization C->D Step 3: Ring Formation E Acidic Work-up (HCl) D->E Step 4: Precipitation F Purification (Chromatography) E->F Step 5: Isolation G This compound F->G Final Product

Caption: Workflow for synthesis from mucobromic acid.

Synthesis Route 2: Functionalization of a Pre-formed Pyrimidine Ring

A more contemporary and often higher-yielding strategy involves modifying a pre-existing pyrimidine ring. The Minisci radical reaction is a powerful example of this approach.

Mechanism: Minisci Homolytic Alkoxycarbonylation

This method introduces the carboxylic acid functionality (as an ester) at the C-4 position of 5-bromopyrimidine through a radical-mediated process known as the Minisci reaction.[3] This approach leverages the electron-deficient nature of the pyrimidine ring, which makes it susceptible to nucleophilic radical attack.

The mechanism is as follows:

  • Radical Generation: An alkoxycarbonyl radical (e.g., •COOEt) is generated from an alkyl pyruvate (e.g., ethyl pyruvate) using a radical initiator system, such as silver nitrate (AgNO₃) and ammonium persulfate ((NH₄)₂S₂O₈). The persulfate oxidizes Ag⁺ to Ag²⁺, which then abstracts an electron from the pyruvate to generate the radical.

  • Protonation of Pyrimidine: In an acidic medium, the 5-bromopyrimidine ring is protonated at one of the nitrogen atoms. This protonation further enhances the ring's electron deficiency, making it more reactive towards the nucleophilic radical.

  • Radical Addition: The alkoxycarbonyl radical attacks the protonated pyrimidine ring. The attack is highly regioselective for the C-4 (and C-6) positions, which are the most electron-deficient sites. The bromine atom at C-5 directs the attack preferentially to the adjacent C-4 position.[3]

  • Rearomatization: The resulting radical cation intermediate is oxidized (losing an electron) and deprotonated (losing H⁺) to restore the aromaticity of the pyrimidine ring, yielding the final product, ethyl 5-bromopyrimidine-4-carboxylate.

  • Hydrolysis: The resulting ester is then hydrolyzed to the desired carboxylic acid using standard acidic or basic conditions.

Experimental Protocol: Minisci Alkoxycarbonylation

A protocol for the synthesis of the ethyl ester is described by Pier-Giorgio et al.:[3]

  • Reaction Setup: 5-bromopyrimidine is dissolved in a biphasic solvent system (e.g., toluene-water) with ethyl pyruvate and acetic acid. Acetic acid helps to solubilize the reactants and maintain an acidic environment.[3]

  • Initiation: Aqueous solutions of silver nitrate and ammonium persulfate are added sequentially to the heated mixture (e.g., 85 °C) to initiate the radical reaction.

  • Reaction Monitoring: The reaction is monitored by GC-MS or TLC until the starting material is consumed.

  • Work-up and Purification: The organic layer is separated, washed, and concentrated. The crude product is then purified by column chromatography to yield ethyl 5-bromopyrimidine-4-carboxylate.

  • Ester Hydrolysis: The purified ester is dissolved in a suitable solvent (e.g., ethanol) and treated with an aqueous base (e.g., NaOH) at room temperature. The reaction is then acidified to precipitate this compound.

Data Presentation: Minisci Reaction Parameters
SubstrateRadical PrecursorInitiator SystemSolventYield (Ester)Reference
5-BromopyrimidineEthyl PyruvateAgNO₃ / (NH₄)₂S₂O₈Toluene-H₂O, Acetic Acid48-75%[3]
5-ChloropyrimidineEthyl PyruvateAgNO₃ / (NH₄)₂S₂O₈Toluene-H₂O, Acetic Acid55%[3]
Mechanism Diagram

cluster_1 Minisci Radical Alkoxycarbonylation Mechanism A Ethyl Pyruvate + Initiator (Ag⁺/S₂O₈²⁻) B Ethoxycarbonyl Radical (•COOEt) A->B Step 1: Radical Generation E Radical Attack at C-4 B->E Step 3: Nucleophilic Addition C 5-Bromopyrimidine + H⁺ D Protonated 5-Bromopyrimidine C->D Step 2: Ring Activation D->E Step 3: Nucleophilic Addition F Radical Cation Intermediate E->F Formation of Intermediate G Oxidation & Deprotonation F->G Step 4: Rearomatization H Ethyl 5-Bromopyrimidine-4-carboxylate G->H Ester Product I Base Hydrolysis (NaOH) H->I Step 5: Hydrolysis J This compound I->J Final Acid Product

Caption: Mechanism of the Minisci radical reaction.

Synthesis Route 3: Hydrolysis of a Nitrile Precursor

Another viable synthetic pathway involves the preparation of a nitrile intermediate, 5-bromo-4-cyanopyrimidine, followed by its hydrolysis to the carboxylic acid. This two-step approach can be highly effective if the nitrile precursor is accessible.

Mechanism: Nitrile Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid can be catalyzed by either acid or base.[6][7]

  • Acid-Catalyzed Hydrolysis:

    • Protonation: The nitrogen atom of the nitrile group is protonated, which strongly activates the carbon atom toward nucleophilic attack.

    • Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon atom.

    • Proton Transfer: A proton is transferred from the oxygen to the nitrogen, forming a protonated amide.

    • Amide Formation: Deprotonation yields the amide intermediate.

    • Amide Hydrolysis: The amide is then further hydrolyzed under acidic conditions (protonation of the carbonyl oxygen followed by water attack) to yield the carboxylic acid and an ammonium ion.[7]

  • Base-Catalyzed Hydrolysis:

    • Nucleophilic Attack by Hydroxide: A hydroxide ion (OH⁻) directly attacks the electrophilic carbon of the nitrile group.

    • Protonation: The resulting anionic intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide.

    • Amide Hydrolysis: The amide is then hydrolyzed under basic conditions (nucleophilic attack of OH⁻ on the carbonyl carbon) to yield a carboxylate salt and ammonia.

    • Acidification: The final step requires acidification of the reaction mixture to protonate the carboxylate and yield the final carboxylic acid.[6]

The synthesis of the required 5-bromo-4-cyanopyrimidine intermediate can be achieved from 5-bromo-4-chloropyrimidine via nucleophilic substitution with a cyanide salt.

Workflow Diagram

cluster_2 Synthesis via Nitrile Hydrolysis A 5-Bromo-4-chloropyrimidine B Nucleophilic Substitution with NaCN A->B Step 1: Nitrile Formation C 5-Bromo-4-cyanopyrimidine B->C Intermediate D Aqueous Acid (H₂SO₄) or Base (NaOH) C->D Step 2: Set up Hydrolysis E Hydrolysis of Nitrile D->E Reaction F This compound E->F Final Product (after acidification if base is used)

Caption: Workflow for synthesis via a nitrile intermediate.

Conclusion and Outlook

The synthesis of this compound can be accomplished through several distinct mechanistic pathways.

  • The classical ring-formation approach using mucobromic acid is conceptually straightforward but often plagued by low yields and purification challenges, making it less ideal for large-scale synthesis.[3]

  • The Minisci radical alkoxycarbonylation of 5-bromopyrimidine represents a more modern, efficient, and scalable alternative. Its high regioselectivity and good yields make it an attractive method for both academic and industrial settings.[3]

  • The nitrile hydrolysis route offers a reliable pathway, provided the 5-bromo-4-cyanopyrimidine intermediate is readily accessible. The hydrolysis step itself is typically robust and high-yielding.

The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the laboratory's technical capabilities. For producing gram-scale quantities or more, the Minisci reaction appears to be the most promising and efficient strategy reported in recent literature.[3] The continued exploration of direct C-H functionalization techniques may yet provide even more streamlined and atom-economical routes to this valuable building block in the future.[8][9]

References

  • Verbitskiy, E. V., Rusinov, G. L., Chupakhin, O. N., & Charushin, V. N. (2017). Recent Advances in Direct C–H Functionalization of Pyrimidines. Synthesis, 49(24), 5439-5465.
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  • Jiao, J., et al. (2017). Recent Advances in Direct C–H Functionalization of Pyrimidines. Synlett, 28(19), 2433-2446.
  • Kamal, A., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(31), 4012-4015.
  • BenchChem. (2025). Application Notes and Protocols for the Bromination of Pyrimidine Rings. BenchChem Technical Documents.
  • Gouda, A. S., et al. (2015). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 20(8), 14386-14398.
  • Verbitskiy, E. V., et al. (2017). Recent Advances in Direct C–H Functionalization of Pyrimidines.
  • Kamal, A., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
  • Dow Chemical Co. (1976). Process for bromination of pyrimidine. U.S.
  • Kim, D., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 3069-3077.
  • Pier-Giorgio, C., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 2011(13), 1857-1860.
  • Shanghai Pharmaceutical Industry Institute. (2018). 5-bromouracil synthesis. ChemicalBook.
  • National Center for Biotechnology Information. (n.d.). 5-Bromouracil.
  • Glaxo Group Limited. (2011). 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis. ChemicalBook.
  • Brown, D. J., & Nagamatsu, T. (1979). Reaction of 5-bromouracil derivatives with sulfur nucleophiles, and a novel synthetic route to 5-sulfur-substituted uracils and nucleotides. The Journal of Organic Chemistry, 44(12), 2126-2130.
  • Chem-Impex. (n.d.). Pyrimidine-4-carboxylic acid.
  • Kress, T. J., & Szymanski, E. (1983). 5-Bromopyrimidine synthesis. Journal of Heterocyclic Chemistry, 20, 1721-1722.
  • Buchwald, S. L., et al. (2015). Aminocarbonylation of 5-Bromopyrimidine. Organic Syntheses, 92, 237-248.
  • Raju, R., et al. (2023). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation.
  • Fiveable. (n.d.). 5-bromouracil Definition.
  • Reilly Industries, Inc. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. U.S.
  • Synblock. (n.d.). 5-Bromo-4-pyrimidinecarboxylic acid.
  • El-Gaby, M. S. A. (n.d.).
  • MedchemExpress. (n.d.). Pyrimidine-4-carboxylic acid | Biochemical Reagent.
  • Cayman Chemical. (n.d.). Pyrimidine-4-Carboxylic Acid.
  • The Not So Serious Scientist. (2023, November 23). villain or hero? Mutagenesis with 5-bromouracil in bacteriophages [Video]. YouTube.
  • Santa Cruz Biotechnology. (n.d.). Pyrimidine-4-Carboxylic Acid.
  • Singh, K., et al. (2011). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 21(23), 7059-7062.
  • Shanghai Institute of Pharmaceutical Industry. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • ChemicalBook. (n.d.). 5-BROMO-4-PYRIMIDINECARBOXYLIC ACID.
  • Ahluwalia, V. K., et al. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728.
  • Suzhou Highfine Biotech Co Ltd. (2015). Preparation method for 5-bromouracil.
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Sources

A Spectroscopic Guide to 5-Bromopyrimidine-4-carboxylic Acid: Structural Elucidation for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromopyrimidine-4-carboxylic acid (CAS No. 64224-60-8) is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleobases. The strategic placement of a bromine atom and a carboxylic acid group provides two distinct points for chemical modification, making it a valuable synthon for generating diverse molecular libraries.

Accurate and unambiguous structural confirmation of this intermediate is paramount for the integrity of any research and development program. This technical guide provides an in-depth analysis of the primary spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the scientific rationale behind the spectral features and the experimental methodologies used to acquire them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the proton and carbon environments within the molecule.

¹H NMR Spectroscopy: Proton Environment Analysis

The structure of this compound features three distinct types of protons: two on the pyrimidine ring and one on the carboxylic acid. Due to the absence of adjacent protons, the two aromatic protons are expected to appear as singlets. The carboxylic acid proton is acidic and labile, typically appearing as a broad singlet far downfield.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H2~9.1 - 9.3Singlet1HDeshielded by two adjacent electronegative nitrogen atoms.
H6~9.0 - 9.2Singlet1HDeshielded by adjacent nitrogen and the electron-withdrawing carboxylic acid.
-COOH>12Broad Singlet1HHighly deshielded acidic proton, subject to hydrogen bonding and exchange.[2]

Insight from Analogs: Experimental data for the closely related analog, Methyl 5-bromopyrimidine-4-carboxylate , shows two singlets for the pyrimidine protons at δ 9.20 and δ 9.01 ppm.[3] This provides high confidence in the predicted chemical shifts for the aromatic protons of the parent carboxylic acid.

¹³C NMR Spectroscopy: Carbon Framework Characterization

The molecule possesses five carbon atoms, all of which are sp² hybridized and part of either the aromatic ring or the carboxyl group. Therefore, five distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data (based on analysis of its methyl ester analog):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxylic Acid)~165 - 170Typical range for a carboxylic acid carbon, slightly downfield from an ester.[4]
C2~161Highly deshielded by two adjacent nitrogen atoms.
C6~157Deshielded by adjacent nitrogen and attached to the carboxyl group.
C4~155Quaternary carbon attached to the bromine atom and carboxyl group.
C5~118Carbon bearing the bromine atom; halogen substitution shifts this upfield relative to other ring carbons.

Causality from Experimental Analog Data: The ¹³C NMR spectrum of Methyl 5-bromopyrimidine-4-carboxylate shows signals at δ 163.6 (C=O, ester), 161.3, 156.6, 155.3, and 118.1 ppm.[3] The pyrimidine ring carbon shifts are expected to be nearly identical in the carboxylic acid. The primary difference is the carbonyl carbon, which shifts slightly downfield from an ester (δ ~163.6 ppm) to a carboxylic acid (predicted δ ~165-170 ppm).

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust NMR spectrum is contingent on proper sample preparation and instrument parameterization.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the solid this compound. For ¹³C NMR, a higher concentration (50-100 mg) is preferable due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5]

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃).[6] Ensure the sample dissolves completely, using gentle vortexing if necessary.

    • If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]

  • Data Acquisition:

    • The NMR spectrometer is tuned to the frequencies of ¹H and ¹³C.

    • The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to maintain field stability.

    • The magnetic field homogeneity is optimized through a process called "shimming" to ensure sharp, symmetrical peaks.

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Data is acquired over 8-16 scans for a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay are required to obtain adequate signal intensity, especially for quaternary carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an excellent technique for the rapid identification of key functional groups.

The structure of this compound contains several IR-active functional groups: the carboxylic acid O-H and C=O bonds, the aromatic C-H bonds, and the various C=C and C=N bonds of the pyrimidine ring.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationIntensity / ShapeRationale
2500-3300O-H stretch (Carboxylic Acid)Strong, Very BroadThe extreme broadness is characteristic of the hydrogen-bonded dimer form of carboxylic acids.[7][8]
~1700C=O stretch (Carboxylic Acid)Strong, SharpIndicates the presence of the carbonyl group, conjugated with the aromatic ring.[7][8]
~3100-3000C-H stretch (Aromatic)Medium-WeakCharacteristic of sp² C-H bonds on the pyrimidine ring.
1600-1450C=N and C=C stretch (Ring)Medium-StrongA series of bands corresponding to the stretching vibrations within the pyrimidine ring.
1320-1210C-O stretch (Carboxylic Acid)MediumAssociated with the carbon-oxygen single bond of the carboxyl group.[7]
< 800C-Br stretchMedium-StrongTypically found in the fingerprint region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for solid samples due to its simplicity and speed, requiring minimal to no sample preparation.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interferences from ambient CO₂ and water vapor.[3]

  • Sample Application: Place a small amount of the powdered this compound onto the ATR crystal (typically diamond or germanium).

  • Pressure Application: Lower the pressure arm to apply firm, consistent contact between the solid sample and the crystal surface. This ensures an efficient interaction between the sample and the evanescent wave of the IR beam.[9]

  • Data Collection: Initiate the sample scan. The instrument typically co-adds 16 to 32 scans to generate the final spectrum with a high signal-to-noise ratio. The data is collected over the mid-IR range, typically 4000-400 cm⁻¹.

  • Cleaning: After analysis, the pressure arm is raised, and the powder is wiped from the crystal surface with a soft tissue, often moistened with a solvent like isopropanol.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a molecule. It also offers structural clues through the analysis of fragmentation patterns.

For this compound (C₅H₃BrN₂O₂), the calculated monoisotopic mass is approximately 201.94 Da. A key feature will be the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. This results in a characteristic pair of peaks ([M]⁺ and [M+2]⁺) separated by 2 m/z units with roughly equal intensity.

Predicted Mass Spectrometry Data (ESI-Negative Mode):

m/z (Predicted)Ion AssignmentRationale
201 / 203[M-H]⁻Molecular ion after deprotonation of the carboxylic acid. The 1:1 doublet confirms the presence of one bromine atom.
157 / 159[M-H-CO₂]⁻Loss of carbon dioxide (44 Da) from the deprotonated molecular ion, a common fragmentation for carboxylic acids.
Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique ideal for polar molecules like carboxylic acids, as it typically generates intact molecular ions with minimal fragmentation.[10]

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[11]

    • Perform a serial dilution of the stock solution to a final concentration of ~1-10 µg/mL in the same solvent. If needed for ionization, a trace amount of a basic modifier (e.g., ammonium hydroxide for negative mode) or acidic modifier (e.g., formic acid for positive mode) can be added.[11]

  • Infusion and Ionization:

    • The dilute sample solution is introduced into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • A high voltage is applied to the capillary tip, nebulizing the solution into a fine mist of charged droplets.

    • A heated drying gas (nitrogen) assists in solvent evaporation, shrinking the droplets until ions are ejected into the gas phase.

  • Mass Analysis:

    • The gas-phase ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating the mass spectrum. For this compound, analysis in negative ion mode is often preferred to readily generate the [M-H]⁻ ion.

Integrated Spectroscopic Workflow

No single technique provides the complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple orthogonal methods. The workflow below illustrates the logical process for confirming the structure of this compound.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation MS Mass Spectrometry (ESI-MS) H_NMR ¹H NMR MS->H_NMR Confirms MW (202.99) & Bromine Presence (M, M+2) IR Infrared Spectroscopy (ATR-FTIR) IR->H_NMR Confirms -COOH Functional Group C_NMR ¹³C NMR H_NMR->C_NMR Identifies Proton Environments (2 aromatic, 1 acid) Confirmation Structure Confirmed: This compound C_NMR->Confirmation Confirms Carbon Skeleton (5 distinct sp² carbons)

Caption: Integrated workflow for structural verification.

Conclusion

The spectroscopic signature of this compound is highly characteristic. Mass spectrometry confirms its molecular weight and the presence of a single bromine atom through its distinctive M/M+2 isotopic pattern. Infrared spectroscopy provides definitive evidence of the carboxylic acid functional group via its hallmark broad O-H and sharp C=O stretching absorptions. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the molecular skeleton, confirming the connectivity of the pyrimidine ring and the relative positions of all substituent groups. By integrating these three techniques, researchers and drug development professionals can proceed with confidence in the structural integrity of this valuable chemical intermediate.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from Agilent website. [Link: https://www.agilent.
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An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Bromopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Bromopyrimidine-4-carboxylic Acid in Medicinal Chemistry

This compound and its derivatives are heterocyclic compounds of significant interest in the field of drug discovery and development. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of a bromine atom and a carboxylic acid group on this scaffold provides valuable handles for synthetic modification and introduces specific physicochemical properties that can be exploited in drug design. The bromine atom can participate in halogen bonding, a directional intermolecular interaction that is increasingly recognized for its importance in molecular recognition and protein-ligand binding. The carboxylic acid group, a versatile functional group, can act as a hydrogen bond donor and acceptor, and can be readily converted into a variety of other functional groups, such as esters and amides, to modulate a compound's pharmacokinetic and pharmacodynamic profile.

A thorough understanding of the three-dimensional structure of this compound at the atomic level is paramount for rational drug design. Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the solid-state structure of a molecule, providing precise information about bond lengths, bond angles, and intermolecular interactions. This guide provides a comprehensive overview of the synthesis, crystallization, and crystal structure analysis of this compound, offering field-proven insights for researchers and scientists in the pharmaceutical industry.

Part 1: Synthesis and Preparation of Crystalline Material

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction analysis.

Synthetic Pathway: A Two-Step Approach

A reliable route to this compound involves a two-step process starting from the commercially available 5-bromopyrimidine. The first step is the introduction of a carboxylate group at the 4-position, followed by hydrolysis to the desired carboxylic acid. A robust method for the regioselective alkoxycarbonylation of 5-halopyrimidines is the Minisci reaction, a radical-based approach.

Synthesis_Workflow cluster_step1 Step 1: Minisci Alkoxycarbonylation cluster_step2 Step 2: Ester Hydrolysis Start 5-Bromopyrimidine Reagents1 Ethyl pyruvate, H₂O₂, FeSO₄·7H₂O, H₂SO₄ Start->Reagents1 Toluene/Water Intermediate Ethyl 5-bromopyrimidine-4-carboxylate Reagents1->Intermediate Reagents2 Aqueous Base (e.g., NaOH or K₂CO₃) then Acidification (e.g., HCl) Intermediate->Reagents2 Microwave Irradiation (optional) Final_Product This compound Reagents2->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 5-bromopyrimidine-4-carboxylate via Minisci Reaction [1]

  • To a solution of 5-bromopyrimidine (1.0 eq) in a biphasic solvent system of toluene and water, add ethyl pyruvate (1.5 eq).

  • Separately prepare an aqueous solution of iron(II) sulfate heptahydrate (FeSO₄·7H₂O, 0.3 eq) and a few drops of concentrated sulfuric acid.

  • Cool the pyrimidine solution to 0-5 °C in an ice bath.

  • To this cooled solution, add 30% hydrogen peroxide (H₂O₂, 1.5 eq) dropwise, followed by the dropwise addition of the iron(II) sulfate solution. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 5-bromopyrimidine-4-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 5-bromopyrimidine-4-carboxylate (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • Add an aqueous solution of a base, such as sodium hydroxide (NaOH, 2-3 eq) or potassium carbonate (K₂CO₃, 2-3 eq).

  • The reaction can be stirred at room temperature or heated to reflux to expedite the hydrolysis. Microwave-assisted hydrolysis is also a highly efficient option.

  • Monitor the disappearance of the starting material by TLC or LC-MS.

  • Once the hydrolysis is complete, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow addition of aqueous hydrochloric acid (HCl).

  • The desired this compound will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a crystal structure analysis. The choice of crystallization method and solvent is critical and often requires screening of various conditions. For a small organic molecule like this compound, several techniques are commonly employed.

Common Crystallization Techniques:

  • Slow Evaporation: This is one of the simplest methods. A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly. The choice of solvent is crucial; it should be one in which the compound has moderate solubility.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is highly soluble (the "inner solution") and placing this solution in a sealed container with a larger volume of a solvent in which the compound is poorly soluble (the "outer solution" or "anti-solvent"). The anti-solvent should be miscible with the solvent of the inner solution. Vapor of the anti-solvent slowly diffuses into the inner solution, reducing the solubility of the compound and promoting crystallization.

  • Antisolvent Crystallization: In this method, a solution of the compound is prepared, and an anti-solvent is slowly added to this solution until turbidity is observed. The solution is then slightly warmed until it becomes clear again and allowed to cool slowly to room temperature.

Solvent Selection:

The selection of an appropriate solvent or solvent system is paramount. Solvents commonly used for the crystallization of organic compounds include ethanol, methanol, acetonitrile, ethyl acetate, and acetone. For carboxylic acids, solvents that can engage in hydrogen bonding, such as alcohols, are often good choices. A preliminary solubility screening with small amounts of the compound in a variety of solvents is a prudent first step.

Part 2: X-ray Crystal Structure Analysis

Once a suitable single crystal is obtained, the next phase is the determination of its three-dimensional structure using X-ray diffraction.

The Workflow of Single-Crystal X-ray Diffraction

The process of determining a crystal structure from a single crystal can be broken down into several key steps:

Caption: The workflow of single-crystal X-ray diffraction analysis.

  • Crystal Selection and Mounting: A high-quality single crystal, free of cracks and other defects, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated during the experiment. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Data Processing and Reduction: The raw diffraction data is processed to correct for experimental factors and to reduce the intensities to a set of structure factors. The unit cell parameters and the crystal system are also determined at this stage.

  • Structure Solution: The "phase problem" is solved to obtain an initial electron density map. For small molecules, direct methods are typically successful.

  • Structure Refinement: The initial model of the structure is refined against the experimental data to improve the fit and obtain the final atomic coordinates and displacement parameters.

  • Structure Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic reasonability. This includes an analysis of bond lengths, bond angles, and intermolecular interactions.

Crystal Structure of a Closely Related Compound: 5-Bromopyrimidine

As of the writing of this guide, the crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD). However, to illustrate the principles of crystal structure analysis, we will examine the crystal structure of the parent compound, 5-bromopyrimidine (CSD Deposition Number: 669832).

Table 1: Crystallographic Data for 5-Bromopyrimidine

ParameterValue
CCDC Deposition No.669832
Empirical FormulaC₄H₃BrN₂
Formula Weight158.98
Temperature150(2) K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupPnma
Unit cell dimensionsa = 16.591(3) Å, α = 90°
b = 9.833(2) Å, β = 90°
c = 3.8640(8) Å, γ = 90°
Volume630.9(2) ų
Z4
Calculated Density1.673 Mg/m³

Note: This data is for 5-bromopyrimidine and is used as an illustrative example.

Analysis of the 5-Bromopyrimidine Crystal Structure:

The crystal structure of 5-bromopyrimidine reveals a planar pyrimidine ring, as expected. The molecules are packed in a herringbone motif. The dominant intermolecular interactions are likely to be a combination of C-H···N hydrogen bonds and Br···N halogen bonds. The analysis of these non-covalent interactions is crucial for understanding the forces that govern the crystal packing.

Expected Influence of the Carboxylic Acid Group on the Crystal Structure of this compound

The introduction of a carboxylic acid group at the 4-position of the 5-bromopyrimidine scaffold is expected to have a profound impact on the crystal packing due to its strong hydrogen bonding capabilities. Carboxylic acids are well-known to form robust hydrogen-bonded dimers in the solid state, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule, and vice versa. This creates a highly stable, centrosymmetric R²₂(8) ring motif.

It is highly probable that the crystal structure of this compound would be dominated by these carboxylic acid dimers. These dimers would then pack in a way that is influenced by other weaker interactions, such as C-H···N hydrogen bonds, C-H···O hydrogen bonds, and potentially Br···N or Br···O halogen bonds. The interplay between the strong carboxylic acid dimer formation and these weaker interactions would dictate the overall three-dimensional architecture of the crystal.

Conclusion

The crystal structure analysis of this compound is a critical step in understanding its physicochemical properties and in guiding its use in drug discovery. This guide has outlined a comprehensive approach, from the synthesis of the compound and the growth of single crystals to the detailed analysis of the expected crystal structure. While the specific crystal structure of the title compound is not yet publicly available, the analysis of the closely related 5-bromopyrimidine and the predictable influence of the carboxylic acid group provide a solid framework for what to expect. The methodologies and principles discussed herein are broadly applicable to the study of small molecule crystal structures and are intended to serve as a valuable resource for researchers in the pharmaceutical and chemical sciences.

References

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Foreword: The Pyrimidine Scaffold as a Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5-Bromopyrimidine-4-carboxylic Acid Derivatives

The pyrimidine ring is a privileged heterocyclic scaffold that forms the backbone of life itself, most notably as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1][2] This fundamental biological role has made pyrimidine and its analogues a fertile ground for medicinal chemists for decades, leading to the development of numerous therapeutic agents with a wide spectrum of activities, including anticancer, antiviral, and antimicrobial drugs.[3][4][5]

Within this vast chemical space, this compound has emerged as a particularly valuable and versatile building block. Its structure is strategically functionalized with two key reactive handles: a bromine atom at the 5-position and a carboxylic acid group at the 4-position. This unique arrangement allows for systematic and diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the generation of extensive compound libraries. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the carboxylic acid provides a convenient site for amide bond formation or esterification.[6]

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. We will delve into their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by detailed experimental protocols, data summaries, and mechanistic diagrams to provide a field-proven perspective on this promising class of compounds.

Synthetic Strategies: From Core Intermediate to Diverse Libraries

The accessibility of the this compound core is crucial for its utility in drug discovery. While traditional multi-step syntheses were often low-yielding, the advent of modern synthetic methods has made key intermediates more readily available.[7]

A notable advancement is the use of the Minisci homolytic alkoxycarbonylation reaction, which allows for the one-step synthesis of ethyl 5-bromopyrimidine-4-carboxylate from inexpensive 5-bromopyrimidine in significant quantities.[6][7] This method has proven to be a practical and efficient alternative to more conventional, lower-yielding routes.[7]

Once the core is synthesized, the bromine and carboxylic acid functionalities serve as anchor points for diversification. The strategic placement of these groups allows for the construction of complex molecular architectures through a variety of chemical transformations.[6]

  • Palladium-Catalyzed Cross-Coupling: The bromine atom at the 5-position is ideal for reactions like Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups.[8]

  • Amide Bond Formation: The carboxylic acid at the 4-position can be readily converted to an amide. This allows for the coupling of various amines, introducing diverse side chains that can modulate the compound's biological activity, solubility, and pharmacokinetic properties.[6][9]

Workflow: Diversification of the this compound Scaffold

G A 5-Bromopyrimidine B Ethyl 5-Bromopyrimidine-4-carboxylate A->B Minisci Reaction (Alkoxycarbonylation) C Amide Derivatives B->C 1. Saponification (hydrolysis) 2. Amide Coupling (e.g., HATU, R-NH2) D Cross-Coupling Products B->D Suzuki or Sonogashira Coupling (Pd catalyst, Boronic acid/Alkyne) E Diverse Bioactive Library C->E D->E

Caption: General synthetic routes for creating a diverse library from 5-bromopyrimidine.

Experimental Protocol: Minisci Alkoxycarbonylation for Ethyl 5-bromopyrimidine-4-carboxylate

This protocol is adapted from a published procedure for the practical, large-scale synthesis of a key intermediate.[7]

  • Reaction Setup: To a biphasic solution of 5-bromopyrimidine (1 equiv.) in toluene and water, add ethyl pyruvate (3 equiv.) and acetic acid.

  • Initiation: While vigorously stirring, add a solution of iron(II) sulfate heptahydrate (FeSO₄·7H₂O) (0.3 equiv.) in water.

  • Radical Generation: Add hydrogen peroxide (35% wt in H₂O, 3 equiv.) dropwise over 1 hour, maintaining the reaction temperature below 30°C.

  • Reaction Progression: Stir the mixture at room temperature for an additional 2 hours. Monitor the reaction progress by GC-MS.

  • Workup: Once the starting material is consumed, add saturated aqueous sodium thiosulfate to quench any remaining peroxides. Separate the organic layer.

  • Extraction & Purification: Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield ethyl 5-bromopyrimidine-4-carboxylate.

Anticancer Activity: Targeting Key Oncogenic Pathways

The pyrimidine scaffold is a well-established pharmacophore in oncology, with drugs like 5-Fluorouracil being mainstays of chemotherapy.[4] Derivatives of this compound have shown significant promise as a new generation of anticancer agents, often acting through the inhibition of specific cellular targets.[10]

A prominent example is the development of potent inhibitors of Protein Kinase CK2, a serine/threonine kinase that is overexpressed in many cancers and promotes cell growth and survival. Ethyl 5-bromopyrimidine-4-carboxylate was identified as a key intermediate in the synthesis of CX-5011, a potent and selective CK2 inhibitor.[7] The synthesis involved a domino Suzuki coupling–intramolecular amide formation, highlighting the utility of the core scaffold.[7]

Other studies have explored novel pyrimidine derivatives that exhibit cytotoxic activity against a range of cancer cell lines, including colon, breast, lung, and cervical cancer.[4] The mechanism of action for these compounds can be multifaceted, including the inhibition of other key enzymes like topoisomerase II or direct intercalation with DNA.[4]

Signaling Pathway: Inhibition of Protein Kinase CK2

G cluster_0 Upstream Signals cluster_1 Downstream Effects GrowthFactors Growth Factors, Stress Signals CK2 Protein Kinase CK2 GrowthFactors->CK2 Proliferation Cell Proliferation CK2->Proliferation Apoptosis Inhibition of Apoptosis CK2->Apoptosis Angiogenesis Angiogenesis CK2->Angiogenesis Inhibitor 5-Bromopyrimidine-4-Carboxylic Acid Derivative (e.g., CX-5011) Inhibitor->CK2

Caption: Inhibition of the pro-survival CK2 signaling pathway by a pyrimidine derivative.

Data Summary: In Vitro Cytotoxicity of Novel Pyrimidine Derivatives

The following table summarizes representative data for novel pyrimidine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
5e MCF-7 (Breast)12.47[11]
5g MCF-7 (Breast)>50[11]
Compound 4 LoVo (Colon)1.55 ± 0.11[4]
Compound 7 A549 (Lung)2.15 ± 0.19[4]
Compound 3a HepG2 (Liver)5.21 ± 0.32[12]

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[13]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial and Anti-inflammatory Activities

Beyond cancer, pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including potent antimicrobial and anti-inflammatory effects.[1][5][14] The hybridization of the pyrimidine core with other pharmacophores, such as isatin, has led to the synthesis of novel compounds with significant antibacterial and antifungal properties.[11]

The mechanism of antimicrobial action can vary but often involves the disruption of essential cellular processes in the pathogen. Similarly, certain pyrimidine derivatives have shown remarkable anti-inflammatory activity, potentially through the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenases (COX).

Data Summary: Antimicrobial Activity of Pyrimidine-Isatin Hybrids

The following data represents the zone of inhibition for synthesized compounds against various microbial strains.

Compound IDS. aureus (mm)E. coli (mm)C. albicans (mm)Reference
3a 141213[11]
3c 181617[11]
Standard (Ciprofloxacin) 2524-[11]
Standard (Fluconazole) --22[11]

Zone of inhibition measured in millimeters (mm); a larger zone indicates greater antimicrobial activity.

Experimental Protocol: Agar Disk Diffusion for Antimicrobial Susceptibility

This is a standard method for screening the antimicrobial activity of new compounds.

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disk Application: Dissolve the synthesized pyrimidine derivatives in a suitable solvent (e.g., DMSO) to a known concentration. Impregnate sterile paper disks (6 mm diameter) with a defined volume (e.g., 10 µL) of the test compound solution.

  • Placement and Incubation: Place the impregnated disks, along with positive (standard antibiotic) and negative (solvent only) control disks, onto the surface of the inoculated agar plate. Incubate the plates at 37°C for 18-24 hours.

  • Measurement: After incubation, measure the diameter of the zone of complete inhibition (in mm) around each disk.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is profoundly influenced by the nature of the substituents attached to the pyrimidine core.[2] SAR studies are critical for optimizing potency, selectivity, and drug-like properties.

  • Position 4 (Carboxamide): Modifications at the carboxylic acid position are crucial. For inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), the specific amide substitution pattern dramatically impacts potency.[9] The carboxylic acid itself can be critical, as its esterification can lead to a complete loss of activity in some contexts, suggesting it acts as a hydrogen bond donor or engages in a salt bridge interaction.[15]

  • Position 5 (Bromo substitution): The bromine atom is primarily a synthetic handle for introducing diversity. The nature of the group that replaces the bromine (e.g., via Suzuki coupling) significantly affects the target affinity and overall molecular properties.

  • Other Positions (e.g., 2 and 6): Substitutions at other positions of the pyrimidine ring also play a key role. For instance, in the NAPE-PLD inhibitor series, exchanging a morpholine for an (S)-3-hydroxypyrrolidine at the 6-position reduced lipophilicity and increased activity tenfold.[9]

Diagram: Key SAR Points on the Pyrimidine Scaffold

Caption: Key positions on the pyrimidine-4-carboxylic acid scaffold for SAR studies.

Conclusion and Future Directions

This compound and its derivatives represent a highly versatile and pharmacologically significant class of compounds. The strategic placement of reactive functional groups on the pyrimidine core provides a robust platform for the synthesis of diverse molecular libraries. Research has consistently demonstrated that these derivatives possess a wide range of biological activities, with particularly strong potential as anticancer, antimicrobial, and specific enzyme inhibitors.

The future of this scaffold in drug discovery is bright. Further exploration should focus on:

  • Novel Target Identification: Screening derivative libraries against a broader range of biological targets to uncover new therapeutic applications.

  • Pharmacokinetic Optimization: Fine-tuning substituents to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing oral bioavailability and in vivo efficacy.

  • Combinatorial Synthesis: Employing high-throughput synthesis and screening techniques to more rapidly explore the vast chemical space accessible from this scaffold.

  • Structural Biology: Obtaining co-crystal structures of active compounds with their target proteins to rationalize SAR data and guide the design of next-generation inhibitors with enhanced potency and selectivity.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of this compound derivatives, paving the way for the development of novel and effective medicines.

References

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  • Avula, S. R., et al. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Journal of Saudi Chemical Society, 23(3), 326-339. [Link]

  • Al-Sultani, A. A. H., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(10), 1201-1215. [Link]

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The Versatile Synthon: A Technical Guide to 5-Bromopyrimidine-4-carboxylic Acid in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Core

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of biologically active molecules, including several FDA-approved drugs.[1][2] Its prevalence in pharmaceuticals, agrochemicals, and advanced materials stems from its unique electronic properties and synthetic versatility.[3] Among the myriad of functionalized pyrimidines, 5-Bromopyrimidine-4-carboxylic acid stands out as a particularly valuable and versatile synthon. This technical guide provides an in-depth exploration of its properties, synthesis, and strategic applications in the construction of complex molecular architectures, with a focus on field-proven insights and detailed experimental protocols.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a synthon is paramount for its effective and safe utilization.

PropertyValueReference
CAS Number 64224-60-8[4]
Molecular Formula C₅H₃BrN₂O₂[5]
Molecular Weight 202.99 g/mol [5]
Physical Form Solid[4]
Storage Temperature Refrigerator[4]

Safety Information: this compound is classified as a warning-level hazard. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

The Dual Reactivity of this compound: A Synthon with Two Faces

The synthetic utility of this compound lies in its two distinct and strategically located functional groups: the bromine atom at the C5 position and the carboxylic acid at the C4 position. This dual reactivity allows for a wide range of selective transformations, making it a powerful building block for combinatorial chemistry and targeted synthesis.

The bromine atom at the C5 position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][3][6] This allows for the facile introduction of a diverse array of aryl, heteroaryl, amino, and alkynyl substituents. The general order of reactivity for halogens in these reactions is I > Br > Cl > F, making the bromo-substituent an ideal compromise between reactivity and stability.[6]

The carboxylic acid at the C4 position offers another handle for chemical modification. It can be readily converted to esters, amides, or other derivatives.[7] Furthermore, the carboxylic acid group can be removed via decarboxylation under specific conditions, providing access to 5-bromopyrimidine.[8][9]

The interplay between these two functional groups is a key consideration in synthetic design. In many cross-coupling reactions, the carboxylic acid can be tolerated without the need for a protecting group. However, for certain sensitive transformations or to avoid potential side reactions, it can be advantageous to first convert the carboxylic acid to an ester.

Core Synthetic Transformations and Experimental Protocols

This section provides detailed, step-by-step methodologies for the key synthetic transformations involving this compound and its derivatives.

Esterification of this compound

The conversion of the carboxylic acid to an ester is a common and often necessary first step to enhance solubility in organic solvents and to protect the acidic proton during subsequent reactions. The Fischer-Speier esterification is a widely used and effective method.[10][11]

Experimental Protocol: Fischer Esterification [7][12][13]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 equiv) in the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 5 drops) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Allow the reaction mixture to cool to room temperature and then neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo substituent is the primary site for palladium-catalyzed bond formation. The following protocols provide a general framework for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. It is important to note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl boronic acids.[3][14][15]

Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 5-Bromopyrimidine-4-carboxylate [14][16]

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add ethyl 5-bromopyrimidine-4-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1), via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

Suzuki_Miyaura_Coupling 5-Bromopyrimidine-4-carboxylate 5-Bromopyrimidine-4-carboxylate Oxidative Addition Oxidative Addition 5-Bromopyrimidine-4-carboxylate->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Product Product Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Pd(II) Intermediate->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Reductive Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination allows for the synthesis of 5-aminopyrimidine derivatives by coupling the bromo-pyrimidine with a wide range of primary and secondary amines.[17][18][19]

Experimental Protocol: Buchwald-Hartwig Amination of Ethyl 5-Bromopyrimidine-4-carboxylate [6][18]

  • Reaction Setup: In a glovebox, combine ethyl 5-bromopyrimidine-4-carboxylate (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv), and a strong base (e.g., NaOtBu, 1.4 equiv) in a Schlenk tube.

  • Inert Atmosphere: Seal the tube and remove it from the glovebox.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture in a preheated oil bath at 100-120 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Buchwald_Hartwig_Amination 5-Bromopyrimidine-4-carboxylate 5-Bromopyrimidine-4-carboxylate Oxidative Addition Oxidative Addition 5-Bromopyrimidine-4-carboxylate->Oxidative Addition Amine Amine Amine Coordination & Deprotonation Amine Coordination & Deprotonation Amine->Amine Coordination & Deprotonation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Amine Coordination & Deprotonation Product Product Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Pd(II) Intermediate->Amine Coordination & Deprotonation Reductive Elimination Reductive Elimination Amine Coordination & Deprotonation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Reductive Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The Sonogashira coupling enables the formation of a C-C bond between the pyrimidine and a terminal alkyne, providing access to 5-alkynylpyrimidine derivatives.[1][20][21]

Experimental Protocol: Sonogashira Coupling of Ethyl 5-Bromopyrimidine-4-carboxylate [1][22]

  • Reaction Setup: To a Schlenk flask, add ethyl 5-bromopyrimidine-4-carboxylate (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a copper(I) co-catalyst (e.g., CuI, 0.1 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), a base (e.g., triethylamine, 2.0 equiv), and the terminal alkyne (1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 6-12 hours.

  • Work-up: Once the reaction is complete, filter the mixture through Celite and wash with an organic solvent.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle 5-Bromopyrimidine-4-carboxylate 5-Bromopyrimidine-4-carboxylate Oxidative_Addition_Pd Oxidative_Addition_Pd 5-Bromopyrimidine-4-carboxylate->Oxidative_Addition_Pd Terminal Alkyne Terminal Alkyne Copper_Acetylide_Formation Copper_Acetylide_Formation Terminal Alkyne->Copper_Acetylide_Formation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative_Addition_Pd Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Copper_Acetylide_Formation Base Base Base->Copper_Acetylide_Formation Product Product Pd(II)_Intermediate Pd(II)_Intermediate Oxidative_Addition_Pd->Pd(II)_Intermediate Transmetalation_Pd Transmetalation_Pd Pd(II)_Intermediate->Transmetalation_Pd Reductive_Elimination_Pd Reductive_Elimination_Pd Transmetalation_Pd->Reductive_Elimination_Pd Reductive_Elimination_Pd->Pd(0) Catalyst Regeneration Reductive_Elimination_Pd->Product Copper_Acetylide Copper_Acetylide Copper_Acetylide_Formation->Copper_Acetylide Copper_Acetylide->Transmetalation_Pd

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Decarboxylation

The removal of the carboxylic acid group at the C4 position can be achieved through thermal or metal-catalyzed decarboxylation, yielding the corresponding 5-bromopyrimidine.[8][9] The ease of decarboxylation of pyrimidine carboxylic acids can vary depending on the substitution pattern.

Experimental Considerations for Decarboxylation: [8][9]

  • Thermal Decarboxylation: Heating the carboxylic acid in a high-boiling solvent such as diphenyl ether or in the solid state can effect decarboxylation. The required temperature can be high, and careful monitoring is necessary to avoid decomposition.

  • Metal-Catalyzed Decarboxylation: Copper salts, particularly copper(I) oxide or copper powder in quinoline, are often used to facilitate decarboxylation at lower temperatures.

The choice of method depends on the stability of the starting material and the desired product.

Applications in the Synthesis of Bioactive Molecules

The versatility of this compound and its derivatives makes them invaluable synthons in the development of novel therapeutics, particularly in the field of oncology.

Case Study 1: Synthesis of the Protein Kinase CK2 Inhibitor CX-5011

Protein kinase CK2 is a promising target for cancer therapy, and inhibitors of this enzyme have shown significant anti-tumor activity. The potent and selective CK2 inhibitor, CX-5011, was synthesized using ethyl 5-bromopyrimidine-4-carboxylate as a key intermediate.[2]

The synthesis involved a domino Suzuki coupling–intramolecular amide formation between methyl 5-bromopyrimidine-4-carboxylate and 2-amino-4-(methoxycarbonyl) phenylboronic acid.[2] This example highlights the utility of the 5-bromopyrimidine scaffold in constructing complex, polycyclic systems with important biological activity.

Case Study 2: Synthesis of the Soluble Epoxide Hydrolase (sEH) Inhibitor GSK2256294

Soluble epoxide hydrolase (sEH) is another important drug target, and its inhibitors have potential applications in treating inflammatory diseases. The potent sEH inhibitor GSK2256294 was developed from a 5-bromopyrimidine-containing scaffold.[23][24][25] The synthesis of this class of compounds often involves a key Buchwald-Hartwig amination step to introduce a substituted amine at the C5 position of the pyrimidine ring.

Conclusion: A Powerful Tool for Modern Drug Discovery

This compound is a highly versatile and valuable synthon in organic chemistry, offering a wealth of opportunities for the synthesis of complex and biologically active molecules. Its dual reactivity allows for a wide range of selective transformations, including palladium-catalyzed cross-coupling reactions and modifications of the carboxylic acid group. The successful application of this building block in the synthesis of potent protein kinase and enzyme inhibitors underscores its importance in modern drug discovery and development. As researchers continue to explore the vast chemical space of pyrimidine derivatives, this compound will undoubtedly remain a key tool in the design and synthesis of the next generation of therapeutics.

References

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  • In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor.

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An In-depth Technical Guide on the Physicochemical Properties of 5-Bromopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Bromopyrimidine-4-carboxylic acid is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its strategic placement of a bromine atom and a carboxylic acid group on the pyrimidine scaffold offers a unique combination of reactivity and functionality, making it an attractive starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive examination of the core physicochemical properties of this compound, intended for researchers, scientists, and drug development professionals. This document delves into the molecular structure, solubility, acidity, and spectroscopic characteristics of the compound, substantiated by established experimental methodologies. By elucidating the causality behind experimental choices and providing a framework for its characterization, this guide aims to empower scientists to harness the full potential of this versatile molecule.

Introduction: Strategic Importance in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The functionalization of this ring system allows for the fine-tuning of a molecule's pharmacological profile. In this compound, the bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce diverse molecular fragments. Concurrently, the carboxylic acid group at the 4-position provides a crucial anchor for interactions with biological targets, such as hydrogen bonding and salt bridge formation, which are fundamental to molecular recognition and biological activity. A thorough understanding of the inherent physicochemical properties of this molecule is therefore a prerequisite for its rational application in the design and synthesis of next-generation therapeutics.

Molecular Architecture and Fundamental Properties

The foundational physicochemical characteristics of a molecule dictate its behavior in both synthetic and biological environments.

Chemical Identity
  • Molecular Formula: C₅H₃BrN₂O₂

  • Molecular Weight: 202.99 g/mol [1][2]

  • CAS Number: 64224-60-8[1][2]

  • Appearance: Expected to be a white to off-white or pale yellow solid.[3]

G cluster_pyrimidine N1 N C2 C N3 N H2 H C2->H2 C4 C C5 C COOH COOH C4->COOH C6 C Br Br C5->Br H6 H C6->H6

Figure 1: 2D Chemical Structure of this compound.

Key Physicochemical Parameters
PropertyThis compound (Predicted/Estimated)5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (Experimental)Source
Melting Point (°C) Not available158 - 162 (decomposes)[4][5][6]
Boiling Point (°C at 760 mmHg) 357.2 (Predicted)414.5 (Predicted)[1]
Density (g/cm³) 1.941 (Predicted)1.9 (Predicted)[1][6]
pKa 1.46 ± 0.10 (Predicted)1.31 ± 0.10 (Predicted)[3][7]
Solubility Expected to be soluble in DMSO and methanol.Very low aqueous solubility.[7]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of organic molecules. While experimental spectra for this compound are not readily accessible, a predictive analysis based on its structure is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is anticipated to be relatively simple, exhibiting two singlets in the aromatic region corresponding to the protons at the 2- and 6-positions of the pyrimidine ring. The electron-withdrawing nature of the nitrogen atoms, the bromine atom, and the carboxylic acid group will likely shift these signals downfield. The carboxylic acid proton will present as a broad singlet at a significantly downfield chemical shift, which would disappear upon D₂O exchange.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals. The carbon atom of the carboxylic acid group is expected to be the most deshielded, appearing at the lowest field. The carbon atoms of the pyrimidine ring will have characteristic chemical shifts influenced by their substitution pattern and proximity to the nitrogen atoms.

Mass Spectrometry (MS)

The mass spectrum of this compound will be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45).[8] Fragmentation of the pyrimidine ring may also be observed.[9]

Experimental Protocols for Physicochemical Profiling

The following section details standardized protocols for the experimental determination of key physicochemical properties, ensuring data integrity and reproducibility.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range is characteristic of a pure substance.

Methodology:

  • Sample Preparation: A small quantity of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is utilized.

  • Measurement: The capillary tube is inserted into the heating block. The temperature is increased at a rapid rate initially to approach the approximate melting point, and then the heating rate is reduced to 1-2 °C per minute near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis a Powder the solid sample b Pack into a capillary tube a->b c Place in melting point apparatus b->c d Heat slowly (1-2 °C/min) near melting point c->d e Record the temperature range of melting d->e f A narrow range indicates high purity e->f

Figure 2: Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a crucial parameter in drug development, directly impacting bioavailability. The shake-flask method is a widely accepted standard for its determination.

Methodology:

  • Equilibration: An excess amount of the solid compound is added to a known volume of purified water in a sealed flask. The flask is then agitated at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Chemical Reactivity and Stability

A comprehensive understanding of a compound's reactivity and stability is essential for its handling, storage, and synthetic applications.

Reactivity Profile

The chemical behavior of this compound is dictated by its functional groups. The bromine atom is susceptible to nucleophilic aromatic substitution and is an excellent participant in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The carboxylic acid moiety can undergo typical transformations, including esterification, amidation, and reduction.

Stability and Storage

This compound is expected to be a stable solid under standard laboratory conditions. However, as a precautionary measure, it should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[10] Containers should be kept tightly sealed to prevent moisture absorption.[11][12] For long-term storage, refrigeration is recommended.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. This technical guide has provided a detailed overview of its fundamental physicochemical properties, offering insights into its molecular structure, spectroscopic characteristics, and chemical behavior. While some experimental data for this specific molecule remains elusive in publicly available literature, this guide has leveraged data from closely related compounds and established scientific principles to provide a robust predictive profile. The outlined experimental protocols offer a clear path for the empirical determination of its key properties. A thorough understanding and application of the information presented herein will undoubtedly facilitate the effective utilization of this compound in advancing the frontiers of drug discovery and development.

References

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Starting materials for 5-Bromopyrimidine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Bromopyrimidine-4-carboxylic Acid: A Researcher's Companion

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the synthetic pathways to this compound, a crucial building block in medicinal chemistry and drug development. The pyrimidine core is a prevalent scaffold in a multitude of biologically active molecules, and the strategic placement of a bromine atom and a carboxylic acid group on this heterocycle offers versatile handles for further chemical modifications, particularly in the construction of novel therapeutic agents.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a critical evaluation of starting materials and synthetic methodologies with a focus on practicality, efficiency, and scalability.

Strategic Importance of this compound

This compound and its derivatives are key intermediates in the synthesis of a wide array of pharmacologically active compounds.[3][4] The bromine atom at the C5 position serves as a versatile anchor for introducing molecular diversity through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[2] The carboxylic acid group at the C4 position provides a site for amide bond formation, esterification, or other modifications to modulate the physicochemical properties and biological activity of the final compounds. Its utility is highlighted in the preparation of potent inhibitors of protein kinase CK2, where the pyrimidine core is a key structural element for high potency and selectivity.[3]

Critical Evaluation of Starting Materials and Synthetic Routes

The selection of an appropriate starting material is a critical decision in any synthetic campaign, directly impacting the overall efficiency, cost, and environmental footprint of the process. This section explores the most common precursors and their transformation into the target molecule, providing a comparative analysis to guide the researcher's choice.

Route 1: The Classical Approach from Mucobromic Acid

One of the historically significant routes to this compound involves the condensation of mucobromic acid with a suitable amidine source, such as formamidine or acetamidine.[3][5]

Causality Behind Experimental Choices: This approach leverages the 1,3-dicarbonyl-like reactivity of mucobromic acid to construct the pyrimidine ring. The amidine provides the N-C-N fragment necessary for the cyclization.

Critique and Field-Proven Insights: While conceptually straightforward, this method is often plagued by low yields, typically in the range of 3-8%, and the formation of a significant amount of byproducts.[3] The purification of the desired product from this complex reaction mixture is often laborious and requires extensive chromatography, making this route less attractive for large-scale synthesis.[3]

Diagram of the Mucobromic Acid Route

G mucobromic_acid Mucobromic Acid product 5-Bromopyrimidine-4-carboxylate mucobromic_acid->product Condensation (Alkaline Media) formamidine Formamidine Acetate formamidine->product byproducts Unknown Byproducts product->byproducts Significant Formation

Caption: Synthesis from Mucobromic Acid.

Route 2: A Modern Approach via Minisci Reaction of 5-Bromopyrimidine

A more contemporary and efficient strategy involves the direct functionalization of commercially available 5-bromopyrimidine through a Minisci-type radical reaction.[3] This method allows for the one-step synthesis of ethyl 5-bromopyrimidine-4-carboxylate, which can then be hydrolyzed to the target carboxylic acid.

Causality Behind Experimental Choices: The Minisci reaction is a powerful tool for the C-H functionalization of electron-deficient heterocycles. The reaction proceeds via the generation of an electrophilic radical which then attacks the pyrimidine ring. The regioselectivity is governed by the electronic properties of the heterocyclic substrate.

Trustworthiness and Self-Validating System: This protocol has been demonstrated to be highly regioselective, yielding the desired C4-substituted product with minimal formation of other isomers.[3] The reaction conditions are well-defined, and the reported yield of 48% for the ester is a significant improvement over the classical mucobromic acid route.[3]

Experimental Protocol: Synthesis of Ethyl 5-Bromopyrimidine-4-carboxylate [3]

  • Preparation of the Radical Precursor: In a round-bottom flask, cool ethyl pyruvate (4.5 equiv.) to -10°C. Add acetic acid while maintaining the internal temperature below -5°C. Add 30% aqueous H₂O₂ solution (3 equiv.) dropwise, keeping the internal temperature below -2°C.

  • Minisci Reaction: In a separate two-neck round-bottom flask fitted with a mechanical stirrer, charge 5-bromopyrimidine (1.0 equiv.), toluene, and water.

  • Reaction Execution: Add the pre-formed radical precursor solution to the 5-bromopyrimidine mixture. Add a solution of FeSO₄·7H₂O (3 equiv.) in water dropwise over 30 minutes, maintaining the internal temperature between 5-10°C.

  • Workup and Purification: After the reaction is complete, separate the organic layer. Wash with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram of the Minisci Reaction Route

G start 5-Bromopyrimidine intermediate Ethyl 5-Bromopyrimidine-4-carboxylate start->intermediate Minisci Reaction (Ethyl Pyruvate, H₂O₂, FeSO₄) product This compound intermediate->product Hydrolysis

Caption: Synthesis via Minisci Reaction.

Route 3: Synthesis from 5-Bromouracil

Another viable pathway commences with 5-bromouracil, a readily available starting material.[6][7] This route involves the conversion of 5-bromouracil to the more reactive intermediate, 5-bromo-2,4-dichloropyrimidine, followed by subsequent chemical manipulations.[8][9]

Causality Behind Experimental Choices: The conversion of the uracil scaffold to a dichloropyrimidine derivative dramatically increases the reactivity of the C2 and C4 positions towards nucleophilic substitution. This allows for the selective introduction of various functional groups. The synthesis of the target carboxylic acid from this intermediate would likely involve selective dechlorination at the C2 and C4 positions and subsequent oxidation of a suitable precursor group at C4.

Critique and Field-Proven Insights: While this route offers high versatility for the synthesis of various substituted pyrimidines, it is a multi-step process.[10][11] The handling of phosphorus oxychloride (POCl₃), a common reagent for the chlorination of uracils, requires caution due to its corrosive and reactive nature.[8]

Experimental Protocol: Preparation of 5-Bromo-2,4-dichloropyrimidine [8]

  • Reaction Setup: In a flask equipped with a reflux condenser and protected from atmospheric moisture, add 5-bromouracil (1 equiv.) to phosphorus oxychloride (POCl₃).

  • Reaction Execution: Heat the mixture at reflux for an extended period (e.g., 4 days) until the solution becomes homogeneous.

  • Workup and Purification: Remove the excess POCl₃ by distillation at atmospheric pressure. Continue the distillation under reduced pressure to afford the crude 5-bromo-2,4-dichloropyrimidine. Further purification can be achieved by recrystallization or chromatography.

Diagram of the 5-Bromouracil Route

G start 5-Bromouracil intermediate1 5-Bromo-2,4-dichloropyrimidine start->intermediate1 Chlorination (POCl₃) intermediate2 Further Intermediates intermediate1->intermediate2 Functional Group Interconversion product This compound intermediate2->product Final Steps

Caption: Synthesis from 5-Bromouracil.

Comparative Analysis of Synthetic Routes

For ease of comparison, the key parameters of the discussed synthetic routes are summarized in the table below.

Parameter Route 1: Mucobromic Acid Route 2: Minisci Reaction Route 3: 5-Bromouracil
Starting Material Mucobromic Acid5-Bromopyrimidine5-Bromouracil
Number of Steps 1-2 (to ester)1 (to ester)Multi-step
Reported Yield Low (3-8%)[3]Moderate (48% for ester)[3]Variable, depends on subsequent steps
Key Advantages Utilizes a simple starting material.High regioselectivity, one-pot reaction to the ester.[3]High versatility for analog synthesis.[10][11]
Key Disadvantages Low yield, significant byproduct formation, difficult purification.[3]Requires careful control of radical reaction conditions.Multi-step, use of hazardous reagents (POCl₃).[8]
Scalability PoorGoodModerate

Conclusion and Recommendations

For the direct and efficient synthesis of this compound, the Minisci reaction of 5-bromopyrimidine (Route 2) emerges as the most promising approach for laboratory-scale and potentially pilot-scale production. Its single-step nature to the ester, coupled with a respectable yield and high regioselectivity, offers significant advantages over the classical mucobromic acid route. While the synthesis from 5-bromouracil (Route 3) provides a flexible platform for the generation of a library of derivatives, it is a more protracted pathway for obtaining the unsubstituted target molecule.

Researchers are advised to select the synthetic route that best aligns with their specific objectives, considering factors such as desired scale, available resources, and the need for analog synthesis.

References

  • Pierre, F., et al. (2012). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 23(3), 443-447.
  • Amerigo Scientific. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. [Link]

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Chemical reactivity profile of 5-Bromopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity Profile of 5-Bromopyrimidine-4-carboxylic Acid

Abstract: this compound is a pivotal trifunctional building block in modern synthetic chemistry, offering strategic access to a diverse array of complex molecules. Its value is anchored in the distinct and orthogonal reactivity of its three key functional components: the electron-deficient pyrimidine core, the versatile C5-bromine atom, and the C4-carboxylic acid group. This guide provides an in-depth analysis of its chemical reactivity, focusing on the principal transformations that are leveraged in pharmaceutical and materials science research. We will explore palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and derivatizations of the carboxylic acid moiety, including amide bond formation and esterification. For each reaction class, we will dissect the underlying mechanisms, provide field-proven experimental protocols, and explain the causal relationships that govern reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this versatile heterocyclic compound.

Introduction: A Trifunctional Synthetic Linchpin

Pyrimidine derivatives are ubiquitous in medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, virology, and immunology.[1][2] this compound (CAS No: 64224-60-8) has emerged as a particularly valuable intermediate due to its unique electronic and structural properties.[3][4][5] The molecule's reactivity is governed by a confluence of factors:

  • An Electron-Deficient Heteroaromatic Core: The two nitrogen atoms in the pyrimidine ring act as powerful electron sinks, rendering the ring electron-poor. This electronic character deactivates the ring toward electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).[6][7]

  • A Versatile Halogen Handle: The bromine atom at the C5 position is an excellent leaving group, making it an ideal site for transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.[8][9]

  • A Carboxylic Acid Functional Group: The carboxyl group at C4 provides a handle for a suite of classical transformations, most notably the formation of amides and esters, allowing for the introduction of diverse functional groups and the extension of the molecular scaffold.[10]

This guide will systematically explore the synthetic utility derived from these three features, providing both theoretical grounding and practical, actionable protocols.

Physicochemical Properties

A foundational understanding of a reagent's physical properties is critical for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 64224-60-8[3][4][5]
Molecular Formula C₅H₃BrN₂O₂[3][4]
Molecular Weight 202.99 g/mol [3][4]
Appearance White to off-white solid[5]
Boiling Point 357.2°C at 760 mmHg (Predicted)[3][5]
pKa 1.46 ± 0.10 (Predicted)[5]
Storage Store in a dry, sealed place at 2-8°C[3][5]

Overview of Synthetic Profile

The strategic utility of this compound stems from the ability to selectively address its three reactive sites. This allows for a modular and controlled approach to the synthesis of complex target molecules.

main This compound suzuki Suzuki-Miyaura Coupling (at C5-Br) main->suzuki Pd Catalyst, Base, R-B(OH)₂ amide Amide Bond Formation (at C4-COOH) main->amide Coupling Reagent, R-NH₂ ester Esterification (at C4-COOH) main->ester H⁺ Catalyst, R-OH snar Nucleophilic Aromatic Substitution (SNAr) main->snar Strong Nucleophile (e.g., R-NH₂) decarboxylation Decarboxylation (at C4-COOH) main->decarboxylation Heat

Caption: Key reaction pathways for this compound.

Reactivity Profile: A Trifunctional Analysis

Reactivity at the Bromine Atom (C5-Position)

The C-Br bond is the most common site for elaboration, primarily through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C-C bonds by coupling an organohalide with an organoboron species.[8][11] The C5-Br of the pyrimidine ring is highly amenable to this transformation, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.[8][9][12]

Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[11][13]

  • Oxidative Addition: The electron-rich Pd(0) catalyst inserts into the C5-Br bond, forming a Pd(II) intermediate.

  • Transmetalation: A base is required to activate the boronic acid, forming a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[13] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial and can significantly impact yield.[11][12]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_intermediate R¹-Pd(II)L₂(X) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_r1_r2 R¹-Pd(II)L₂(R²) transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product r1x R¹-X r1x->oxidative_addition (Pyrimidine-Br) r2by2 [R²-B(OH)₃]⁻ r2by2->transmetalation (from R²-B(OH)₂ + Base)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol: General Suzuki-Miyaura Coupling

  • Reagent Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as K₃PO₄ (2.0-3.0 equiv).[12]

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol %).[12]

  • Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane/water or toluene.[11][12]

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Reactivity of the Carboxylic Acid Group (C4-Position)

The carboxylic acid is a versatile functional group for derivatization, primarily through the formation of amides and esters.

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. Direct reaction of a carboxylic acid and an amine is generally unfavorable and requires high temperatures.[14][15] Therefore, the carboxylic acid must first be activated using a coupling reagent.

Causality and Mechanistic Insight: Coupling reagents, such as dicyclohexylcarbodiimide (DCC) or uronium/phosphonium salts like HATU or HBTU, convert the hydroxyl group of the carboxylic acid into a better leaving group. This creates a highly reactive "active ester" intermediate. The amine nucleophile then attacks the activated carbonyl carbon, displacing the leaving group to form the thermodynamically stable amide bond.[16] The choice of coupling reagent and the addition of additives (e.g., HOBt) can be critical for suppressing side reactions and improving yields, especially with sterically hindered or poorly nucleophilic amines.

Amide_Formation acid R-COOH (Pyrimidine-COOH) activated Activated Intermediate (e.g., O-Acylurea) acid->activated reagent Coupling Reagent reagent->activated Activation amide Amide (R-CO-NHR') activated->amide Nucleophilic Attack byproduct Byproduct (e.g., DCU) activated->byproduct amine R'-NH₂ amine->amide

Caption: General workflow for coupling reagent-mediated amide formation.

Field-Proven Experimental Protocol: General Amide Coupling

  • Activation: Dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent like DMF or CH₂Cl₂. Add the coupling reagent (e.g., HATU, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equiv). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the desired amine (1.0-1.2 equiv) to the activated mixture.

  • Reaction: Continue stirring at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic phase sequentially with dilute acid (e.g., 1N HCl), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude amide by column chromatography or recrystallization.

Esterification is a fundamental transformation, often used to modify solubility, improve cell permeability, or protect the carboxylic acid group.[17] The Fischer esterification provides a direct route to esters by reacting the carboxylic acid with an alcohol under acidic conditions.[18][19]

Causality and Mechanistic Insight: The reaction is an equilibrium process.[19] An acid catalyst (typically concentrated H₂SO₄ or HCl gas) protonates the carbonyl oxygen of the carboxylic acid.[18][19] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[19] To drive the equilibrium towards the product, a large excess of the alcohol is often used as the solvent, or water is removed as it is formed.[19]

Field-Proven Experimental Protocol: Synthesis of Methyl 5-Bromopyrimidine-4-carboxylate

  • Setup: Suspend this compound (1.0 equiv) in a large excess of methanol.

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv) or bubble dry HCl gas through the mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours until TLC or LC-MS analysis indicates complete conversion.

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralization & Extraction: Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude ester.

  • Purification: The product can be further purified by recrystallization or column chromatography if necessary.

The decarboxylation of heteroaromatic carboxylic acids is a known transformation, though often requiring forcing conditions. For pyridinecarboxylic acids, the rate of decarboxylation is highly dependent on the position of the carboxyl group relative to the nitrogen atom.[20][21] Acids with the carboxyl group at the 2- or 4-position decarboxylate more readily than those at the 3-position, suggesting a mechanism involving stabilization of a transient carbanionic or ylidic intermediate by the adjacent nitrogen.[20][21][22] While specific data for this compound is sparse, heating the compound, particularly in a high-boiling solvent, could potentially lead to the loss of CO₂ to form 5-bromopyrimidine.

Reactivity of the Pyrimidine Core

The electron-deficient nature of the pyrimidine ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr).[6][23] This reaction involves the attack of a nucleophile on the aromatic ring, followed by the displacement of a leaving group.

Causality and Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism.[6]

  • Addition: A strong nucleophile attacks an electron-poor carbon atom of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The negative charge is delocalized onto the electronegative nitrogen atoms of the ring, which is a key stabilizing factor. For a substitution to occur, there must be a good leaving group (like a halide) on the ring.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group.

In this compound, the C2, C4, and C6 positions are the most electron-deficient and thus most susceptible to nucleophilic attack. While the bromine at C5 is a good leaving group, direct SNAr at this position is less common than at the halogen-substituted C2, C4, or C6 positions in other pyrimidines. However, intramolecular SNAr reactions have been reported where a nucleophile, tethered to a group introduced at a different position, displaces the C5-bromide.[24]

Applications in Medicinal and Agrochemical Chemistry

The synthetic handles on this compound make it a valuable precursor for biologically active molecules. Its derivatives have been explored for a range of applications:

  • Oncology: The pyrimidine scaffold is a key structural element in many kinase inhibitors. For instance, ethyl 5-bromopyrimidine-4-carboxylate is a key intermediate in the synthesis of potent inhibitors of protein kinase CK2, which is implicated in various cancers.[1]

  • Antiviral and Anti-inflammatory Agents: Substituted pyrimidines derived from this starting material are valuable in pharmaceutical research for developing novel compounds with potential anticancer, antiviral, or anti-inflammatory properties.[8][17]

  • Agrochemicals: The core is also used in the development of agrochemicals, such as herbicides and fungicides, contributing to improved crop protection.[17]

Summary and Future Outlook

This compound is a powerful and versatile building block whose reactivity is defined by the interplay of its three distinct functional regions. The C5-bromine atom provides a reliable entry point for carbon-carbon bond formation via Suzuki-Miyaura coupling, while the C4-carboxylic acid allows for the construction of amides and esters, which are critical functionalities in drug molecules. The inherent electron deficiency of the pyrimidine ring opens avenues for nucleophilic aromatic substitution reactions. A thorough understanding of these reaction pathways, their mechanisms, and the factors that control their outcomes is essential for any scientist aiming to leverage this scaffold for the synthesis of novel, high-value compounds. As the demand for complex and functionally dense molecules in drug discovery and materials science continues to grow, the strategic application of intermediates like this compound will remain a cornerstone of innovative synthetic design.

References

  • UCLA – Chemistry and Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]

  • ResearchGate. Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines. [Link]

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  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

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  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Link]

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  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. (2025, August 6). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. [Link]

  • ResearchGate. (2025, August 7). Amide Bond Formation and Peptide Coupling. [Link]

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  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • ACS Publications. (2025, September 10). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. [Link]

  • Chemistry Stack Exchange. (2017, December 2). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]

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  • PubMed. (2025, November 20). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Khan Academy. Amide formation from carboxylic acid derivatives. (video). [Link]

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5-Bromopyrimidine-4-carboxylic Acid: A Strategic Linchpin in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Halogenated Pyrimidine

In the landscape of contemporary medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents.[1][2][3] Its presence in the fundamental building blocks of life, DNA and RNA, has made it a privileged core structure for the design of molecules that can adeptly interact with biological systems.[1] Among the vast array of functionalized pyrimidines, 5-Bromopyrimidine-4-carboxylic acid has emerged as a particularly strategic and versatile building block. This guide provides a comprehensive technical overview of its synthesis, reactivity, and critical applications, offering field-proven insights for its effective utilization in drug discovery and development programs.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.

PropertyValueSource
CAS Number 64224-60-8[4][5]
Molecular Formula C₅H₃BrN₂O₂[4][5]
Molecular Weight 202.99 g/mol [4]
Appearance White to off-white solid[6]
Boiling Point 357.2 °C at 760 mmHg[4]
Density 1.941 g/cm³[4]
pKa ~1.46 (Predicted)[7]
Storage 2-8°C, sealed in a dry place[5][6]

Spectroscopic Characterization:

The structural integrity of this compound is confirmed through standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretching band for the carboxylic acid, typically in the 3300-2500 cm⁻¹ region.[11][12] A strong carbonyl (C=O) stretch will be observed between 1760-1690 cm⁻¹.[11] The C-O stretch and O-H bend will also be present.[11]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.

Synthesis of this compound: Navigating the Challenges

The synthesis of this compound can be challenging. A common route involves the condensation of a suitable amidine with a mucobromic acid derivative.[13] However, this method has been reported to suffer from low yields and the formation of byproducts.[13]

A more contemporary and efficient approach for a related ester, ethyl 5-bromopyrimidine-4-carboxylate, utilizes a Minisci-type radical reaction, which has been shown to be highly regioselective and scalable.[13] While this method yields the ester, subsequent hydrolysis would provide the desired carboxylic acid.

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, highlighting the Minisci reaction approach for the ester intermediate.

Synthesis_Workflow 5-Bromopyrimidine 5-Bromopyrimidine Minisci_Reaction Minisci_Reaction 5-Bromopyrimidine->Minisci_Reaction Ethyl_Pyruvate Ethyl_Pyruvate Ethyl_Pyruvate->Minisci_Reaction Radical_Initiator Radical_Initiator Radical_Initiator->Minisci_Reaction Ethyl_5-bromopyrimidine-4-carboxylate Ethyl_5-bromopyrimidine-4-carboxylate Minisci_Reaction->Ethyl_5-bromopyrimidine-4-carboxylate Hydrolysis Hydrolysis Ethyl_5-bromopyrimidine-4-carboxylate->Hydrolysis 5-Bromopyrimidine-4-carboxylic_acid 5-Bromopyrimidine-4-carboxylic_acid Hydrolysis->5-Bromopyrimidine-4-carboxylic_acid caption Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two distinct functional handles: the bromine atom at the 5-position and the carboxylic acid at the 4-position. This dual functionality allows for sequential and regioselective modifications, making it a powerful tool for building molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The bromine atom on the electron-deficient pyrimidine ring is highly susceptible to palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent example for the formation of C-C bonds.[14] This reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

  • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and maintain it under an inert atmosphere.

  • Heating: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture, dilute it with water, and extract the product with an appropriate organic solvent. The combined organic layers are then dried, concentrated, and the crude product is purified by column chromatography.

Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling Start Start Reactants This compound + Arylboronic acid + Pd Catalyst + Base Start->Reactants Solvent Solvent Addition (e.g., Dioxane/Water) Reactants->Solvent Inert_Atmosphere Inert Atmosphere (Ar or N2) Solvent->Inert_Atmosphere Heating Heating (80-110 °C) Inert_Atmosphere->Heating Monitoring Reaction Monitoring (TLC or LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product 5-Arylpyrimidine-4-carboxylic acid Purification->Product caption Suzuki-Miyaura Coupling Workflow

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Amide Bond Formation: A Gateway to Bioactive Molecules

The carboxylic acid functionality of this compound is a versatile handle for forming amide bonds, a critical linkage in a vast number of biologically active molecules.[15][16] This transformation is typically achieved using a variety of coupling reagents that activate the carboxylic acid for nucleophilic attack by an amine.[15][16]

General Protocol for Amide Coupling:

  • Activation: In a suitable aprotic solvent (e.g., DMF or DCM), dissolve this compound (1 equivalent) and a coupling reagent (e.g., HATU, HBTU, or EDC/HOBt, 1.1-1.2 equivalents).

  • Base: Add a non-nucleophilic base (e.g., DIPEA or triethylamine, 2-3 equivalents) to the mixture.

  • Amine Addition: Add the desired primary or secondary amine (1-1.2 equivalents) to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Application in Kinase Inhibitor Drug Discovery

The pyrimidine core is a well-established scaffold in the design of kinase inhibitors, which are a crucial class of anticancer drugs.[17] this compound serves as an excellent starting point for the synthesis of such inhibitors. The 5-position, after a Suzuki coupling, can be functionalized with various aryl or heteroaryl groups to interact with the hinge region of the kinase, while the carboxylic acid can be converted to an amide to occupy the solvent-exposed region and enhance potency and selectivity.

For instance, derivatives of anilino-furo[2,3-d]pyrimidines bearing a 5-carboxylic acid side chain have demonstrated significant submicromolar inhibition of EGFR.[12] Furthermore, pyrimidine-based derivatives have been developed as potent inhibitors of Aurora kinases, which in turn can reduce the levels of oncogenic proteins like cMYC and MYCN.[18] In one study, a lead compound with an IC₅₀ of less than 200 nM was identified for inhibiting the proliferation of high-MYC expressing small-cell lung cancer cell lines.[18]

Kinase Inhibitor Synthesis Logic

Kinase_Inhibitor_Logic Core This compound Suzuki Suzuki Coupling (Adds Hinge-Binding Moiety) Core->Suzuki Intermediate 5-Arylpyrimidine-4-carboxylic acid Suzuki->Intermediate Amide_Coupling Amide Coupling (Adds Solvent-Front Moiety) Intermediate->Amide_Coupling Final_Compound Potent & Selective Kinase Inhibitor Amide_Coupling->Final_Compound caption Logic for Kinase Inhibitor Synthesis

Caption: The synthetic logic for developing kinase inhibitors from the core scaffold.

Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

This compound is more than just a simple heterocyclic compound; it is a testament to the power of strategic functionalization in molecular design. Its dual reactivity allows for a modular and efficient approach to the synthesis of complex and diverse molecular architectures. For researchers and scientists in drug development, a deep understanding of the synthesis, reactivity, and applications of this key intermediate opens up a wealth of possibilities for the discovery of novel therapeutics, particularly in the realm of kinase inhibition. As the demand for more effective and selective drugs continues to grow, the role of such versatile building blocks will undoubtedly become even more critical.

References

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Theoretical studies of 5-Bromopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 5-Bromopyrimidine-4-carboxylic Acid

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrimidine, it serves as a crucial building block for a wide array of pharmacologically active molecules and functional organic materials[1][2]. The strategic placement of a bromine atom and a carboxylic acid group on the pyrimidine ring provides distinct reactive sites, making it a versatile intermediate for developing novel compounds, including potent enzyme inhibitors[3]. This guide outlines a comprehensive theoretical framework for characterizing this compound using computational chemistry methods. By employing Density Functional Theory (DFT) and molecular docking simulations, this study aims to elucidate the molecule's structural, electronic, spectroscopic, and reactivity properties, providing critical insights for its application in rational drug design.

Introduction: The Significance of a Versatile Scaffold

The pyrimidine ring is a fundamental scaffold in chemistry and pharmacology, forming the core of nucleobases like cytosine and thymine[1]. Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][4]. This compound emerges as a particularly valuable intermediate due to its dual functionality: the carboxylic acid group provides a handle for amide bond formation, while the bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings[2][3].

Despite its synthetic utility, a detailed theoretical characterization of this specific molecule is not widely available. This guide, therefore, proposes a systematic computational investigation to build a complete physicochemical profile. Understanding its electronic structure, reactive sites, and potential for intermolecular interactions is paramount for accelerating its use in drug discovery and materials science. The theoretical approach allows for a cost-effective, atomic-level understanding that can predict molecular behavior and guide future experimental work.

Molecular Structure and Electronic Properties

A foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional conformation and the analysis of its electronic landscape.

Optimized Molecular Geometry

The initial geometry of this compound will be optimized using DFT, a method that provides a good balance between accuracy and computational cost for organic molecules[5][6]. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional combined with a comprehensive basis set such as 6-311++G(d,p) is recommended for this purpose[7]. This level of theory has proven effective for calculating the geometric parameters of related pyrimidine derivatives. The resulting optimized structure will provide key data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's spatial arrangement and steric factors.

Diagram 1: Molecular Structure of this compound

Caption: Optimized molecular structure of this compound.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons[8]. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability; a smaller gap suggests higher reactivity[8]. These parameters are crucial for predicting how the molecule will interact with other species.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and identifying sites for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack[5]. For this compound, we anticipate negative potential around the nitrogen atoms and carboxylic oxygen, and positive potential around the hydrogen atoms.

Reactivity Analysis: Quantum Chemical Descriptors

To quantify the molecule's reactivity, a set of global and local descriptors derived from the FMO energies can be calculated. This approach has been successfully applied to numerous pyrimidine systems to predict their chemical behavior[8][9].

Global Reactivity Descriptors

Based on the calculated HOMO and LUMO energies, several key descriptors can be determined:

  • Ionization Potential (I) ≈ -EHOMO

  • Electron Affinity (A) ≈ -ELUMO

  • Electronegativity (χ) = (I + A) / 2

  • Chemical Hardness (η) = (I - A) / 2

  • Chemical Softness (S) = 1 / (2η)

  • Electrophilicity Index (ω) = χ² / (2η)

These values provide a quantitative measure of the molecule's stability and reactivity profile. For instance, a high electrophilicity index suggests the molecule acts as a strong electrophile in reactions[8].

Table 1: Calculated Global Reactivity Descriptors (Hypothetical Values)

Parameter Symbol Formula Value (eV)
HOMO Energy EHOMO - -7.50
LUMO Energy ELUMO - -2.10
Energy Gap ΔE ELUMO - EHOMO 5.40
Electronegativity χ -(EHOMO+ELUMO)/2 4.80
Chemical Hardness η (ELUMO-EHOMO)/2 2.70

| Electrophilicity Index | ω | χ² / (2η) | 4.27 |

Diagram 2: Workflow for Calculating Reactivity Descriptors

G cluster_dft DFT Calculation cluster_analysis Reactivity Analysis cluster_output Interpretation start Input Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (Confirm Minimum Energy) opt->freq sp Single Point Energy (Obtain Orbitals) freq->sp homo_lumo Extract EHOMO & ELUMO sp->homo_lumo global Calculate Global Descriptors (η, ω, χ, S) homo_lumo->global local Calculate Fukui Functions (f+, f-, f0) homo_lumo->local reactivity Predict Overall Reactivity & Stability global->reactivity sites Identify Reactive Sites for Electrophilic/Nucleophilic Attack local->sites

Caption: Workflow for DFT-based reactivity analysis.

Potential Applications in Drug Design: A Molecular Docking Study

Pyrimidine derivatives are known inhibitors of various enzymes implicated in disease. For example, they have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation[10], as well as targets in cancer like Topoisomerase II and HSP90[6]. A molecular docking study can predict the binding affinity and interaction patterns of this compound with a relevant protein target.

Proposed Target and Protocol

Given the prevalence of pyrimidine scaffolds in anti-inflammatory agents, a docking study against the COX-2 enzyme (PDB ID: 5F19) is proposed[8][10].

Step-by-Step Docking Protocol:

  • Protein Preparation: Download the crystal structure of COX-2 from the Protein Data Bank. Remove water molecules, add polar hydrogens, and assign charges using software like AutoDock Tools.

  • Ligand Preparation: Use the DFT-optimized structure of this compound. Assign rotatable bonds and save in the appropriate format.

  • Grid Box Generation: Define the active site of the enzyme by creating a grid box that encompasses the key amino acid residues known to be involved in binding.

  • Docking Simulation: Perform the docking using a program like AutoDock Vina, which uses scoring functions to rank the predicted binding poses[11].

  • Analysis of Results: Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, with the active site residues. The binding energy (kcal/mol) will provide an estimate of the binding affinity[12].

Diagram 3: Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Simulation cluster_analysis Analysis p_prep Protein Preparation (e.g., PDB: 5F19) - Remove water - Add hydrogens grid Define Binding Site (Grid Box Generation) p_prep->grid l_prep Ligand Preparation (DFT Optimized Structure) - Assign charges l_prep->grid run Run Docking (e.g., AutoDock Vina) grid->run analyze Analyze Binding Poses - Binding Energy (kcal/mol) - Interactions (H-bonds, etc.) run->analyze conclusion Predict Biological Activity analyze->conclusion

Caption: A generalized workflow for molecular docking studies.

Conclusion and Future Perspectives

This guide presents a robust theoretical framework for the comprehensive study of this compound. The proposed DFT calculations will elucidate its fundamental structural and electronic properties, while the analysis of reactivity descriptors will provide a quantitative understanding of its chemical behavior. Furthermore, the outlined molecular docking protocol will offer valuable insights into its potential as a pharmacophore for enzyme inhibition.

The results from these theoretical studies will serve as a critical foundation for guiding future experimental work, including the synthesis of novel derivatives and their subsequent biological evaluation. By integrating computational chemistry with experimental synthesis, the development of new therapeutic agents and functional materials based on this versatile pyrimidine scaffold can be significantly accelerated.

References

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  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (n.d.). UCLA Chemistry and Biochemistry. Retrieved January 11, 2026, from [Link]

  • Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations. (2023). PubMed. Retrieved January 11, 2026, from [Link]

  • Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. (n.d.). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]

  • Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method and study of their docking on cyclooxygenase. (2024). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • DFT Investigations on the Interactions Between Pyrimidine Derivatives and Ag/Au/Cu Metal Clusters: Solvation Effects and Reactivity Analysis. (2023). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2023). MDPI. Retrieved January 11, 2026, from [Link]

  • Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. (2024). Remedy Publications LLC. Retrieved January 11, 2026, from [Link]

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An In-depth Technical Guide to 5-Bromopyrimidine-4-carboxylic acid (CAS 64224-60-8): A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromopyrimidine-4-carboxylic acid is a key heterocyclic compound that has garnered significant interest within the fields of medicinal chemistry and materials science. Its structure, featuring a pyrimidine core functionalized with both a reactive bromine atom and a versatile carboxylic acid group, positions it as a strategic building block for the synthesis of complex molecular architectures. The bromine atom serves as a handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, while the carboxylic acid moiety provides a site for amide bond formation, esterification, or critical hydrogen bonding interactions with biological targets. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications, with a focus on its role in the development of pharmacologically active agents. Detailed experimental protocols and safety information are included to support researchers in its effective and safe utilization.

Core Physicochemical & Structural Properties

This compound is a solid at room temperature, typically appearing as a white to off-white or yellow powder.[1][2] The pyrimidine ring, an aromatic heterocycle, combined with the electron-withdrawing nature of the bromine atom and the carboxylic acid group, dictates its chemical reactivity and physical characteristics.

PropertyValueSource(s)
CAS Number 64224-60-8[3][4][5]
Molecular Formula C₅H₃BrN₂O₂[4][5]
Molecular Weight 202.99 g/mol [4][5]
Appearance White to off-white Solid[1]
Boiling Point 357.2 ± 27.0 °C (Predicted)[1][4]
Density 1.940 ± 0.06 g/cm³ (Predicted)[1][4]
pKa 1.46 ± 0.10 (Predicted)[1]
Storage 2-8°C, Refrigerator[1][3]

The predicted low pKa value is a notable feature, indicating that the carboxylic acid is strongly acidic.[1] This is a direct consequence of the inductive electron-withdrawing effects of both the bromine atom and the two nitrogen atoms within the pyrimidine ring system, which act to stabilize the resulting carboxylate conjugate base.

Spectroscopic Characterization

Accurate characterization is paramount for verifying the identity and purity of this compound. The following spectroscopic data are characteristic of the compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple. The two protons on the pyrimidine ring will appear as distinct singlets in the aromatic region (typically δ 8.5-9.5 ppm). The carboxylic acid proton will be observed as a very broad singlet, significantly downfield (typically δ 10-13 ppm), due to its acidic nature and hydrogen bonding.[6][7]

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will show five distinct signals. The carboxyl carbon is the most deshielded, appearing in the δ 160-185 ppm range.[7] The four carbons of the pyrimidine ring will have characteristic shifts, with the carbon atom bonded to the bromine (C5) showing a shift influenced by the halogen.

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence for the key functional groups. A very broad absorption band is expected in the 3500-2500 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[7] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch will be present around 1700 cm⁻¹.[6][7] Aromatic C-H and C=N stretching vibrations from the pyrimidine ring will also be visible.[6]

  • Mass Spectrometry (MS) : The mass spectrum will show a characteristic molecular ion (M⁺) peak corresponding to the molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), a distinctive M+2 peak of nearly equal intensity to the M⁺ peak will be observed, confirming the presence of a single bromine atom in the molecule.

Synthesis & Chemical Reactivity

The utility of this compound stems from its dual reactivity, allowing for sequential and selective modifications.

Synthetic Approaches

While the direct synthesis of the carboxylic acid can be challenging, a highly effective modern approach involves the synthesis of its ester precursor, followed by hydrolysis.

  • Minisci Reaction for Ester Synthesis : A notable and efficient method for preparing the ethyl or methyl ester of this compound is the Minisci homolytic alkoxycarbonylation of 5-bromopyrimidine.[8] This radical-based reaction offers high regioselectivity for the C4 position and can be performed on a large scale, overcoming the low yields of older methods.[8] The reaction generates an alkoxycarbonyl radical, which then adds to the electron-deficient pyrimidine ring.[8]

  • Classical Condensation (Low Yield) : An older, patented procedure involves the condensation of formamidine acetate and mucobromic acid in an alkaline medium.[8] However, this route is often plagued by low yields (3-8%) and the formation of numerous byproducts, necessitating laborious purification.[8]

Key Reaction Pathways

The two functional groups on the molecule, the C-Br bond and the carboxylic acid, are the primary sites of reactivity. This orthogonality is a key advantage for synthetic chemists.

G cluster_0 C5-Br Reactivity cluster_1 C4-COOH Reactivity main 5-Bromopyrimidine- 4-carboxylic acid suzuki Suzuki Coupling (R-B(OH)₂) main->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (R-C≡CH) main->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig Amination (R₂NH) main->buchwald Pd Catalyst, Base amide Amide Formation (R'NH₂) main->amide Coupling Agent (e.g., HATU) ester Esterification (R'OH) main->ester Acid Catalyst reduction Reduction (e.g., BH₃) main->reduction p1 p1 suzuki->p1 5-Aryl-pyrimidine- 4-carboxylic acid p2 p2 sonogashira->p2 5-Alkynyl-pyrimidine- 4-carboxylic acid p3 p3 buchwald->p3 5-Amino-pyrimidine- 4-carboxylic acid p4 p4 amide->p4 5-Bromo-pyrimidine- 4-carboxamide p5 p5 ester->p5 5-Bromo-pyrimidine- 4-carboxylate Ester p6 p6 reduction->p6 (5-Bromopyrimidin- 4-yl)methanol

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery & Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a powerful starting material for generating libraries of compounds for structure-activity relationship (SAR) studies.

  • Kinase Inhibitors : The ester derivative, methyl 5-bromopyrimidine-4-carboxylate, is a key intermediate in the synthesis of potent protein kinase CK2 inhibitors, such as CX-5011.[8] The synthesis involves a domino Suzuki coupling followed by an intramolecular amide formation.[8] The ability to functionalize the C5 position via Suzuki coupling allows for the exploration of different aryl substituents to optimize potency and selectivity.

  • Endothelin Receptor Antagonists : Pyrimidine derivatives are central to the structure of dual endothelin receptor antagonists. For instance, the related building block 2-chloro-5-bromopyrimidine is used in the synthesis of Macitentan, a drug for treating pulmonary arterial hypertension.[9] The bromo-pyrimidine core allows for strategic modifications to enhance receptor affinity and improve pharmacokinetic properties.[9]

  • General Drug Scaffolding : The combination of a hydrogen bond donor/acceptor (pyrimidine nitrogens), a modifiable position for steric and electronic tuning (C5-Br), and a handle for linking to other fragments (C4-COOH) makes this an ideal scaffold. Amide coupling, for example, is one of the most widely used reactions in drug discovery, and this molecule is perfectly primed for it.[10]

G start 5-Bromopyrimidine- 4-carboxylic acid step1 Amide Coupling with Linker-Amine start->step1 step2 Suzuki Coupling with Arylboronic Acid step1->step2 final Final Drug Candidate (e.g., Kinase Inhibitor) step2->final

Caption: Logical workflow from building block to a potential drug candidate.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the functionalization of the C5 position, a common and critical step in utilizing this building block.

Objective: To synthesize 5-phenylpyrimidine-4-carboxylic acid from this compound and phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., Potassium carbonate, 3.0 mmol, 3.0 eq)

  • Solvent: Degassed 1,4-dioxane and water (4:1 mixture, 10 mL)

  • Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Using a syringe, add the degassed solvent mixture (4:1 dioxane/water) to the flask.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid and precipitate the product.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 5-phenylpyrimidine-4-carboxylic acid.

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable.

Hazard Identification:

  • Signal Word: Warning[3][11]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3][11]

    • H315: Causes skin irritation.[3][11]

    • H319: Causes serious eye irritation.[3][11]

    • H335: May cause respiratory irritation.[3][11]

Precautionary Measures:

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13] Avoid breathing dust.[12][13] Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[14]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[12][13] If dust formation is significant, a suitable respirator may be necessary.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][14] Recommended storage is under refrigeration (2-8°C).[1][3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance in modern chemistry, particularly in the realm of drug discovery, cannot be overstated. The orthogonal reactivity of its bromo and carboxylic acid functionalities provides a robust platform for molecular diversification. Its demonstrated utility in the synthesis of potent kinase inhibitors and other pharmacologically relevant molecules underscores its role as a powerful tool in the hands of researchers and scientists. Adherence to rigorous synthetic protocols and safety measures will ensure its successful and safe application in the laboratory.

References

  • UCLA – Chemistry and Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Available at: [Link]

  • PubChem. 5-Bromouracil | C4H3BrN2O2 | CID 5802. Available at: [Link]

  • PubChem. 5-Bromopyrimidine | C4H3BrN2 | CID 78344. Available at: [Link]

  • ResearchGate. Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses Procedure. Available at: [Link]

  • UCLA Chemistry. Spectroscopy Tutorial: Examples. Available at: [Link]

  • SpectraBase. 5-Bromopyrimidine - Optional[1H NMR] - Spectrum. Available at: [Link]

  • Oregon State University. (2020, February 7). CH 336: Carboxylic Acid Spectroscopy. Available at: [Link]

  • ACS Publications. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Available at: [Link]

  • Chemistry World. (2019, February 27). The five reactions on every organic chemist's wish list. Available at: [Link]

Sources

Navigating the Solubility Landscape of 5-Bromopyrimidine-4-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the intricate world of pharmaceutical sciences, the journey of a molecule from a promising candidate to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is solubility. An otherwise potent active pharmaceutical ingredient (API) is of little value if it cannot be effectively dissolved, purified, formulated, and ultimately absorbed by the body. 5-Bromopyrimidine-4-carboxylic acid, a key heterocyclic building block in the synthesis of a diverse array of biologically active molecules, is no exception. Its solubility profile dictates the feasibility of its use in various stages of drug development, from synthetic route optimization to the final dosage form design. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of this compound in organic solvents, offering both theoretical insights and practical, field-proven methodologies for its determination and application.

Physicochemical Properties: The Blueprint for Solubility Behavior

A molecule's inherent physical and chemical properties are the primary determinants of its solubility in any given solvent. For this compound (CAS No. 64224-60-8), a thorough understanding of these characteristics is the first step in predicting and manipulating its solubility.[1][2]

PropertyValue/InformationSource
Molecular Formula C₅H₃BrN₂O₂[1]
Molecular Weight 202.99 g/mol [1]
Appearance White to off-white solid
Predicted pKa ~1.46
Predicted Boiling Point 357.2 °C at 760 mmHg
Predicted Density 1.94 g/cm³

The structure of this compound, featuring a pyrimidine ring, a carboxylic acid group, and a bromine atom, presents a unique combination of polar and non-polar characteristics that govern its interactions with various solvents. The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents. The nitrogen atoms in the pyrimidine ring can also act as hydrogen bond acceptors. Conversely, the brominated pyrimidine ring itself possesses a degree of lipophilicity.

The predicted low pKa value of approximately 1.46 indicates that this compound is a relatively strong organic acid.[3][4][5][6] This has profound implications for its solubility, particularly in protic solvents and in the presence of basic or acidic additives. In its neutral form, the molecule's solubility will be primarily governed by its ability to form hydrogen bonds and other intermolecular interactions with the solvent. Upon deprotonation to its carboxylate form, its solubility in polar solvents is expected to increase significantly due to the formation of a highly polar ion.

The Theoretical Underpinnings of Solubility: "Like Dissolves Like" and Beyond

The age-old axiom "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.[7] This principle suggests that substances with similar polarities are more likely to be soluble in one another. We can categorize solvents based on their polarity and hydrogen bonding capabilities to anticipate their interaction with this compound.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are characterized by the presence of O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. Given the carboxylic acid group of this compound, it is anticipated to exhibit favorable solubility in these solvents, particularly at elevated temperatures. Carboxylic acids, in general, show good solubility in alcohols like ethanol and methanol.[8]

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents possess dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors. Solvents like DMSO and DMF are known for their ability to dissolve a wide range of organic compounds and are likely to be effective for this compound.

  • Non-Polar Solvents (e.g., hexanes, toluene): These solvents lack significant dipole moments and are incapable of hydrogen bonding. The solubility of the highly polar this compound is expected to be very low in these solvents.

The following diagram illustrates the key molecular interactions that influence the solubility of this compound in different solvent types.

Caption: Key intermolecular forces governing the solubility of this compound.

Practical Solvent Selection and Solubility Determination: An Experimental Approach

While theoretical predictions are invaluable, empirical determination remains the gold standard for obtaining accurate solubility data. The following sections outline a systematic approach to solvent screening and quantitative solubility measurement.

Qualitative Solvent Screening

A preliminary rapid screening can efficiently identify promising solvents for further quantitative analysis.

Protocol for Qualitative Solubility Screening:

  • Preparation: Dispense approximately 1-2 mg of this compound into a series of small, labeled vials.

  • Solvent Addition: To each vial, add a common organic solvent (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, toluene, hexanes) dropwise, starting with 0.1 mL.

  • Observation: After each addition, cap the vial and vortex for 30-60 seconds. Visually inspect for complete dissolution.

  • Categorization: Classify the solubility based on the volume of solvent required for dissolution:

    • Very Soluble: Dissolves in < 1 mL

    • Soluble: Dissolves in 1-3 mL

    • Slightly Soluble: Some dissolution, but not complete in 3 mL

    • Insoluble: No visible dissolution

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a compound at a specific temperature.

Protocol for Shake-Flask Solubility Determination:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 5 mL). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vial and place it in a shaker bath maintained at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

  • Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

The following diagram outlines the workflow for quantitative solubility determination.

Solubility_Workflow start Start: Select Solvent and Temperature prep Prepare Supersaturated Solution (Excess Solute in Known Volume of Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72h in Shaker Bath) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation or Settling) equilibrate->separate filter Filter Supernatant (e.g., 0.22 µm Syringe Filter) separate->filter quantify Quantify Solute Concentration (e.g., HPLC-UV) filter->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate end End: Quantitative Solubility Data calculate->end

Sources

Thermal stability of 5-Bromopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability of 5-Bromopyrimidine-4-carboxylic Acid

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and agrochemical synthesis, valued for its utility in constructing complex molecular architectures.[1][2] As with any active pharmaceutical ingredient (API) precursor or intermediate, a thorough understanding of its thermal stability is not merely a regulatory formality but a cornerstone of safe handling, process development, and ensuring the chemical integrity of the final product. This guide provides a comprehensive framework for evaluating the thermal stability of this compound, moving from theoretical degradation pathways to detailed experimental protocols and data interpretation. It is designed to equip researchers with the expertise to establish safe operating limits and anticipate potential hazards.

The Imperative of Thermal Stability in Process Chemistry

In drug development, the journey from a laboratory-scale synthesis to a pilot plant or manufacturing run introduces significant challenges, with thermal safety being paramount. An uncontrolled exothermic decomposition can have catastrophic consequences. For a molecule like this compound, which possesses a bromine substituent and a carboxylic acid on a nitrogen-containing heterocycle, the potential for thermally induced reactions is non-trivial. A comprehensive thermal analysis is essential to:

  • Define Safe Storage and Handling Conditions: The compound is typically stored at refrigerated temperatures (2-8°C), suggesting a potential for degradation at elevated temperatures.[3][4][5]

  • Establish Maximum Process Temperatures: For reactions, distillations, or drying steps, knowing the onset of decomposition is critical to prevent yield loss and the formation of potentially hazardous byproducts.

  • Ensure Purity and Stability: Degradation compromises the purity of the starting material, which can have cascading effects on reaction outcomes and the impurity profile of the final API.

  • Predict and Mitigate Hazards: Understanding the energy released during decomposition (via DSC) and the nature of off-gassing (via TGA-MS) is fundamental to process hazard analysis (PHA).

Theoretical Degradation Pathways

While specific experimental degradation studies on this compound are not extensively published, its chemical structure allows for the prediction of several plausible thermal degradation pathways. The most likely events are decarboxylation and reactions involving the carbon-bromine bond.

  • Decarboxylation: Carboxylic acids, particularly when attached to heterocyclic rings, can be susceptible to the loss of carbon dioxide (CO₂) upon heating.[6] This is often the lowest-energy degradation pathway and would result in the formation of 5-bromopyrimidine.

  • Dehydrobromination and Ring Reactions: At higher temperatures, cleavage of the C-Br bond could occur, potentially leading to the formation of hydrogen bromide (HBr) if a hydrogen source is available.[7] The resulting pyrimidine radical could then undergo complex polymerization or fragmentation reactions. Thermal decomposition of related compounds is known to produce hazardous products like nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen bromide.[7][8]

The following diagram illustrates these primary hypothesized pathways.

G A This compound B Decarboxylation A->B ΔT (Heat) D High-Energy Decomposition A->D >> ΔT (High Heat) C 5-Bromopyrimidine + CO₂ B->C E HBr, NOx, CO, CO₂, Polymeric Residue D->E

Caption: Hypothesized thermal degradation pathways for this compound.

A Validated Workflow for Thermal Stability Assessment

A multi-technique approach is essential for a robust evaluation of thermal stability. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM) provides a comprehensive picture of both mass loss and energetic changes.

The logical workflow for this assessment is depicted below.

G cluster_0 Phase 1: Screening & Identification cluster_1 Phase 2: Event Characterization cluster_2 Phase 3: Hazard & Risk Assessment A Sample Preparation (5-10 mg) B TGA Analysis (N₂ Atmosphere, 10°C/min) A->B C DSC Analysis (N₂ Atmosphere, 10°C/min) A->C D Identify Onset of Mass Loss (T_onset) from TGA B->D E Identify Melting (T_m) and Decomposition (T_d) from DSC C->E H Define Maximum Safe Operating Temperature D->H F Hot Stage Microscopy (HSM) (Ramp to T_m and T_d) E->F G Calculate Energy of Decomposition (ΔH_d) from DSC E->G G->H I Report & Documentation H->I

Caption: Experimental workflow for comprehensive thermal stability analysis.

Experimental Protocols

The following protocols are designed as self-validating systems, providing the necessary data to make informed safety and process decisions.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to lose mass due to decomposition or volatilization, and to quantify this mass loss. This technique is crucial for identifying the onset temperature of thermal degradation.[9]

Methodology:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications, typically using certified reference materials (e.g., calcium oxalate).

  • Sample Preparation: Place 5-10 mg of this compound into a standard TGA pan (platinum or ceramic). Ensure an even, thin layer to promote uniform heating.

  • Experimental Conditions:

    • Purge Gas: High-purity Nitrogen (99.999%) at a flow rate of 50-100 mL/min. An inert atmosphere is critical to isolate thermal decomposition from oxidative degradation.[10]

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp from 30°C to 400°C at a heating rate of 10°C/min. A rate of 10°C/min is standard for screening and provides a good balance between resolution and experimental time.[11]

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (T_onset), typically calculated using the tangent method at the point of initial significant mass loss.

    • Quantify the percentage of mass lost in each decomposition step.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature. DSC identifies melting points, phase transitions (endothermic events), and decomposition events (often exothermic), quantifying the energy released.[12]

Methodology:

  • Instrument Calibration: Calibrate the DSC cell for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A sealed pan is used to contain any pressure generated during decomposition and prevent mass loss before the thermal event.

  • Experimental Conditions:

    • Purge Gas: High-purity Nitrogen (99.999%) at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp from 30°C to 400°C (or a temperature just beyond the final decomposition observed in TGA) at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot heat flow (W/g) versus temperature (°C).

    • Identify the peak temperature of any endotherms, which may correspond to melting (T_m).

    • Identify the onset temperature and peak of any exotherms, which indicate decomposition (T_d).

    • Integrate the area of the decomposition exotherm to calculate the enthalpy of decomposition (ΔH_d in J/g). An exothermic event is a critical indicator of a potential thermal runaway hazard.

Data Interpretation and Summary

While specific data for this compound is unavailable in the literature, a researcher performing these analyses would summarize the findings in a clear, comparative table.

Table 1: Hypothetical Thermal Analysis Data for this compound

ParameterTechniqueValueInterpretation & Significance
Melting Point (T_m) DSC~185 °C (Endotherm)Indicates the solid-to-liquid phase transition. Processing should ideally occur below this temperature to maintain solid-state form.
Onset of Decomposition (T_onset) TGA~210 °CThe temperature at which significant mass loss begins. This is a critical limit for all handling and processing operations.
Decomposition Peak (T_d) DSC~225 °C (Exotherm)The temperature of maximum decomposition rate. The exothermic nature signifies a release of energy, indicating a potential thermal hazard.
Mass Loss at 300°C TGA~22%Corresponds to the theoretical mass of CO₂ (21.68%), strongly suggesting decarboxylation as the primary initial degradation step.
Enthalpy of Decomposition (ΔH_d) DSC-150 J/gQuantifies the energy released. This value is used in process safety calculations to assess the potential for thermal runaway.

Authoritative Grounding: The interpretation of TGA and DSC thermograms is a well-established practice in materials science and pharmaceutical development. The correlation of mass loss in TGA with the loss of specific functional groups (like CO₂) and the characterization of exothermic events in DSC are standard methods for hazard assessment.[9][10][12][13]

Conclusion and Recommendations

A thorough thermal stability analysis of this compound is indispensable for its safe and effective use in research and development. The presented workflow, combining TGA and DSC, provides a robust framework for identifying critical thermal limits. Based on the predicted degradation pathways and general knowledge of similar compounds, the primary thermal hazard is likely an exothermic decomposition initiated by decarboxylation at temperatures exceeding 200°C.

Key Recommendations for Researchers:

  • Always perform TGA and DSC analysis on any new batch of the compound before use in scale-up operations.

  • Establish a Maximum Safe Temperature (MST) for all processes that is significantly lower than the T_onset determined by TGA (e.g., a safety margin of 30-50°C).

  • Avoid prolonged heating, even at temperatures below the T_onset, as slow degradation may still occur.

  • Use these data as critical inputs for any formal Process Hazard Analysis (PHA) before attempting reactions at a scale larger than the laboratory bench.

By adhering to this systematic and scientifically grounded approach, professionals in drug development can mitigate risks, ensure material quality, and build safer chemical processes from the ground up.

References

  • van der Vleuten, G. M., et al. (1996). Hyperthermia and incorporation of halogenated pyrimidines: radiosensitization in cultured rodent and human tumor cells. International Journal of Radiation Oncology, Biology, Physics, 36(5), 1155-1163. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved January 11, 2026, from [Link]

  • Naredla, S. T., et al. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. Available from: [Link]

  • Gołdyn, M., et al. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 22(34), 5644-5656. Available from: [Link]

  • ResearchGate. (n.d.). Toxicity of halogenated pyrimidines in the plant and nematode models. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Orotic acid. Retrieved January 11, 2026, from [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved January 11, 2026, from [Link]

  • YouTube. (2021). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Differential Scanning Calorimetry and Thermogravimetric Analysis. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates. Retrieved January 11, 2026, from [Link]

  • Richardson, S. D., et al. (2000). Effects of Thermal Treatment on Halogenated Disinfection By-Products in Drinking Water. Environmental Science & Technology, 34(11), 2235-2240. Available from: [Link]

  • Svahn, O., & Björklund, E. (2015). Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. International Journal of Environmental & Agriculture Research, 1(4), 1-10. Available from: [Link]

  • ResearchGate. (n.d.). Thermal stability of the four cocrystals determined by DSC and TGA. Retrieved January 11, 2026, from [Link]

Sources

5-Bromopyrimidine-4-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromopyrimidine-4-carboxylic acid: Synthesis, Characterization, and Applications

Introduction

This compound is a halogenated pyrimidine derivative that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structural arrangement, featuring a reactive bromine atom and a carboxylic acid group on the electron-deficient pyrimidine ring, makes it a versatile and highly valuable synthetic building block. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and key applications, with a focus on its role as a precursor to pharmacologically active molecules.

The pyrimidine core is a ubiquitous heterocycle found in a vast array of biologically active compounds, including several marketed drugs.[1] The strategic functionalization of this scaffold is a cornerstone of modern drug discovery. This compound serves as a critical intermediate, enabling the introduction of diverse molecular fragments through reactions like palladium-catalyzed cross-coupling, thereby facilitating the exploration of chemical space for novel therapeutic agents.[2] This document offers researchers and drug development professionals the technical insights required to effectively utilize this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is essential for its proper handling, storage, and application in synthetic chemistry. The key physicochemical data are summarized below.

PropertyValueReference(s)
Molecular Formula C₅H₃BrN₂O₂[3][4][5]
Molecular Weight 202.99 g/mol [3][5]
CAS Number 64224-60-8[3][4]
Appearance White to off-white solid[6]
Boiling Point 357.2 °C at 760 mmHg (Predicted)[4][6]
Density ~1.94 g/cm³ (Predicted)[4][6]
InChI Key HZZBITVSVYFOND-UHFFFAOYSA-N[6][7]
SMILES O=C(O)c1ncncc1Br[8]

Analytical characterization is crucial for confirming the identity and purity of the compound. Techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed.[3][9]

Synthesis and Mechanistic Insights

The synthesis of this compound and its esters has been approached through various methods. Older, more conventional routes, such as the condensation of formamidine acetate with mucobromic acid, often suffer from low yields (3-8% over two steps) and the formation of numerous byproducts, necessitating laborious purification.[1]

A more modern and efficient approach for the synthesis of its ester derivatives, which can be readily hydrolyzed to the target acid, is the Minisci homolytic alkoxycarbonylation.[1][10] This radical-based method offers a significant improvement by reducing the number of steps and increasing the overall yield, making it a preferred strategy for producing gram-scale quantities.[1]

The Minisci Reaction: A Superior Strategy

The Minisci reaction involves the direct C-H functionalization of an electron-deficient heterocycle. In this context, an alkoxycarbonyl radical is generated and added selectively to the C4 position of the 5-bromopyrimidine ring. This method is highly regioselective and has been successfully employed to synthesize ethyl 5-bromopyrimidine-4-carboxylate in a 48% yield in a single step from inexpensive 5-bromopyrimidine.[1][10] The causality behind this improved efficiency lies in the radical mechanism, which avoids the harsh conditions and multiple steps associated with classical condensation chemistry.

Minisci_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_final_product Final Product Start 5-Bromopyrimidine Radical Generation of Ethoxycarbonyl Radical Start->Radical Initiation Reagent Ethyl Pyruvate + (NH₄)₂S₂O₈ + FeSO₄ Reagent->Radical Attack Homolytic Aromatic Substitution (C4 Position) Radical->Attack Addition Product_Ester Ethyl 5-Bromopyrimidine- 4-carboxylate Attack->Product_Ester Rearomatization Hydrolysis Alkaline Hydrolysis Product_Ester->Hydrolysis Conversion Product_Acid 5-Bromopyrimidine- 4-carboxylic acid Hydrolysis->Product_Acid

Caption: Workflow for the synthesis of this compound via Minisci reaction.

Applications in Drug Discovery and Materials Science

This compound is a cornerstone intermediate for creating diverse molecular architectures. Its utility stems from the differential reactivity of its functional groups. The bromine atom at the 5-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, or alkyl groups.[2] The carboxylic acid at the 4-position can be readily converted into esters, amides, or other functional groups.

This dual functionality makes it an ideal scaffold for building compound libraries for high-throughput screening. For example, its ester, methyl 5-bromopyrimidine-4-carboxylate, was a key intermediate in the synthesis of potent inhibitors of protein kinase CK2, a target implicated in cancer.[1] The synthesis involved a domino Suzuki coupling followed by an intramolecular amide formation.[1] Beyond pharmaceuticals, its derivatives are also explored in agrochemical synthesis and as components of novel organic materials like dyes, leveraging the electronic properties of the pyrimidine ring.[2][10]

Scaffold_Application Scaffold This compound Carboxylic Acid (C4) Bromine (C5) Amide Amide Formation (e.g., with Amines) Scaffold:c4->Amide Ester Esterification (e.g., with Alcohols) Scaffold:c4->Ester Suzuki Suzuki Coupling (with Boronic Acids) Scaffold:c5->Suzuki Sonogashira Sonogashira Coupling (with Alkynes) Scaffold:c5->Sonogashira Derivatives Diverse Library of Bioactive Molecules Amide->Derivatives Ester->Derivatives Suzuki->Derivatives Sonogashira->Derivatives

Sources

Quantum Chemical Calculations for 5-Bromopyrimidine-4-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromopyrimidine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a scaffold for developing novel therapeutic agents. Understanding its electronic structure, reactivity, and intermolecular interaction potential is paramount for rational drug design. This technical guide provides a comprehensive framework for employing quantum chemical calculations to elucidate the molecular properties of this compound. We detail a robust computational workflow, from geometry optimization using Density Functional Theory (DFT) to the analysis of frontier molecular orbitals and molecular electrostatic potential. This document serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage computational chemistry for accelerating discovery programs.[1][2][3]

Introduction: The "Why" of Computational Analysis

In modern drug discovery, speed and precision are critical.[2][4] this compound and its derivatives have appeared in the synthesis of pharmacologically active molecules, such as potent protein kinase CK2 inhibitors.[5] Traditional synthetic and screening approaches can be resource-intensive. Computational chemistry offers a powerful, cost-effective alternative to predict molecular behavior before a single compound is synthesized.[2][6]

By calculating the fundamental properties of a molecule like this compound, we can gain predictive insights into:

  • Chemical Reactivity: Where is the molecule most likely to react?[7][8]

  • Intermolecular Interactions: How will it bind to a biological target like a protein?[9]

  • Spectroscopic Signature: What would its IR or NMR spectrum look like, aiding in experimental characterization?[10][11]

This guide focuses on Density Functional Theory (DFT), a widely accepted method that provides an optimal balance of computational accuracy and efficiency for organic molecules of this size.[12] We will specifically utilize the B3LYP functional with a 6-311++G(d,p) basis set, a combination well-validated for studying pyrimidine derivatives and hydrogen-bonded systems.[12][13][14][15]

The Computational Workflow: A Self-Validating Protocol

A rigorous computational study is not a single calculation but a logical sequence of steps, where each step validates the previous one. This ensures the reliability and reproducibility of the results.

G cluster_prep Preparation cluster_core_calc Core Calculation & Validation cluster_analysis Property Analysis cluster_output Output & Interpretation A 1. Initial 3D Structure (e.g., from ChemDraw/Avogadro) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Input Structure C 3. Vibrational Frequency Analysis B->C Optimized Geometry D Is it a true minimum? (No imaginary frequencies) C->D Calculate Frequencies D->B No (Re-optimize) E 4a. Electronic Properties (HOMO, LUMO, MEP) D->E Yes F 4b. Spectroscopic Simulation (IR, NMR) D->F Yes G 5. Data Interpretation & Validation (Comparison with experimental data) E->G F->G

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine core is a foundational scaffold in medicinal chemistry and drug development, frequently appearing in a wide range of therapeutic agents.[1][2] The functionalization of this privileged heterocycle is therefore of paramount importance for the generation of novel molecular entities with potential biological activity.[3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering a robust strategy for the synthesis of complex aryl and heteroaryl structures.[4][5][6][7]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 5-bromopyrimidine-4-carboxylic acid with various boronic acids. The presence of the carboxylic acid and the electron-deficient nature of the pyrimidine ring present unique challenges and opportunities in the optimization of this transformation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel pyrimidine-containing compounds. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and discuss critical parameters for successful execution.

Mechanistic Insights: The "Why" Behind the Protocol

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9][10] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.

The Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[8][9][10] The electron-deficient nature of the pyrimidine ring generally facilitates this step.

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The choice of base is critical as it facilitates the formation of a more nucleophilic boronate species.[8][9][10]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9][10]

Key Considerations for this compound
  • The Carboxylic Acid Group: The acidic proton of the carboxylic acid can potentially interfere with the basic conditions of the reaction. Therefore, a sufficient amount of base is required to both deprotonate the carboxylic acid and facilitate the transmetalation step.

  • Catalyst and Ligand Selection: The choice of palladium precursor and ligand is critical for achieving high efficiency. Phosphine ligands, such as those based on the dialkylbiaryl phosphine class, have shown broad applicability in Suzuki couplings, including for heteroaryl systems.[9]

  • Solvent and Base Compatibility: The solvent system must be capable of dissolving both the organic and inorganic reagents. A mixture of an organic solvent and water is commonly employed. The base must be strong enough to promote transmetalation but not so strong as to cause unwanted side reactions.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OR)2 / Base) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid - Base start->reagents catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvents catalyst->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purify by Column Chromatography or Recrystallization workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials and Reagents
  • This compound

  • Aryl- or heteroaryl-boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, Pd2(dba)3) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K2CO3, K3PO4, Cs2CO3) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, toluene)

  • Degassed water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Inert gas (Argon or Nitrogen)

Equipment
  • Schlenk flask or reaction vial with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Heating mantle or oil bath with a temperature controller

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Column chromatography setup

  • Analytical instrumentation (NMR, LC-MS)

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K2CO3, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.). If a separate ligand is used, it should be added at this stage.

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe. A typical solvent ratio is 4:1 to 10:1 organic solvent to water. The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.

  • Reaction Execution: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-100 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. A typical reaction time is 2-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. If the product is in the organic layer, separate the layers and extract the aqueous layer with ethyl acetate (2-3 times). If the product is in the aqueous layer (due to the carboxylate salt), acidify the aqueous layer with 1M HCl to a pH of approximately 3-4, which should precipitate the carboxylic acid product or allow it to be extracted into an organic solvent.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure desired compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR and Mass Spectrometry.

Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling of this compound can be influenced by several factors. The following table provides a summary of common observations and suggested troubleshooting steps.

Observation/ProblemPotential CauseSuggested Solution(s)
Low or no conversion Inactive catalystEnsure proper inert atmosphere technique; use freshly opened or purified catalyst.
Insufficiently active baseSwitch to a stronger base (e.g., from K2CO3 to K3PO4 or Cs2CO3).
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Protodeboronation of boronic acid Presence of water and/or oxygenEnsure solvents are properly degassed and the reaction is run under a strict inert atmosphere.
Reaction temperature too highDecrease the reaction temperature.
Formation of homocoupled byproducts Presence of oxygenImprove inert atmosphere technique.
Difficulty in purification Boronic acid or its byproducts co-elutingConsider a basic wash during workup to remove unreacted boronic acid.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl- and 5-heteroaryl-pyrimidine-4-carboxylic acids. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully synthesize a diverse range of pyrimidine derivatives. This protocol provides a solid foundation for the application of this powerful transformation in the pursuit of novel molecules for drug discovery and development.

References

  • Kadu, B. S. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 11, 1186-1221. [Link]

  • Malik, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6293. [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. [Link]

  • Singh, R., et al. (2012). Suzuki Cross Coupling Reaction-A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. [Link]

  • Zafar, A., et al. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Xi'an Shiyou University, Natural Science Edition, 19(7), 29-48. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16339-16381. [Link]

  • Malik, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Semantic Scholar. [Link]

  • Malik, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2019). Pyrimidyl formamidine palladium(II) complex as a nanocatalyst for aqueous Suzuki-Miyaura coupling. Scientific Reports, 9, 4898. [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575. [Link]

  • ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b. [Link]

  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

Sources

Application Note: 5-Bromopyrimidine-4-carboxylic Acid as a Key Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery.[3][4] Within the medicinal chemist's toolkit, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to bind to the highly conserved ATP-binding site of kinases. The pyrimidine nucleus is one such scaffold, forming the core of numerous FDA-approved kinase inhibitors.[4][5][6][7]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 5-Bromopyrimidine-4-carboxylic acid (CAS 64224-60-8), a versatile and powerful building block for the synthesis of novel kinase inhibitors. Its structure features two distinct and orthogonally reactive functional groups—a carboxylic acid and a bromo substituent—allowing for sequential and controlled chemical modifications. This dual functionality enables the systematic exploration of structure-activity relationships (SAR) to optimize inhibitor potency, selectivity, and pharmacokinetic properties.

Physicochemical Properties and Strategic Value

This compound is a solid at room temperature with two key reactive sites that are central to its utility in inhibitor synthesis.[8][9]

PropertyValueSource
CAS Number 64224-60-8[8][9]
Molecular Formula C₅H₃BrN₂O₂[8][9]
Molecular Weight 202.99 g/mol [8][9]
Appearance White to off-white solid[9]
pKa (Predicted) 1.46 ± 0.10[9]

The strategic value of this building block lies in its two orthogonal reaction handles:

  • C4-Carboxylic Acid: This group is ideal for forming amide bonds by coupling with a diverse range of primary and secondary amines. This reaction is typically used to introduce moieties that occupy the solvent-exposed region of the kinase active site, allowing for modulation of properties like solubility and cell permeability.

  • C5-Bromo Group: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10] This allows for the introduction of various aryl or heteroaryl groups, which can be directed toward specific pockets within the kinase active site to enhance potency and selectivity.[7][10]

The pyrimidine core itself is critical for kinase binding, as its nitrogen atoms can form key hydrogen bond interactions with the "hinge region" of the kinase, mimicking the binding of the adenine ring of ATP.[6][11][12][13]

Diagram: Strategic Utility of this compound

The following diagram illustrates the dual-functional nature of the molecule for building out a kinase inhibitor scaffold.

G start This compound c4_acid C4-Carboxylic Acid (Amide Coupling) start->c4_acid c5_bromo C5-Bromo Group (Cross-Coupling) start->c5_bromo amide_moiety Diverse Amine Library (R¹-NH₂) Targets Solvent-Front c4_acid->amide_moiety Reaction Vector 1 aryl_moiety Aryl/Heteroaryl Boronic Acids (R²-B(OH)₂) Targets Specificity Pockets c5_bromo->aryl_moiety Reaction Vector 2 inhibitor Final Kinase Inhibitor Scaffold amide_moiety->inhibitor aryl_moiety->inhibitor G start 5-Bromopyrimidine- 4-carboxylic Acid step1 Amide Coupling (Protocol 2.1) start->step1 R¹-NH₂, HATU, DIPEA, DMF intermediate Intermediate: 5-Bromo-4-carboxamide step1->intermediate step2 Suzuki Coupling (Protocol 2.2) intermediate->step2 R²-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O purify Purification & Characterization step2->purify final Final Inhibitor: 5-Aryl-4-carboxamide purify->final

Sources

Application Notes & Protocols: Amide Coupling of 5-Bromopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine-4-carboxamide Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. The 5-bromopyrimidine-4-carboxamide moiety, in particular, offers a versatile scaffold for drug discovery. The bromine atom at the 5-position serves as a valuable synthetic handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).[1] The carboxamide at the 4-position provides a critical hydrogen bond donor and acceptor, crucial for molecular recognition and binding to biological targets.[2]

The formation of the amide bond is one of the most frequently utilized reactions in the synthesis of pharmaceuticals.[3][4] However, the direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a highly unreactive carboxylate salt.[5] Consequently, the use of coupling reagents to activate the carboxylic acid is standard practice.[4][6] This document provides a detailed guide to the amide coupling of 5-bromopyrimidine-4-carboxylic acid, exploring the mechanistic underpinnings of common coupling strategies and offering detailed, field-proven protocols.

Core Principles: Activating the Carboxyl Group

The central challenge in amide bond formation is the conversion of the carboxylic acid's hydroxyl group into a good leaving group.[5][6] Coupling reagents achieve this by reacting with the carboxylate to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the coupling partners, the presence of other functional groups, and the desired reaction conditions.[7]

Two of the most robust and widely adopted classes of coupling reagents are carbodiimides (e.g., EDC) and onium salts (e.g., HATU).

Mechanism of Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that is widely used due to the ease of removal of its urea byproduct during aqueous workup.[8] The reaction mechanism proceeds as follows:

  • Activation: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Role of Additives: This intermediate is unstable and can rearrange to a stable N-acylurea byproduct, terminating the desired reaction. To prevent this and to minimize racemization in chiral carboxylic acids, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always included.[4][8][9] HOBt traps the O-acylisourea to form an activated HOBt ester.

  • Aminolysis: The amine then attacks the activated ester, forming the desired amide and regenerating HOBt.

EDC_HOBt_Mechanism cluster_activation Activation & Trapping cluster_coupling Coupling Carboxylic_Acid 5-Bromopyrimidine- 4-carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester Activated HOBt Ester O_Acylisourea->HOBt_Ester + HOBt - EDC-Urea HOBt HOBt Amide_Product Amide Product HOBt_Ester->Amide_Product + Amine - HOBt Amine R-NH2

Caption: EDC/HOBt amide coupling workflow.

Mechanism of Onium Salt-Mediated Coupling (HATU)

Onium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most efficient coupling reagents, known for fast reaction times and high yields, even with sterically hindered substrates.[8][10]

  • Base-Mediated Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate.[11]

  • Activation: The carboxylate attacks the electron-deficient carbon of HATU, leading to the formation of a highly reactive OAt-activated ester.[11]

  • Aminolysis: The amine directly attacks the activated ester to yield the final amide product.

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid 5-Bromopyrimidine- 4-carboxylic Acid Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate + DIPEA Base DIPEA OAt_Ester Activated OAt Ester Carboxylate->OAt_Ester + HATU HATU HATU Amide_Product Amide Product OAt_Ester->Amide_Product + Amine Amine R-NH2

Caption: HATU-mediated amide coupling workflow.

Comparative Overview of Common Coupling Conditions

The selection of an appropriate coupling system is paramount for success. The following table summarizes key parameters for two standard protocols.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU/DIPEARationale & Field Insights
Coupling Reagent EDC (1.2-1.5 equiv)HATU (1.1-1.2 equiv)HATU is generally faster and more effective for hindered amines or electron-deficient systems, but is more expensive.[8] EDC is a cost-effective choice for routine couplings.
Additive HOBt (1.2-1.5 equiv)None (HOAt is part of HATU)HOBt is crucial for suppressing racemization and preventing the formation of N-acylurea byproduct with EDC.[9]
Base DIPEA or Et3N (2-3 equiv)DIPEA (2-4 equiv)A non-nucleophilic base is required to neutralize the ammonium salt formed and, in the case of HATU, to deprotonate the carboxylic acid.[11] DIPEA is favored over triethylamine due to its greater steric bulk, which reduces the likelihood of side reactions.
Solvent DMF, DCM, CH3CNDMF, DCMDMF is an excellent solvent for its ability to dissolve most reactants and intermediates. Anhydrous conditions are critical to prevent hydrolysis of activated intermediates.[7]
Temperature 0 °C to RT0 °C to RTReactions are often initiated at 0 °C to control the initial exotherm from the activation step, then allowed to warm to room temperature.[12]
Reaction Time 4 - 24 hours1 - 6 hoursHATU-mediated couplings are typically much faster.[8] Reaction progress should always be monitored by TLC or LC-MS.

Experimental Protocols

The following protocols are representative procedures for the synthesis of 5-bromopyrimidine-4-carboxamides. Researchers should optimize conditions for their specific amine substrate.

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol is a robust starting point for coupling this compound with primary and secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF (0.1-0.2 M)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 equiv) and anhydrous DMF.

  • Add the amine (1.1 equiv) followed by DIPEA (2.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-18 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization as needed.

Protocol 2: High-Efficiency Amide Coupling using HATU

This protocol is recommended for challenging couplings, including those with sterically hindered amines, electron-deficient amines, or when rapid reaction times are desired.[10]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.1-0.2 M)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), HATU (1.1 equiv), and the amine (1.1 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 equiv) to the stirred mixture.

  • Stir the reaction at 0 °C for 15 minutes and then allow it to warm to room temperature.

  • Monitor the reaction for completeness by TLC or LC-MS. Reactions are often complete within 1-4 hours.[7]

  • Once complete, pour the reaction mixture into water to precipitate the product or dilute with ethyl acetate for aqueous workup.

  • Wash the organic layer with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product via flash chromatography.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete activation of the carboxylic acid.[7]2. Amine is protonated and non-nucleophilic.[7]3. Hydrolysis of activated intermediate.[7]4. Steric hindrance.[7]1. Switch to a more powerful coupling reagent like HATU or COMU.[9]2. Ensure sufficient base (2-3 equiv) is used to free the amine and neutralize any salts.3. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.4. Increase reaction temperature (e.g., to 40-50 °C) and/or extend reaction time.
Formation of N-acylurea Byproduct Rearrangement of the O-acylisourea intermediate (with EDC).Ensure at least one equivalent of HOBt or a similar additive is used. Run the reaction at a lower temperature.[9]
Epimerization (if amine is chiral) Over-activation or prolonged exposure to base.Use a racemization-suppressing additive like HOBt or OxymaPure.[7] Minimize reaction time and use the minimum necessary amount of base.
Difficult Purification Water-soluble byproducts (EDC-urea, HOBt).For EDC reactions, perform an acidic wash (e.g., 1M HCl) followed by a basic wash (e.g., sat. NaHCO3) to remove byproducts and excess reagents.

Conclusion

The successful synthesis of 5-bromopyrimidine-4-carboxamides hinges on the appropriate selection and execution of an amide coupling strategy. Standard conditions employing EDC/HOBt are suitable for a wide range of amines and offer a cost-effective solution. For more challenging substrates, the use of a more potent onium salt reagent such as HATU is recommended to achieve higher yields and faster reaction rates. Careful attention to reaction parameters, particularly the exclusion of water and the use of a non-nucleophilic base, is critical for success. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively synthesize these valuable chemical entities for application in drug discovery and development.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Lanter, C. L., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(34), 3329-3332. [Link][13]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link][14]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link][8]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link][6]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link][11]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. Retrieved from [Link][1]

Sources

Application Notes and Protocols: Synthesis of Bioactive Molecules Using 5-Bromopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Bromopyrimidine-4-carboxylic Acid in Drug Discovery

The pyrimidine ring is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including a wide array of kinase inhibitors used in oncology.[1][2] Its prevalence is due to its ability to act as a bioisostere for purine bases, enabling it to participate in hydrogen bonding and other key interactions within the active sites of various biological targets.[2] Among the vast arsenal of pyrimidine-based building blocks, This compound (CAS: 64224-60-8) has emerged as a particularly versatile and powerful precursor for the synthesis of novel bioactive molecules.[3][4][5]

This scaffold's utility is rooted in its two distinct and orthogonally reactive functional handles:

  • A bromine atom at the C5 position , which is primed for functionalization via palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse aryl and heteroaryl moieties, which are critical for modulating target affinity and selectivity.[1][6]

  • A carboxylic acid group at the C4 position , which can be readily converted into a wide range of amides. The amide bond is a fundamental linkage in pharmaceuticals, and this handle allows for the exploration of interactions with protein backbones or specific amino acid residues.[7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound. We will detail the core chemical principles, provide field-proven experimental protocols for its key transformations, and illustrate how these can be combined in sequential strategies to rapidly generate libraries of potential drug candidates.

Section 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling at the C5-Position

The introduction of aryl or heteroaryl substituents is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's steric and electronic properties to achieve high potency and selectivity. The Suzuki-Miyaura cross-coupling reaction is an exceptionally robust and versatile method for this purpose, and the C5-bromo position of our scaffold is an ideal electrophilic partner.[8]

Principle of the Reaction

The Suzuki coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (typically a boronic acid) and an organic halide.[9] The catalytic cycle, illustrated below, proceeds through three key steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the pyrimidine ring, forming a Pd(II) intermediate. This is often the rate-determining step.[9]

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1][9]

The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond towards oxidative addition, making this transformation highly efficient.[1]

Experimental Workflow and Protocol

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reagents: - this compound - Boronic Acid - Base (e.g., K2CO3) B 2. Add Pd Catalyst & Ligand A->B C 3. Add Degassed Solvent (e.g., Dioxane/H2O) B->C D 4. Purge with Inert Gas (Argon or Nitrogen) C->D E 5. Heat Reaction (e.g., 80-100 °C) D->E F 6. Monitor Progress (TLC or LC-MS) E->F G 7. Quench & Extract F->G H 8. Purify (Column Chromatography) G->H I 9. Characterize Product H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 5-phenylpyrimidine-4-carboxylic acid

This protocol provides a general procedure that can be adapted for various aryl- and heteroarylboronic acids.

ReagentMol. Wt.Moles (mmol)Equiv.Amount
This compound202.991.01.0203 mg
Phenylboronic acid121.931.21.2146 mg
Pd(PPh₃)₄1155.560.050.0558 mg
Potassium Carbonate (K₂CO₃)138.213.03.0415 mg
1,4-Dioxane / H₂O (4:1)---5 mL (4 mL / 1 mL)

Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (203 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (58 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water (10 mL) and carefully acidify to pH ~3-4 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing 1% acetic acid to afford the pure product.

Expert Insights & Causality:

  • Choice of Catalyst: While Pd(PPh₃)₄ is a robust, general-purpose catalyst, other catalyst/ligand systems like Pd(OAc)₂/SPhos or Pd₂(dba)₃/XPhos can offer improved yields and shorter reaction times, especially for challenging substrates like sterically hindered boronic acids or aryl chlorides.[8]

  • Base Selection: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential to facilitate the transmetalation step.[8] The choice of base can significantly impact yield; for substrates with base-labile functional groups, a milder base like KF may be employed.[8]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, THF) and water is commonly used. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the organic reagents and catalyst.[10] The system must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.

Section 2: Amide Bond Formation at the C4-Carboxylic Acid

The amide bond is one of the most prevalent functional groups in pharmaceuticals, critical for establishing structural rigidity and participating in hydrogen bond networks with biological targets.[11] Direct condensation of a carboxylic acid and an amine is generally infeasible due to the formation of an unreactive ammonium carboxylate salt.[12] Therefore, the carboxylic acid must first be activated using a coupling reagent.

Principle of the Reaction

Amide coupling reactions proceed by converting the carboxylic acid's hydroxyl group into a better leaving group.[7] This is achieved with a coupling reagent, such as a carbodiimide (EDC, DCC) or a uronium salt (HATU, HBTU).

  • Activation: The carboxylate oxygen attacks the coupling reagent (e.g., HATU) to form a highly reactive O-acylisourea or a related activated ester intermediate.

  • Nucleophilic Attack: The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate.

  • Bond Formation: The tetrahedral intermediate collapses, expelling the activated leaving group (derived from the coupling reagent) and forming the stable amide bond.

Additives like 1-Hydroxybenzotriazole (HOBt) are often included, particularly with carbodiimide reagents, to form an active ester intermediate that minimizes side reactions and reduces the risk of racemization in chiral substrates.[11][13]

Experimental Workflow and Protocol

Amide_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Carboxylic Acid in Anhydrous Solvent (e.g., DMF) B 2. Add Coupling Reagent (HATU) & Base (DIPEA) A->B C 3. Stir for Activation (5-10 min) B->C D 4. Add Amine C->D E 5. Stir at Room Temp (2-16 h) D->E F 6. Monitor Progress (TLC or LC-MS) E->F G 7. Dilute & Extract F->G H 8. Purify (Chromatography or Recrystallization) G->H I 9. Characterize Product H->I

Caption: General workflow for an amide coupling reaction using HATU.

Detailed Protocol: Synthesis of 5-bromo-N-benzylpyrimidine-4-carboxamide

This protocol uses HATU, a highly efficient and widely used coupling reagent.

ReagentMol. Wt.Moles (mmol)Equiv.Amount
This compound202.991.01.0203 mg
Benzylamine107.151.11.1118 mg (121 µL)
HATU380.231.21.2456 mg
DIPEA (Hunig's Base)129.243.03.0388 mg (522 µL)
Anhydrous DMF---5 mL

Methodology:

  • Activation: To a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (203 mg, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL). Add HATU (456 mg, 1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 522 µL, 3.0 mmol). Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add benzylamine (121 µL, 1.1 mmol) dropwise to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into water (50 mL) and stir. A precipitate may form.

    • Extract the aqueous suspension with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-60% ethyl acetate in hexanes) to yield the pure amide.

Expert Insights & Causality:

Coupling ReagentProsCons
HATU/HBTU High reactivity, fast reaction times, low racemization.[14]Expensive, byproducts must be removed by aqueous work-up.
EDC/HOBt Water-soluble byproducts (easy removal), cost-effective.[11]Can be slower, potential for side reactions if HOBt is not used.
DCC/DIC Inexpensive, powerful activators.[12]Byproduct (DCU/DIU) can be difficult to remove, allergen concerns (DCC).
  • Choice of Base: A non-nucleophilic organic base like DIPEA or triethylamine (Et₃N) is required to neutralize the acid formed during the reaction and to deprotonate the amine, but it does not interfere with the activated ester.[14]

  • Solvent: Anhydrous polar aprotic solvents like DMF, DCM, or acetonitrile are standard choices as they effectively dissolve the reagents without participating in the reaction.

Section 3: Sequential Strategy for Bioactive Library Synthesis

The true power of this compound lies in the ability to sequentially modify its two orthogonal handles. This enables the rapid generation of a matrix of analogs, a critical process in structure-activity relationship (SAR) studies. For example, a Suzuki coupling can be performed first to install a core aryl group, followed by amide coupling to explore a variety of amine substituents.

Sequential_Synthesis Start 5-Bromopyrimidine- 4-carboxylic acid Intermediate 5-Arylpyrimidine- 4-carboxylic acid Start->Intermediate Step 1: Suzuki Coupling (Install various R¹ groups) Library Diverse Library of Amide Analogs Intermediate->Library Step 2: Amide Coupling (Couple diverse R²-NH₂ amines)

Caption: Two-step sequential synthesis strategy for library generation.

This strategy was effectively used in the development of potent inhibitors of protein kinase CK2.[15] Researchers first synthesized ethyl 5-bromopyrimidine-4-carboxylate, which then underwent a domino Suzuki coupling and intramolecular amide formation to build the complex heterocyclic core of the final bioactive molecule.[15] This highlights how the C5 and C4 positions can be orchestrated to construct pharmacologically relevant and complex molecular architectures.

Conclusion

This compound is a high-value, versatile scaffold for the synthesis of bioactive molecules. Its two chemically distinct reaction sites—the C5-bromo group and the C4-carboxylic acid—provide a reliable platform for building molecular diversity through robust and well-understood transformations like Suzuki-Miyaura coupling and amide bond formation. The protocols and strategic insights provided herein serve as a foundational guide for medicinal chemists to efficiently explore chemical space and accelerate the discovery of novel therapeutic agents.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. Available at: [Link]

  • Shindo-Kano Laboratory. Synthesis of Bioactive compounds. Available at: [Link]

  • Amerigo Scientific. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. Available at: [Link]

  • Orru, R. V. A., & de la Torre, M. C. (2017). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 22(1), 143. Available at: [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Patil, P., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(33), 152994. Available at: [Link]

  • El-Sayed, N. F., et al. (2020). Green synthesis and 3D pharmacophore study of pyrimidine and glucoside derivatives with in vitro potential anticancer and antioxidant activities. ResearchGate. Available at: [Link]

  • Pathan, N. B., et al. (2021). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13, 133-146. Available at: [Link]

  • MDPI. Special Issue : Design and Synthesis of Bioactive Organic Molecules. Available at: [Link]

  • Cernic, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(12), 3173. Available at: [Link]

  • Chemistry LibreTexts. Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link]

  • Mondal, B., & Midya, S. P. (2022). Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. ChemRxiv. Available at: [Link]

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Application Notes and Protocols: Esterification of 5-Bromopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 5-Bromopyrimidine-4-carboxylic Acid Esters

This compound is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its derivatives are integral to the synthesis of a wide array of pharmacologically active molecules, including potent inhibitors of protein kinase CK2, which have shown promise in oncology.[1] The ester functional group, in particular, serves as a versatile handle for further molecular elaboration, often through participation in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] However, the esterification of this electron-deficient heterocyclic carboxylic acid can be challenging, with traditional methods sometimes resulting in low yields.[1] This guide provides a detailed overview of robust and effective esterification methods for this compound, offering insights into the rationale behind methodological choices and providing detailed, actionable protocols.

Method Selection: A Comparative Overview

The choice of esterification method for this compound is dictated by the scale of the reaction, the nature of the alcohol, and the presence of other sensitive functional groups in the substrates. Below is a summary of commonly employed methods, each with its distinct advantages and considerations.

Method Key Reagents Conditions Primary Advantages Key Considerations
Fischer-Speier Esterification Alcohol (solvent), Strong Acid Catalyst (e.g., H₂SO₄)RefluxCost-effective, suitable for large-scale synthesis with simple alcohols.Harsh acidic conditions may not be suitable for sensitive substrates. Reversible reaction requires removal of water.[3][4][5]
Acid Chloride Formation followed by Alcoholysis Thionyl Chloride (SOCl₂) or Oxalyl Chloride, then AlcoholMild to moderate temperaturesHigh reactivity of the acid chloride intermediate drives the reaction to completion. Irreversible.[1][6]Two-step process. Thionyl chloride and oxalyl chloride are hazardous reagents.
Steglich Esterification DCC or EDC, DMAP (catalyst), AlcoholRoom temperature, neutral conditionsMild conditions, suitable for acid-sensitive substrates and sterically hindered alcohols.[7][8][9][10][11][12]Formation of urea byproduct can complicate purification. DCC is a known allergen.[13]
Mitsunobu Reaction Triphenylphosphine (PPh₃), DEAD or DIAD, AlcoholLow to room temperature, neutral conditionsMild conditions, stereochemical inversion of the alcohol.[14][15][16][17]Stoichiometric amounts of phosphine oxide and hydrazine byproducts are generated, requiring careful purification. The pKa of the carboxylic acid should be below 13.[16]

Visualizing the Esterification Pathways

The following diagram illustrates the primary pathways for the esterification of this compound.

Esterification_Pathways cluster_fischer Fischer-Speier Esterification cluster_acid_chloride Via Acid Chloride cluster_steglich Steglich Esterification cluster_mitsunobu Mitsunobu Reaction This compound This compound H+ Catalyst H+ Catalyst This compound->H+ Catalyst Protonation SOCl2 or (COCl)2 SOCl2 or (COCl)2 This compound->SOCl2 or (COCl)2 DCC/EDC + DMAP DCC/EDC + DMAP This compound->DCC/EDC + DMAP Mitsunobu Product Ester (inversion) + PPh3O + Hydrazine Byproduct This compound->Mitsunobu Product Alcohol (R-OH) Alcohol (R-OH) Fischer Product Ester + H2O Alcohol (R-OH)->Fischer Product Acid Chloride Product Ester Alcohol (R-OH)->Acid Chloride Product Steglich Product Ester + Urea Byproduct Alcohol (R-OH)->Steglich Product PPh3 + DEAD/DIAD PPh3 + DEAD/DIAD Alcohol (R-OH)->PPh3 + DEAD/DIAD H+ Catalyst->Fischer Product Acid Chloride Intermediate Acid Chloride Intermediate SOCl2 or (COCl)2->Acid Chloride Intermediate Acid Chloride Intermediate->Acid Chloride Product DCC/EDC + DMAP->Steglich Product PPh3 + DEAD/DIAD->Mitsunobu Product

Caption: Key esterification routes for this compound.

Detailed Protocols and Methodologies

Method 1: Fischer-Speier Esterification

This classical method is most suitable for simple, unhindered alcohols that can be used in large excess to drive the equilibrium towards the product.[3][18][19]

Rationale: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[4][5] The continuous removal of water, often by azeotropic distillation with a solvent like toluene or by using the alcohol as the solvent, is crucial for achieving high yields.[3][18]

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using an azeotropic solvent), add this compound (1.0 eq).

  • Reagent Addition: Add the desired alcohol (e.g., methanol or ethanol) in large excess to act as both reactant and solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH) (typically 0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the excess alcohol under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Method 2: Acid Chloride Formation followed by Alcoholysis

This two-step procedure is highly effective and avoids the equilibrium limitations of the Fischer-Speier method.[1] It is particularly useful when milder conditions are required for the esterification step itself.

Rationale: The conversion of the carboxylic acid to a highly reactive acid chloride intermediate dramatically increases the electrophilicity of the carbonyl carbon.[6] This intermediate then readily reacts with the alcohol, even at room temperature, to form the ester in an irreversible manner.

Protocol:

Step A: Acid Chloride Formation

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and suspend it in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Reagent Addition: Add thionyl chloride (SOCl₂) (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added when using oxalyl chloride.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, or until the evolution of gas ceases.

  • Isolation of Intermediate: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 5-bromopyrimidine-4-carbonyl chloride is often used in the next step without further purification.

Step B: Esterification

  • Reaction Setup: Dissolve the crude acid chloride in an anhydrous solvent like DCM or tetrahydrofuran (THF) under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C and add the desired alcohol (1.0-1.2 eq) followed by a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.1-1.5 eq) to scavenge the HCl byproduct.

  • Reaction: Stir the mixture at room temperature and monitor by TLC or LC-MS.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography.

Method 3: Steglich Esterification

This method is prized for its mild, neutral reaction conditions, making it ideal for substrates with acid-labile functional groups.[7][8][9][11] It is also effective for coupling sterically hindered alcohols.[12]

Rationale: Dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][12] 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, intercepting this intermediate to form a more reactive N-acylpyridinium species, which is then attacked by the alcohol.[7][12] This catalytic cycle prevents the formation of the N-acylurea byproduct.[12]

Steglich_Mechanism Carboxylic Acid Carboxylic Acid O-Acylisourea O-Acylisourea Intermediate Carboxylic Acid->O-Acylisourea + DCC DCC DCC N-Acylpyridinium N-Acylpyridinium Intermediate O-Acylisourea->N-Acylpyridinium + DMAP DCU Dicyclohexylurea (Byproduct) DMAP DMAP Ester Ester N-Acylpyridinium->Ester + Alcohol N-Acylpyridinium->DCU Release of DCU Alcohol (R'-OH) Alcohol (R'-OH) Ester->DMAP Regenerates

Caption: Catalytic cycle of the Steglich Esterification.

Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.05-0.1 eq) in an anhydrous solvent such as DCM.

  • Reagent Addition: Cool the mixture to 0 °C and add a solution of DCC (1.1 eq) or EDC (1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.[13] If EDC was used, perform an aqueous work-up.

  • Purification: Wash the filtrate with 1M HCl (to remove excess DMAP), saturated aqueous NaHCO₃, and brine.[13] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Method 4: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for esterification under very mild, neutral conditions, and it is particularly noted for its ability to proceed with a complete inversion of stereochemistry at the alcohol's chiral center.[14][16]

Rationale: The reaction begins with the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][16] This intermediate deprotonates the carboxylic acid. The resulting carboxylate anion then acts as a nucleophile in an Sₙ2 reaction, displacing an activated alcohol-phosphine adduct.[14]

Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.0-1.2 eq), and triphenylphosphine (PPh₃) (1.2-1.5 eq) in an anhydrous solvent like THF or DCM.

  • Reagent Addition: Cool the solution to 0 °C. Slowly add DEAD or DIAD (1.2-1.5 eq) dropwise. The order of addition can be critical; if the standard procedure is unsuccessful, pre-forming the betaine by adding DEAD/DIAD to PPh₃ before adding the alcohol and acid may be beneficial.[14]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The purification can be challenging due to the triphenylphosphine oxide and hydrazine byproducts. Column chromatography on silica gel is typically required to isolate the pure ester.

Conclusion

The esterification of this compound is a critical transformation in the synthesis of valuable pharmaceutical intermediates. While traditional Fischer esterification can be effective for simple alcohols on a large scale, modern coupling reagents and reaction conditions offer milder and more versatile alternatives. The Steglich esterification provides a robust method for acid-sensitive substrates, while the Mitsunobu reaction offers a pathway for stereospecific transformations. The choice of the optimal method will depend on the specific requirements of the synthetic route, including substrate compatibility, scale, and desired stereochemical outcome. Careful consideration of the principles outlined in this guide will enable researchers to efficiently and successfully synthesize the desired this compound esters.

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Application Note: Strategic Implementation of Sonogashira Coupling for the Synthesis of 5-Alkynylpyrimidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the Sonogashira coupling of 5-Bromopyrimidine-4-carboxylic acid derivatives, designed for researchers, scientists, and drug development professionals.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] The targeted introduction of an alkynyl group at the 5-position via Sonogashira coupling is a key synthetic strategy, creating versatile intermediates for novel therapeutic agents.[1][2] This palladium- and copper-catalyzed cross-coupling reaction forges a carbon-carbon bond between the sp²-hybridized carbon of the bromopyrimidine and the sp-hybridized carbon of a terminal alkyne.[3][4] Its utility is rooted in its operational simplicity and tolerance of a wide range of functional groups under relatively mild conditions.[3]

This document serves as a comprehensive technical guide, offering mechanistic insights, detailed protocols, and troubleshooting strategies specifically tailored for the coupling of this compound derivatives.

The Catalytic Heart: A Dual-Metal Mechanism

The Sonogashira reaction proceeds through two interconnected catalytic cycles operating in concert: a primary palladium cycle and a crucial copper co-catalyst cycle.[1] Understanding this dual mechanism is fundamental to rational experimental design and optimization.

  • The Palladium Cycle: The cycle is initiated by the oxidative addition of the active Pd(0) species into the C-Br bond of the 5-bromopyrimidine. This is often the rate-limiting step and results in a Pd(II) intermediate.

  • The Copper Cycle: Concurrently, the copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1] The base, usually an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is critical for deprotonating the terminal alkyne.

  • Transmetalation: The pivotal step is the transmetalation event, where the alkynyl group is transferred from the copper acetylide to the Pd(II) complex. This regenerates the copper(I) catalyst, which re-enters its cycle.[5]

  • Reductive Elimination: Finally, the newly formed diorganopalladium(II) complex undergoes reductive elimination to release the 5-alkynylpyrimidine product and regenerate the active Pd(0) catalyst, thus completing the cycle.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition (Ar-Br) Product_Complex Ar-Pd(II)(C≡CR)L₂ OA_Complex->Product_Complex Transmetalation Product_Complex->Pd0 Reductive Elimination Product Ar-C≡CR (Final Product) Product_Complex->Product CuI Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Base, R-C≡CH Cu_Acetylide->OA_Complex Cu_Acetylide->CuI Transmetalation (to Pd) Workflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_run 3. Execution & Monitoring cluster_end 4. Workup & Purification A Combine solid reagents: 5-Bromopyrimidine-4-COOH, PdCl₂(PPh₃)₂, CuI in a dry flask. B Evacuate and backfill flask with inert gas (3x cycles). A->B C Add anhydrous, degassed solvent and base (e.g., Et₃N) via syringe. B->C D Add terminal alkyne (neat or as a solution). C->D E Stir at desired temperature (RT to 60°C). D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to RT, filter off amine salts. F->G H Concentrate filtrate in vacuo. G->H I Purify crude product via column chromatography or recrystallization. H->I

Caption: General experimental workflow for Sonogashira coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound derivative (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF) via syringe, followed by the amine base (3.0 equiv). Stir the resulting suspension for 5-10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at the desired temperature (start at room temperature and gently heat to 40-60 °C if necessary).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended when significant alkyne homocoupling (Glaser product) is observed with the standard method.

Materials:

  • This compound derivative (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or a more active precatalyst)

  • Amine Base (e.g., Pyrrolidine or Piperidine, used as co-solvent or in large excess)

  • Anhydrous, degassed solvent (e.g., DMF or NMP)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the this compound derivative (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the flask and subject it to three evacuate/backfill cycles with an inert gas.

  • Reagent Addition: Add the anhydrous, degassed solvent and the amine base. Stir to dissolve/suspend the reagents.

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv).

  • Reaction: Heat the reaction to a temperature typically higher than the copper-catalyzed version (e.g., 60-100 °C).

  • Monitoring & Workup: Follow the same monitoring, workup, and purification steps as described in Protocol 1.

Data & Optimization

The optimal conditions can vary significantly based on the specific alkyne and any substituents on the pyrimidine ring. The following tables provide a reference for optimization and troubleshooting.

Table 1: Typical Reaction Conditions for Sonogashira Coupling of Heterocyclic Bromides

Catalyst System Base Solvent Temperature (°C) Time (h) Typical Yield (%) Reference
PdCl₂(PPh₃)₂ / CuI Et₃N THF RT - 50 3 - 12 75 - 95 [1]
Pd(PPh₃)₄ / CuI Et₃N / THF THF RT 16 64 - 97 [6]
Pd(OAc)₂ / P(o-tol)₃ Bu₄NCl DMF 100 (Microwave) 0.25 Good [7]
Pd(CF₃COO)₂ / PPh₃ / CuI N/A DMF 100 3 Moderate-Good [8]

| Pd(OAc)₂ / XantPhos | DMAP | Dioxane | 160 | 15 | Good (for COOH) | [9]|

Note: The last entry refers to a decarbonylative coupling, highlighting the high temperatures that can be involved with carboxylic acid substrates.

Table 2: Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized). 2. Reaction temperature too low. 3. Catalyst inhibition by substrate. 1. Use fresh catalyst and high-purity, degassed reagents. 2. Gradually increase temperature (e.g., to 60-80 °C), but monitor for decarboxylation. 3. Increase catalyst loading or switch to a more robust ligand (e.g., an NHC-based catalyst). [10]
Significant Alkyne Homocoupling 1. Presence of oxygen. 2. High concentration of copper catalyst. 1. Ensure rigorous inert atmosphere techniques (degas solvents by sparging). [11] 2. Reduce CuI loading or switch to a copper-free protocol. [12][13]
Dehalogenation of Starting Material 1. Base is too strong or temperature is too high. 2. Impurities in reagents. 1. Use a milder base (DIPEA instead of Et₃N). 2. Lower the reaction temperature.

| Formation of Decarboxylated Product | 1. Reaction conditions (base, temp) are too harsh. | 1. Use the mildest possible conditions (RT if possible). 2. Use a non-coordinating organic base like DIPEA. 3. Minimize reaction time. |

Conclusion

The Sonogashira coupling is a powerful method for synthesizing 5-alkynylpyrimidine-4-carboxylic acid derivatives, which are valuable building blocks in drug discovery. Success with this specific substrate class hinges on a careful balance of reaction conditions to promote the desired C-C bond formation while suppressing side reactions, most notably potential decarboxylation and alkyne homocoupling. By understanding the underlying mechanism and anticipating these challenges, researchers can strategically select catalysts, bases, and reaction parameters to achieve high yields and purity. The protocols and troubleshooting guidance provided herein offer a solid foundation for the successful application of this essential transformation.

References

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 11, 2026. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Shaikh, A. A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4595–4616. [Link]

  • Hassan, Z., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 459. [Link]

  • Wang, X., et al. (2018). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 37(15), 2533–2541. [Link]

  • Liu, Y., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Vasilev, A. A., & Ananikov, V. P. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6096–6120. [Link]

  • Vasilev, A. A., & Ananikov, V. P. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6096–6120. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Le-Deygen, I., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – An Asian Journal, 15(18), 2816-2824. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Szostak, M. (2018). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic Chemistry Frontiers, 5(12), 1947-1950. [Link]

  • Chen, K., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730. [Link]

  • Sakellariou, R., et al. (2009). Decarboxylation in the Synthesis of 4-Alkyl-, 4-Alkenyl- and 4-Acylpyrimidines. Tetrahedron, 65(35), 7268-7274. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Gooßen, L. J., & Koley, D. (2006). Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. Chemical Communications, (43), 4485-4498. [Link]

Sources

Introduction: The Strategic Importance of 5-Aminopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromopyrimidines

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The introduction of an amino group at the 5-position of the pyrimidine ring, in particular, unlocks access to a vast chemical space for the development of novel therapeutics. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of these crucial C-N bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh reaction conditions and have limited substrate scope.[1][2][3] This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 5-bromopyrimidines, covering mechanistic insights, detailed protocols, and troubleshooting strategies to empower researchers in their synthetic endeavors.

Mechanistic Underpinnings: A Look into the Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for successful reaction design and optimization. The Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle, which can be broadly divided into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][4][5]

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the 5-bromopyrimidine to a low-valent Pd(0) species, forming a Pd(II) intermediate.[5][6] This step is often rate-limiting, especially for less reactive aryl halides. The choice of a sterically demanding and electron-rich phosphine ligand is crucial to facilitate this process.[1][7][8]

  • Amine Coordination and Deprotonation: The amine substrate then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[4][9][10] The selection of an appropriate base is critical and is highly dependent on the pKa of the amine and the solvent used.[9][10]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex + 5-Bromopyrimidine Pd(II)-Amido Complex Pd(II)-Amido Complex Oxidative Addition Complex->Pd(II)-Amido Complex + Amine, - HBr (Base) Product Product Pd(II)-Amido Complex->Product Reductive Elimination Product->Pd(0)L Catalyst Regeneration Troubleshooting_Workflow Start Reaction Issue No_Conversion Low/No Conversion Start->No_Conversion Side_Products Side Products Observed Start->Side_Products Inert_Atmosphere Ensure Inert Atmosphere Start->Inert_Atmosphere Check_Catalyst Check Catalyst Activity No_Conversion->Check_Catalyst Optimize_Ratio Optimize Ligand/Pd Ratio Side_Products->Optimize_Ratio Screen_Ligands Screen Ligands/Bases Check_Catalyst->Screen_Ligands Change_Solvent Change Solvent Screen_Ligands->Change_Solvent Increase_Temp Increase Temperature Change_Solvent->Increase_Temp Milder_Base Use Milder Base Optimize_Ratio->Milder_Base Protect_Groups Protect Functional Groups Milder_Base->Protect_Groups

Sources

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 5-Bromopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromopyrimidine-4-carboxylic Acid in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged motif for targeting a wide array of biological targets. The strategic functionalization of the pyrimidine ring is therefore of paramount importance in the design and synthesis of novel therapeutic agents. This compound, in particular, represents a versatile and highly valuable building block for drug development professionals. The bromine atom at the 5-position serves as a reactive handle for a multitude of metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[3] Concurrently, the carboxylic acid group at the 4-position provides a crucial anchor point for amide bond formation or other modifications, enabling the construction of complex molecular architectures.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth technical overview and field-proven protocols for the most pertinent metal-catalyzed cross-coupling reactions of this compound and its derivatives. We will delve into the mechanistic underpinnings and practical considerations of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings, with a focus on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

A critical consideration when working with this substrate is the presence of the carboxylic acid functionality. Under certain cross-coupling conditions, particularly at elevated temperatures and in the presence of base, there is a risk of decarboxylation. Therefore, a common and often necessary strategy is the protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This guide will address both the direct use of the carboxylic acid where feasible and the more general application of its ester derivatives.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds between organoboron compounds and organic halides.[3] For this compound and its esters, this reaction is instrumental in the synthesis of 5-aryl or 5-heteroaryl pyrimidines, which are prevalent in many kinase inhibitors and other therapeutic agents.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling, depicted below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the 5-bromopyrimidine derivative to form a Pd(II) complex.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium center, regenerating the boron species.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product (Ar-R) caption Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle

Protocol: Suzuki-Miyaura Coupling of Methyl 5-Bromopyrimidine-4-carboxylate with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of the methyl ester derivative. The esterification of the carboxylic acid is recommended to prevent potential side reactions.

Materials:

  • Methyl 5-bromopyrimidine-4-carboxylate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Equipment:

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer with heating plate

  • Inert gas line

Procedure:

  • To a Schlenk flask, add methyl 5-bromopyrimidine-4-carboxylate, phenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (repeat 3 times).

  • Add Pd(PPh₃)₄ to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 15 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling of 5-Bromopyrimidine Derivatives
Boronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄ (4.5)tert-Amyl alcohol120194[4]
2-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1586[4]
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1590[4]
4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1591[4]

II. Sonogashira Coupling: Synthesis of 5-Alkynylpyrimidines

The Sonogashira reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is particularly valuable for the synthesis of 5-alkynylpyrimidines, which are important intermediates in the development of novel therapeutics.[1]

Mechanistic Rationale

The Sonogashira coupling proceeds through two interconnected catalytic cycles involving palladium and copper:

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the 5-bromopyrimidine to form a Pd(II) complex.

  • Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynylpyrimidine and regenerate the Pd(0) catalyst.[1]

Sonogashira_Workflow cluster_workflow Experimental Workflow Start Start: Dry Schlenk Flask Add_Reagents Add 5-Bromopyrimidine derivative, Pd catalyst, and CuI Start->Add_Reagents Inert_Atmosphere Evacuate and backfill with inert gas (3x) Add_Reagents->Inert_Atmosphere Add_Solvent_Base Add degassed solvent (e.g., THF) and base (e.g., Et3N) Inert_Atmosphere->Add_Solvent_Base Add_Alkyne Add terminal alkyne Add_Solvent_Base->Add_Alkyne React Stir at specified temperature (RT to 100 °C) Add_Alkyne->React Monitor Monitor reaction by TLC or LC-MS React->Monitor Workup Work-up: Dilute, extract, wash, dry Monitor->Workup Reaction Complete Purify Purify by column chromatography Workup->Purify End End: Isolated Product Purify->End caption General Sonogashira Coupling Workflow

Caption: General Sonogashira Coupling Workflow

Protocol: Sonogashira Coupling of Ethyl 5-Bromopyrimidine-4-carboxylate with Phenylacetylene

This protocol details a general procedure using the ethyl ester derivative to avoid complications with the free carboxylic acid.

Materials:

  • Ethyl 5-bromopyrimidine-4-carboxylate (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) dichloride) (0.03 equiv)

  • CuI (copper(I) iodide) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas line

Procedure:

  • To a dry Schlenk flask, add ethyl 5-bromopyrimidine-4-carboxylate, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 3-16 hours, or until completion as indicated by TLC or LC-MS.[1]

  • After the reaction is complete, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Sonogashira Coupling of a 5-Halopyrimidine Derivative

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of 2-benzyloxy-5-iodopyrimidine, which exhibits comparable reactivity to 5-bromopyrimidine derivatives.[1]

Terminal AlkyneCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
But-3-yn-1-olPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT385
Prop-2-yn-1-olPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT382
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT492
4-EthynyltoluenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT490

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[5] This reaction allows for the coupling of amines with aryl halides, providing access to a wide range of substituted anilines and related compounds.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: An amine coordinates to the palladium center, and a base removes a proton from the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center to form the C-N bond of the product, regenerating the Pd(0) catalyst.[3]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine_Coordination Base, R2NH Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine_Coordination->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product (Ar-NR2) caption Buchwald-Hartwig Amination Catalytic Cycle

Sources

Navigating the Synthesis of 5-Bromopyrimidine-4-Carboxylic Acid Derivatives: A Guide to Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromopyrimidine-4-carboxylic acid is a pivotal building block in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its inherent functionalities—a carboxylic acid and two potentially reactive pyrimidine nitrogens—necessitate a carefully considered protecting group strategy to achieve selective modifications at different positions of the molecule. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of protecting groups for this compound, ensuring high-yield, chemoselective transformations. We will delve into the rationale behind experimental choices, provide detailed protocols, and discuss orthogonal strategies for the sequential deprotection of the carboxylic acid and pyrimidine nitrogen moieties.

The pyrimidine core, being an electron-deficient heterocycle, presents unique challenges and opportunities in its chemical manipulation. The electron-withdrawing nature of the two nitrogen atoms decreases the electron density of the ring, influencing the reactivity of its substituents. This guide will address these nuances to empower chemists in their synthetic endeavors.

Protecting the Carboxylic Acid: Esterification Strategies

The primary and most common strategy for protecting the carboxylic acid functionality of this compound is through its conversion to an ester. Esterification masks the acidic proton and prevents its interference in subsequent reactions, particularly those involving basic reagents or nucleophiles. The choice of ester will dictate the conditions required for its eventual removal.

Rationale for Ester Protection
  • Inertness: Esters are generally stable to a wide range of reaction conditions, including many coupling reactions and modifications of the pyrimidine ring.

  • Modulation of Deprotection Conditions: A variety of ester groups are available, allowing for deprotection under acidic, basic, or hydrogenolytic conditions, which provides flexibility in designing a synthetic route.[1]

  • Improved Solubility: Esterification can enhance the solubility of the starting material in organic solvents, facilitating reactions and purification.

Common Ester Protecting Groups and Their Cleavage
Protecting GroupIntroduction ConditionsCleavage ConditionsOrthogonality Considerations
Methyl/Ethyl Ester MeOH or EtOH, Acid catalyst (e.g., H₂SO₄) or via acid chlorideSaponification (e.g., LiOH, NaOH in aq. solvent); Acid hydrolysis (harsher conditions)Cleaved under basic conditions, which might affect other base-labile groups.
tert-Butyl (t-Bu) Ester Isobutylene, acid catalyst; or DCC/DMAP, t-BuOHStrong acid (e.g., TFA in DCM, HCl in dioxane)Acid-labile; not orthogonal to other acid-sensitive groups like Boc. Can be selectively cleaved in the presence of some other acid-labile groups using milder Lewis acids like ZnBr₂.[2][3]
Benzyl (Bn) Ester Benzyl alcohol, acid catalyst; or Benzyl bromide, baseHydrogenolysis (e.g., H₂, Pd/C)Cleaved under neutral conditions, offering excellent orthogonality with acid- and base-labile groups.
Silyl Esters (e.g., TBDMS) Silyl chloride (e.g., TBDMSCl), base (e.g., imidazole)Fluoride source (e.g., TBAF in THF); Acidic or basic hydrolysisLabile to acid and fluoride ions.
Experimental Protocols

Protocol 1: Synthesis of Methyl 5-bromopyrimidine-4-carboxylate via the Acid Chloride

This two-step procedure is effective for the synthesis of simple alkyl esters.[4]

  • Step 1: Formation of the Acid Chloride

    • To a solution of this compound (1.0 eq) in dichloromethane (DCM) is added a catalytic amount of N,N-dimethylformamide (DMF).

    • Oxalyl chloride (1.2 eq) is added dropwise at room temperature.

    • The reaction mixture is stirred at room temperature for 1-2 hours, or until the evolution of gas ceases.

    • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.

  • Step 2: Esterification

    • The crude acid chloride is dissolved in anhydrous methanol (MeOH).

    • The solution is stirred at room temperature for 1-2 hours.

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the methyl ester.

Protocol 2: Steglich Esterification for tert-Butyl Ester Formation

This method is suitable for the introduction of more sterically hindered esters like the tert-butyl ester.

  • To a solution of this compound (1.0 eq), tert-butanol (1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM, the solution is cooled to 0 °C.

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) is added portion-wise.

  • The reaction is stirred at 0 °C for 30 minutes and then at room temperature overnight.

  • The precipitated dicyclohexylurea is removed by filtration.

  • The filtrate is washed with dilute HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protecting the Pyrimidine Nitrogens: Navigating an Electron-Deficient Ring

The pyrimidine ring in this compound is electron-deficient due to the presence of two electronegative nitrogen atoms. This results in a significantly lowered basicity of the ring nitrogens, making their protection more challenging compared to more electron-rich heterocycles. Stronger bases are often required to deprotonate the N-H group for subsequent reaction with an electrophilic protecting group source.

Rationale for N-Protection
  • Preventing N-Alkylation/Arylation: In reactions involving electrophiles, protection of the pyrimidine nitrogen prevents undesired side reactions.

  • Modulating Reactivity: The electronic nature of the protecting group can influence the reactivity of the pyrimidine ring in subsequent transformations.

  • Improving Solubility: Similar to esterification, N-protection can enhance solubility in organic solvents.

Suitable Protecting Groups for the Pyrimidine Nitrogen

1. tert-Butoxycarbonyl (Boc) Group:

The Boc group is a widely used, acid-labile protecting group for amines.[5]

  • Introduction: Typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Given the low nucleophilicity of the pyrimidine nitrogen, a strong base like sodium hydride (NaH) or a potent catalyst like DMAP may be necessary.

  • Cleavage: Removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent.[5]

Protocol 3: N-Boc Protection of a Pyrimidine Derivative

This is a general protocol that may require optimization for 5-bromopyrimidine-4-carboxylate.

  • To a solution of the 5-bromopyrimidine-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF), add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.5 eq) in THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purify the product by column chromatography.

2. [2-(Trimethylsilyl)ethoxy]methyl (SEM) Group:

The SEM group is a robust protecting group that is stable to a wide range of conditions but can be cleaved under specific protocols.[6]

  • Introduction: Introduced using SEM-Cl in the presence of a base, such as NaH or diisopropylethylamine (DIPEA).

  • Cleavage: Typically removed with fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF) or under acidic conditions (e.g., TFA, though often sluggishly).[6] Lewis acids can also be effective.

Orthogonal Protecting Group Strategies

In a multi-step synthesis involving this compound, an orthogonal protecting group strategy is paramount. This approach allows for the selective removal of one protecting group in the presence of another, enabling sequential functionalization of the carboxylic acid and the pyrimidine ring.[7]

Workflow for an Orthogonal Protection Strategy

Orthogonal_Strategy A This compound B Protection of Carboxylic Acid (e.g., Benzyl Ester) A->B BnBr, Base C N-Protection (e.g., Boc) B->C Boc₂O, Base D Selective N-Deprotection (Acidic Conditions) C->D TFA/DCM F Selective Carboxyl Deprotection (Hydrogenolysis) C->F H₂, Pd/C E Functionalization of Pyrimidine Nitrogen D->E Desired Reaction E->F H₂, Pd/C H Final Deprotection E->H F->D TFA/DCM G Functionalization of Carboxylic Acid F->G Desired Reaction G->H I Target Molecule H->I

Caption: Orthogonal protection workflow for this compound.

Example of an Orthogonal Pair:

  • Carboxylic Acid: Benzyl (Bn) ester (cleaved by hydrogenolysis).

  • Pyrimidine Nitrogen: tert-Butoxycarbonyl (Boc) group (cleaved by acid).

This combination allows for the selective deprotection of the nitrogen with acid while the benzyl ester remains intact. Subsequently, the benzyl ester can be removed under neutral hydrogenolysis conditions without affecting other functionalities.

Chemical Structures and Reactions

reaction_schemes cluster_esterification Carboxylic Acid Protection (Esterification) cluster_n_protection Pyrimidine Nitrogen Protection cluster_deprotection Selective Deprotection start_ester This compound reagents_ester + R-OH, Coupling Agent start_ester->reagents_ester product_ester 5-Bromopyrimidine-4-carboxylate Ester reagents_ester->product_ester start_n 5-Bromopyrimidine-4-carboxylate Ester reagents_n + Protecting Group Source (e.g., Boc₂O), Base start_n->reagents_n product_n N-Protected 5-Bromopyrimidine-4-carboxylate Ester reagents_n->product_n start_deprotect Fully Protected Intermediate reagents_deprotect_n -> Selective N-Deprotection (e.g., Acid) start_deprotect->reagents_deprotect_n reagents_deprotect_cooh -> Selective COOH-Deprotection (e.g., H₂/Pd-C for Bn ester) start_deprotect->reagents_deprotect_cooh product_deprotect_n N-Deprotected Intermediate reagents_deprotect_n->product_deprotect_n product_deprotect_cooh COOH-Deprotected Intermediate reagents_deprotect_cooh->product_deprotect_cooh

Caption: General schemes for protection and deprotection.

Conclusion

The successful synthesis of complex molecules derived from this compound hinges on a well-devised protecting group strategy. The choice of protecting groups for both the carboxylic acid and the pyrimidine nitrogens must be carefully considered, taking into account their stability to the planned reaction conditions and the orthogonality of their cleavage. By understanding the principles outlined in this application note and utilizing the provided protocols as a starting point, researchers can confidently navigate the synthetic challenges posed by this versatile building block, paving the way for the discovery of novel therapeutics and other valuable chemical entities.

References

  • Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]

  • Ito, Y., Yamamoto, K., & Hari, Y. (2019). Construction of Pyrimidine Bases Bearing Carboxylic Acid Equivalents at the C5 Position by Postsynthetic Modification of Oligonucleotides. Current protocols in nucleic acid chemistry, 78(1), e91. [Link]

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of organic chemistry, 69(18), 6131–6133. [Link]

  • PubChem. 5-Amino-2-bromopyridine, 5-BOC protected. [Link]

  • Salomon, C. J. (1993). Recent developments in chemical deprotection of ester functional group. Tetrahedron, 49(18), 3691-3734.
  • Wikipedia. Tert-Butyloxycarbonyl protecting group. [Link]

  • UCLA – Chemistry and Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. [Link]

  • UQ eSpace - The University of Queensland. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]

Sources

A Comprehensive Guide to the Synthesis of Substituted Pyrimidines from 5-Bromopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved drugs and biologically active compounds.[1][2] Its prevalence in pharmaceuticals, from anticancer to antiviral agents, underscores the continuous need for versatile and efficient synthetic routes to novel pyrimidine derivatives.[3] 5-Bromopyrimidine-4-carboxylic acid has emerged as a particularly valuable and versatile starting material, offering two distinct points for chemical modification: the reactive C-Br bond at the 5-position and the carboxylic acid group at the 4-position. This guide provides a detailed exploration of the synthetic pathways available from this starting material, offering in-depth protocols and the scientific rationale behind them.

Strategic Considerations: A Tale of Two Functional Groups

The synthetic utility of this compound lies in the strategic manipulation of its two functional groups. The bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and amino substituents.[3][4] The carboxylic acid, on the other hand, can be converted into esters, amides, or removed entirely via decarboxylation. The interplay between these two sites allows for a modular and powerful approach to a diverse range of substituted pyrimidines.

A key decision in any synthetic plan is the order of operations: functionalize the C5-Br bond first, or modify the C4-carboxylic acid? The answer often depends on the desired final product and the compatibility of the planned reaction conditions with the existing functional groups. For instance, the free carboxylic acid may interfere with certain basic conditions used in cross-coupling reactions, necessitating its protection as an ester. Conversely, a bulky substituent introduced at the 5-position might sterically hinder subsequent reactions at the 4-position.

Core Synthetic Pathways and Protocols

This guide will detail three primary synthetic strategies starting from this compound:

  • Modification of the Carboxylic Acid: Esterification and amidation to create versatile intermediates.

  • Functionalization of the C5-Position: Palladium-catalyzed cross-coupling reactions to build molecular complexity.

  • Removal of the Carboxylic Acid: Decarboxylation to access 5-substituted pyrimidines.

Below is a workflow diagram illustrating these key transformations.

G A This compound B Esterification A->B C Amide Coupling A->C D Decarboxylation A->D E Methyl/Ethyl 5-Bromopyrimidine-4-carboxylate B->E F 5-Bromopyrimidine-4-carboxamide C->F G 5-Bromopyrimidine D->G H Suzuki Coupling E->H I Buchwald-Hartwig Amination E->I J Sonogashira Coupling E->J F->H F->I F->J G->H G->I G->J K 5-Aryl/Heteroaryl Pyrimidine Derivatives H->K L 5-Amino Pyrimidine Derivatives I->L M 5-Alkynyl Pyrimidine Derivatives J->M

Caption: Key synthetic transformations of this compound.

Modification of the Carboxylic Acid Group

The carboxylic acid at the 4-position is a versatile handle for introducing a variety of functional groups. Esterification and amidation are the most common transformations, creating intermediates that are often more amenable to subsequent cross-coupling reactions.

Esterification

Esterification of this compound is a crucial first step in many synthetic sequences. The resulting esters, typically methyl or ethyl esters, are often more soluble in organic solvents and the ester group can act as a protecting group for the carboxylic acid during subsequent reactions.

A common and straightforward method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Protocol: Fischer Esterification of this compound

Materials:

  • This compound

  • Methanol or Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of the desired alcohol (e.g., methanol or ethanol) to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Remove the alcohol solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired ester. The product can be further purified by column chromatography if necessary.

An alternative and highly efficient method for the synthesis of the ethyl ester is the Minisci reaction, which involves the homolytic alkoxycarbonylation of 5-bromopyrimidine. This method has been shown to be highly regioselective and can produce gram-scale quantities of the desired product in a single step.[2]

Amide Coupling

The conversion of the carboxylic acid to an amide introduces a key structural motif found in many biologically active molecules. This transformation can be achieved using a variety of coupling reagents that activate the carboxylic acid for nucleophilic attack by an amine.

Protocol: Amide Coupling of this compound

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Coupling ReagentAdditiveBaseTypical SolventNotes
EDCHOBtDIPEADMF, DCMCommon and effective for a wide range of amines.
HATU-DIPEADMFHighly efficient, especially for hindered amines.
DCCDMAP-DCMCan lead to the formation of a dicyclohexylurea byproduct that may complicate purification.

Functionalization of the C5-Position via Cross-Coupling

The bromine atom at the 5-position of the pyrimidine ring is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the pyrimidine ring and various aryl or heteroaryl boronic acids or esters.[4] The electron-deficient nature of the pyrimidine ring makes it highly reactive in Suzuki couplings.[5]

Protocol: Suzuki-Miyaura Coupling of Methyl 5-Bromopyrimidine-4-carboxylate

Materials:

  • Methyl 5-bromopyrimidine-4-carboxylate

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Schlenk flask or microwave vial

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a Schlenk flask or microwave vial, add methyl 5-bromopyrimidine-4-carboxylate (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS. Microwave irradiation can often significantly reduce reaction times.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 5-aryl/heteroarylpyrimidine derivative.

Domino Suzuki Coupling-Intramolecular Amidation: A powerful application of this reaction is the synthesis of the protein kinase CK2 inhibitor, CX-5011. This synthesis involves a domino Suzuki coupling of methyl 5-bromopyrimidine-4-carboxylate with 2-amino-4-(methoxycarbonyl)phenylboronic acid, followed by an intramolecular amide formation.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds, allowing for the synthesis of 5-aminopyrimidine derivatives.[3] This reaction is highly versatile and tolerates a wide range of primary and secondary amines.

Protocol: Buchwald-Hartwig Amination of Methyl 5-Bromopyrimidine-4-carboxylate

Materials:

  • Methyl 5-bromopyrimidine-4-carboxylate

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk flask

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the ligand (1.2-1.5 times the amount of palladium).

  • Add the base (1.5-2.0 eq) and methyl 5-bromopyrimidine-4-carboxylate (1.0 eq).

  • Add the anhydrous solvent, followed by the amine (1.1-1.5 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the pyrimidine ring and a terminal alkyne, providing access to 5-alkynylpyrimidine derivatives.[6] These compounds are valuable intermediates for further transformations.

Protocol: Sonogashira Coupling of Methyl 5-Bromopyrimidine-4-carboxylate

Materials:

  • Methyl 5-bromopyrimidine-4-carboxylate

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Schlenk flask

Procedure:

  • To a Schlenk flask under an inert atmosphere, add methyl 5-bromopyrimidine-4-carboxylate (1.0 eq), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.2-1.5 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Once the reaction is complete, dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Decarboxylation: Accessing 5-Substituted Pyrimidines

In some synthetic strategies, the carboxylic acid group at the 4-position is not desired in the final product. In such cases, a decarboxylation reaction can be employed to remove it, providing access to 5-substituted pyrimidines.

Several methods have been developed for the decarboxylation of heteroaromatic carboxylic acids. These often require high temperatures or the use of a catalyst.

Protocol: Copper-Catalyzed Decarboxylation of 5-Substituted Pyrimidine-4-carboxylic Acids

This protocol is a general method for the decarboxylation of heteroaromatic carboxylic acids and may require optimization for specific substrates.

Materials:

  • 5-Substituted pyrimidine-4-carboxylic acid

  • Copper(I) oxide (Cu₂O) or other copper catalyst

  • 1,10-Phenanthroline or other suitable ligand

  • Solvent (e.g., NMP, quinoline)

  • Reaction vessel suitable for high temperatures

Procedure:

  • To a reaction vessel, add the 5-substituted pyrimidine-4-carboxylic acid (1.0 eq), the copper catalyst (e.g., Cu₂O, 10 mol%), and the ligand (e.g., 1,10-phenanthroline, 20 mol%).

  • Add the high-boiling solvent.

  • Heat the reaction mixture to a high temperature (typically 150-250 °C) and monitor the evolution of CO₂.

  • Continue heating until the reaction is complete (monitored by LC-MS).

  • Cool the reaction mixture and partition between ethyl acetate and water.

  • Wash the organic layer with dilute acid (to remove the ligand) and brine.

  • Dry, concentrate, and purify the product by column chromatography.

Alternative methods for decarboxylation include using strong bases like DBU in a high-boiling solvent like sulfolane at elevated temperatures, or silver-catalyzed decarboxylation.[1][2][6]

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of substituted pyrimidines. By strategically employing a combination of reactions targeting the carboxylic acid group and the bromo substituent, researchers can access a rich chemical space of novel pyrimidine derivatives with significant potential in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the development of synthetic routes to these valuable compounds, with the understanding that optimization of reaction conditions is often necessary to achieve the best results for a specific target molecule.

References

  • Bhat, A. R., et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Molecules, 27(15), 4887. Available at: [Link]

  • Shaaban, M. A., et al. (2017). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 9(12), 84-95.
  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Goossen, L. J., et al. (2009). A Simple Protocol for Cu-Catalyzed Protodecarboxylation of (Hetero)aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(6), 2620–2623. Available at: [Link]

  • Larrosa, I., et al. (2012). Selective deuteration of (hetero)aromatic compounds via deutero-decarboxylation of carboxylic acids. Organic & Biomolecular Chemistry, 10(13), 2541-2544. Available at: [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Suzuki-Miyaura Coupling of Aryl Tosylates.
  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303.
  • Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives from N-Vinyl and N-Aryl Amides. Journal of the American Chemical Society, 128(44), 14254–14255. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via the Minisci Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5-halopyrimidine-4-carboxylic acid esters utilizing the Minisci reaction, a powerful tool for the direct C-H functionalization of electron-deficient heterocycles. We present a detailed, field-proven protocol for the highly regioselective alkoxycarbonylation of 5-halopyrimidines, focusing on the synthesis of ethyl 5-bromopyrimidine-4-carboxylate, a key intermediate in the preparation of pharmacologically active molecules.[1][2][3] This guide delves into the mechanistic underpinnings of the reaction, explains the rationale behind experimental choices, and offers practical advice on troubleshooting and safety.

Introduction: The Strategic Advantage of the Minisci Reaction

Pyrimidine derivatives are foundational scaffolds in a vast array of biologically active molecules and marketed drugs.[3] Consequently, novel and efficient methods for their functionalization are of paramount importance to medicinal chemists. Traditional multi-step syntheses of substituted pyrimidines can be low-yielding and labor-intensive.[2][3] The Minisci reaction offers a more direct and atom-economical alternative by enabling the direct C-H functionalization of the electron-deficient pyrimidine ring.[4]

This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated heterocycle.[4] Specifically, for the synthesis of 5-halopyrimidine-4-carboxylic acid esters, an alkoxycarbonyl radical is generated and selectively attacks the C4 position of the pyrimidine ring. This approach has proven to be a robust and scalable method for producing useful quantities of key intermediates that are otherwise difficult to access.[2][3]

Reaction Mechanism and Rationale

The Minisci reaction is a radical substitution process.[4] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

Generation of the Alkoxycarbonyl Radical

The key reactive species, the ethoxycarbonyl radical (•COOEt), is generated in situ from ethyl pyruvate. The process is initiated by the redox decomposition of a hydroperoxy species formed from the reaction of ethyl pyruvate with hydrogen peroxide, often catalyzed by a metal salt like iron(II) sulfate.

The Role of Acidic Conditions

The Minisci reaction is typically carried out under acidic conditions. The acid serves a critical purpose: it protonates the nitrogen atoms of the pyrimidine ring. This protonation significantly lowers the energy of the pyrimidine's Lowest Unoccupied Molecular Orbital (LUMO), making the ring more electrophilic and thus more susceptible to attack by the nucleophilic alkoxycarbonyl radical.[5]

Regioselectivity: Why the C4 Position is Favored

The high regioselectivity for the C4 position on 5-halopyrimidines is a key advantage of this method. The substitution pattern is governed by the electronic properties of the protonated pyrimidine ring and the stability of the resulting radical intermediate. The electron-withdrawing nature of the halogen at the 5-position, combined with the positions of the nitrogen atoms, directs the incoming radical to the C4 (and to a lesser extent, the C2 and C6) positions. In the case of 5-bromopyrimidine, the reaction shows a remarkable preference for the C4 position, with minimal formation of other isomers.[3]

Below is a diagram illustrating the overall workflow of the Minisci reaction for the synthesis of ethyl 5-bromopyrimidine-4-carboxylate.

Minisci_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification 5-Bromopyrimidine 5-Bromopyrimidine B Protonation of 5-Bromopyrimidine 5-Bromopyrimidine->B Ethyl Pyruvate Ethyl Pyruvate A Radical Generation (•COOEt) Ethyl Pyruvate->A H2O2 H2O2 H2O2->A FeSO4 FeSO4 FeSO4->A Acid (H2SO4) Acid (H2SO4) Acid (H2SO4)->B C Radical Attack at C4 Position A->C B->C D Rearomatization C->D E Quenching D->E F Extraction E->F G Chromatography F->G Product: Ethyl 5-bromopyrimidine-4-carboxylate Product: Ethyl 5-bromopyrimidine-4-carboxylate G->Product: Ethyl 5-bromopyrimidine-4-carboxylate

Sources

Domino Suzuki coupling with methyl 5-bromopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Palladium-Catalyzed Suzuki-Miyaura Coupling of Methyl 5-Bromopyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Arylpyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1][2][3][4][5] Its prevalence is due to its ability to engage in various biological interactions and its synthetic tractability. The introduction of aryl substituents at the C5 position of the pyrimidine ring is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging the crucial carbon-carbon bond between the pyrimidine core and diverse aryl or heteroaryl partners.[6][7][8]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of methyl 5-bromopyrimidine-4-carboxylate, a key intermediate for building complex molecular architectures. We will delve into the reaction mechanism, provide detailed experimental protocols, and offer insights into process optimization and troubleshooting, grounded in established principles of organometallic chemistry.

Reaction Mechanism and Core Principles

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[6][7] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

  • Oxidative Addition: The cycle begins with the oxidative addition of the methyl 5-bromopyrimidine-4-carboxylate to a Pd(0) complex. This step forms a Pd(II) intermediate, breaking the C-Br bond.[7] The electron-deficient nature of the pyrimidine ring enhances its reactivity towards oxidative addition compared to electron-rich aromatic halides.[10]

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[8] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex. This is the transmetalation step.[6][7]

  • Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex. This step forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][9]

Suzuki_Mechanism Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ center Pd0->center OxAdd Oxidative Addition PdII_Br R¹-Pd(II)L₂-Br (Intermediate A) Transmetal Transmetalation PdII_Br->Transmetal PdII_R2 R¹-Pd(II)L₂-R² (Intermediate B) Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product center->PdII_Br R1Br R¹-Br (Substrate) R1Br->center R2B R²-B(OR)₂ (Boronic Acid/Ester) + Base R2B->Transmetal

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Key Parameter Selection (E-E-A-T)
  • Catalyst & Ligand: Palladium catalysts are standard for this transformation.[6][11] For heteroaryl halides like our substrate, phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle.[12][13] Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a highly effective and commonly used pre-catalyst that requires no additional ligand.[10][14] Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with bulky, electron-rich phosphine ligands can be employed, which often leads to higher activity.[15]

  • Base: The base is critical for activating the boronic acid.[8] Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are frequently used.[16] The choice of base can influence reaction rates and suppress side reactions. K₃PO₄ is often a good choice for heteroaryl couplings.

  • Solvent: A mixture of an organic solvent and water is typical. The organic solvent (e.g., 1,4-dioxane, toluene, or DME) dissolves the organic reagents, while water dissolves the inorganic base. This biphasic system facilitates the interaction of all components. Anhydrous conditions can also be successful, particularly with bases like KF.[8]

Experimental Protocols

The following protocol is a general guideline. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific boronic acids.

Workflow Overview

Caption: Figure 2: General Experimental Workflow for Suzuki Coupling.

Step-by-Step Methodology
  • Reagent Preparation & Glassware:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon).

    • Prepare a solution of the base (e.g., 2M aqueous K₂CO₃).

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 5-bromopyrimidine-4-carboxylate (1.0 equiv).

    • Add the desired arylboronic acid (1.1–1.5 equiv).

    • The flask is sealed with a septum and purged with inert gas for 10-15 minutes.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the solvent system (e.g., 1,4-dioxane and the aqueous base solution, typically in a 3:1 to 5:1 ratio). The mixture should be stirred to ensure dissolution.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02–0.05 equiv). The mixture will typically change color to yellow or brown.[17]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2–12 hours).

  • Work-up Procedure:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and ethyl acetate.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Data Presentation & Characterization

The following table presents representative, non-exhaustive data for the Suzuki-Miyaura coupling of methyl 5-bromopyrimidine-4-carboxylate with various arylboronic acids, based on typical outcomes for similar reactions.[10][14][18]

Boronic Acid PartnerCatalyst (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O90885-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O90688-96
3-Furanylboronic acidPdCl₂(dppf) (3)Na₂CO₃ (2.0)DME/H₂O851280-90
2-Thienylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (2.0)Toluene/H₂O100482-92
Product Characterization
  • ¹H and ¹³C NMR: To confirm the structure of the final product, verifying the presence of signals corresponding to both the pyrimidine and the newly introduced aryl group, and the disappearance of the C-Br bond.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently anhydrous solvents or poor inert atmosphere.3. Base is not strong enough or has poor solubility.4. Low reaction temperature.1. Use fresh catalyst or ensure proper handling and storage.2. Thoroughly degas solvents and maintain a good inert atmosphere.3. Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃).4. Increase the reaction temperature.
Formation of Side Products (e.g., Homocoupling of Boronic Acid) 1. Reaction run for too long after completion.2. Presence of oxygen in the reaction mixture.1. Monitor the reaction closely and stop it once the starting material is consumed.2. Ensure the reaction setup is properly deoxygenated.
Debromination of Starting Material 1. Impurities in reagents or solvents.2. Presence of protic sources that can protonolyze the Pd-intermediate.1. Use high-purity reagents and solvents.2. Ensure the base is sufficient to neutralize any acidic species.

Note on "Domino" Suzuki Coupling

The term "Domino Reaction" (or cascade reaction) refers to a process where multiple bond-forming events occur in a single synthetic operation without isolating intermediates.[19][20] For a mono-halogenated substrate like methyl 5-bromopyrimidine-4-carboxylate, a single Suzuki-Miyaura coupling is the expected outcome.

However, the product of this initial coupling, a methyl 5-arylpyrimidine-4-carboxylate, is ripe for further functionalization. A subsequent, one-pot reaction could be designed to create a domino-like process. For instance, after the Suzuki coupling is complete, reagents could be added to the same pot to:

  • Hydrolyze the ester to a carboxylic acid.

  • Perform an amide coupling with an amine.

Such a sequential one-pot Suzuki/amide coupling would constitute a highly efficient method for rapidly building molecular complexity, aligning with the principles of domino synthesis.

References

  • Proposed reaction mechanism pathways for the domino Heck–Suzuki process... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). GSC Biological and Pharmaceutical Sciences. Retrieved January 7, 2026, from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Mechanistic rationale for the stereochemical outcome of domino... - ResearchGate. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Full article: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025, April 3). Taylor & Francis Online. Retrieved January 7, 2026, from [Link]

  • Palladium-Catalyzed Asymmetric Domino Heck/Carbocyclization/Suzuki Reaction: A Dearomatization of Nonactivated Naphthalenes | CCS Chemistry. (2021, January 8). Chinese Chemical Society. Retrieved January 7, 2026, from [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Ingenta Connect. Retrieved January 7, 2026, from [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (n.d.). Journal of the American Chemical Society. Retrieved January 7, 2026, from [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review - PMC. (2023, June 2). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). Journal of the American Chemical Society. Retrieved January 7, 2026, from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2025, August 9). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Palladium-catalyzed domino C,N-coupling/carbonylation/Suzuki coupling reaction: an efficient synthesis of 2-aroyl-/heteroaroylindoles. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • DOMINO REACTIONS – A VERSATILE SYNTHETIC METHODOLOGY IN ORGANIC CHEMISTRY. PART I. (n.d.). Retrieved January 7, 2026, from [Link]

  • The Synthesis of Substituted Phenylpyrimidines via Suzuki Coupling Reactions. (2025, August 9). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. (2020, December 10). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • Domino Suzuki-Miyaura Cross-Coupling and Oxidative Condensation Reaction: An Approach Towards Synthesis of Phenanthridine and Its Analogues. (2021, June 10). ChemRxiv. Retrieved January 7, 2026, from [Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 7, 2026, from [Link]

  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (n.d.). Organic Syntheses. Retrieved January 7, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 7, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

Sources

5-Bromopyrimidine-4-carboxylic acid as a precursor for CK2 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 5-Bromopyrimidine-4-carboxylic Acid: A Versatile Precursor for the Synthesis of Potent Protein Kinase CK2 Inhibitors

Abstract

Protein Kinase CK2 is a pivotal serine/threonine kinase that is constitutively active and implicated in a vast array of cellular processes, including cell cycle progression, DNA repair, and suppression of apoptosis.[1][2][3] Its overexpression is a hallmark of numerous cancers, correlating with tumor aggressiveness and poor prognosis, which establishes CK2 as a high-value therapeutic target in oncology.[1][2][4] Pyrimidine-based scaffolds have emerged as a promising class of CK2 inhibitors due to their structural versatility and ability to form key interactions within the ATP-binding site of the kinase.[5][6] This document provides a detailed guide on the strategic use of this compound, a key chemical precursor, for the synthesis and evaluation of novel CK2 inhibitors. We present field-proven protocols for chemical synthesis, in vitro kinase inhibition assays, and cellular validation experiments designed to guide researchers in the discovery and development of next-generation cancer therapeutics.

Introduction: The Rationale for Targeting Protein Kinase CK2

Protein Kinase CK2 is a master regulator in cellular signaling, phosphorylating hundreds of substrates to influence fundamental cellular activities.[7] Unlike many other kinases that require specific activation signals, CK2 is constitutively active, a feature that contributes to its oncogenic potential.[4] Elevated CK2 levels in cancer cells provide a pro-survival advantage by phosphorylating and modulating key proteins in critical signaling pathways, including PI3K/Akt/mTOR, Wnt/β-catenin, and NF-κB.[1][2][3][8] This hyperactivity helps cancer cells evade apoptosis, enhance proliferation, and promote angiogenesis.[1][2][7] Consequently, the development of small-molecule inhibitors that can selectively target CK2 has become a major focus in cancer drug discovery.[1][9][10]

The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous biologically active molecules.[11][12] Its utility in designing CK2 inhibitors stems from its ability to act as a bioisostere for the adenine ring of ATP, allowing it to anchor within the kinase's hinge region. The strategic functionalization of the pyrimidine ring is crucial for achieving high potency and selectivity. This compound is an exceptionally valuable starting material in this context. The bromine atom at the 5-position and the carboxylic acid at the 4-position provide orthogonal chemical handles for introducing diverse functionalities through well-established chemical transformations, enabling the systematic exploration of structure-activity relationships (SAR).

Synthetic Strategy: From Precursor to Potent Inhibitor

The synthesis of advanced CK2 inhibitors from this compound typically involves a multi-step sequence designed to build molecular complexity and introduce pharmacophoric features necessary for potent kinase inhibition. A common and effective strategy involves an initial esterification of the carboxylic acid, followed by a palladium-catalyzed cross-coupling reaction at the bromine position, and concluding with an amidation or other functionalization of the ester.

Diagram: General Synthetic Workflow

This diagram illustrates a representative synthetic route. The choice of boronic acid and amine in Steps 2 and 3 allows for the creation of a diverse chemical library for SAR studies.

G cluster_0 Synthesis of CK2 Inhibitor Scaffold A 5-Bromopyrimidine- 4-carboxylic acid B Step 1: Esterification (e.g., SOCl₂, MeOH) A->B Precursor C Methyl 5-bromopyrimidine- 4-carboxylate B->C Intermediate 1 D Step 2: Suzuki Coupling (e.g., Arylboronic acid, Pd catalyst) C->D Key Coupling Step E Methyl 5-arylpyrimidine- 4-carboxylate D->E Intermediate 2 F Step 3: Amidation (e.g., Amine, coupling agent) E->F Final Functionalization G Final CK2 Inhibitor F->G Product

Caption: Synthetic pathway from precursor to final inhibitor.

Protocol 2.1: Synthesis of Methyl 5-bromopyrimidine-4-carboxylate (Intermediate 1)

This initial step protects the carboxylic acid as a methyl ester, making it less reactive and improving solubility in organic solvents for the subsequent cross-coupling reaction.

  • Reagents & Setup:

    • This compound (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.5 eq)

    • Anhydrous Methanol (MeOH)

    • Round-bottom flask with reflux condenser and magnetic stirrer, under an inert atmosphere (N₂ or Ar).

  • Procedure:

    • Suspend this compound in anhydrous methanol in the round-bottom flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred suspension. Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite, which then reacts with the carboxylic acid to form an acyl chloride intermediate. This is highly reactive towards methanol, leading to the desired methyl ester. Adding it slowly at 0°C controls the exothermic reaction.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

    • Purify the product by flash column chromatography (silica gel) to obtain pure methyl 5-bromopyrimidine-4-carboxylate.

Protocol 2.2: Suzuki Coupling for Arylation (Intermediate 2)

This step is critical for installing an aryl group at the 5-position, which often serves to occupy a hydrophobic pocket in the CK2 active site, thereby increasing inhibitor potency.

  • Reagents & Setup:

    • Methyl 5-bromopyrimidine-4-carboxylate (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

    • Solvent (e.g., 1,4-Dioxane/Water mixture)

    • Schlenk flask, under an inert atmosphere.

  • Procedure:

    • To the Schlenk flask, add the methyl 5-bromopyrimidine-4-carboxylate, arylboronic acid, and base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent and finally the palladium catalyst. Causality: Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state, thus preventing the catalytic cycle from proceeding efficiently.

    • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography to yield the desired methyl 5-arylpyrimidine-4-carboxylate.

Biological Evaluation: From Compound to Cellular Activity

Once a library of inhibitors is synthesized, a systematic evaluation is required to determine their biological activity. This involves a tiered approach, starting with direct measurement of enzyme inhibition and progressing to cellular assays that assess target engagement and functional outcomes.

Diagram: Workflow for Inhibitor Biological Validation

G A Synthesized Inhibitor B In Vitro Kinase Assay (Determine IC₅₀) A->B Biochemical Potency C Cellular Target Engagement (Western Blot for p-Substrate) B->C Cellular Efficacy D Cell Viability Assay (MTT / WST-1) C->D Functional Outcome E Apoptosis Assay (Caspase 3/7 Activity) D->E Mechanism of Death F Lead Compound Identification D->F E->F

Caption: Tiered approach for biological evaluation of inhibitors.

Protocol 3.1: In Vitro CK2 Kinase Inhibition Assay (IC₅₀ Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CK2. The IC₅₀ value represents the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Materials:

    • Recombinant human CK2α

    • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

    • ATP (at Km concentration)

    • Kinase assay buffer

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • Synthesized inhibitors dissolved in DMSO

    • 384-well white assay plates

  • Procedure:

    • Prepare serial dilutions of the synthesized inhibitors in DMSO, then further dilute in kinase buffer.

    • In a 384-well plate, add the kinase buffer, the inhibitor dilutions (or DMSO for control), and the CK2 enzyme.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Causality: The reaction is initiated with ATP, the phosphate donor. The inhibitor, if effective, will compete with ATP for the binding site on CK2, reducing the rate of substrate phosphorylation.

    • Allow the reaction to proceed for 60 minutes at 30 °C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol. The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 3.2: Cellular Target Engagement via Western Blot

This protocol verifies that the inhibitor can enter cells and engage its target, CK2. This is assessed by measuring the phosphorylation status of a known intracellular CK2 substrate, such as Akt at Serine 129 (pAkt-S129).[5]

  • Cell Culture and Treatment:

    • Plate a cancer cell line known to have high CK2 expression (e.g., HCT116, Jurkat) in 6-well plates.

    • Allow cells to adhere and grow to 70-80% confluency.

    • Treat the cells with increasing concentrations of the CK2 inhibitor (and a DMSO vehicle control) for 2-4 hours.

  • Protein Extraction:

    • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to prevent the dephosphorylation of proteins after cell lysis, ensuring that the measured phosphorylation state accurately reflects the in-cell condition at the time of harvest.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 4 °C.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4 °C with primary antibodies against pAkt (S129) and total Akt (as a loading control).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. A dose-dependent decrease in the pAkt/Total Akt ratio indicates successful target engagement.[13]

Data Interpretation: Structure-Activity Relationships (SAR)

Systematic modification of the this compound precursor allows for the exploration of SAR. By comparing the biological activity of a series of related compounds, researchers can identify which chemical features are critical for potency and selectivity.

Compound IDR Group (at C5-position)CK2 IC₅₀ (nM)HCT116 Cell Viability (% at 1 µM)
INH-001 Phenyl15085%
INH-002 4-Fluorophenyl7562%
INH-003 4-Methoxyphenyl21091%
INH-004 3-Aminophenyl4541%

Analysis of Hypothetical Data: The data in the table suggests that introducing an electron-withdrawing group (fluorine) or a hydrogen bond donor (amine) at the para or meta position of the phenyl ring enhances both biochemical potency (lower IC₅₀) and cellular activity (lower cell viability). This provides a rational basis for the next round of inhibitor design.

Mechanism of Action: ATP-Competitive Inhibition

Most pyrimidine-based inhibitors derived from this precursor function as ATP-competitive inhibitors . They are designed to bind to the ATP-binding pocket of the CK2α subunit, directly competing with the endogenous ATP substrate.

Diagram: Mechanism of ATP-Competitive Inhibition

G cluster_0 Normal Kinase Function cluster_1 Inhibited State CK2_A CK2 Enzyme Product_A Phosphorylated Substrate CK2_A->Product_A Phosphorylation ATP_A ATP ATP_A->CK2_A Substrate_A Substrate Substrate_A->CK2_A CK2_B CK2 Enzyme NoProduct No Phosphorylation CK2_B->NoProduct Inhibitor Pyrimidine Inhibitor Inhibitor->CK2_B Binds to ATP Pocket ATP_B ATP Substrate_B Substrate

Caption: Competitive inhibitor blocks the ATP binding site.

The pyrimidine core typically forms one or more hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine ring of ATP. The substituents installed via the bromine and carboxylic acid handles project into adjacent hydrophobic and hydrophilic pockets, and optimizing these interactions is key to achieving high affinity and selectivity.[5]

Conclusion and Future Perspectives

This compound is a cornerstone precursor for the development of novel, potent, and selective CK2 inhibitors. Its chemical tractability allows for the creation of diverse compound libraries, facilitating the rapid exploration of structure-activity relationships. The protocols outlined in this guide provide a robust framework for the synthesis, biochemical screening, and cellular validation of new chemical entities. Future efforts will likely focus on leveraging this scaffold to develop inhibitors with improved pharmacokinetic profiles suitable for in vivo studies and eventual clinical development, as well as exploring dual-kinase inhibitors by targeting other cancer-relevant kinases in addition to CK2.

References

  • Gyenis, L., & Litchfield, D. W. (2017). CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target. Pharmaceuticals, 10(3), 67. [Link]

  • Tawfic, F., & Ahmed, K. (2009). CK2: A key player in cancer biology. Histology and histopathology, 24(4), 487-495. [Link]

  • Dowling, J. E., Alimzhanov, M., Bao, L., Block, M. H., Chuaqui, C., Cooke, E. L., ... & Lyne, P. D. (2013). Structure and property based design of pyrazolo[1,5-a]pyrimidine inhibitors of CK2 kinase with activity in vivo. ACS medicinal chemistry letters, 4(8), 800-805. [Link]

  • Guerra, B., & Issinger, O. G. (2020). CK2 signaling pathways in tumorigenesis. ResearchGate. [Link]

  • Franchin, C., Borgo, C., & Sarno, S. (2018). Protein Kinase CK2 in Cancer Energetics. Frontiers in Oncology, 8, 58. [Link]

  • Yaremchuk, A. D., Gerasymchuk, N. V., Lukashov, S. S., Bdzhola, V. G., Volynets, G. P., Golub, A. G., ... & Yarmoluk, S. M. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno [2,3-d] pyrimidines. European journal of medicinal chemistry, 115, 135-146. [Link]

  • Olalekan, S. A., & Litchfield, D. W. (2021). Protein kinase 2 (CK2): a potential regulator of immune cell development and function in cancer. Oncoimmunology, 10(1), 1954316. [Link]

  • Nakamura, T., Ishikawa, M., & Ohta, S. (2008). Structure–activity relationships of pyrazine‐based CK2 inhibitors: synthesis and evaluation of 2, 6‐disubstituted pyrazines and 4, 6‐disubstituted pyrimidines. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 341(9), 554-561. [Link]

  • Sarno, S., Papinutto, E., Franchin, C., Bain, J., Elliott, M., Meggio, F., ... & Pinna, L. A. (2011). A facile synthesis of 5-halopyrimidine-4-carboxylic acid esters via a Minisci reaction. Synlett, 2011(10), 1435-1438. [Link]

  • MBL Life Science. (n.d.). CycLex® CK2(Casein kinase II) Kinase Assay/Inhibitor Screening Kit. MBL Life Science. [Link]

  • Dowling, J. E., et al. (2013). Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. ACS Medicinal Chemistry Letters. [Link]

  • Pagano, M. A., Andrzejewska, M., Ruzzene, M., Sarno, S., Cesaro, L., Bain, J., ... & Pinna, L. A. (2004). Optimization of protein kinase CK2 inhibitors derived from 4, 5, 6, 7-tetrabromobenzimidazole. Journal of medicinal chemistry, 47(25), 6239-6247. [Link]

  • Maslov, M. A., et al. (2022). CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. Molecules. [Link]

  • Gozzi, G. J., et al. (2011). Design and synthesis of CK2 inhibitors. Molecular and cellular biochemistry. [Link]

  • El-Sayed, N., et al. (2024). Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega. [Link]

  • El-Sayed, N., et al. (2024). Recent Advances in the Discovery of CK2 Inhibitors. Semantic Scholar. [Link]

  • Narożna, M., et al. (2022). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. Molecules. [Link]

  • El-Sayed, N., et al. (2024). Recent Advances in the Discovery of CK2 Inhibitors. PubMed Central. [Link]

  • Narożna, M., et al. (2021). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. International Journal of Molecular Sciences. [Link]

  • Chen, Y. T., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Substituted Pyrimidine-4-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Substituted Pyrimidine-4-carboxylic Acids

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring is a key approach in drug discovery for modulating the pharmacological properties of a molecule, such as its potency, selectivity, and pharmacokinetic profile.[1] 5-Bromopyrimidine-4-carboxylic acid is a versatile and valuable building block that enables the introduction of a wide array of substituents at the C5 position through palladium-catalyzed cross-coupling reactions. The resulting 5-substituted pyrimidine-4-carboxylic acid derivatives are pivotal intermediates in the synthesis of novel drug candidates targeting a range of diseases.

This comprehensive technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound. We will delve into the mechanistic underpinnings of key transformations, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, and provide detailed, field-proven protocols. A critical focus will be placed on the compatibility of the carboxylic acid functionality and strategies to mitigate potential side reactions, such as decarboxylation.

Managing the Carboxylic Acid Functionality in Palladium Catalysis

A primary challenge in the palladium-catalyzed functionalization of this compound is the presence of the acidic proton and the potential for the carboxylate to coordinate with the metal center, which can impede catalytic activity. Furthermore, under certain conditions, decarboxylative cross-coupling can occur, leading to undesired byproducts.[2] To address these challenges, two main strategies can be employed:

  • Direct Coupling with the Free Acid: With careful selection of reaction conditions, particularly the base and solvent, it is often possible to perform the coupling reaction directly on the free carboxylic acid. This approach is more atom-economical and avoids additional protection and deprotection steps.

  • Protecting Group Strategy: In cases where the free acid is incompatible with the reaction conditions, protection as an ester (e.g., methyl or ethyl ester) is a common strategy.[3] Following the cross-coupling reaction, the ester is hydrolyzed to reveal the carboxylic acid.

This guide will provide protocols for direct coupling where feasible and note considerations for protecting group strategies.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[4][5] This reaction is instrumental for introducing aryl or heteroaryl substituents at the 5-position of the pyrimidine ring.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6] The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.[5]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R caption Suzuki-Miyaura Catalytic Cycle Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Cu-C≡CR Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination + Ar-C≡CR Cu(I)X Cu(I)X Cu-C≡CR Cu-C≡CR Cu-C≡CR->Cu(I)X to Transmetalation H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Cu(I)X, Base caption Sonogashira Catalytic Cycles Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Alkene Insertion Alkene Insertion Ar-Pd(II)-X(L2)->Alkene Insertion Alkene R-CH(Ar)-CH2-Pd(II)-X(L2) R-CH(Ar)-CH2-Pd(II)-X(L2) Alkene Insertion->R-CH(Ar)-CH2-Pd(II)-X(L2) β-Hydride Elimination β-Hydride Elimination R-CH(Ar)-CH2-Pd(II)-X(L2)->β-Hydride Elimination β-Hydride Elimination->Pd(0)L2 Base Ar-CH=CHR Ar-CH=CHR β-Hydride Elimination->Ar-CH=CHR caption Heck Reaction Catalytic Cycle Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination & Deprotonation R1R2NH, Base Ar-Pd(II)-NR1R2(L2) Ar-Pd(II)-NR1R2(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR1R2(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR1R2(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR1R2 Ar-NR1R2 Reductive Elimination->Ar-NR1R2 caption Buchwald-Hartwig Amination Catalytic Cycle Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reagents Combine Reactants, Catalyst, Ligand, Base Inert_Atmosphere Establish Inert Atmosphere Reagents->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat to Required Temperature Solvent_Addition->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Quenching Quench and Partition between Solvents Cooling->Quenching Extraction Extract Aqueous Layer Quenching->Extraction Drying Dry Combined Organic Layers Extraction->Drying Concentration Concentrate in Vacuo Drying->Concentration Chromatography Purify by Column Chromatography Concentration->Chromatography Characterization Characterize Pure Product Chromatography->Characterization caption General Experimental Workflow

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromopyrimidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4] Among the vast array of functionalized pyrimidines, 5-bromopyrimidine-4-carboxylic acid and its derivatives are particularly valuable as versatile building blocks in drug discovery and development.[5][6][7] Their utility stems from the strategic placement of orthogonal functional groups—the bromine atom, which is amenable to cross-coupling reactions, and the carboxylic acid moiety, which allows for the formation of amides, esters, and other functionalities. This guide provides a comprehensive, in-depth analysis of a robust and scalable synthetic route to these key intermediates, moving beyond traditional low-yield methods to a modern, efficient radical-based approach. We present detailed, field-proven protocols for the gram-scale synthesis of a core ester intermediate and its subsequent derivatization, with a focus on the causal logic behind experimental choices, process safety, and analytical validation.

Introduction: The Strategic Importance of the 5-Bromopyrimidine-4-carboxylate Core

Pyrimidine-based structures are integral to numerous FDA-approved drugs, spanning therapeutic areas from oncology to virology.[4][8] The this compound framework is a privileged scaffold that enables medicinal chemists to explore vast chemical space. The C5-bromo substituent serves as a versatile handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the C4-carboxylate group is a classic precursor for amide bond formation, a linkage present in over 25% of all commercial pharmaceuticals.[6][9]

Historically, the synthesis of this key intermediate has presented significant scale-up challenges. Classical methods, such as the condensation of formamidine acetate with mucobromic acid, are often plagued by low yields (typically 3-8%) and the formation of complex byproduct mixtures, necessitating laborious purification.[10] Such inefficiencies render these routes economically unviable for large-scale production. This application note details a superior alternative: a one-step Minisci homolytic alkoxycarbonylation, which offers high regioselectivity and synthetically useful yields, making it an ideal strategy for scale-up.[10]

Comparative Overview of Synthetic Strategies

The choice of synthetic route is paramount in process chemistry, directly impacting yield, purity, cost, and scalability. The two primary pathways to the 5-bromopyrimidine-4-carboxylate core are conceptually distinct, with the modern Minisci approach offering clear advantages for large-scale synthesis.

G cluster_0 Classical Condensation Route cluster_1 Modern Minisci Radical Route A Mucobromic Acid + Formamidine Acetate B Condensation (Alkaline Media, Heat) A->B C Crude 5-Bromopyrimidine- 4-carboxylate + Byproducts B->C D Esterification (e.g., via Acyl Chloride) C->D E Laborious Chromatography D->E F Final Ester Product (Low Overall Yield: 3-8%) E->F G 5-Bromopyrimidine I One-Step Homolytic Alkoxycarbonylation G->I H Ethyl Pyruvate + FeSO4 + H2O2 H->I J Final Ester Product (Good Yield: ~48%) I->J G start Start setup Charge Reactor with 5-Bromopyrimidine, Toluene, Water, Acetic Acid start->setup prep Prepare FeSO4 and H2O2 Solutions addition Slow, Simultaneous Addition of FeSO4, H2O2, and Ethyl Pyruvate Solution prep->addition setup->addition reaction Maintain at 5-10°C Monitor by TLC/GC-MS addition->reaction quench Reaction Quench (e.g., Na2S2O3) reaction->quench workup Phase Separation & Aqueous Extraction quench->workup purify Column Chromatography or Recrystallization workup->purify end Final Product purify->end

Caption: Experimental workflow for Minisci alkoxycarbonylation.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
5-Bromopyrimidine>98%Standard SupplierStarting material.
Ethyl Pyruvate>98%Standard SupplierRadical precursor.
Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O)ACS ReagentStandard SupplierRadical initiator catalyst.
Hydrogen Peroxide (H₂O₂)30% w/w in H₂OStandard SupplierOxidant for radical generation.
TolueneAnhydrousStandard SupplierOrganic solvent.
Acetic AcidGlacialStandard SupplierCo-solvent to improve conversion. [10]
Sodium Bicarbonate (NaHCO₃)ACS ReagentStandard SupplierFor neutralization.
Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentStandard SupplierFor quenching peroxide.
Magnesium Sulfate (MgSO₄)AnhydrousStandard SupplierDrying agent.
Silica Gel230-400 meshStandard SupplierFor chromatography.
Equipment
1 L Jacketed Glass ReactorWith overhead stirrer, thermocouple, and addition funnels.
Peristaltic Pumps or Dropping FunnelsFor controlled addition of reagents.
Rotary EvaporatorFor solvent removal.
Glass Chromatography ColumnFor large-scale purification.
Step-by-Step Experimental Protocol (15 g Scale)
  • Reactor Setup: Charge a 1 L jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple, and three addition funnels with 5-bromopyrimidine (15.0 g, 94.3 mmol), toluene (150 mL), water (75 mL), and glacial acetic acid (75 mL). Begin vigorous stirring to create an emulsion. Cool the reactor jacket to maintain an internal temperature of 5-10 °C.

    • Causality: The biphasic toluene-water system helps to control the reaction rate and minimize polysubstitution. [10]Acetic acid is crucial for solubilizing reactants and has been shown to significantly increase the conversion rate. [10]

  • Prepare Reagent Solutions:

    • Solution A: In a separate flask, dissolve ethyl pyruvate (21.9 g, 188.6 mmol, 2.0 equiv) in 50 mL of toluene.

    • Solution B: Dissolve iron(II) sulfate heptahydrate (2.62 g, 9.4 mmol, 0.1 equiv) in 50 mL of deionized water.

    • Solution C: Dilute 30% hydrogen peroxide (18.1 mL, 188.6 mmol, 2.0 equiv) with 32 mL of deionized water.

  • Controlled Addition: Using separate dropping funnels or pumps, add Solutions A, B, and C simultaneously to the vigorously stirred reaction mixture over a period of 60-90 minutes. Carefully monitor the internal temperature and adjust the addition rate to maintain it below 10 °C.

    • Causality: Slow, simultaneous addition is critical. This maintains a low, steady-state concentration of the highly reactive ethoxycarbonyl radical, favoring the desired mono-addition and preventing dangerous temperature excursions from the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1-2 hours. Monitor the consumption of 5-bromopyrimidine by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium thiosulfate (~50 mL) to quench any residual hydrogen peroxide. Carefully add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH of the aqueous layer is ~7-8.

    • Causality: Quenching the peroxide is a critical safety step to prevent uncontrolled oxidation during work-up. Neutralization removes acetic acid and facilitates a clean phase separation.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with toluene (2 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%). Combine the fractions containing the pure product and concentrate to yield Ethyl 5-bromopyrimidine-4-carboxylate as a solid.

    • Expected Yield: ~10.4 g (48%). [10]

Protocols for Key Derivatizations

The true value of Ethyl 5-bromopyrimidine-4-carboxylate lies in its utility as a precursor. The following protocols detail its conversion into two fundamental derivatives: the free carboxylic acid and a representative amide.

Protocol 1: Saponification to this compound

This procedure uses standard base-catalyzed hydrolysis to convert the ester to the corresponding carboxylic acid, a key intermediate for many amide coupling reactions.

  • Setup: In a 500 mL round-bottom flask, dissolve Ethyl 5-bromopyrimidine-4-carboxylate (10.0 g, 43.3 mmol) in tetrahydrofuran (THF, 100 mL) and water (50 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.63 g, 86.6 mmol, 2.0 equiv) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting ester is consumed.

  • Work-up: Concentrate the mixture via rotary evaporation to remove the THF. Dilute the remaining aqueous solution with 100 mL of water.

  • Acidification: Cool the solution in an ice bath and slowly acidify to pH 2-3 with 2 M hydrochloric acid (HCl). A precipitate will form.

  • Isolation: Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 30 mL) and dry under vacuum to yield this compound.

    • Expected Yield: >90%.

Protocol 2: Amide Coupling with Benzylamine

This protocol demonstrates a standard amide bond formation using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a common and efficient coupling reagent suitable for scale-up. [11]

  • Setup: To a 500 mL flask under a nitrogen atmosphere, add this compound (8.0 g, 39.4 mmol), HATU (16.5 g, 43.3 mmol, 1.1 equiv), and anhydrous N,N-Dimethylformamide (DMF, 160 mL). Stir for 10 minutes at room temperature.

  • Amine Addition: Add benzylamine (4.65 g, 43.3 mmol, 1.1 equiv) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 10.2 g, 78.8 mmol, 2.0 equiv).

    • Causality: HATU activates the carboxylic acid to form a highly reactive acyl-transfer agent. The non-nucleophilic base DIPEA is required to scavenge the acid formed during the reaction without interfering with the coupling partners.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into 800 mL of water and stir for 30 minutes. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether to remove residual DMF. Dry the solid under vacuum to yield N-benzyl-5-bromopyrimidine-4-carboxamide.

    • Expected Yield: >85%.

Summary of Analytical Data

CompoundFormExpected YieldMelting Point (°C)¹H NMR (CDCl₃, δ ppm)
Ethyl 5-bromopyrimidine-4-carboxylateWhite to off-white solid~48%55-579.25 (s, 1H), 9.01 (s, 1H), 4.50 (q, 2H), 1.45 (t, 3H)
This compoundWhite solid>90%180-182 (dec.)9.30 (s, 1H), 9.10 (s, 1H), (COOH proton broad)
N-benzyl-5-bromopyrimidine-4-carboxamideWhite solid>85%145-1479.15 (s, 1H), 8.95 (s, 1H), 7.8 (br s, 1H), 7.4-7.3 (m, 5H), 4.7 (d, 2H)

Process Safety and Handling

Handling brominated heterocyclic compounds on a large scale requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a flame-retardant lab coat. [12][13]When handling solids outside of a fume hood, a dust mask or respirator is recommended. [14]* Engineering Controls: All operations should be conducted in a well-ventilated chemical fume hood. [12][15]Ensure that a safety shower and eyewash station are readily accessible. [13]* Handling: Avoid inhalation of dust and vapors. [12][13]Prevent contact with skin and eyes. [14][16]Use spark-proof tools and ground equipment where necessary to prevent static discharge. [14]* Incompatibilities: Keep away from strong oxidizing agents. [12]* Spill Management: In case of a spill, clear the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. [13][14]Do not allow the material to enter drains or waterways. [14]* Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Brominated organic waste should be collected in a designated, labeled container.

References

  • ResearchGate. (2023). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. [Link]

  • Organic Syntheses. Procedure for Palladium-Catalyzed Aminocarbonylation. [Link]

  • Preprints.org. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

  • Authorea. (2024). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. [Link]

  • Journal of Population Therapeutics & Clinical Pharmacology. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • ACS Publications. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • ResearchGate. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • PubMed Central (PMC). (2022). Recent Advances in Pyrimidine-Based Drugs. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. [Link]

  • Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids. [Link]

  • PubMed Central (PMC). (2024). Fast Esterification Method Mediated by Coupling Reagent NDTP. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Organic Chemistry Portal. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Bromopyrimidine-4-carboxylic acid (CAS 64224-60-8).[1] This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in synthesizing this valuable heterocyclic building block. We will address common issues related to yield, purity, and reaction scalability, providing expert insights and validated protocols to streamline your experimental work.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and which is recommended?

There are two main routes reported in the literature, each with significant differences in yield, scalability, and ease of purification.

  • Condensation from Mucobromic Acid: This is an older, patent-based method involving the condensation of formamidine acetate and mucobromic acid in an alkaline medium.[2]

  • Minisci Radical Alkoxycarbonylation: A more modern approach that utilizes a radical reaction to directly carbonylate commercially available 5-bromopyrimidine.[2]

Comparison of Synthetic Routes

FeatureMucobromic Acid RouteMinisci Reaction Route
Starting Materials Formamidine acetate, Mucobromic acid5-Bromopyrimidine, Alkyl pyruvate, H₂O₂
Reported Yield Very Low (3-8% over two steps)[2]Moderate to Good (up to 48% in one step for the ethyl ester)[2]
Key Challenges Extensive byproduct formation, laborious purification[2]Requires careful control of radical generation, regioselectivity
Scalability Poor due to low yield and difficult purification[2]Demonstrated success in producing gram-scale quantities (>10 g)[2]
Recommendation Not recommended due to consistently poor outcomes.[2]Recommended for its superior yield, fewer steps, and proven scalability.[2]

For new projects or process optimization, we strongly recommend the Minisci reaction approach. It bypasses the issues of extensive byproduct formation and offers a more direct and efficient path to the desired product or its ester precursor.[2]

Q2: I am following a protocol starting from mucobromic acid and my yields are consistently below 10%. What is causing this?

This is a well-documented and common outcome for this specific synthetic route. The low yield is not typically a result of user error but is inherent to the reaction chemistry itself.

  • Causality: The condensation reaction between formamidine acetate and mucobromic acid under alkaline conditions is prone to numerous side reactions, leading to a complex mixture of unknown byproducts.[2] This complex mixture makes the isolation of the desired 5-bromopyrimidine-4-carboxylate extremely difficult. Subsequent steps, such as conversion to the acid chloride for esterification, and the final laborious chromatographic purification, contribute to significant material loss, resulting in overall yields often in the single digits (3-8%).[2]

  • Expert Recommendation: Rather than attempting to optimize a fundamentally flawed process, the most effective solution is to switch to a more efficient synthetic strategy, such as the Minisci alkoxycarbonylation of 5-bromopyrimidine.[2]

Q3: For the Minisci reaction, what are the critical parameters to ensure high yield and correct regioselectivity?

The Minisci reaction is highly effective but sensitive to specific conditions. Success hinges on the efficient generation of the alkoxycarbonyl radical and its selective addition to the C4 position of the pyrimidine ring.

  • Mechanism Insight: The reaction proceeds via a homolytic aromatic substitution. An alkoxycarbonyl radical, generated from an alkyl pyruvate and hydrogen peroxide mediated by Fe(II), attacks the electron-deficient pyrimidine ring. Protonation of the pyrimidine nitrogen increases the electrophilicity of the ring, favoring attack at the C4 and C6 positions. The high regioselectivity for the C4 position is a key advantage of this method.[2]

  • Critical Parameters:

    • Biphasic Solvent System: A toluene-water system is reported to be effective. This helps to minimize polysubstitution, a common side reaction in Minisci chemistry.[2]

    • Use of Acetic Acid: The addition of acetic acid as a co-solvent during the preparation of the radical precursor (from alkyl pyruvate and H₂O₂) was found to significantly increase the conversion rate and overall yield. This is likely due to improved solubility of the lipophilic aldehyde precursor.[2]

    • Controlled Addition: The radical precursor should be formed separately and then added to the reaction mixture containing 5-bromopyrimidine and the iron catalyst. This controlled approach ensures a steady concentration of the radical species.

    • Minimizing Isomers: This protocol has been shown to have excellent regioselectivity, with the undesired 2-isomer being either undetected or present in quantities less than 3% by GC-MS analysis.[2]

Q4: My final product seems to be degrading during workup. Could this be decarboxylation?

Yes, decarboxylation is a known thermal degradation pathway for pyrimidine carboxylic acids.[3]

  • Chemical Principle: The carboxylic acid group on the pyrimidine ring can be lost as CO₂ under certain conditions, particularly elevated temperatures. While 5-carboxyuracil and 5-carboxycytosine are known to decarboxylate, the stability of this compound will also be temperature-dependent.[3]

  • Preventative Measures:

    • Avoid Excessive Heat: When concentrating the product solution after extraction, use a rotary evaporator at moderate temperatures (e.g., < 50°C).

    • Purification Conditions: During recrystallization, avoid prolonged heating at the solvent's boiling point.

    • Storage: Store the final product in a cool, dry place, as recommended by suppliers.[1] Refrigeration is often suggested.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Very Low Yield (<10%) Using the outdated mucobromic acid synthesis route.Switch to the Minisci Reaction protocol. This is the most impactful change you can make to improve yield significantly.[2]
Difficult Purification / Oily Product Formation of tarry byproducts from inefficient reactions. Co-precipitation of impurities with the product.Implement a robust acid-base extraction. Dissolve the crude material in an aqueous base (e.g., NaOH solution), wash with an organic solvent (like ether) to remove neutral impurities, then re-acidify the aqueous layer to precipitate the purified carboxylic acid.[4] Follow with recrystallization from a suitable solvent system.
Reaction Stalls (Minisci Route) Inefficient generation of the alkoxycarbonyl radical. Poor solubility of reagents.Ensure the alkyl pyruvate is of good quality. Add acetic acid as a co-solvent to improve the solubility of the radical precursor, which has been shown to boost conversion from 35% to 100%.[2]
Final Product Purity is <95% Incomplete removal of starting materials or side products. Residual solvent.Perform a second recrystallization from a different solvent system. For final purification of solid carboxylic acids, consider dissolving in hot aqueous ammonia, adding formic acid to precipitate, and drying under vacuum to remove volatile salts.[4]
Visualized Workflows and Logic

Below are diagrams illustrating the recommended experimental workflow and a troubleshooting decision tree.

Minisci_Workflow cluster_0 Radical Precursor Formation cluster_1 Main Reaction Assembly A Mix Alkyl Pyruvate, Acetic Acid, and H₂O₂ B Stir to form 2-hydroperoxy-2-hydroxypropanoate A->B Separate Flask E Slowly add Radical Precursor to Main Reaction B->E C Charge reactor with 5-Bromopyrimidine, FeSO₄, Toluene, and Water D Heat to reaction temperature C->D D->E F Monitor reaction by TLC/GC-MS E->F G Workup: 1. Quench 2. Extract with Organic Solvent F->G H Purification: 1. Acid-Base Extraction 2. Recrystallization G->H I Ethyl 5-Bromopyrimidine-4-carboxylate H->I J Hydrolyze to Carboxylic Acid (if needed) I->J Basic or Acidic Hydrolysis K Final Product: This compound J->K

Caption: Recommended workflow for the Minisci synthesis of the ester precursor.

Troubleshooting_Yield Start Problem: Low Yield Q_Route Which synthesis route are you using? Start->Q_Route Sol_Switch Solution: Switch to the Minisci Reaction. This route is proven to give higher yields (up to 48%). Q_Route->Sol_Switch Mucobromic Acid Q_Minisci Minisci Reaction Troubleshooting Q_Route->Q_Minisci Minisci Reaction Cause_Radical Potential Cause: Poor radical generation or reagent insolubility. Q_Minisci->Cause_Radical Cause_Temp Potential Cause: Product degradation during workup. Q_Minisci->Cause_Temp Sol_AcOH Solution: Add acetic acid as a co-solvent during precursor formation to boost conversion and yield. Cause_Radical->Sol_AcOH Sol_Temp Solution: Use lower temperatures (<50°C) during solvent removal to prevent thermal decarboxylation. Cause_Temp->Sol_Temp

Caption: Troubleshooting flowchart for low yield issues.

Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-bromopyrimidine-4-carboxylate via Minisci Reaction

This protocol is adapted from the work of Pierre et al. and represents a robust method for gram-scale synthesis.[2]

Materials:

  • 5-Bromopyrimidine

  • Ethyl pyruvate

  • Hydrogen peroxide (30% aq.)

  • Acetic acid

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Toluene

  • Deionized water

Procedure:

  • Radical Precursor Preparation (in a separate flask):

    • In a round-bottom flask, cautiously add hydrogen peroxide (30% aq.) to a solution of ethyl pyruvate in acetic acid.

    • Stir the mixture at room temperature. The formation of the 2-hydroperoxy-2-hydroxypropanoate precursor will occur. Caution: This mixture can be energetic. Perform behind a blast shield.

  • Main Reaction Setup:

    • In a separate, larger reaction vessel equipped with a mechanical stirrer, condenser, and addition funnel, charge 5-bromopyrimidine, iron(II) sulfate heptahydrate, toluene, and water.

    • Heat the biphasic mixture to the desired reaction temperature (e.g., 80-85°C) with vigorous stirring.

  • Reaction Execution:

    • Slowly add the separately prepared radical precursor solution to the hot reaction mixture over a period of 1-2 hours using the addition funnel.

    • After the addition is complete, continue to stir the reaction at temperature for an additional 1-2 hours or until reaction completion is confirmed by TLC or GC-MS analysis.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench any remaining peroxides by carefully adding a saturated solution of sodium sulfite.

    • Separate the organic and aqueous layers. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield ethyl 5-bromopyrimidine-4-carboxylate.

Protocol 2: General Purification of this compound

This protocol applies if you have synthesized the carboxylic acid directly or after hydrolyzing the ester from Protocol 1.

Procedure:

  • Dissolution in Base:

    • Take the crude solid product and dissolve it in a suitable amount of aqueous base, such as 1 M sodium hydroxide (NaOH) solution. Stir until all the acidic material has dissolved.

  • Extraction of Neutral Impurities:

    • Transfer the basic aqueous solution to a separatory funnel.

    • Extract the solution one or two times with a water-immiscible organic solvent like diethyl ether or dichloromethane. This will remove any non-acidic, organic-soluble impurities. Discard the organic layers.

  • Precipitation of the Acid:

    • Cool the remaining aqueous layer in an ice bath.

    • With vigorous stirring, slowly add a strong acid, such as 1 M hydrochloric acid (HCl), until the pH of the solution is acidic (pH ~2-3).[4]

    • The pure this compound should precipitate as a solid.

  • Isolation and Drying:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake with cold deionized water to remove any residual inorganic salts.

    • Dry the solid product thoroughly under vacuum to remove all traces of water. The purity can be checked by NMR, HPLC, or LC-MS. For further purification, recrystallization can be performed.[4]

References
  • Gerns, F. R., & Perrota, A. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2845. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate. Organic Syntheses, 92, 237. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine. Available at: [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]

  • Friedman, A. E., & Wolfenden, R. (2017). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Biochemistry, 56(28), 3631–3635. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Suzuki Coupling of 5-Bromopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 11, 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 5-Bromopyrimidine-4-carboxylic acid. This substrate, while a valuable building block, presents a unique constellation of challenges due to its specific electronic and functional group properties. The electron-deficient nature of the pyrimidine ring, combined with the presence of a potentially coordinating carboxylic acid and basic nitrogen atoms, creates a fertile ground for several competing side reactions.

This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the causal mechanisms behind common failures, empowering you to rationalize experimental outcomes and design robust, high-yielding reactions.

Section 1: The Intended Transformation and Its Intrinsic Challenges

The primary goal is the palladium-catalyzed cross-coupling of this compound with an organoboron reagent (typically a boronic acid or its ester) to form a C-C bond at the C5 position.

The catalytic cycle, in an ideal scenario, follows the well-established steps of oxidative addition, transmetalation, and reductive elimination.[1][2]

Suzuki_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar¹-Br (5-Bromopyrimidine-4-COOH) pd2_complex Ar¹-Pd(II)L₂(Br) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal Ar²-B(OR)₂ + Base pd2_biaryl Ar¹-Pd(II)L₂(Ar²) transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim inv1 pd2_biaryl->inv1 product Ar¹-Ar² (Product) red_elim->product inv2 inv1->inv2 inv2->pd0

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

However, the specific substrate, this compound, introduces three primary challenges:

  • Carboxylic Acid Group: This acidic proton will react with the base, requiring at least one extra equivalent. The resulting carboxylate can also coordinate to the palladium center, potentially inhibiting the catalyst.[3]

  • Pyrimidine Nitrogens: The lone pairs on the ring nitrogens can act as Lewis bases, coordinating to the palladium catalyst and impeding its activity.[4]

  • Electron-Deficient Ring: While an electron-deficient ring generally facilitates the initial oxidative addition step, it also makes the C-Br bond susceptible to other nucleophilic attacks and can influence the stability of intermediates.[1]

Section 2: Troubleshooting Guide for Common Side Reactions

This section addresses the most frequently encountered issues when working with this substrate. We diagnose the problem based on the observed side products and provide targeted solutions.

Q1: My primary side product is Pyrimidine-4-carboxylic acid. Why am I losing the bromine atom?

This is a classic case of protodebromination (or dehalogenation). Instead of the boronic acid, a proton source is coupling with your starting material.

Causality: This side reaction occurs when a hydride species is generated in the reaction mixture, which then participates in the catalytic cycle.[4] After the initial oxidative addition of the this compound to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source instead of the organoboron reagent. Reductive elimination then yields the debrominated product and regenerates the Pd(0) catalyst. Common hydride sources include solvent impurities (like alcohols in ethers), amine bases, or even water under certain conditions. For heteroaromatic substrates, this pathway can be particularly competitive.[5][6]

Solutions:

  • Ligand Choice: This is the most critical parameter. Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos . These ligands promote the desired reductive elimination of the cross-coupled product and can sterically hinder the approach of smaller hydride donors.[7][8][9]

  • Base Selection: Use a non-coordinating, milder inorganic base. K₃PO₄ or Cs₂CO₃ are often superior to organic amine bases or stronger bases like alkoxides, which can be sources of hydrides.[10]

  • Solvent Purity: Ensure you are using high-purity, anhydrous, and thoroughly degassed solvents. Ethers like dioxane or THF should be peroxide-free.[11]

  • Reaction Time: Minimize reaction time. Monitor the reaction closely by LC-MS or TLC and quench it as soon as the starting material is consumed to prevent the accumulation of side products.

Q2: I am observing a significant amount of pyrimidine in my reaction mixture. What is causing the loss of the carboxylic acid group?

You are encountering protodecarboxylation. This is a known instability for certain heteroaromatic carboxylic acids, especially under thermal and/or basic conditions.

Causality: The mechanism for the decarboxylation of pyrimidine carboxylic acids can be complex. For pyrimidine-2-carboxylic acid, studies have shown a Hammick-type mechanism where a protonated intermediate loses CO₂ to form a stabilized ylide, which is then quenched to the final product.[12][13] While your substrate is a 4-carboxylic acid, a similar pathway involving the formation of a zwitterionic intermediate, stabilized by the pyrimidine ring, is plausible, especially at elevated temperatures. The rate of this uncatalyzed thermal decarboxylation can be significant.[14] Furthermore, palladium itself can potentially mediate a decarbonylative pathway, although this is more common with pre-activated acids.[15][16]

Solutions:

  • Temperature Control: This is the most crucial factor. Screen a range of lower temperatures (e.g., 60-80 °C). While Suzuki couplings often benefit from heat, excessive temperatures will accelerate the decarboxylation.[10]

  • Base Equivalents: Use the minimum amount of base necessary for the reaction. While you need >2 equivalents (1 for the acid, ~1-1.5 for the catalytic cycle), a large excess of a strong base can promote decarboxylation.

  • Protecting Group Strategy: If temperature reduction is ineffective, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). This completely prevents this side reaction. The ester can be hydrolyzed in a subsequent step. When using an ester, be mindful of your base choice to avoid saponification; milder bases like K₂CO₃ or even CsF can be effective.[3][17]

Q3: My analysis shows a significant amount of biaryl product derived from my boronic acid (Ar²-Ar²). How do I suppress this homocoupling?

This is boronic acid homocoupling. This side reaction competes with the desired cross-coupling and consumes your valuable boronic acid.

Causality: Homocoupling is most often caused by the presence of oxygen in the reaction mixture.[4][18] Oxygen can re-oxidize the Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo two successive transmetalation steps with the boronic acid, leading to a diaryl-palladium complex which reductively eliminates to form the homocoupled product.[4] It can also be prevalent when using a Pd(II) precatalyst if the initial reduction to Pd(0) is inefficient. Some electron-deficient arylboronic acids are also more prone to this side reaction.[19]

Solutions:

  • Thorough Degassing: This is non-negotiable. The reaction mixture (solvent, reagents) must be rigorously degassed before the addition of the palladium catalyst. A common and effective method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes, followed by maintaining a positive pressure of inert gas throughout the reaction.[10][11]

  • Use a Pd(0) Precatalyst: Start with a catalyst already in the active Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃ . This bypasses the need for an in-situ reduction step that can be inefficient and lead to side reactions.

  • Control Stoichiometry: Avoid using a large excess of the boronic acid. An excess of 1.1 to 1.3 equivalents is typically sufficient.

  • Minimize Water: While some water is often beneficial for Suzuki couplings, an excessive amount can sometimes promote side reactions, including protodeboronation, which can alter the equilibrium and indirectly favor other pathways.[20]

Side_Reactions cluster_boronic_acid Boronic Acid Pool start 5-Bromopyrimidine-4-COOH (Ar¹-Br) pd_complex Ar¹-Pd(II)-Br start->pd_complex Pd(0) decarb_prod 5-Bromopyrimidine start->decarb_prod Heat, Base product Desired Product (Ar¹-Ar²) pd_complex->product + Ar²-B(OR)₂ + Base debrom_prod Pyrimidine-4-COOH (Ar¹-H) pd_complex->debrom_prod + Hydride Source (e.g., solvent, base) debrom Protodebromination decarb Protodecarboxylation (Thermal/Base) homo Homocoupling homo_prod Ar²-Ar² boronic Ar²-B(OR)₂ boronic->homo_prod O₂, Pd(II)

Caption: Key side reaction pathways competing with the desired Suzuki coupling.

Section 3: Optimized Protocol and Parameter Screening

The following protocol provides a robust starting point. However, optimization is often necessary. Use the accompanying table to guide your screening efforts.

Step-by-Step General Protocol
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1 M concentration relative to the limiting reagent) via syringe.

  • Degassing: Bubble inert gas through the stirred reaction mixture for 20 minutes.

  • Catalyst Addition: To the mixture, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol %) and the ligand (e.g., XPhos, 5.5 mol %).

  • Reaction: Heat the reaction mixture to the desired temperature (start with 80 °C) and stir under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.[10]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid, then extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Table 1: Key Parameter Optimization
ParameterRecommended OptionsRationale & Causality
Pd Source & Ligand Option A (Robust): Pd₂(dba)₃ (2.5%) + XPhos (5.5%) Option B (Classic): Pd(PPh₃)₄ (5%)Bulky, electron-rich Buchwald-type ligands (XPhos) are highly effective at promoting reductive elimination and preventing catalyst inhibition by the pyrimidine nitrogens.[7][8] Pd(PPh₃)₄ is a classic choice but may be less effective for challenging substrates.
Base Option A (Strong, Non-nucleophilic): K₃PO₄ (2.5 eq.) Option B (Common): K₂CO₃ (3.0 eq.) Option C (High Solubility): Cs₂CO₃ (2.5 eq.)K₃PO₄ is an excellent choice as it is strong enough for transmetalation but is less likely to be a hydride source.[10] Carbonates are also effective. The number of equivalents must account for the acidic proton on the substrate.
Solvent Option A (Ethereal): 1,4-Dioxane / H₂O (10:1) Option B (Ethereal): THF / H₂O (10:1) Option C (Polar Aprotic): DMFDioxane is a high-boiling solvent suitable for many Suzuki couplings.[21] A small amount of water is often necessary to solubilize the base and facilitate the catalytic cycle.[22] DMF can be useful for poorly soluble substrates but must be of high purity.
Temperature 60 °C to 100 °CStart at 80 °C. Lower temperatures will minimize thermal decarboxylation.[14] Higher temperatures may be needed to drive the reaction to completion but increase the risk of side reactions and catalyst decomposition.[7]
Section 4: Frequently Asked Questions (FAQs)
  • Q: Should I just protect the carboxylic acid as an ester from the start?

    • A: It depends. If you observe significant decarboxylation even at moderate temperatures (e.g., 80 °C), then protecting it as a methyl or ethyl ester is the most definitive solution. However, this adds two steps (protection/deprotection) to your synthesis. It is often worth attempting the coupling directly on the free acid first with optimized conditions.

  • Q: My reaction turns black, and I get no product. What's happening?

    • A: The formation of a black precipitate is likely palladium black, which is finely divided, inactive Pd(0) metal.[7] This indicates catalyst decomposition. The most common causes are the presence of oxygen (from incomplete degassing) or running the reaction at too high a temperature.[11] Ensure your degassing procedure is rigorous and try running the reaction at a lower temperature.

  • Q: Can I use microwave irradiation for this reaction?

    • A: Yes, microwave heating can be very effective for Suzuki couplings, often reducing reaction times dramatically.[6][23] However, be aware that the high temperatures achieved can significantly accelerate the protodecarboxylation side reaction. If you use a microwave, screen very short reaction times and moderate temperatures first.

  • Q: How do I choose between different boronic acids, esters (e.g., pinacol), or MIDA boronates?

    • A: For most stable arylboronic acids, the free acid is sufficient and cost-effective. If your boronic acid is prone to protodeboronation or homocoupling, using a more stable boronic ester, like a pinacol or MIDA ester, is highly recommended.[11][22] MIDA boronates are particularly useful as they slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[22]

References
  • BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
  • BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
  • Lloyd-Jones, G. C., et al. (2022). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]

  • Szostak, M., et al. (2018). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Carrow, B. P., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]

  • Rickhaus, M. (2014). Response to "How can I solve my problem with Suzuki coupling?". ResearchGate. [Link]

  • Reddit User Community. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. [Link]

  • Reddit User Community. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Yoshifuji, M., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Gooßen, L. J., et al. (2012). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications. [Link]

  • Iqbal, N., et al. (2018). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. ResearchGate. [Link]

  • Mitchell, E. A., & Scott, P. J. H. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]

  • O'Brien, C. J., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Synthesis. [Link]

  • Zhang, Y., et al. (2023). Promoting Photocatalytic Activity of Pd-Doped NH2‐MIL-125(Ti) for Degradation of Pollutants and Cross-Coupling Reaction. ACS Applied Materials & Interfaces. [Link]

  • Dunn, G. E., & Puar, M. S. (1969). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry. [Link]

  • Sameera, W. M. C., & Maeda, S. (2020). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • Handy, S. T., & Zhang, Y. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters. [Link]

  • Chervova, O. V., et al. (2016). Microwave-Assisted Palladium-Catalyzed C–C Coupling Versus Nucleophilic Aromatic Substitution of Hydrogen (SNH) in 5-Bromopyrimidine by Action of Indole. Amanote Research. [Link]

  • Iqbal, N., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Reddit User Community. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]

  • Wolfenden, R., et al. (2017). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Journal of the American Chemical Society. [Link]

  • Abarbri, M., Guillaumet, G., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [Link]

  • Morsch, L. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Smith, G. C., & Styring, P. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Dunn, G. E., & Puar, M. S. (1969). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]

  • Abarbri, M., Guillaumet, G., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. [Link]

Sources

Technical Support Center: Navigating the Reactivity of 5-Bromopyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about overcoming the low reactivity of 5-Bromopyrimidine-4-carboxylic acid.

Welcome to the technical support resource for this compound (CAS: 64224-60-8). This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but sometimes challenging building block. As Senior Application Scientists, we have compiled this FAQ and troubleshooting guide based on established chemical principles and field-proven insights to help you overcome common hurdles in your synthetic endeavors.

Section 1: General FAQs & Stability Concerns

Q1: What are the primary reasons for the "low reactivity" of this compound?

Answer: The perceived low reactivity of this molecule stems from the electronic properties of its structure. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic pull has two main consequences:

  • Reduced Nucleophilicity of the Carboxylic Acid: The direct conversion of a carboxylic acid to an amide can be challenging because the amine coupling partner is basic and can deprotonate the carboxylic acid to form a highly unreactive carboxylate anion.[1] This issue is compounded by the electron-withdrawing nature of the pyrimidine ring, which makes the carboxylate even more stable and less reactive.

  • Deactivated Bromine Atom: While the C-Br bond is a handle for cross-coupling reactions, the electron-deficient pyrimidine ring can influence the kinetics of catalytic cycles, such as the oxidative addition step in palladium-catalyzed reactions.[2] Compared to a more electron-rich system like bromobenzene, conditions often need to be more carefully optimized.

Q2: I'm observing decomposition of my starting material at high temperatures. What is happening?

Answer: You are likely observing thermal decarboxylation. Pyridinecarboxylic acids and their heteroaromatic analogues can lose CO2 upon heating, particularly when the carboxyl group is positioned at the 2- or 4-position.[3][4] The electron-withdrawing nature of the pyrimidine ring can stabilize the negative charge that develops on the ring during the transition state of this elimination, facilitating this unwanted side reaction. It is advisable to keep reaction temperatures as low as feasible to achieve the desired transformation.

Section 2: Troubleshooting Amide Coupling Reactions

Q3: My standard amide coupling reaction (e.g., EDC/HOBt) is giving low yields. What is the underlying issue?

Answer: The primary issue is often insufficient activation of the carboxylic acid, especially if you are using an electron-deficient or sterically hindered amine.[5][6] The direct reaction between an amine and a carboxylic acid is an acid-base reaction first and a coupling reaction second.[7] For electron-poor amines, their lower nucleophilicity means they are less efficient at attacking the activated carboxylic acid intermediate. Standard coupling reagents like EDC/HOBt may not generate a sufficiently reactive intermediate to overcome this hurdle.[8][9]

Q4: What are the best practices for activating the carboxylic acid group on this molecule for amide formation?

Answer: The key is to convert the carboxylic acid's hydroxyl group into a better leaving group. This is achieved using a "coupling reagent" or "activator." The choice of reagent is critical and depends on the nucleophilicity of your amine partner.

Here is a general workflow for activating and coupling the carboxylic acid:

G cluster_activation Activation Step cluster_coupling Coupling Step Acid 5-Bromopyrimidine- 4-carboxylic acid Intermediate Highly Reactive Intermediate (e.g., O-acylisourea, HOBt-ester) Acid->Intermediate Reacts with Reagent Coupling Reagent (e.g., HATU, DCC) Reagent->Intermediate Forms Amine Amine (R-NH2) Intermediate->Amine Trapped by Product Desired Amide Product Amine->Product Nucleophilic Attack

Caption: General workflow for amide bond formation.

Data Presentation: Comparison of Common Coupling Reagents

Coupling ReagentAcronymAdvantagesConsiderations
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC or EDCIWater-soluble urea byproduct is easily removed.[7]Often requires an additive like HOBt for efficiency and to suppress racemization.
DicyclohexylcarbodiimideDCCInexpensive and effective.[1]Dicyclohexylurea (DCU) byproduct is insoluble and must be filtered off. Can cause allergic reactions.
Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumHATUVery powerful activator; excellent for hindered or electron-poor amines.[7][9]More expensive; requires a non-nucleophilic base (e.g., DIPEA).
Carbonyl diimidazoleCDIGood for simple amines; byproducts are gaseous (imidazole and CO2).Less effective for challenging substrates.
Q5: Can you provide a robust protocol for coupling with a challenging (electron-deficient or hindered) amine?

Answer: Certainly. For difficult couplings, a high-potency uronium-based reagent like HATU is recommended. The following protocol is a strong starting point.

Experimental Protocol: HATU-Mediated Amide Coupling

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Reagent Addition: Add the amine coupling partner (1.1 eq), followed by HATU (1.2 eq).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 3: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

The C5-bromo position is a prime handle for C-C bond formation via Suzuki-Miyaura coupling.[2][10] However, the electron-deficient nature of the pyrimidine ring requires a carefully selected catalytic system.

Q6: My Suzuki coupling is failing. I see starting material, de-brominated pyrimidine, and/or boronic acid homo-coupling. What are the likely causes?

Answer: These are classic symptoms of a suboptimal Suzuki coupling. Here’s a breakdown of the likely culprits:

G cluster_causes Potential Root Causes cluster_solutions Corrective Actions Start Low or No Yield in Suzuki Coupling Catalyst Catalyst Deactivation (Oxygen Sensitivity) Start->Catalyst Boronic Boronic Acid Decomposition (Protodeboronation) Start->Boronic Conditions Suboptimal Conditions (Base, Solvent, Temp) Start->Conditions Degas Thoroughly Degas Solvents & Maintain Inert Atmosphere Catalyst->Degas Reagents Use Fresh Boronic Acid or Stable Pinacol Ester Boronic->Reagents Screen Screen Catalysts, Ligands, Bases, and Solvents Conditions->Screen

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

  • Catalyst Deactivation: The active Pd(0) catalyst is highly sensitive to oxygen.[11] Inadequate degassing of your solvent or a poor inert atmosphere will kill the catalyst.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a hydrogen atom. It is a major competitive side reaction, often promoted by high temperatures and excess base.[11][12]

  • Incorrect Ligand/Catalyst: Heterocyclic bromides, especially electron-deficient ones, often require specialized ligands to facilitate the oxidative addition step and promote reductive elimination. Standard catalysts like Pd(PPh3)4 may be sluggish.[12][13]

Q7: How do I select the optimal palladium catalyst and ligand for this substrate?

Answer: The modern consensus for challenging cross-couplings, including those with heteroaryl halides, favors the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[13][14] These ligands stabilize the palladium center and promote the key steps of the catalytic cycle.

Data Presentation: Recommended Palladium Systems for Heterocyclic Coupling

Catalyst/PrecatalystLigandCharacteristicsRecommended For
Pd(PPh3)4TriphenylphosphineA classic, versatile catalyst.[13]Simple, electron-rich aryl bromides. May be sluggish here.
Pd(OAc)2 or Pd2(dba)3SPhos, XPhos (Buchwald Ligands)Bulky, electron-rich biarylphosphines.[13][15]Highly active for challenging substrates, including heteroaryl chlorides and bromides. Excellent choice.
PEPPSI-IPrN-Heterocyclic Carbene (NHC)Forms a very stable bond to palladium, leading to high catalyst turnover.[13]Sterically hindered and electron-deficient heterocycles.
PalladacyclesVariousOften air- and moisture-stable precatalysts with high activity at low loadings.[14]High-turnover industrial applications.

For this compound, starting with a system like Pd(OAc)2 with SPhos or XPhos is a highly reliable choice.

Q8: Can you provide an optimized Suzuki coupling protocol?

Answer: Yes. Note that Suzuki couplings are often performed on the ester derivative to avoid potential complications with the free carboxylic acid. If you use the free acid, a stronger base like K3PO4 may be required in greater excess. The following protocol assumes you are using an ester, such as Methyl 5-bromopyrimidine-4-carboxylate.

G cluster_prep 1. Oxidative Addition cluster_trans 2. Transmetalation cluster_reduct 3. Reductive Elimination Pd0 Pd(0)L2 Complex1 Ar-Pd(II)L2-Br Pd0->Complex1 ArBr Pyrimidine-Br ArBr->Complex1 Base Base (e.g., K2CO3) Complex2 Ar-Pd(II)L2-R Complex1->Complex2 Boronic R-B(OR)2 Boronic->Complex2 Base->Boronic activates Product Ar-R (Product) Complex2->Product Product->Pd0 Regenerates Catalyst

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[16]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: To a Schlenk flask, add the methyl 5-bromopyrimidine-4-carboxylate (1.0 eq), the desired arylboronic acid (1.5 eq), and a powdered, dry base (e.g., K2CO3, 2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.[11]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)2, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane with 10-20% water). The solvent should have been sparged with argon for at least 30 minutes prior to use.[11]

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product via column chromatography.

Section 4: Protecting the Carboxylic Acid via Esterification

Q9: I need to convert the carboxylic acid to an ester before a subsequent reaction. What is a reliable method?

Answer: A classic Fischer esterification is a straightforward and effective method for this conversion. This reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst.[17][18]

Experimental Protocol: Fischer Esterification

  • Mixing: In a round-bottom flask, suspend this compound in the desired alcohol (e.g., methanol or ethanol), using a large excess of the alcohol as the solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H2SO4) (e.g., 3-5 drops).

  • Heating: Heat the mixture to reflux and maintain for 4-24 hours. The reaction is reversible, and driving off water or using a large excess of alcohol pushes the equilibrium toward the product ester.[17][19]

  • Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After cooling, carefully neutralize the acid catalyst with a saturated solution of NaHCO3.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the crude ester, which can be purified by chromatography or recrystallization if necessary.

References

Sources

Technical Support Center: Optimization of Buchwald-Hartwig Amination with 5-Bromopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the Buchwald-Hartwig amination with 5-bromopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction when applied to this specific class of heteroaryl halides. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.

The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis due to its broad substrate scope and functional group tolerance.[1] However, the unique electronic and coordinating properties of the pyrimidine ring introduce specific challenges that require careful consideration and optimization. This guide will equip you with the knowledge to rationally design your experiments and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of 5-bromopyrimidine failing or giving low yields?

There are several potential reasons for poor performance in the amination of 5-bromopyrimidine. The most common culprits include:

  • Catalyst Inhibition/Deactivation: The lone pairs on the nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst poisoning and reduced activity. This is a well-documented issue with nitrogen-containing heterocycles.

  • Suboptimal Ligand Choice: The phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. An inappropriate ligand may not be sterically or electronically suitable to promote the desired reaction with the 5-bromopyrimidine substrate.

  • Incorrect Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine, while a base that is too strong could lead to side reactions or degradation of your starting materials.

  • Poor Reagent and Solvent Quality: Palladium-catalyzed reactions are highly sensitive to oxygen and moisture. The use of non-anhydrous solvents or impure reagents can significantly hinder the reaction.

  • Inappropriate Reaction Temperature: The reaction temperature needs to be carefully controlled. Insufficient heat may lead to slow or incomplete conversion, while excessive heat can cause catalyst decomposition or promote side reactions.

Q2: What are the most common side reactions observed with 5-bromopyrimidines in this reaction?

The primary side reactions to be aware of are:

  • Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom, resulting in the formation of pyrimidine. This can occur if the catalytic cycle is interrupted or if there are sources of hydride in the reaction mixture.

  • Homocoupling of the Amine: This leads to the formation of a hydrazine derivative and is more likely to occur with primary amines under certain conditions.

  • Protodeboronation (in cases of using amino-boronic acids): If you are performing a variation of the Buchwald-Hartwig reaction with a nitrogen-containing boronic acid, the boronic acid can be cleaved by the base before it couples with the pyrimidine.

Q3: Can I use primary and secondary amines with 5-bromopyrimidine?

Yes, both primary and secondary amines can be coupled with 5-bromopyrimidine. However, the optimal reaction conditions, particularly the choice of ligand, may differ. Primary amines can sometimes be more challenging due to their propensity for double arylation or side reactions. Specific ligands have been developed to favor monoarylation of primary amines.[2]

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Problem 1: Low to no conversion of 5-bromopyrimidine.

Q: I am not seeing any product formation, and my starting material is largely unreacted. What should I investigate first?

A: The first and most critical aspect to verify is the integrity of your catalytic system and reaction setup.

  • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Degas your solvent thoroughly and use Schlenk or glovebox techniques.

  • Reagent Purity: Use freshly opened, high-purity palladium precatalyst, ligand, and base. Ensure your amine and 5-bromopyrimidine are pure and dry.

  • Catalyst and Ligand Choice: For electron-deficient heteroaryl halides like 5-bromopyrimidine, bulky, electron-rich phosphine ligands are often required. Consider ligands such as XPhos, RuPhos, or BrettPhos.[3] If you are using a simple palladium source like Pd(OAc)₂, ensure you are using an appropriate palladium-to-ligand ratio (typically 1:1 to 1:2). Using a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) can often give more reproducible results.

Problem 2: The reaction is sluggish and incomplete.

Q: My reaction is proceeding, but it stalls at a low conversion even after an extended reaction time. What can I do to drive it to completion?

A: A sluggish reaction often points to a suboptimal choice of reaction parameters.

  • Increase Temperature: Buchwald-Hartwig aminations often require elevated temperatures (80-120 °C).[4] Carefully increase the reaction temperature in increments of 10 °C. Monitor for any signs of decomposition.

  • Screen Different Bases: The pKa of the base is crucial. If you are using a weaker base like K₃PO₄ or Cs₂CO₃, switching to a stronger base like NaOtBu or LHMDS could accelerate the reaction.[2] Conversely, if you are using a strong base and observing decomposition, a weaker base may be beneficial.

  • Solvent Effects: The solubility of all components is important. Toluene and dioxane are common solvents.[5] If you are experiencing solubility issues, consider a more polar aprotic solvent like DMF, but be aware that it can sometimes coordinate to the palladium.

Problem 3: I am observing significant side product formation, mainly hydrodehalogenation.

Q: My desired product is forming, but I have a significant amount of pyrimidine as a byproduct. How can I suppress this?

A: Hydrodehalogenation is a common side reaction that can be minimized by carefully controlling the reaction conditions.

  • Re-evaluate Your Base: Strong, non-coordinating bases are generally preferred. Ensure your base is anhydrous, as water can be a proton source.

  • Ligand Choice: Some ligands are more prone to promoting β-hydride elimination, which can lead to the formation of a palladium-hydride species that causes hydrodehalogenation. Using a ligand that promotes rapid reductive elimination can minimize this side reaction.

  • Amine Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can sometimes help to favor the desired coupling over hydrodehalogenation.

Key Parameter Optimization

The following table summarizes key reaction parameters and provides guidance for their selection in the Buchwald-Hartwig amination of 5-bromopyrimidines.

ParameterRecommendationRationale and Key Considerations
Palladium Source Pre-formed Palladacycles (e.g., XPhos Pd G3, RuPhos Pd G3)Offer greater stability, reproducibility, and ease of handling compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.
Ligand Bulky, electron-rich biaryl phosphines (e.g., XPhos, RuPhos, BrettPhos)These ligands promote the oxidative addition and reductive elimination steps and can sterically hinder the coordination of the pyrimidine nitrogen to the palladium center. The optimal ligand is often substrate-dependent and may require screening.
Base NaOtBu, K₃PO₄, Cs₂CO₃, LHMDSThe choice of base depends on the pKa of the amine and the functional group tolerance of the substrates. Stronger bases like NaOtBu often lead to faster reactions, while weaker bases like K₃PO₄ are milder and suitable for sensitive substrates.
Solvent Toluene, Dioxane, THFThese are common, relatively non-polar aprotic solvents. The choice can affect the solubility of the reagents and the reaction rate. Ensure the solvent is anhydrous and degassed.
Temperature 80 - 120 °CThe reaction temperature is a critical parameter to optimize. Start at a moderate temperature (e.g., 100 °C) and adjust as needed based on reaction progress and stability of the components.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of 5-Bromopyrimidine

This protocol provides a starting point for the amination of 5-bromopyrimidine with a generic amine. Optimization of the ligand, base, and temperature will likely be necessary for specific substrates.

Reagents and Equipment:

  • 5-Bromopyrimidine

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk flask or glovebox

  • Magnetic stirrer and heating block

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (or palladium source and ligand), the base, and a magnetic stir bar.

  • Add the 5-bromopyrimidine and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Optimized Protocol for Challenging Aminations

For amines that are poor nucleophiles or for reactions that are particularly sluggish, the following modifications may be beneficial:

  • Higher Catalyst Loading: Increase the catalyst loading to 3-5 mol%.

  • Use of a Stronger Base: Employ a stronger base such as LHMDS.

  • Microwave Irradiation: Microwave heating can sometimes accelerate the reaction and improve yields, but requires careful optimization to avoid decomposition.[2]

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [L-Pd(II)(Ar)(NHR2)]+X- Oxidative Addition Complex->Amine Coordination R2NH Palladium Amido Complex L-Pd(II)(Ar)(NR2) Amine Coordination->Palladium Amido Complex Base Palladium Amido Complex->Pd(0)L Reductive Elimination Product Ar-NR2 Palladium Amido Complex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Start Low/No Conversion Low/No Conversion Start->Low/No Conversion No Product Incomplete Reaction Incomplete Reaction Start->Incomplete Reaction Some Product Side Products Side Products Start->Side Products Product + Impurities Check Inertness Check Inertness Low/No Conversion->Check Inertness Action Increase Temperature Increase Temperature Incomplete Reaction->Increase Temperature Action Identify Side Product Identify Side Product Side Products->Identify Side Product Action Check Reagents Check Reagents Check Inertness->Check Reagents OK Screen Ligands Screen Ligands Check Reagents->Screen Ligands OK Screen Bases Screen Bases Increase Temperature->Screen Bases No Improvement Change Solvent Change Solvent Screen Bases->Change Solvent No Improvement Adjust Base Adjust Base Identify Side Product->Adjust Base Hydrodehalogenation Optimize Stoichiometry Optimize Stoichiometry Adjust Base->Optimize Stoichiometry No Improvement

Caption: A decision tree for troubleshooting common issues.

References

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 254-262. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]

Sources

Technical Support Center: Minimizing Debromination in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to a persistent challenge in modern organic synthesis: the undesired debromination of aryl bromides in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately minimize this yield-reducing side reaction. Here, we synthesize mechanistic understanding with practical, field-proven strategies to enhance the selectivity and efficiency of your catalytic transformations.

Troubleshooting Guide: Addressing Debromination in Real-Time

This section is structured to provide direct answers and actionable protocols for issues encountered during your experiments.

Issue 1: Significant formation of the hydrodebrominated arene is observed alongside my desired cross-coupling product in a Suzuki-Miyaura reaction.

Root Cause Analysis:

Hydrodebromination in Suzuki-Miyaura coupling is primarily attributed to the formation of a palladium-hydride (Pd-H) species, which can then participate in a competing catalytic cycle to reduce the aryl bromide. The generation of this Pd-H intermediate can be influenced by several factors:

  • β-Hydride Elimination: If the organoboron coupling partner possesses β-hydrogens, β-hydride elimination from the transmetalated intermediate can generate a Pd-H species.

  • Reaction with Hydride Sources: Trace water, alcohols used as solvents, or even amines can react with palladium complexes to form palladium hydrides.[1][2][3][4]

  • Slow Reductive Elimination: If the desired reductive elimination to form the C-C bond is slow, it provides a larger window for the competing debromination pathway to occur.

Troubleshooting Steps & Optimized Protocol:

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount in controlling the relative rates of reductive elimination and debromination.[5] Bulky, electron-rich ligands generally accelerate the desired reductive elimination, outcompeting the debromination pathway.[6]

    • Recommendation: Switch from less bulky ligands like PPh₃ to sterically hindered biaryl phosphine ligands.

    Ligand TypeExample(s)Impact on DebrominationRationale
    Monodentate (less bulky)PPh₃, P(o-tol)₃Often higher debrominationPromotes slower reductive elimination, allowing more time for side reactions.
    Buchwald Biaryl PhosphinesSPhos, XPhos, RuPhosSignificantly reduced debrominationSteric bulk and electron-donating properties accelerate C-C bond formation.[6][7]
    N-Heterocyclic Carbenes (NHCs)IPr, SIMesCan be effective in reducing debrominationStrong σ-donating ability stabilizes the catalyst and can promote efficient coupling.
  • Base Optimization: The base plays a crucial role not only in the activation of the boronic acid but also in influencing the formation of Pd-H species.[8]

    • Recommendation: Avoid strong alkoxide bases if debromination is an issue. Weaker inorganic bases are often preferable.

    BaseRecommendationRationale
    Strong Bases (e.g., NaOtBu)Use with cautionCan promote side reactions and may not be necessary for many couplings.
    Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)Preferred choiceGenerally effective for transmetalation without promoting significant debromination.[9]
  • Solvent Choice: Protic solvents can be a source of hydrides.

    • Recommendation: Utilize anhydrous, aprotic solvents. Rigorous degassing is also crucial to remove oxygen, which can lead to catalyst decomposition and side reactions.

    Solvent TypeExample(s)Recommendation
    AproticDioxane, Toluene, THFRecommended. Ensure they are anhydrous.
    ProticAlcohols (e.g., MeOH, EtOH)Avoid if possible, as they can be a hydride source.

Optimized Protocol for Suzuki-Miyaura Coupling with Minimized Debromination:

  • Reagents & Materials:

    • Aryl Bromide (1.0 equiv)

    • Arylboronic Acid (1.2 equiv)

    • Pd₂(dba)₃ (1-2 mol%)

    • SPhos or XPhos (2.2-4.4 mol%)

    • K₃PO₄ (2.0 equiv)

    • Anhydrous, degassed 1,4-dioxane or toluene

    • Schlenk flask or sealed reaction vial with a stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, and K₃PO₄.

    • In a separate vial, prepare a solution of Pd₂(dba)₃ and the phosphine ligand in a small amount of the reaction solvent. Briefly stir to ensure complex formation.

    • Add the catalyst solution to the Schlenk flask.

    • Add the remaining anhydrous, degassed solvent via syringe.

    • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Issue 2: My Heck reaction shows significant hydrodebromination, especially with electron-deficient aryl bromides.

Root Cause Analysis:

In the Heck reaction, the formation of a Pd-H species is an inherent part of the catalytic cycle (after β-hydride elimination). If this Pd-H species reacts with the starting aryl bromide (reductive elimination of H-Br) faster than it is consumed by the base, debromination will occur.

Troubleshooting Steps:

  • Base Selection and Stoichiometry: The base is critical for regenerating the Pd(0) catalyst from the Pd-H intermediate.[10] The choice of base can significantly influence the selectivity between the desired Heck product and the debrominated side product.[8]

    • Recommendation: For electron-deficient aryl bromides, a weaker base like potassium fluoride (KF) can favor the Heck pathway, while stronger bases may promote reduction.[8] Ensure at least stoichiometric amounts of a suitable base are used.

  • Temperature Control: Elevated temperatures can sometimes favor the debromination pathway.[11]

    • Recommendation: Screen a range of temperatures. While Heck reactions often require heat, running the reaction at the lowest effective temperature can improve selectivity.

Issue 3: In my Sonogashira coupling, I am observing the debrominated arene as a major byproduct.

Root Cause Analysis:

Debromination in Sonogashira coupling can arise from similar Pd-H intermediates. The amine base, often used in excess, can be a source of hydrides. Copper-free Sonogashira protocols are often employed to avoid homocoupling of the alkyne, but care must still be taken to prevent debromination.

Troubleshooting Steps:

  • Copper-Free Conditions: While not directly related to debromination, using a copper-free protocol can sometimes simplify the reaction mixture and allow for milder conditions, which may indirectly suppress side reactions.

  • Ligand Choice: As with other cross-coupling reactions, bulky, electron-rich phosphine ligands can promote a more efficient catalytic cycle, minimizing the lifetime of intermediates that could lead to debromination.

  • Base Selection: While an amine base is standard, its choice and concentration can be optimized.

    • Recommendation: Use the mildest amine base that provides a good reaction rate. Consider using a non-amine base in conjunction with a suitable solvent system if debromination is severe.

Visualizing the Competing Pathways

To better understand the challenge, it is helpful to visualize the desired catalytic cycle alongside the competing debromination pathway.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Competing Debromination Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-R(L₂) OxAdd->Transmetal Transmetalation (R-M) PdH L₂Pd(II)-H(X) OxAdd->PdH Alternative Pathway Product Ar-R Transmetal->Product Reductive Elimination Product->Pd0 Catalyst Regeneration DebromProduct Ar-H PdH->DebromProduct Reductive Elimination DebromProduct->Pd0 Catalyst Regeneration HydrideSource Hydride Source (e.g., H₂O, Amine, β-H elimination) HydrideSource->PdH Forms Pd-H

Sources

Technical Support Center: Strategies to Mitigate Homocoupling in Suzuki Reactions of Bromopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with homocoupling side reactions in Suzuki-Miyaura cross-coupling of bromopyrimidines. As a Senior Application Scientist, I have compiled this resource to provide not just protocols, but a deeper understanding of the underlying principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of Pyrimidine Coupling

Pyrimidines are a cornerstone of many pharmaceutical compounds. However, their successful functionalization via Suzuki-Miyaura coupling can be hampered by the formation of homocoupled byproducts, leading to reduced yields and complex purification challenges. This guide provides a structured approach to diagnosing and solving these issues.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted as a series of questions you might be asking at the bench, with detailed, actionable answers.

Question 1: My primary byproduct is the dimer of my bromopyrimidine. What are the most likely causes and how can I fix it?

The formation of a bi-pyrimidine species points towards a palladium-catalyzed homocoupling of your starting material. This typically arises from issues within the catalytic cycle, often related to the generation and stability of the active Pd(0) catalyst.

Underlying Causes and Solutions:

  • Slow Transmetalation: If the transmetalation step is slow, the Ar-Pd(II)-X intermediate has a longer lifetime, increasing the likelihood of side reactions.

    • Solution: Enhance the transmetalation rate by optimizing the base and ensuring the boronic acid is activated. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[1][2]

  • Presence of Pd(II) Species: The use of Pd(II) precatalysts (e.g., Pd(OAc)₂) requires an in situ reduction to the active Pd(0) species. This reduction can sometimes proceed via homocoupling of the aryl halide.[3][4]

    • Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the pre-reduction step.[2][3] Alternatively, the addition of a mild reducing agent can help to cleanly generate the active catalyst.[5]

  • Ligand Choice: The ligand plays a critical role in modulating the reactivity of the palladium center.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3][6] These ligands promote the desired reductive elimination step of the cross-coupling cycle and can sterically hinder the formation of intermediates that lead to homocoupling.[3][7]

Experimental Protocol: Screening for Optimal Conditions A systematic approach to screening reaction parameters is crucial.

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, prepare an array of reaction vials.[1][8]

  • Reagent Addition: To each vial, add the bromopyrimidine, boronic acid (or ester), and base.

  • Solvent and Catalyst/Ligand Addition: Add the degassed solvent, followed by the palladium precatalyst and ligand solution.

  • Execution: Seal the vials and heat the reaction block to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1][8]

  • Monitoring: Monitor the progress of each reaction by TLC, GC-MS, or LC-MS to determine the optimal conditions.[8]

Question 2: I'm observing significant amounts of the homocoupled boronic acid byproduct. What's causing this and how can I prevent it?

The homocoupling of boronic acids is a common side reaction, often exacerbated by the presence of oxygen and certain palladium species.[4][8][9]

Underlying Causes and Solutions:

  • Oxygen Contamination: The presence of molecular oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[4][9][10]

    • Solution: Rigorous exclusion of oxygen is paramount. Ensure all solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen).[8][9] Maintain a positive pressure of inert gas throughout the reaction setup and execution.[1][8]

  • Boronic Acid Instability: Heteroaromatic boronic acids, in particular, can be susceptible to decomposition pathways like protodeboronation, which can be influenced by reaction conditions.[1][11][12]

    • Solution: Use more stable boronic esters, such as pinacol (Bpin) or MIDA boronates.[1] These act as a "slow release" source of the boronic acid, keeping its concentration low and minimizing side reactions.[1]

  • Palladium(II) Mediated Coupling: As with aryl halide homocoupling, Pd(II) species can directly catalyze the homocoupling of boronic acids.[3][4]

    • Solution: Employ a Pd(0) catalyst source or use modern precatalysts (e.g., Buchwald's G3 and G4 precatalysts) that are designed for clean and efficient generation of the active Pd(0) species.[3][4]

Workflow for Minimizing Boronic Acid Homocoupling

workflow cluster_start Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome start High Boronic Acid Homocoupling degas Improve Degassing Protocol (Freeze-Pump-Thaw or Sparge) start->degas Address Oxygen Contamination boronate Switch to Boronate Ester (Pinacol or MIDA) start->boronate Improve Reagent Stability catalyst Change Palladium Source (Use Pd(0) or Precatalyst) start->catalyst Optimize Catalyst Activation end Minimized Homocoupling, Increased Product Yield degas->end boronate->end catalyst->end

Caption: A logical workflow for troubleshooting boronic acid homocoupling.

Frequently Asked Questions (FAQs)

This section addresses broader concepts related to Suzuki reactions and homocoupling.

What is the mechanism of homocoupling in Suzuki reactions?

Homocoupling can occur through several pathways. For aryl halides , it is generally proposed that two molecules of the Ar-Pd(II)-X intermediate undergo ligand exchange to form a diarylpalladium(II) species (Ar-Pd(II)-Ar), which then reductively eliminates to yield the biaryl product and regenerate Pd(0).[13] For boronic acids , a common mechanism involves the reaction of a palladium(II) species with two molecules of the boronic acid, leading to a diarylpalladium(II) complex that subsequently undergoes reductive elimination.[4] The presence of oxygen can facilitate this process by generating a palladium peroxo complex that reacts with the boronic acid.[10]

Simplified Catalytic Cycles: Cross-Coupling vs. Homocoupling

G cluster_0 Desired Suzuki Cross-Coupling cluster_1 Undesired Homocoupling Pathway A Pd(0) B Ar-Pd(II)-X A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-Ar' B->C Transmetalation (Ar'-B(OR)2) C->A Reductive Elimination D Ar-Ar' C->D X Pd(II) Y Ar-Pd(II)-Ar X->Y 2 x Ar-B(OR)2 Y->X Reductive Elimination Z Ar-Ar Y->Z

Caption: Competing pathways in Suzuki-Miyaura reactions.

How does the choice of base influence homocoupling?

The base plays a multifaceted role in the Suzuki reaction. Its primary function is to activate the boronic acid for transmetalation.[7][14] However, the choice and stoichiometry of the base can also impact side reactions.[14][15] Strong bases, particularly hydroxides, can sometimes accelerate the decomposition of boronic acids through protodeboronation.[1] The selection of a base that promotes a rapid transmetalation step relative to competing side reactions is key to minimizing homocoupling.

BaseTypical ApplicationConsiderations for Pyrimidine Coupling
K₂CO₃ A common, moderately strong base.Often a good starting point, but may not be strong enough for challenging couplings.
K₃PO₄ A stronger, effective base.Frequently used for difficult couplings and can enhance the rate of transmetalation.[1]
Cs₂CO₃ A very strong and soluble base.Highly effective but can be more expensive. Its high solubility can be advantageous.
Organic Bases e.g., Triethylamine (TEA), DIPEA.Generally weaker and less commonly used for Suzuki reactions, but can be screened.
Can the reaction temperature contribute to homocoupling?

Yes, while higher temperatures generally increase the rate of the desired cross-coupling, they can also accelerate side reactions, including homocoupling and the decomposition of reagents and catalysts.[1] It is crucial to find the optimal temperature that allows for efficient catalytic turnover while minimizing the formation of byproducts. If homocoupling is a significant issue, attempting the reaction at a lower temperature (e.g., 60-80 °C) is a worthwhile experiment.[1]

Summary of Best Practices for Preventing Homocoupling

  • Maintain a Strictly Inert Atmosphere: Thoroughly degas all solvents and ensure the reaction is performed under a positive pressure of argon or nitrogen.[8][9]

  • Select an Appropriate Catalyst System:

    • Use a Pd(0) source or a modern precatalyst to ensure clean generation of the active species.[2][3][4]

    • Employ bulky, electron-rich ligands to promote the desired cross-coupling pathway.[3][7]

  • Optimize the Base: Choose a base that is strong enough to facilitate efficient transmetalation without causing significant reagent decomposition.[1][2]

  • Consider the Stability of the Boronic Acid: For sensitive substrates, use more stable boronate esters.[1]

  • Control the Reaction Temperature: Find the lowest effective temperature that provides a reasonable reaction rate.[1]

By systematically addressing these parameters, you can significantly reduce the incidence of homocoupling and improve the efficiency and reproducibility of your Suzuki reactions with bromopyrimidines.

References

  • Benchchem. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters.
  • Wikipedia. (2023). Protodeboronation.
  • Scifinder. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts.
  • Benchchem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Benchchem. (n.d.). Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions.
  • ACS Publications. (n.d.). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions.
  • ACS Publications. (n.d.). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols.
  • Benchchem. (n.d.). Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde.
  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Benchchem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex.
  • Wikipedia. (2023). Suzuki reaction.
  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Thieme. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.

Sources

Technical Support Center: Troubleshooting the Hydrolysis of 5-Bromopyrimidine-4-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrolysis of 5-bromopyrimidine-4-carboxylic acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic step. As a key intermediate in the synthesis of various pharmacologically active molecules, ensuring a high-yielding and clean conversion of the ester to the corresponding carboxylic acid is paramount. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reaction.

Frequently Asked Questions (FAQs)

Reaction & Optimization

Q1: My hydrolysis of ethyl 5-bromopyrimidine-4-carboxylate is sluggish or incomplete. What are the key parameters to consider for driving the reaction to completion?

A1: Incomplete saponification is a common issue, often stemming from suboptimal reaction conditions. The pyrimidine ring's electron-withdrawing nature generally facilitates the hydrolysis of the ester at the 4-position. However, several factors can impede the reaction:

  • Insufficient Base: A stoichiometric amount of hydroxide is consumed in the reaction. An excess is often required to ensure a sufficiently high concentration of the nucleophile (hydroxide ion) throughout the reaction. A common starting point is 1.5 to 3.0 equivalents of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[1][2]

  • Choice of Base and Solvent System: The solubility of both the ester and the inorganic base is critical.

    • LiOH in THF/Water: This is often a superior choice. Lithium hydroxide has better solubility in mixed organic/aqueous solvents compared to NaOH or KOH, and the lithium cation can coordinate with the ester's carbonyl oxygen, further activating it towards nucleophilic attack.[3][4] A common solvent ratio is between 1:1 and 3:1 THF to water.[5]

    • NaOH or KOH in Methanol/Water or Ethanol/Water: These are classic and effective systems.[1] Methanol or ethanol helps to co-solubilize the ester with the aqueous base.

  • Temperature: While many saponifications proceed at room temperature, gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the rate of hydrolysis. However, be cautious with excessive heat, as it can promote side reactions.[1]

  • Reaction Time: Monitor the reaction progress by a suitable analytical technique like TLC or LC-MS. Some sterically hindered or less reactive esters may require extended reaction times (from a few hours to overnight).

Q2: I'm observing significant byproduct formation in my reaction. What are the likely side reactions and how can I mitigate them?

A2: The structure of this compound ester presents the possibility of several side reactions, especially under harsh basic conditions:

  • Debromination: While the C-Br bond on a pyrimidine ring is generally more stable than on a simple aromatic ring, nucleophilic aromatic substitution (SNAr) can occur, particularly at elevated temperatures or with prolonged reaction times in the presence of a strong nucleophile like hydroxide. The product would be 5-hydroxypyrimidine-4-carboxylic acid.

    • Mitigation: Use the mildest effective conditions. Opt for LiOH at room temperature or slightly elevated temperatures over more aggressive conditions. Minimize reaction time once the starting material is consumed.

  • Pyrimidine Ring Degradation: Pyrimidine rings can be susceptible to hydrolysis and degradation under strongly basic conditions, leading to ring-opening products.[6]

    • Mitigation: Avoid excessively high temperatures and prolonged exposure to a high concentration of base.

  • Decarboxylation: While the decarboxylation of 5-carboxypyrimidines is known, it typically requires more forcing conditions than standard saponification.[7] However, if your reaction is run at a very high temperature, the formation of 5-bromopyrimidine as a byproduct is a possibility.

    • Mitigation: Maintain a controlled temperature and avoid excessive heating during the reaction and work-up.

Troubleshooting Flowchart: From Reaction to Pure Product

Troubleshooting_Hydrolysis Troubleshooting Workflow for this compound Ester Hydrolysis cluster_reaction Reaction Stage cluster_workup Work-up & Purification Stage Start Start Hydrolysis Check_Completion Monitor Reaction (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Side_Reactions Side Products Observed Check_Completion->Side_Reactions Yes, with byproducts Complete Reaction Complete Check_Completion->Complete Yes, clean Optimize Optimize Conditions: - Increase base eq. (1.5-3.0) - Switch to LiOH/THF/H2O - Increase Temperature (40-60°C) - Extend Reaction Time Incomplete->Optimize Optimize->Check_Completion Mitigate Mitigate Side Reactions: - Use milder conditions (RT) - Minimize reaction time - Use LiOH instead of NaOH/KOH Side_Reactions->Mitigate Mitigate->Check_Completion Workup Begin Work-up Complete->Workup Acidify Acidify Aqueous Layer (Cold, to pH 2-3) Workup->Acidify Precipitation_Issue Product Oily/No Precipitate Acidify->Precipitation_Issue Problem Extraction Extract with Organic Solvent (e.g., EtOAc, DCM) Acidify->Extraction Precipitate forms Precipitation_Issue->Extraction Purification Purification Extraction->Purification Recrystallization Recrystallization Purification->Recrystallization High Purity Chromatography Column Chromatography (Neutralized Silica or Alumina) Purification->Chromatography Impurities Present Pure_Product Pure 5-Bromopyrimidine- 4-carboxylic acid Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: A step-by-step decision-making diagram for troubleshooting the hydrolysis of this compound esters.

Work-up & Purification

Q3: My product, this compound, is not precipitating upon acidification of the aqueous layer. What should I do?

A3: This is a common issue, especially if the product has some water solubility or if the volume of the reaction mixture is large.

  • Ensure Sufficient Acidification: The pKa of a carboxylic acid on an electron-deficient ring system like pyrimidine is expected to be low (i.e., more acidic). You must acidify the solution to a pH of around 2-3 to ensure the carboxylate is fully protonated. Use a pH meter or pH paper for accuracy.

  • Cooling: Perform the acidification in an ice bath. Lower temperatures decrease the solubility of the carboxylic acid in water.

  • Extraction: If the product does not precipitate or appears as an oil, it must be extracted from the aqueous layer. Use a suitable organic solvent such as ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product from the aqueous phase.[1]

  • Brine Wash: After extraction, wash the combined organic layers with brine (saturated aqueous NaCl solution). This helps to remove dissolved water from the organic phase and can break up emulsions.

Q4: I am having difficulty purifying the final carboxylic acid. What are the recommended purification methods?

A4: The purification strategy depends on the nature of the impurities.

  • Recrystallization: If the crude product is relatively clean, recrystallization is the preferred method. Suitable solvent systems include aqueous ethanol, toluene, or toluene/petroleum ether.[8]

  • Acid-Base Extraction: This is a powerful technique to remove neutral or basic impurities. The general procedure is as follows:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired carboxylic acid will move into the aqueous layer as its sodium salt.

    • Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Carefully acidify the aqueous layer with a strong acid (e.g., HCl) in an ice bath to precipitate the pure carboxylic acid.

    • Collect the solid by filtration or extract it with an organic solvent.[8][9]

  • Column Chromatography: If acidic or polar neutral impurities with similar properties to the product are present, column chromatography may be necessary.

    • Caution: this compound is an acidic compound and can interact strongly with or even degrade on standard silica gel. It is advisable to use silica gel that has been neutralized with a small amount of triethylamine in the eluent system (e.g., 0.5-1% triethylamine in a dichloromethane/methanol mobile phase). Alternatively, using a different stationary phase like neutral alumina can be beneficial.[6]

Analytical Troubleshooting

Q5: How can I effectively monitor the reaction progress and confirm the identity and purity of my final product?

A5: A combination of chromatographic and spectroscopic techniques is essential.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting ester and the appearance of the product. The carboxylic acid product is significantly more polar than the starting ester and will have a much lower Rf value. A typical eluent system would be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

  • High-Performance Liquid Chromatography (HPLC): For more accurate monitoring and final purity assessment, reverse-phase HPLC (RP-HPLC) is the method of choice.[10]

    • A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

    • Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase is crucial to suppress the ionization of the carboxylic acid, leading to sharp, symmetrical peaks.[10][11]

    • The ester will have a longer retention time than the more polar carboxylic acid product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structural confirmation.

    • ¹H NMR: Upon successful hydrolysis, the signals corresponding to the alkyl group of the ester (e.g., the triplet and quartet for an ethyl ester) will disappear. The pyrimidine protons will likely experience a slight shift in their chemical environment. For the product, this compound, you would expect to see two singlets in the aromatic region for the two pyrimidine protons.[6][12]

    • ¹³C NMR: The most significant change will be the disappearance of the ester's alkyl carbon signals and a shift in the carbonyl carbon's resonance. The carbonyl carbon of the carboxylic acid typically appears around 160-185 ppm.[13][14]

  • Mass Spectrometry (MS): LC-MS is an excellent tool for monitoring the reaction, allowing you to see the mass-to-charge ratio of the starting material, product, and any potential byproducts in real-time.

Compound Expected ¹H NMR Signals (approximate) Expected ¹³C NMR Signals (approximate)
Ethyl 5-bromopyrimidine-4-carboxylate~9.2 ppm (s, 1H), ~9.0 ppm (s, 1H), ~4.5 ppm (q, 2H), ~1.4 ppm (t, 3H)~165 ppm (C=O), ~160 ppm (C), ~158 ppm (C), ~135 ppm (C), ~120 ppm (C-Br), ~63 ppm (CH₂), ~14 ppm (CH₃)
This compound~9.3 ppm (s, 1H), ~9.1 ppm (s, 1H), Broad signal for COOH~168 ppm (C=O), ~161 ppm (C), ~159 ppm (C), ~134 ppm (C), ~119 ppm (C-Br)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Experimental Protocols

Protocol 1: General Procedure for Hydrolysis using LiOH
  • Dissolve the this compound ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, warm the mixture to 40-50 °C.

  • Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a solvent like ethyl acetate or diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Work-up and Purification via Acid-Base Extraction
  • Following the completion of the hydrolysis reaction, concentrate the reaction mixture to remove any organic solvent.

  • Dilute the residue with water and extract with diethyl ether or dichloromethane to remove neutral impurities.

  • Separate the layers. To the aqueous layer, add 1M HCl dropwise with stirring in an ice bath until the pH is approximately 2.

  • Extract the acidified aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent under reduced pressure to yield the carboxylic acid.

By understanding the underlying chemical principles and potential pitfalls, you can effectively troubleshoot the hydrolysis of this compound esters, leading to a more efficient and successful synthesis.

References

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup.
  • Synlett. (2013). The Krapcho decarboxylation of alkyl malonate derivatives has been adapted to aqueous microwave conditions. 24, 1391-1394.
  • Chempedia. General procedures for the purification of Carboxylic acids.
  • BenchChem. (n.d.). 5-Bromopyrimidine-2-carboxylic acid | 37131-87-6.
  • ResearchGate. (2013). How can I purify carboxylic acid?
  • BLD Pharm. (n.d.). 64224-60-8 | 5-Bromo-4-pyrimidinecarboxylic acid.
  • PubChem. (n.d.). 5-Bromopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • ResearchGate. (2018). HPLC profiles of the reaction mixture and purity analysis during the synthesis of 11C-labeled ubiquinol [11C]-2.
  • Hayashi, M., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical & Pharmaceutical Bulletin, 69(6), 581-584.
  • Chemical & Pharmaceutical Bulletin. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. 69(6), 581-584.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Synblock. (n.d.). CAS 64224-60-8 | 5-Bromo-4-pyrimidinecarboxylic acid.
  • ResearchGate. (n.d.). Hydrolysis of methyl ester 7‐i. i) 1 M LiOH(aq), THF/H2O, reflux, 3 h, 5 b‐I, quant.
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). This compound | 64224-60-8.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • UCLA – Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxypyrimidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wolfenden, R., et al. (2017). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Journal of the American Chemical Society, 139(29), 9833–9836.
  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (2015).

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Navigating the Nuances of 5-Bromopyrimidine Amination: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I've frequently collaborated with researchers navigating the complexities of heteroaromatic amination. A recurring and critical topic is the amination of 5-bromopyrimidine, a key intermediate in the synthesis of numerous biologically active molecules.[1] The success of this transformation is profoundly influenced by the judicious selection of base and solvent. This guide is structured to address the specific challenges you may encounter, providing not just solutions but the underlying chemical principles to empower your experimental design.

Section 1: Troubleshooting Common Issues in 5-Bromopyrimidine Amination

This section is designed in a problem-and-solution format to directly address the most common hurdles faced during the amination of 5-bromopyrimidine.

Low or No Conversion to the Desired 5-Aminopyrimidine

Question: My amination reaction with 5-bromopyrimidine is showing little to no product formation. I've tried various conditions, but the starting material remains. What factors related to my base and solvent could be responsible?

Answer: This is a frequent challenge and often points to a mismatch between your reagents and reaction conditions. Let's break down the potential culprits:

  • Inadequate Base Strength: The primary role of the base in many amination reactions, particularly palladium-catalyzed Buchwald-Hartwig couplings, is to deprotonate the amine, forming the active nucleophile.[2] If the base is not strong enough (i.e., its conjugate acid has a pKa lower than that of the amine), the concentration of the active aminating agent will be too low for the reaction to proceed efficiently. For many aliphatic amines, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required.[3] Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be sufficient for more acidic amines like anilines or amides, but their effectiveness is highly substrate-dependent.[3][4]

  • Solvent Incompatibility: The solvent plays a multifaceted role, and an improper choice can stall your reaction.

    • Solubility: All reactants, including the base, must have sufficient solubility in the reaction medium. Poor solubility of an inorganic base can be a significant issue.[3]

    • Mechanism-Specific Requirements:

      • For Palladium-Catalyzed Aminations (e.g., Buchwald-Hartwig): Aprotic solvents are generally preferred. Toluene, dioxane, and THF are common choices.[5][6] These solvents are non-coordinating enough to not interfere with the catalytic cycle but can still solvate the organometallic intermediates.

      • For Nucleophilic Aromatic Substitution (SNAr): This mechanism is favored by polar aprotic solvents like DMSO, DMF, or NMP.[7] These solvents are effective at stabilizing the charged Meisenheimer intermediate formed during the reaction.[8] In some cases, polar protic solvents like alcohols can be used, but they can also act as competing nucleophiles.[9]

  • Base-Sensitive Substrates: Some 5-bromopyrimidine derivatives or the amine coupling partner may be sensitive to strong bases, leading to decomposition rather than the desired amination.[4][10] In such cases, a weaker base or a different reaction pathway may be necessary.

Significant Formation of Side Products

Question: My reaction is proceeding, but I'm observing significant byproducts, mainly the debrominated pyrimidine (hydrodehalogenation) and what appears to be a diarylamine. How can I suppress these side reactions?

Answer: Side product formation is a clear indicator that your reaction conditions are promoting undesired pathways. Here's how your base and solvent choice can be fine-tuned:

  • Hydrodehalogenation (Protodebromination): This is the replacement of the bromine atom with a hydrogen.

    • Cause: This side reaction is often promoted by the presence of a proton source and a reducing agent. Certain base/solvent combinations can facilitate this. For instance, using a strong base in a protic solvent can generate alkoxides that may participate in hydride transfer. Additionally, some palladium-hydride species, which can form in the catalytic cycle, are responsible for hydrodehalogenation.

    • Solution: To minimize this, ensure anhydrous conditions. If using a protic solvent is unavoidable, consider a milder base. In palladium-catalyzed reactions, the choice of ligand can also significantly influence the propensity for hydrodehalogenation.

  • Diarylamine Formation: This occurs when the initially formed 5-aminopyrimidine reacts with another molecule of 5-bromopyrimidine.

    • Cause: This is more prevalent in palladium-catalyzed reactions and is influenced by the relative rates of the first and second amination steps.[11][12] The choice of base can affect the reactivity of the primary arylamine product.

    • Solution: A recent study highlighted the development of a specific ligand (KPhos) that, when used with a hydroxide base, suppresses the formation of diarylamine side products in the amination of aryl halides.[13][14] While this was demonstrated with aqueous ammonia, the principle of ligand design to control selectivity is broadly applicable. Adjusting the stoichiometry of your reactants (e.g., a slight excess of the amine) can also help.

Reaction Works with Simple Amines but Fails with My Complex, Functionalized Amine

Question: I have successfully performed the amination of 5-bromopyrimidine with simple amines like morpholine. However, when I use my more complex, functionalized amine, the reaction fails. What should I consider?

Answer: This is a common challenge in drug development and highlights the importance of considering the specific properties of your amine.

  • Steric Hindrance: Bulky amines can significantly slow down the rate of amination. The choice of a bulky base (e.g., NaOtBu) in combination with a sterically demanding amine can lead to very slow reaction rates. Consider a less hindered but still sufficiently strong base. The ligand used in palladium-catalyzed reactions is also critical; bulkier ligands can sometimes facilitate the coupling of sterically hindered partners.

  • Electronic Effects: Electron-withdrawing groups on your amine will decrease its nucleophilicity, making the reaction more difficult. In such cases, a stronger base is often required to generate a sufficient concentration of the deprotonated amine. Conversely, electron-donating groups increase nucleophilicity and may allow for the use of a milder base.

  • Competing Functional Groups: Your complex amine may contain other functional groups that can react with the base or the palladium catalyst. For example, acidic protons (e.g., from alcohols or phenols) can be deprotonated by the base, and certain functional groups can coordinate to the palladium center and inhibit catalysis. Careful selection of a base that selectively deprotonates the desired amine is crucial. Protecting sensitive functional groups may be necessary.

Section 2: A Practical Guide to Selecting Your Base and Solvent

To assist in your experimental design, the following table summarizes common base and solvent combinations for the amination of 5-bromopyrimidine.

Reaction TypeAmine TypeRecommended BasesRecommended SolventsKey Considerations
Buchwald-Hartwig Amination Primary & Secondary Aliphatic AminesNaOtBu, LHMDS, K₃PO₄Toluene, Dioxane, THFStrong bases are often required. Anhydrous and inert conditions are critical. Ligand choice is crucial for success.[2][3]
Anilines, Amides, Heteroaromatic AminesCs₂CO₃, K₂CO₃, K₃PO₄Toluene, Dioxane, DMFWeaker bases are often sufficient due to the higher acidity of the N-H bond.[4]
SNAr Electron-rich AminesK₂CO₃, Et₃N, DIPEADMSO, DMF, NMPFavored when the pyrimidine ring is activated by electron-withdrawing groups. Polar aprotic solvents stabilize the intermediate.[7][8]
Acid-Catalyzed (for Anilines)HCl (catalytic)Water, AlcoholsCan be effective for certain substrates, but risks solvolysis as a side reaction.[15][16][17]

Section 3: Visualizing the Decision-Making Process

The selection of an appropriate base and solvent is a critical decision point in your experimental workflow. The following diagram illustrates a simplified decision-making process.

Sources

Technical Support Center: Synthesis of Methyl 5-Bromopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 5-bromopyrimidine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in the preparation of this valuable synthetic intermediate. Drawing from established literature and field experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis.

Technical Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolving the issue.

Question 1: My overall yield is extremely low (<10%) using the traditional route starting from mucobromic acid. What is going wrong and how can I improve it?

Answer:

This is a very common and well-documented challenge. The synthetic route involving the condensation of mucobromic acid with formamidine acetate to form 5-bromopyrimidine-4-carboxylic acid, followed by esterification, is notoriously low-yielding. Published attempts have reported overall yields in the range of only 3-8% on a large scale.[1]

Root Cause Analysis:

  • Byproduct Formation: The initial condensation reaction is often not clean and produces a significant amount of unknown byproducts.[1] This side-reactivity consumes your starting material and complicates the purification of the intermediate carboxylic acid.

  • Inefficient Esterification: Standard esterification of the intermediate acid can be an equilibrium-driven process that may not proceed to completion, especially if water is not effectively removed.

  • Purification Losses: The required "laborious chromatographic purification" at the final step inevitably leads to significant loss of product.[1]

Troubleshooting Protocol:

  • Optimize the Esterification Step: Instead of direct Fischer esterification, consider converting the carboxylic acid to a more reactive intermediate.

    • Protocol: Acid Chloride Formation:

      • Suspend the crude this compound in a dry, inert solvent like dichloromethane (DCM).

      • Add a catalytic amount of N,N-dimethylformamide (DMF).

      • Slowly add oxalyl chloride or thionyl chloride at room temperature and stir until gas evolution ceases.

      • Remove the excess reagent and solvent under vacuum.

      • Dissolve the resulting crude acid chloride in DCM and add methanol (MeOH) slowly to complete the esterification.[1] This two-step process often provides higher conversion than direct esterification.

  • Consider an Alternative, Higher-Yielding Route: If optimizing the current route is insufficient, the most effective solution is to switch to a more modern and efficient synthetic strategy. The Minisci homolytic alkoxycarbonylation has proven to be a superior alternative.[1] (See FAQ 2 for more details).

G cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solution Solution Pathways cluster_optimization Optimization Steps cluster_alternative Alternative Routes A Low Yield (<10%) from Mucobromic Acid Route B1 Extensive Byproduct Formation[1] A->B1 Leads to B2 Inefficient Esterification A->B2 Leads to B3 Significant Purification Losses[1] A->B3 Leads to C1 Optimize Current Route B1->C1 Address with C2 Switch to a Superior Synthetic Route B1->C2 Address with B2->C1 Address with B2->C2 Address with B3->C1 Address with B3->C2 Address with D1 Convert Acid to Acid Chloride (e.g., with Oxalyl Chloride)[1] C1->D1 How? E1 Minisci Reaction[1] C2->E1 Examples E2 Sandmeyer Reaction C2->E2 Examples D2 React Acid Chloride with Methanol D1->D2

Question 2: My direct bromination of methyl pyrimidine-4-carboxylate is inefficient and gives multiple products. How can I improve selectivity?

Answer:

This is a challenge rooted in the electronic nature of the pyrimidine ring. Pyrimidine is an electron-deficient (π-deficient) heteroaromatic system, which makes it inherently resistant to electrophilic aromatic substitution reactions like bromination.[2] The C-5 position is the most electron-rich and thus the preferred site for attack, but the reaction often requires forcing conditions which can lead to side reactions or decomposition.

Root Cause Analysis:

  • Deactivated Ring System: The electron-withdrawing nature of the two nitrogen atoms and the carboxylate group deactivates the ring towards electrophiles.

  • Harsh Reaction Conditions: Overcoming this deactivation may require high temperatures or strong Lewis acids, which can decrease selectivity and lead to the formation of undesired isomers or byproducts.[2][3]

  • Choice of Brominating Agent: The reactivity and selectivity can vary significantly depending on the brominating agent used (e.g., Br₂, N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBH)).[4]

Troubleshooting Protocol:

  • Select an Appropriate Brominating Agent:

    • NBS or DBH: These are often milder and more selective than liquid bromine. NBS in a polar aprotic solvent like DMF is a common choice.[4] DBH, sometimes enhanced with a Lewis acid, has also been shown to be effective for smooth bromination of pyrimidines.

    • Protocol: Bromination using DBH/Lewis Acid:

      • Dissolve the methyl pyrimidine-4-carboxylate substrate in a dry aprotic solvent (e.g., CH₂Cl₂, CH₃CN, or DMF).

      • Add 1,3-dibromo-5,5-dimethylhydantoin (DBH, ~0.55 equivalents).

      • Add a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to enhance the reaction rate.

      • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

      • Upon completion, perform an aqueous workup to quench the reaction and purify via column chromatography.[2]

  • Modify the Substrate: If selectivity remains an issue, consider a different synthetic strategy where the bromine atom is introduced before the carboxylate group, or where the C-5 position is activated by a different substituent that is later replaced.

ParameterDirect Bromination with Br₂NBS in DMFDBH with Lewis Acid Catalyst
Conditions Often requires high temperatures (e.g., 125–135 °C) and use of a salt.[2][3]Typically room temperature.[4]Room temperature.
Selectivity Can be poor, leading to byproducts.Generally good for electron-rich pyrimidines.High efficiency and selectivity.
Handling Liquid bromine is highly corrosive and toxic.Solid reagent, easier and safer to handle.Solid reagent, safer than liquid bromine.
Reference [2][3][4]
Table 1: Comparison of Common Bromination Methods.

Frequently Asked Questions (FAQs)

Question 1: What are the primary synthetic routes to methyl 5-bromopyrimidine-4-carboxylate, and how do they compare?

Answer:

There are three main strategies for synthesizing this compound, each with distinct advantages and disadvantages.

  • Route 1: Condensation from Mucobromic Acid: This is a traditional, multi-step approach. It begins with the condensation of mucobromic acid and formamidine to create the pyrimidine ring, followed by esterification.

  • Route 2: Minisci Homolytic Alkoxycarbonylation: This is a modern, radical-based method that directly functionalizes the C-4 position of 5-bromopyrimidine.

  • Route 3: Sandmeyer Reaction: This route starts with an amino-substituted pyrimidine (methyl 5-aminopyrimidine-4-carboxylate), which is converted to the bromo-derivative via a diazonium salt intermediate.

Synthetic RouteKey StepsTypical YieldAdvantagesDisadvantages
Mucobromic Acid Condensation 1. Ring formation 2. Esterification3-8%[1]Uses inexpensive starting materials.Very low yield, extensive byproducts, difficult purification.[1]
Minisci Reaction 1. One-step radical C-H functionalization44-62% (for esters)[1]High yield, one step, high regioselectivity.Requires handling of radical initiators.
Sandmeyer Reaction 1. Diazotization 2. Copper-catalyzed substitutionGood to excellentWell-established reaction, high functional group tolerance.[5][6]Requires synthesis of the amino-precursor; diazonium salts can be unstable.
Table 2: Comparison of Primary Synthetic Routes.
Question 2: What is the Minisci reaction, and why is it a recommended alternative?

Answer:

The Minisci reaction is a radical substitution reaction that allows for the direct acylation or alkylation of electron-deficient heterocycles. For the synthesis of methyl 5-bromopyrimidine-4-carboxylate, it involves the reaction of 5-bromopyrimidine with a source of methoxycarbonyl radicals.

This approach is highly recommended because it overcomes the primary drawbacks of the traditional condensation route. It is a one-step synthesis that proceeds with high regioselectivity, meaning the methoxycarbonyl group is added almost exclusively at the desired C-4 position.[1] The reported yields for the methyl and ethyl esters are 44% and 62%, respectively, which is a significant improvement over the 3-8% yield from the mucobromic acid method.[1]

G

Question 3: Can this compound be synthesized via a Sandmeyer reaction? What is the mechanism?

Answer:

Yes, the Sandmeyer reaction is a viable and powerful method for introducing a bromine atom onto the pyrimidine ring. This classic transformation converts a primary aromatic amine into a halide (or other functional group) via a diazonium salt intermediate, using a copper(I) salt as a catalyst.[5][7]

The starting material for this route would be methyl 5-aminopyrimidine-4-carboxylate .

The process involves two key steps:

  • Diazotization: The amino group is treated with a nitrous acid source (typically NaNO₂ in acidic solution) at low temperatures (0–5 °C) to form a diazonium salt.

  • Substitution: The diazonium salt is then treated with copper(I) bromide (CuBr), which catalyzes the replacement of the diazonium group (-N₂⁺) with a bromine atom, releasing nitrogen gas.[5] This reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5]

G Start Methyl 5-aminopyrimidine-4-carboxylate Diazonium Diazonium Salt Intermediate Start->Diazonium 1. NaNO₂, HBr    0-5 °C    (Diazotization) Product Methyl 5-bromopyrimidine-4-carboxylate Diazonium->Product 2. CuBr    (Sandmeyer Reaction)[8]

References

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry. Available at: [Link]

  • CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents.
  • Organic Syntheses Procedure. Available at: [Link]

  • Sandmeyer reaction - Wikipedia. Available at: [Link]

  • Sandmeyer Reaction - SynArchive. Available at: [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]

  • Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. ScienceDirect. Available at: [Link]

  • US3956301A - Process for bromination of pyrimidine - Google Patents.
  • Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

  • EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents.
  • An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - MDPI. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • esterification - alcohols and carboxylic acids - Chemguide. Available at: [Link]

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Technical Support Center: Regioselectivity in the Functionalization of 5-Bromopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of 5-bromopyrimidine functionalization. This guide is designed for researchers, scientists, and drug development professionals who encounter regioselectivity challenges in their synthetic endeavors. The pyrimidine core is a cornerstone in medicinal chemistry, and mastering its selective functionalization is paramount for the efficient development of novel therapeutics.[1][2]

This resource provides in-depth, troubleshooting-focused answers to common questions, moving beyond simple protocols to explain the underlying principles that govern reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm performing a Suzuki-Miyaura coupling on a polysubstituted 5-bromopyrimidine, but I'm observing a mixture of products or reaction at an undesired position. What factors govern the regioselectivity?

Answer:

Regioselectivity in Suzuki-Miyaura couplings of pyrimidines is a nuanced interplay of electronic and steric effects. The general order of reactivity for halogenated positions on a pyrimidine ring is C4/C6 > C2 > C5.[3] However, this can be influenced by other substituents on the ring.

Core Principles:

  • Electronic Effects: The pyrimidine ring is inherently electron-deficient, a property exacerbated by the presence of the electronegative nitrogen atoms. This makes all positions susceptible to nucleophilic attack in the context of a catalytic cycle. The C5 position is generally less reactive in palladium-catalyzed couplings compared to the C2, C4, and C6 positions.[3] Electron-withdrawing groups on the pyrimidine ring can enhance the reactivity of the C-Br bond at the 5-position by making the carbon more electrophilic. Conversely, electron-donating groups can decrease its reactivity.[4]

  • Steric Hindrance: Bulky substituents adjacent to a potential reaction site can impede the approach of the palladium catalyst, favoring reaction at a less sterically encumbered position.[5] This is a critical consideration when working with highly substituted pyrimidine cores.

Troubleshooting Strategies:

  • Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands (e.g., XPhos, SPhos) can often promote the desired coupling by stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[6]

  • Base and Solvent Optimization: The reaction conditions, including the choice of base and solvent, can be optimized to achieve high yields and selectivity.[7] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), while common solvents include dioxane, DMF, and toluene.[8]

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one.

Question 2: My Sonogashira coupling of 5-bromopyrimidine with a terminal alkyne is giving low yields and significant side products. What are the common pitfalls?

Answer:

The Sonogashira coupling is a powerful tool for installing alkynyl groups onto the pyrimidine scaffold.[1][2] However, several side reactions can compete with the desired cross-coupling.

Common Issues & Solutions:

Issue Potential Cause Troubleshooting Steps
Low Yield Inactive catalyst, poor solubility of reagents, or competing Glaser coupling (homocoupling of the alkyne).Ensure the use of a fresh, active palladium catalyst and copper(I) co-catalyst. Consider using a co-solvent system to improve solubility. To minimize Glaser coupling, ensure rigorous degassing of the solvent and maintain an inert atmosphere.
Dehalogenation Reductive dehalogenation of the 5-bromopyrimidine.Use a milder base or lower the reaction temperature.[1]
Complex Mixture Multiple reactive sites on a substituted pyrimidine or side reactions of the alkyne.If your pyrimidine has other reactive halides, the reaction conditions will dictate the selectivity. If the alkyne has sensitive functional groups, they may need to be protected.

Generalized Protocol for Sonogashira Coupling of 5-Bromopyrimidine:

  • Preparation: In a flame-dried Schlenk flask, combine 5-bromopyrimidine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF or THF) and a mild amine base (e.g., triethylamine, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.[9]

  • Work-up: Upon completion, quench the reaction, extract the product, and purify by column chromatography.

Question 3: I am attempting a Buchwald-Hartwig amination on 5-bromopyrimidine, but the reaction is sluggish or fails completely. Why might this be the case?

Answer:

The Buchwald-Hartwig amination is a versatile method for C-N bond formation.[10][11] However, the electronic nature of the pyrimidine ring can present challenges.

Key Considerations:

  • Catalyst Poisoning: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This is particularly a concern with 2-halopyrimidines but can also affect the reactivity of 5-bromopyrimidines.[12]

  • Ligand Choice: The use of specialized, bulky, and electron-rich phosphine ligands is often crucial to overcome catalyst poisoning and promote efficient coupling. Ligands such as BrettPhos have been designed for challenging substrates.[11]

  • Base Sensitivity: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOt-Bu) are commonly used, but weaker bases like potassium phosphate (K₃PO₄) may be necessary for substrates with base-sensitive functional groups.[12]

Troubleshooting Flowchart:

G start Low or No Conversion in Buchwald-Hartwig Amination catalyst Is the catalyst/ligand system appropriate? start->catalyst base Is the base compatible with the substrate? catalyst->base Yes change_catalyst Switch to a more robust ligand (e.g., BrettPhos). catalyst->change_catalyst No conditions Are the reaction conditions optimized? base->conditions Yes change_base Screen alternative bases (e.g., K3PO4, Cs2CO3). base->change_base No product Successful Amination conditions->product Yes optimize_conditions Increase temperature, change solvent, or increase reaction time. conditions->optimize_conditions No change_catalyst->catalyst change_base->base optimize_conditions->conditions

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Question 4: I need to perform a regioselective metalation of a 5-bromopyrimidine derivative. What are my options and how can I control the regioselectivity?

Answer:

Regioselective metalation, often followed by quenching with an electrophile, is a powerful strategy for functionalizing pyrimidines. The choice of metalating agent and reaction conditions is key to controlling the site of deprotonation or metal-halogen exchange.

Common Metalation Strategies:

  • Lithiation:

    • Directed ortho-Metalation (DoM): If a directing group is present on the pyrimidine ring, lithiation will typically occur at the position ortho to that group.

    • Halogen-Metal Exchange: In the absence of a strong directing group, treatment with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures can induce a bromine-lithium exchange at the C5 position.[13] However, competing deprotonation at other positions can be an issue. The choice of solvent can influence the selectivity of monolithiation.[14]

    • LDA-mediated Metalation: Lithium diisopropylamide (LDA) can be used for regioselective deprotonation. For 5-bromopyrimidine, metalation with LDA at -100 °C has been shown to furnish the 4-lithiated species.[15]

  • Magnesiation and Zincation:

    • TMP-Bases: Sterically hindered magnesium or zinc amide bases, such as TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), offer excellent regioselectivity and functional group tolerance.[16][17] These reagents can deprotonate specific positions based on the electronic and steric environment of the C-H bonds. For some pyrimidine derivatives, these mixed Li/Zn bases have demonstrated unprecedented regioselectivities that cannot be achieved with LiTMP or Zn(TMP)₂ alone.[16]

Factors Influencing Regioselectivity:

  • Temperature: Kinetically controlled deprotonation at lower temperatures may favor one site, while thermodynamically controlled metalation at higher temperatures may favor another.[18]

  • Solvent: Coordinating solvents like THF can stabilize organometallic intermediates, influencing the regiochemical outcome.

  • Directing Groups: The presence of coordinating functional groups on the pyrimidine ring can direct the metalating agent to a specific position.

Decision Tree for Metalation Strategy:

G start Choose a Metalation Strategy for 5-Bromopyrimidine directing_group Is a directing group present? start->directing_group br_li_exchange Is Br-Li exchange at C5 desired? directing_group->br_li_exchange No dom Use Directed ortho-Metalation (DoM). directing_group->dom Yes deprotonation Is deprotonation at another position desired? br_li_exchange->deprotonation No bu_li Use n-BuLi or t-BuLi at low temperature. br_li_exchange->bu_li Yes tmp_base Use a TMP-metal base (e.g., TMPMgCl·LiCl). deprotonation->tmp_base lda Consider LDA for C4 lithiation. deprotonation->lda

Caption: Selecting a metalation strategy for 5-bromopyrimidines.

This guide provides a starting point for addressing common regioselectivity issues in the functionalization of 5-bromopyrimidines. Successful synthesis often requires careful consideration of the substrate, reagents, and reaction conditions, along with systematic troubleshooting and optimization.

References
  • Yang, C., et al. (2013). Direct Palladium-Catalyzed Arylations of Aryl Bromides with 2/9-Substituted Pyrimido[5,4-b]indolizines. Organic Letters, 15(21), 5594-5597. [Link]

  • Mosrin, M. (2009). Regio- and Chemoselective Metalations of N-Heterocycles. Applications to the Synthesis of Biologically Active Compounds. PhD Thesis, Ludwig-Maximilians-Universität München. [Link]

  • Zhang, L., et al. (2022). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. PharmaChem. [Link]

  • Hevia, E., et al. (2024). Regioselectivity switch of Mg−Br exchange reactions of 2,5-dibromopyridine mediated by sBu2Mg ⋅ 2LiOR' combination. ResearchGate. [Link]

  • Armstrong, D. R., et al. (2019). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). Angewandte Chemie International Edition, 58(26), 8758-8763. [Link]

  • Aslam, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6599. [Link]

  • CSIR Research Space. (n.d.). Effect of substituent structure on pyrimidine electrophilic substitution. CSIR. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Ackermann, L., et al. (2011). Direct Arylation of 1,3-Benzodioxole and 2,2-Difluorobenzo[19][20]dioxole with Aryl Bromides. Advanced Synthesis & Catalysis, 353(1), 129-136. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. PharmaChem. [Link]

  • Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5678-5694. [Link]

  • Ghorbani-Vaghei, R., & Dastpeyman, S. (2017). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 22(11), 1836. [Link]

  • Guram, A. S., & Buchwald, S. L. (2003). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 5(14), 2465-2468. [Link]

  • Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5678-5694. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]

  • Chen, J., et al. (2016). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 21(11), 1541. [Link]

  • Ghorbani-Vaghei, R., & Dastpeyman, S. (2014). Palladium-catalyzed direct arylation of 5-halouracils and 5-halouracil nucleosides with arenes and heteroarenes promoted by TBAF. RSC Advances, 4(56), 29591-29595. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Ghorbani-Vaghei, R., & Dastpeyman, S. (2014). Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF. RSC Advances, 4(56), 29591-29595. [Link]

  • Baati, R., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – An Asian Journal, 14(18), 3163-3166. [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction involving pyrimidines. ResearchGate. [Link]

  • Scilit. (n.d.). Regio‐ and Chemoselective Metalation of Chloropyrimidine Derivatives with TMPMgCl⋅LiCl and TMP 2 Zn⋅2 MgCl 2 ⋅2 LiCl. Scilit. [Link]

  • Nair, V., et al. (2003). Regioselectivity in the Stille coupling reactions of 3,5-dibromo-2-pyrone. Journal of the American Chemical Society, 125(47), 14276-14277. [Link]

  • Guchhait, S. K., et al. (2018). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 23(10), 2636. [Link]

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Technical Support Center: High-Throughput Screening of Reaction Conditions for 5-Bromopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 5-Bromopyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in high-throughput experimentation (HTE). We will explore common challenges and provide actionable, field-proven insights to streamline your discovery and development workflows. Our focus is not just on what to do, but why specific strategies are effective, ensuring a robust and logical approach to reaction optimization.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format. A systematic diagnostic approach is crucial when dealing with the complexities of palladium-catalyzed cross-coupling reactions, especially with challenging heterocyclic substrates.

Q1: My cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with this compound shows low or no conversion across my HTS plate. What are the most common culprits?

A1: Low conversion with this substrate is a frequent challenge, often stemming from a few key factors related to its unique structure. The primary suspects are catalyst inhibition, catalyst decomposition, and issues arising from the carboxylic acid moiety.

  • Catalyst Inhibition by Pyrimidine Nitrogen: The most common issue is the coordination of the lone pair of electrons on one of the pyrimidine's nitrogen atoms to the palladium center. This forms stable, off-cycle complexes that inhibit or completely shut down the catalytic cycle.[1] For this reason, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required.[1][2] These ligands create a sterically hindered environment around the palladium, which disfavors coordination by the pyrimidine nitrogen.

  • Improper Catalyst System Activation/Decomposition: The active catalyst is a Pd(0) species. If you are generating it in situ from a Pd(II) source (like Pd(OAc)₂), the reduction might be inefficient under your screening conditions.[3][4] Conversely, the active Pd(0) catalyst is sensitive to oxygen and can decompose, especially at high temperatures, forming inactive palladium black.[1] Insufficient ligand-to-metal ratio can also accelerate this decomposition pathway.

  • Carboxylic Acid Complications: The acidic proton of the carboxylic acid (pKa ≈ 1.46) will be readily deprotonated by the bases typically used in cross-coupling reactions.[5] This forms a carboxylate salt, which can alter the substrate's solubility and potentially chelate to the palladium center, interfering with the reaction.

  • Reagent Quality: Cross-coupling reactions are sensitive to impurities. Ensure your solvents are anhydrous and reagents are free of oxygen. Boronic acids, in particular, can degrade over time or undergo protodeboronation under suboptimal conditions.[1]

Below is a diagnostic workflow to systematically identify the root cause of low conversion.

G cluster_cat Catalyst System Diagnostics cluster_reagent Reagent Quality Diagnostics cluster_conditions Condition Optimization start Low Conversion Observed cat_check Step 1: Evaluate Catalyst System start->cat_check reagent_check Step 2: Verify Reagent Quality cat_check->reagent_check ligand Is the ligand bulky and electron-rich? (e.g., SPhos, RuPhos) cat_check->ligand condition_check Step 3: Re-evaluate Reaction Conditions reagent_check->condition_check solvents Are solvents anhydrous and degassed? reagent_check->solvents base Is the base appropriate? (Consider K3PO4, Cs2CO3) condition_check->base pd_black Is Palladium Black visible? ligand->pd_black No precat Consider using a well-defined Pd(II) pre-catalyst (e.g., G3-XPhos) pd_black->precat Yes protect Consider protecting the carboxylic acid as an ester boronic Is boronic acid fresh? (Check for protodeboronation) solvents->boronic temp Is temperature too high? (Try 80-100 °C) base->temp temp->protect

Diagram 1: Troubleshooting workflow for low reaction conversion.

Q2: I'm observing significant protodeboronation of my boronic acid coupling partner during a Suzuki-Miyaura screen. How can I mitigate this?

A2: Protodeboronation is the undesired cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This side reaction consumes your coupling partner and is often promoted by excessive water, strong bases, and high temperatures.[1]

Mitigation Strategies:

  • Choice of Base: Highly alkaline aqueous bases (like NaOH or Cs₂CO₃ in water) can accelerate this process. Switching to a less harsh, non-hydroxide base like K₃PO₄ or K₂CO₃ can be effective.[6][7]

  • Solvent System: While some water is often necessary for Suzuki couplings to dissolve the inorganic base, using an excess should be avoided. Screening solvent systems like 1,4-dioxane/H₂O or 2-MeTHF/H₂O with controlled amounts of water is advisable.[8]

  • Boronic Acid Surrogate: Pinacol esters of boronic acids are generally more stable towards protodeboronation. You can either use them directly or form them in situ by adding pinacol to the reaction mixture.[9]

  • Temperature Control: Lowering the reaction temperature can slow the rate of protodeboronation relative to the desired coupling.

Q3: The carboxylic acid group appears to be causing solubility issues in my chosen solvent system. What are my options?

A3: The deprotonated carboxylate form of your substrate can have drastically different solubility than the neutral acid, often leading to poor solubility in common organic solvents like toluene or dioxane.[10]

Troubleshooting Solubility:

  • Solvent Screening: Your HTS array should include a diverse set of solvents. Add more polar aprotic solvents like DMF, DMAc, or NMP to your screen, as these are more likely to dissolve the carboxylate salt.

  • Phase-Transfer Catalysis: If using a biphasic system (e.g., toluene/water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the carboxylate from the aqueous/solid phase into the organic phase.

  • Protecting Group Strategy: The most robust solution is often to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to HTS. This neutralizes the acidic proton, normalizes solubility in organic solvents, and prevents potential chelation issues. A simple esterification protocol is provided in Section 3. This approach was successfully used in the synthesis of the potent CK2 inhibitor CX-5011, which is derived from ethyl 5-bromopyrimidine-4-carboxylate.[11]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual and practical questions related to designing an HTS campaign for this compound.

Q4: What is a good starting HTS array for a Suzuki-Miyaura coupling with this compound?

A4: A well-designed initial screen should explore the key reaction parameters broadly. The goal is not immediate optimization but to identify promising "hits" of conditions. A 96-well plate format allows for systematic variation. Below is a recommended starting array.

ParameterRecommended Variables for ScreeningRationale
Pd Source Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3Compare common Pd(II) and Pd(0) sources with a modern, well-defined pre-catalyst for reproducibility.[3][12]
Ligand XPhos, SPhos, RuPhos, P(t-Bu)₃, dppfScreen a diverse set of bulky monophosphine ligands (critical for pyrimidines) and a classic bidentate ligand.[1][2][13]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, CsFEvaluate common inorganic bases of varying strength and solubility.[6][7]
Solvent 1,4-Dioxane/H₂O (4:1), 2-MeTHF/H₂O (4:1), Toluene/H₂O (4:1), DMAcScreen common ethereal solvents, a non-polar solvent, and a polar aprotic solvent to address solubility.[8][14]
Temperature 80 °C, 100 °CScreen two temperatures to assess thermal stability and reaction rates.

Q5: How do I choose between different reaction types for derivatizing the 5-bromo position?

A5: The choice of reaction depends entirely on the bond you wish to form (C-C, C-N, C-O, etc.). HTS is ideal for scouting which transformations are feasible for this specific substrate.

G cluster_cc Suzuki-Miyaura Coupling cluster_cn Buchwald-Hartwig Amination cluster_co Buchwald-Hartwig Etherification cluster_alkyne Sonogashira Coupling start Desired Bond Formation? cc C-C Bond start->cc cn C-N Bond start->cn co C-O Bond start->co c_alkyne C-C (Alkyne) start->c_alkyne suzuki_reagent Reagent: Boronic Acid / Ester cc->suzuki_reagent bh_reagent Reagent: Amine / Amide cn->bh_reagent ether_reagent Reagent: Alcohol / Phenol co->ether_reagent sono_reagent Reagent: Terminal Alkyne c_alkyne->sono_reagent suzuki_cat Catalyst: Pd(0) + Ligand bh_cat Catalyst: Pd(0) + Ligand ether_cat Catalyst: Pd(0) or Cu(I) sono_cat Catalyst: Pd(0) + Cu(I)

Diagram 2: Decision tree for selecting a cross-coupling reaction.

Q6: What are the most suitable high-throughput analytical techniques for monitoring my reaction screen?

A6: The ideal analytical technique for HTS must be fast, robust, and provide sufficient information (conversion, side products). There is always a trade-off between speed and data quality.[15]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse of HTS analysis. Modern UPLC systems can achieve run times of <1 minute per sample. It provides data on the consumption of starting material and formation of product and byproducts.[16]

  • Direct Injection MS: Techniques like Acoustic Ejection Mass Spectrometry (AEMS) or Flow Injection Analysis (FIA)-MS offer the highest speeds (seconds per sample) by bypassing chromatographic separation.[15] However, they are susceptible to ion suppression and cannot distinguish isomers, making them better for primary screens where a simple yes/no result is sufficient.[16]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Suitable if your starting materials and products are volatile and thermally stable.

  • Spectroscopic Methods (UV/Vis): If your product has a unique chromophore distinct from the starting materials, UV/Vis plate readers can provide extremely rapid, albeit less specific, measurements of conversion.[17]

Section 3: Experimental Protocols

Protocol 1: General Procedure for HTS of Suzuki-Miyaura Conditions in a 96-Well Plate

This protocol provides a framework for screening 8 catalysts and 12 base/solvent combinations.

  • Stock Solution Preparation:

    • Substrate Stock: Prepare a 0.2 M solution of this compound (or its methyl ester) and the desired boronic acid (1.2 equivalents) in a suitable solvent (e.g., 1,4-dioxane).

    • Catalyst/Ligand Stock: Prepare solutions of palladium precursors (e.g., 10 mM Pd(OAc)₂) and ligands (e.g., 25 mM SPhos) in an anhydrous solvent.

    • Base Slurries: Prepare slurries of the inorganic bases (e.g., K₃PO₄, 3 equivalents) in the various screening solvents.

  • Reaction Plate Assembly (in a glovebox or under inert atmosphere):

    • Dispense 50 µL of the appropriate base slurry into each well of a 96-well plate containing a stir-bar.

    • Add the appropriate volume of catalyst and ligand stock solutions to achieve the desired catalyst loading (e.g., 1-2 mol%).

    • Initiate the reactions by dispensing 50 µL of the substrate stock solution into each well. This brings the final substrate concentration to 0.1 M.

  • Reaction and Workup:

    • Seal the plate securely with a pierceable cap mat.

    • Place the plate on a heating/stirring block at the desired temperature for a set time (e.g., 12-24 hours).

    • After cooling to room temperature, unseal the plate and add 200 µL of a quenching solution (e.g., water) to each well.

    • Add 200 µL of an organic solvent containing an internal standard (e.g., ethyl acetate with dodecane) to each well.

    • Seal the plate and shake vigorously to extract the products.

  • Analysis:

    • Centrifuge the plate to separate the layers.

    • Transfer an aliquot from the organic layer to a new plate.

    • Dilute the aliquot appropriately with a suitable solvent (e.g., acetonitrile) for LC-MS analysis.[18]

Protocol 2: Methyl Ester Protection of this compound

  • Suspend this compound (1.0 eq) in methanol (0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (SOCl₂, 1.5 eq) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can be used without further purification.

References

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  • BenchChem. (2025).
  • Singh, R., et al. (2021). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. ResearchGate. [Link]

  • Murray, P. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. [Link]

  • Sharma, P., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry. [Link]

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  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

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  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

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  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. [Link]

  • Ros-Lis, J. V., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Battistuzzi, G., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry and Biochemistry. [Link]

  • Ab-Hameed, A. A., et al. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. [Link]

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  • BenchChem. (n.d.).
  • Candish, L., et al. (2017). Mild, photoredox-catalysed decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science. [Link]

  • Chen, Y., et al. (2025). Room-Temperature Decarboxylative Amination of (Hetero)Aromatic Carboxylic Acids. ChemRxiv. [Link]

  • Wang, L., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 5-Bromopyrimidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Bromopyrimidine-4-carboxylic Acid Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine ring is a ubiquitous and invaluable heterocyclic scaffold. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. For researchers and drug development professionals, functionalized pyrimidines serve as versatile building blocks for constructing complex, biologically active molecules. Among these, this compound stands out as a particularly strategic starting material.[1]

This guide provides an in-depth comparison of this compound derivatives and their alternatives, supported by experimental data and detailed characterization protocols. We will explore the causality behind experimental choices, ensuring a robust and reproducible approach to analysis. The core structure possesses two key reactive sites: the bromine atom at the C5 position, which is a prime handle for palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings, and the carboxylic acid group at the C4 position, which can engage in crucial interactions with biological targets or be modified to tune physicochemical properties.[1][2] This dual functionality allows for the systematic construction of diverse molecular architectures, making it a cornerstone for generating novel compounds in oncology, virology, and beyond.[3]

Comparative Analysis: Performance of Derivatives and Bioisosteric Alternatives

The utility of the this compound core can be expanded through derivatization or strategically replaced with bioisosteres to overcome common pharmaceutical hurdles. While derivatization at other positions of the pyrimidine ring can modulate activity, a frequent challenge in drug design is the carboxylic acid moiety itself. Despite its importance for target binding, it can lead to poor metabolic stability, limited membrane permeability, and potential toxicity.[4][5][6]

This has led to the exploration of carboxylic acid bioisosteres—functional groups with similar physicochemical properties that can mimic the carboxylic acid's biological function while offering an improved pharmacological profile.[7]

Key Derivatives and Alternatives:
  • This compound (Parent Compound): The foundational building block. Its bromine atom allows for C-C bond formation, while the carboxylic acid provides a key interaction point.[1][3]

  • Ethyl 5-Bromopyrimidine-4-carboxylate (Ester Derivative): An important synthetic intermediate where the carboxylic acid is protected as an ester. This modification increases lipophilicity and prevents unwanted reactivity of the acid functionality during certain synthetic steps, such as the Minisci reaction for its preparation.[3]

  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid (Substituted Derivative): This derivative introduces a methylthio group at the C2 position, which can be further oxidized to sulfone or sulfoxide derivatives, offering additional vectors for structural modification and interaction.[2]

  • 5-Substituted Tetrazoles (Bioisostere): Tetrazoles are the most common carboxylic acid bioisosteres.[8] They exhibit similar pKa values (around 4.5-4.9) and can replicate the ionic interactions of the carboxylate group but are generally more metabolically stable and more lipophilic.[7][8]

  • Acylsulfonamides (Bioisostere): This class of bioisosteres offers a tunable range of acidity (pKa values typically between 4 and 5) and can significantly improve membrane permeability and metabolic stability compared to the parent carboxylic acid.[5][7]

Performance Comparison Data

The following table summarizes key performance metrics for this compound and its relevant derivatives and bioisosteres, providing a basis for rational selection in a drug design context.

FeatureThis compoundEthyl 5-Bromopyrimidine-4-carboxylate5-Substituted TetrazoleAcylsulfonamide
Predicted pKa ~1.46[9]N/A (Ester)~4.5 - 4.9[7]~4 - 5[5]
Primary Role Synthetic building block, target bindingSynthetic intermediateCarboxylic acid mimic, target bindingCarboxylic acid mimic, improved ADME
Metabolic Stability Prone to glucuronidation[7]Hydrolyzed to parent acidGenerally high[7]Generally high
Membrane Permeability Low (ionized at physiological pH)[4]Moderate to HighModerate (improved lipophilicity)[8]High
Key Reactions Cross-coupling, Amide couplingCross-coupling, Ester hydrolysisGenerally stableGenerally stable
Biological Function H-bond donor/acceptor, ionic interactionsProdrug potentialH-bond donor/acceptor, ionic interactionsH-bond donor/acceptor, ionic interactions

Experimental Characterization: A Validated Workflow

Accurate and unambiguous characterization is critical to ensure the identity, purity, and structural integrity of synthesized compounds. The following protocols represent a self-validating system, where data from orthogonal techniques are combined to build a comprehensive structural profile.

Logical Workflow for Characterization

The following diagram illustrates the standard workflow for the characterization of a novel this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Validation synthesis Synthesized Derivative purification Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir elemental Elemental Analysis purification->elemental data_integration Integrate Spectroscopic Data nmr->data_integration ms->data_integration ir->data_integration elemental->data_integration structure_confirm Confirm Structure & Purity data_integration->structure_confirm

Caption: A standard workflow for the synthesis, purification, and structural validation of novel chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the atomic-level blueprint of the molecule's carbon-hydrogen framework.

  • Rationale: This is the most powerful technique for unambiguous structure elucidation. The chemical shift, multiplicity, and integration of proton (¹H) signals, along with the number and type of carbon (¹³C) signals, allow for the complete assignment of the molecular structure.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Expert Tip: DMSO-d₆ is often preferred for carboxylic acids as the acidic proton is typically observable as a broad singlet, unlike in D₂O where it exchanges, or CDCl₃ where solubility can be limited.

    • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program on a 400 MHz or higher spectrometer.

    • ¹³C NMR Acquisition: Acquire the proton-decoupled carbon NMR spectrum. Techniques like APT or DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

    • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate ¹H signals and assign chemical shifts by comparing to known values for similar structures and considering the electronic effects of substituents.[10][11]

  • Expected Spectroscopic Data:

Compound¹H NMR (Predicted, ppm)¹³C NMR (Predicted, ppm)
5-Bromopyrimidine-4-carboxylate H2: ~9.2, H6: ~9.0, COOH: >10 (broad)C2: ~160, C4: ~158, C5: ~120, C6: ~162, COOH: ~165
5-Bromo-2-(methylthio)pyrimidine-4-carboxylate H6: ~8.8, SCH₃: ~2.6, COOH: >10 (broad)C2: ~175, C4: ~157, C5: ~118, C6: ~160, COOH: ~165, SCH₃: ~14
Mass Spectrometry (MS)

MS provides the exact molecular weight and elemental composition, confirming the molecular formula.

  • Rationale: High-Resolution Mass Spectrometry (HRMS) is essential for confirming that the correct atoms are present in the correct numbers. Fragmentation patterns can also offer corroborating structural evidence.

  • Protocol:

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, GC-MS with Electron Ionization (EI) is suitable. For less stable or non-volatile compounds, Electrospray Ionization (ESI) coupled with LC-MS is preferred.

    • Ionization: Utilize a suitable ionization technique. ESI is a soft technique that typically yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, directly providing molecular weight information.

    • Mass Analysis: Separate ions based on their mass-to-charge ratio (m/z) using a high-resolution analyzer (e.g., TOF or Orbitrap).

    • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for the molecular ion and any bromine-containing fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • Rationale: This technique is a rapid and reliable method for confirming the presence of the carboxylic acid and other functional groups, providing a "functional group fingerprint" of the molecule.

  • Protocol:

    • Sample Preparation: For solid samples, mix a small amount (1-2 mg) with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically in the 4000-400 cm⁻¹ range.[10]

    • Data Analysis: Identify the characteristic absorption bands.

  • Key IR Absorption Bands (cm⁻¹):

Functional GroupCharacteristic Absorption RangeNotes
O-H Stretch (Carboxylic Acid) 3300 - 2500 (broad)Very characteristic broad band due to hydrogen bonding.
C=O Stretch (Carboxylic Acid) 1725 - 1700Strong, sharp absorption.
C=N & C=C Ring Stretching 1600 - 1450Multiple bands characteristic of the pyrimidine ring.[11]
C-Br Stretch 680 - 515Typically in the fingerprint region.

Visualizing Bioisosteric Replacement

The strategic decision to replace a carboxylic acid with a bioisostere is a cornerstone of modern drug design. The following diagram illustrates this concept, showcasing how different functional groups can mimic the essential properties of the carboxylic acid in the 5-bromopyrimidine scaffold.

G cluster_core cluster_bioisosteres Bioisosteric Groups core 5-Bromopyrimidine cooh Carboxylic Acid (Parent) core->cooh pKa ~1.5 tetrazole Tetrazole core->tetrazole pKa ~4.7 acylsulfonamide Acylsulfonamide core->acylsulfonamide pKa ~4-5 cooh->tetrazole Replace to improve stability cooh->acylsulfonamide Replace to improve permeability

Caption: Bioisosteric replacement strategy for the carboxylic acid moiety on a 5-bromopyrimidine core.

Conclusion

This compound and its derivatives are powerful tools in the arsenal of the medicinal chemist. A thorough characterization using a combination of NMR, MS, and IR spectroscopy is non-negotiable for validating structure and ensuring the integrity of downstream biological and clinical studies. Furthermore, a deep understanding of the principles of bioisosterism allows for the rational design of next-generation molecules, overcoming the inherent liabilities of the carboxylic acid group while retaining therapeutic efficacy. The protocols and comparative data presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to confidently advance their work with this versatile chemical scaffold.

References

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry. Available from: [Link]

  • Photoelectron spectroscopy of brominated derivative of pyrimidine: 2-bromopyrimidine | Request PDF. ResearchGate. Available from: [Link]

  • 64224-60-8 | this compound. Aribo Biotechnology. Available from: [Link]

  • The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Available from: [Link]

  • Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. ResearchGate. Available from: [Link]

  • Carboxylic acid (bio)isosteres in drug design. PubMed. Available from: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Available from: [Link]

  • 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. Available from: [Link]

  • Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. National Institutes of Health. Available from: [Link]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science. Available from: [Link]

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A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 5-Bromopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular architectures is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthetic chemist's toolbox, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] A particularly valuable building block in this field is 5-bromopyrimidine-4-carboxylic acid, a precursor to a multitude of biologically active compounds.[1] The successful coupling of this substrate is paramount, yet its electronic nature presents unique challenges that demand a carefully considered choice of catalyst.

This guide provides an in-depth comparison of catalyst systems for the Suzuki coupling of this compound, moving beyond a simple recitation of protocols to explain the "why" behind catalyst selection. We will delve into the mechanistic nuances and provide practical, field-proven insights to empower you to select the optimal catalyst for your specific synthetic goals.

The Challenge: Coupling an Electron-Deficient Heterocycle with a Directing Group

The Suzuki coupling of this compound is not always straightforward. The pyrimidine ring is inherently electron-deficient, which can influence the rates of the key steps in the catalytic cycle. Furthermore, the presence of the carboxylic acid group at the 4-position can lead to potential side reactions, such as decarboxylation under thermal stress, and may also coordinate with the palladium center, potentially inhibiting catalysis.[2] Overcoming these hurdles requires a catalyst system that is not only highly active but also promotes the desired transformation with high selectivity and yield.

The Catalytic Cycle: A Refresher

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand on the palladium center is critical as it profoundly influences the efficiency of each of these steps.

Suzuki Coupling Catalytic Cycle cluster_reactants Reactants & Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination [Ar-Ar'] Coupled Product Ar-Pd(II)-Ar'(L2)->[Ar-Ar'] Product Formation Ar-X 5-Bromopyrimidine- 4-carboxylic acid Ar'-B(OR)2 Arylboronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparing the Catalyst Contenders

The selection of the appropriate catalyst system is a critical parameter for a successful Suzuki coupling. Below, we compare three major classes of palladium catalysts, considering their suitability for the coupling of this compound.

Traditional Phosphine Ligands: The Workhorse

Catalysts based on simple phosphine ligands, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are the traditional workhorses of Suzuki couplings. They are relatively inexpensive, readily available, and have a long history of successful applications.

  • Mechanism & Performance: For substrates like this compound, Pd(PPh₃)₄ can be effective, particularly with electron-rich arylboronic acids.[3] The phosphine ligands stabilize the Pd(0) species and facilitate oxidative addition. However, their relatively lower electron-donating ability and smaller steric bulk compared to modern ligands may result in slower reaction rates and require higher catalyst loadings and temperatures. This can be a significant drawback when dealing with thermally sensitive substrates prone to decarboxylation.

  • Causality: The moderate performance with more challenging substrates stems from the delicate balance required in the catalytic cycle. While sufficient for many transformations, the electronic and steric properties of PPh₃ may not be optimal for accelerating both the oxidative addition to the electron-deficient pyrimidine ring and the subsequent reductive elimination to form the sterically demanding biaryl product.

Buchwald-Type (Biaryl) Phosphine Ligands: The High-Performers

Developed by Stephen Buchwald and his group, bulky, electron-rich biaryl phosphine ligands such as SPhos and XPhos have revolutionized palladium-catalyzed cross-coupling reactions.[4]

  • Mechanism & Performance: These ligands are designed to be highly effective for challenging Suzuki couplings. Their significant steric bulk promotes the reductive elimination step, which is often the rate-limiting step for the formation of sterically hindered biaryl compounds. Furthermore, their strong electron-donating character facilitates the oxidative addition of the aryl bromide to the Pd(0) center. For a substrate like this compound, these ligands are expected to offer superior performance, potentially allowing for lower catalyst loadings and milder reaction conditions, thereby minimizing the risk of decarboxylation.

  • Causality: The enhanced reactivity is a direct result of the ligand architecture. The bulky biaryl backbone creates a sterically demanding environment around the palladium center, which favors the formation of the C-C bond and release of the product. The electron-rich nature of the phosphine accelerates the initial oxidative addition step, leading to a more efficient overall catalytic cycle.

N-Heterocyclic Carbene (NHC) Ligands: The Robust Alternative

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[5] They are known for forming highly stable and active catalysts.

  • Mechanism & Performance: NHC ligands are strong σ-donors, even more so than many phosphine ligands. This strong electron donation significantly stabilizes the palladium catalyst, often preventing the formation of inactive palladium black, and enhances the rate of oxidative addition.[5] The steric bulk of the NHC ligand can be readily tuned to optimize the catalytic activity. For the Suzuki coupling of this compound, a Pd-NHC catalyst is expected to be highly robust and efficient, particularly for couplings with sterically hindered or electron-deficient boronic acids.

  • Causality: The exceptional stability of Pd-NHC complexes arises from the strong palladium-carbon bond. This robustness translates to longer catalyst lifetimes and higher turnover numbers. The potent electron-donating ability of the NHC ligand accelerates the oxidative addition step, which can be sluggish for electron-deficient aryl halides.

Data-Driven Catalyst Comparison

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksExpected Performance with this compound
Pd(PPh₃)₄ Traditional PhosphineReadily available, cost-effective, well-understood.Lower activity for challenging substrates, may require higher temperatures and catalyst loadings.Moderate to good yields, especially with electron-rich boronic acids. Risk of decarboxylation at higher temperatures.[3]
Pd(OAc)₂ / SPhos or XPhos Buchwald-type (Biaryl) PhosphineHigh activity for a broad range of substrates, including electron-deficient and sterically hindered ones. Allows for milder reaction conditions.Higher cost, air-sensitive ligands.Excellent yields expected, even with challenging boronic acids. Reduced risk of side reactions due to milder conditions.[4]
Pd-PEPPSI-IPr or similar N-Heterocyclic Carbene (NHC)High stability, high activity, broad substrate scope.Can be more expensive than traditional catalysts.Excellent yields and high turnover numbers expected. Robust catalyst suitable for a wide range of coupling partners.[5]

Experimental Protocol: A Validated Starting Point

The following protocol is adapted from a reported procedure for a structurally similar substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, and serves as an excellent starting point for the Suzuki coupling of this compound.[3] Optimization of the base, solvent, and temperature may be necessary for your specific arylboronic acid.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, arylboronic acid, and base in a Schlenk flask. B Evacuate and backfill with an inert gas (e.g., Argon) three times. A->B C Add the palladium catalyst and degassed solvent. B->C D Heat the reaction mixture with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and perform aqueous work-up. E->F G Extract with an organic solvent. F->G H Purify by column chromatography. G->H

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Conclusion

The choice of catalyst for the Suzuki coupling of this compound is a critical decision that significantly impacts the success of the synthesis. While traditional phosphine-based catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich Buchwald-type ligands or robust N-heterocyclic carbene ligands offer significant advantages in terms of reactivity, scope, and the ability to perform the reaction under milder conditions. By understanding the underlying mechanistic principles and the specific challenges posed by the substrate, researchers can make an informed decision to select the optimal catalyst, leading to higher yields, cleaner reactions, and ultimately, accelerated progress in their research and development endeavors.

References

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5035. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]

  • Lukas, J., et al. (2019). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. iScience, 19, 983-991. [Link]

  • Snieckus, V., et al. (2008). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. Organic Process Research & Development, 12(5), 815-824. [Link]

  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. Retrieved from [Link]

  • MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(17), 3986. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of 5-Bromopyrimidine-4-carboxylic Acid: An Orthogonal Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of a potential therapeutic are built. 5-Bromopyrimidine-4-carboxylic acid is a pivotal heterocyclic building block, frequently utilized in the synthesis of pharmacologically active molecules, including protein kinase inhibitors.[1] Its reactivity and structural features demand a rigorous and multi-faceted analytical strategy to ensure its purity and, by extension, the integrity of the final active pharmaceutical ingredient (API).

This guide eschews a one-size-fits-all template, instead presenting a logical, field-proven workflow for the comprehensive purity assessment of this compound. We will delve into the causality behind the selection of orthogonal analytical methods—techniques that measure the same attribute by different principles—to construct a self-validating and trustworthy purity profile. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1), which governs the validation of analytical procedures.[2][3][4]

The Imperative of an Orthogonal Analytical Strategy

Relying on a single analytical technique for purity determination is fraught with risk. A given method may be blind to certain impurities. For instance, a standard High-Performance Liquid Chromatography (HPLC) method might not detect non-UV active impurities, residual solvents, or inorganic salts. An orthogonal approach, employing multiple, complementary techniques, provides a more complete and accurate picture of a sample's purity. For a molecule like this compound, a robust strategy combines a primary separative technique (HPLC), a method for volatile and semi-volatile impurities (GC-MS), a primary quantitative method (qNMR), and a classic confirmatory technique (Elemental Analysis).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurities

HPLC is the cornerstone for assessing the purity of non-volatile organic molecules. Its strength lies in its ability to separate the main compound from structurally similar impurities, which are often byproducts of the synthesis.[5]

Expertise & Rationale:

For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. The presence of both a polar carboxylic acid group and a more nonpolar bromopyrimidine ring gives the molecule amphiphilic character, making it well-suited for this technique.

The critical parameter in method development is the pH of the mobile phase. The carboxylic acid moiety has a specific pKa, and operating the mobile phase at a pH at least 1.5-2 units below this pKa will ensure it is in its neutral, protonated form. This suppresses ionization, leading to better retention, improved peak shape, and more reproducible chromatography. A mobile phase consisting of an acetonitrile/water gradient with an acidic modifier like 0.1% formic acid or a buffer like ammonium acetate at an appropriate pH is a standard starting point.[6] Detection is straightforward using a UV detector, as the pyrimidine ring is a strong chromophore.

Experimental Protocol: RP-HPLC Purity Determination
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL stock solution. Dilute as necessary.

  • Analysis: The purity is typically calculated using an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Data Presentation: Typical HPLC Validation Parameters (ICH Q2(R1))
ParameterTypical SpecificationPurpose
Specificity Baseline resolution from impuritiesEnsures the method accurately measures the analyte without interference.[3]
Linearity R² > 0.999Confirms a proportional relationship between concentration and detector response.
Range 80% to 120% of test concentrationThe interval providing acceptable accuracy, precision, and linearity.
Accuracy 98.0% to 102.0% recoveryMeasures the closeness of test results to the true value.
Precision (Repeatability) RSD ≤ 1.0%Measures the method's consistency with repeated analyses on the same sample.
Limit of Quantitation (LOQ) S/N ratio ≥ 10The lowest amount of analyte that can be quantitatively determined with precision.
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Vortex & Sonicate s2->s3 h1 Inject Sample s3->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection (254 nm) h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Area % d1->d2 d3 Generate Report d2->d3

Caption: Workflow for HPLC purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

While HPLC excels at non-volatile impurities, it is generally unsuitable for detecting residual solvents from the synthesis (e.g., toluene, ethanol, acetic acid).[1] GC-MS is the gold standard for this purpose.

Expertise & Rationale:

This compound itself is not sufficiently volatile for direct GC analysis. It would require derivatization, for example, by methylation of the carboxylic acid group, to form a more volatile ester.[7][8] While this is possible, it adds complexity and potential for incomplete reactions. A more practical application of GC-MS in this context is for a "residual solvents" test, where the sample is dissolved in a high-boiling solvent (like DMSO) and analyzed directly by headspace GC-MS. This approach quantifies volatile organic impurities without derivatizing the main compound. If derivatization is pursued to analyze for volatile impurities related to the main component, trimethylsilyldiazomethane is a rapid and efficient reagent.

Experimental Protocol: GC-MS with Derivatization
  • Derivatization: a. Accurately weigh ~1 mg of the sample into a GC vial. b. Add 500 µL of a suitable solvent (e.g., Methanol:Toluene 1:1). c. Add 50 µL of trimethylsilyldiazomethane (2.0 M in hexanes). d. Cap the vial and vortex for 1 minute. Let it stand for 15 minutes at room temperature. The yellow color should persist, indicating an excess of the reagent.

  • Instrumentation: GC system coupled to a Mass Spectrometer (MS).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Analysis Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Visualization: GC-MS Derivatization Workflow

GCMS_Workflow s1 Sample in GC Vial s2 Add Solvent & Derivatizing Agent (e.g., TMS-Diazomethane) s1->s2 s3 React for 15 min s2->s3 s4 Inject into GC-MS s3->s4 s5 Separation & MS Detection s4->s5 s6 Library Search & Identification s5->s6

Caption: Derivatization and analysis workflow for GC-MS.

Quantitative NMR (qNMR): An Absolute Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for purity determination.[9][10] Unlike chromatographic techniques that provide a relative purity (area %), qNMR can determine the absolute purity (weight %) of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.

Expertise & Rationale:

The key advantage of ¹H qNMR is its universality of detection; the signal integral is directly proportional to the number of protons contributing to it, regardless of the molecule's structure.[11] This allows for the simultaneous quantification of the main analyte, active impurities, and residual solvents in a single, non-destructive experiment.

The selection of the internal standard is critical. It must:

  • Be of high, certified purity.

  • Be stable and non-volatile.

  • Have signals that do not overlap with any signals from the analyte or expected impurities.

  • Be soluble in the same deuterated solvent as the analyte.

For this compound, maleic acid or dimethyl sulfone are excellent internal standard candidates when using DMSO-d₆ as the solvent.

Experimental Protocol: ¹H qNMR Purity Assay
  • Sample Preparation: a. Accurately weigh (~15-20 mg) of this compound into a vial. b. Accurately weigh (~5-10 mg) of a certified internal standard (e.g., maleic acid) into the same vial. c. Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆). d. Transfer the solution to an NMR tube.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Key Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of any proton to be integrated (typically >30 seconds for quantitative work).

    • Number of Scans (ns): ≥ 16 for good signal-to-noise.

    • Dummy Scans (ds): ≥ 4 to reach steady state.

  • Data Processing: a. Apply minimal line broadening (e.g., 0.3 Hz). b. Carefully phase the spectrum and perform a baseline correction. c. Integrate a well-resolved signal for the analyte and a signal for the internal standard.

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:

    P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • P: Purity of the standard

    • std: Internal Standard

Visualization: qNMR Calculation Logic

QNMR_Logic Analyte Analyte Data (I_analyte, N_analyte, MW_analyte, m_analyte) Equation Purity Calculation Formula Analyte->Equation Standard Standard Data (I_std, N_std, MW_std, m_std, P_std) Standard->Equation Result Absolute Purity (w/w %) Equation->Result

Caption: Logical inputs for calculating absolute purity via qNMR.

Elemental Analysis: The Classic Confirmation

Elemental analysis (EA), specifically CHN analysis, is a fundamental technique that determines the mass percentage of carbon, hydrogen, and nitrogen in a compound.[12][13]

Expertise & Rationale:

EA provides a direct comparison between the experimentally determined elemental composition and the theoretical composition calculated from the molecular formula (C₅H₃BrN₂O₂). A close match (typically within ±0.4%) provides strong evidence for the compound's identity and purity, particularly with respect to inorganic impurities or substances with a significantly different elemental ratio.[14][15] However, its major limitation is its inability to distinguish between isomers or detect impurities with a similar elemental composition. It is best used as a confirmatory technique in conjunction with other methods.

Data Presentation: Elemental Analysis Comparison
ElementTheoretical % (for C₅H₃BrN₂O₂)Experimental % (Example)Deviation %
Carbon (C) 27.4227.55+0.13
Hydrogen (H) 1.381.41+0.03
Nitrogen (N) 12.7912.68-0.11

Protocol Summary: A small, precisely weighed amount of the sample is combusted at high temperature in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors (e.g., thermal conductivity).

Comparative Guide to Analytical Methods

FeatureHPLC (UV)GC-MSqNMRElemental Analysis
Principle Separation by PolaritySeparation by VolatilityNuclear Spin ResonanceCombustion & Gas Detection
Primary Use Purity, related substancesVolatile impurities, solventsAbsolute purity, structureElemental composition
Specificity High for structural analoguesHigh for volatile compoundsHigh for all ¹H-containing speciesLow (cannot detect isomers)
Quantitation Relative (Area %)Relative/AbsoluteAbsolute (w/w %)Confirms formula
Sample Prep Simple dissolutionDerivatization may be neededPrecise weighing is criticalPrecise weighing
Destructive? YesYesNoYes
Key Advantage Robust, widely usedExcellent for residual solventsPrimary, absolute methodConfirms elemental makeup
Key Limitation Blind to non-UV active speciesNot for non-volatilesRequires high-purity standardInsensitive to many impurities

Conclusion and Recommended Workflow

The purity assessment of this compound is a task that demands a rigorous, multi-pronged strategy. No single method can provide the complete picture. A Senior Application Scientist would recommend the following workflow for a comprehensive and defensible purity assignment:

  • Initial Assessment (HPLC): Use a validated RP-HPLC method as the primary tool to determine the purity profile relative to non-volatile, UV-active impurities. This is the fastest way to screen for process-related impurities.

  • Volatiles Check (GC-MS): Perform a headspace GC-MS analysis to quantify residual solvents from the synthesis and purification steps.

  • Absolute Purity (qNMR): Employ ¹H qNMR using a certified internal standard to obtain a definitive, absolute (w/w %) purity value. This result serves as the primary value for documentation and will corroborate the HPLC findings while also accounting for any non-UV active or non-volatile impurities missed by other methods.

  • Final Confirmation (Elemental Analysis): Use elemental analysis as a final check to confirm the elemental composition is consistent with the molecular formula, C₅H₃BrN₂O₂.

By integrating these orthogonal techniques, researchers, scientists, and drug development professionals can establish a scientifically sound and trustworthy purity value for this compound, ensuring the quality and reliability of their subsequent research and development efforts.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM.com. [Link]

  • Wikipedia. (n.d.). Elemental analysis. Wikipedia. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Powers, K. R., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Neto, B. A. D. (2015). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • Powers, K. R., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Eltra. [Link]

  • Pierre, F., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett. [Link]

  • Organic Syntheses. (n.d.). Procedure. Organic Syntheses. [Link]

  • University of Wisconsin-Madison. (n.d.). Purity by Absolute qNMR Instructions. UW-Madison Chemistry. [Link]

  • GfK. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (2025). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Semantic Scholar. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. PubMed Central. [Link]

  • Liu, Q., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PubMed Central. [Link]

  • Tivendale, N. D., et al. (2016). Extraction, purification, methylation and GC–MS analysis of short-chain carboxylic acids for metabolic flux analysis. ResearchGate. [Link]

  • Tivendale, N. D., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. PubMed. [Link]

  • Tsoukalas, D., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Bromopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is paramount. 5-Bromopyrimidine-4-carboxylic acid is a key building block in the synthesis of a variety of biologically active molecules. Its rigid pyrimidine core, decorated with both an electron-withdrawing carboxylic acid and a halogen substituent, presents a unique electronic environment. Understanding the nuanced spectroscopic signature of this molecule is crucial for confirming its identity, assessing its purity, and predicting its reactivity in further synthetic transformations.

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. We will dissect the chemical shifts and coupling patterns, compare its spectral features with related analogues, and provide a robust experimental protocol for acquiring high-quality data. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this important synthetic intermediate.

Deciphering the ¹H NMR Spectrum: An Analysis of Proton Environments

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the two aromatic protons and the carboxylic acid proton. The electron-deficient nature of the pyrimidine ring, further influenced by the electronegative bromine and carboxylic acid groups, results in a downfield shift for the ring protons.

A representative ¹H NMR spectrum of this compound displays the following key features:

  • H2 Proton: A singlet observed at approximately 9.20 ppm. The significant downfield shift is attributed to the deshielding effect of the two adjacent nitrogen atoms in the pyrimidine ring.

  • H6 Proton: A singlet appearing at around 9.00 ppm. This proton is situated between a nitrogen atom and the carbon bearing the carboxylic acid group, leading to a notable downfield shift.

  • Carboxylic Acid Proton (-COOH): A broad singlet that can appear in the region of 10-13 ppm. The exact chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding effects.[1] In many deuterated solvents, this peak may be broad or exchange with residual water, leading to its disappearance upon D₂O exchange.[2]

Unveiling the Carbon Skeleton: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the substituents, as well as by the aromaticity of the pyrimidine ring.

While a publicly available experimental spectrum for this compound is not readily accessible, we can predict the approximate chemical shifts based on the known effects of the bromine and carboxylic acid substituents on the pyrimidine ring. For a comparative basis, the experimental ¹³C NMR data for 5-Bromopyrimidine is available.[3][4]

Table 1: Comparison of Experimental ¹³C NMR Chemical Shifts of 5-Bromopyrimidine and Predicted Shifts for this compound.

Carbon Atom5-Bromopyrimidine (Experimental, ppm)[3][4]This compound (Predicted, ppm)Rationale for Predicted Shift
C2~159~160The carboxylic acid group at C4 is expected to have a minor deshielding effect on the distant C2.
C4~158~165The direct attachment of the electron-withdrawing carboxylic acid group will cause a significant downfield shift.
C5~120~122The deshielding effect of the adjacent carboxylic acid group will likely cause a slight downfield shift.
C6~158~160The carboxylic acid at the adjacent carbon will induce a moderate downfield shift.
-COOHN/A~170The carbonyl carbon of a carboxylic acid typically appears in the 165-185 ppm range.[1]

Comparative Spectroscopic Analysis: The Influence of Substituents

To fully appreciate the spectroscopic characteristics of this compound, a comparison with related pyrimidine derivatives is insightful. The electronic nature of the substituents plays a critical role in determining the chemical shifts of the ring protons and carbons.

Table 2: ¹H NMR Chemical Shift Comparison of Substituted Pyrimidines.

CompoundH2 (ppm)H4 (ppm)H5 (ppm)H6 (ppm)
Pyrimidine9.268.787.368.78
5-Bromopyrimidine~9.1~8.9-~8.9
This compound ~9.20 - - ~9.00

The data illustrates the general deshielding effect of the nitrogen atoms in the pyrimidine ring. The introduction of a bromine atom at the 5-position causes a slight downfield shift of the adjacent protons. The presence of the carboxylic acid group at the 4-position in the target molecule leads to a further downfield shift of the adjacent H6 proton.

Experimental Protocol for High-Quality NMR Data Acquisition

Obtaining clean and reproducible NMR spectra is fundamental for accurate structural analysis. The following protocol outlines the key steps and considerations for the analysis of this compound.

1. Sample Preparation:

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent due to its high polarity, which aids in the dissolution of the carboxylic acid. It also shifts the residual water peak away from the regions of interest. Other polar aprotic solvents like acetone-d₆ can also be used. The choice of solvent can influence the chemical shifts, particularly for the carboxylic acid proton.[5]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. Ensure the sample is fully dissolved. Gentle warming may be necessary.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm.

2. NMR Instrument Parameters:

  • ¹H NMR:

    • Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

    • Number of Scans: 16-32 scans are typically sufficient.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

    • Acquisition Time (aq): An acquisition time of 3-4 seconds will ensure good resolution.

  • ¹³C NMR:

    • Spectrometer Frequency: 100 MHz or higher.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

    • Proton Decoupling: Use a standard proton-decoupled sequence to obtain singlets for each carbon.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended, especially for quaternary carbons.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption signals.

  • Calibrate the spectrum using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Visualizing the Structure-Spectrum Relationship

The following diagrams illustrate the structure of this compound and the logical workflow for its spectroscopic analysis.

G cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolve in DMSO-d6) B 1H NMR Acquisition (400 MHz, 16 scans) A->B C 13C NMR Acquisition (100 MHz, 1024 scans) A->C D Data Processing (FT, Phasing, Calibration) B->D C->D E Spectral Interpretation (Chemical Shifts, Integration) D->E F Structural Confirmation E->F

Caption: Experimental workflow for NMR analysis.

Conclusion

The spectroscopic analysis of this compound by ¹H and ¹³C NMR provides a definitive method for its structural confirmation. The characteristic downfield shifts of the aromatic protons and the predictable positions of the carbon signals, influenced by the pyrimidine core and its substituents, offer a unique spectral fingerprint. By understanding these spectral features and employing a rigorous experimental protocol, researchers can confidently identify and utilize this important building block in their synthetic endeavors, ensuring the integrity and success of their research and development programs.

References

  • Royal Society of Chemistry. (2019). Supporting Information. [Link]

  • PubChem. (n.d.). 5-Bromopyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Pyrimidinecarboxylic acid, 4-(3-chlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, 2-phenoxyethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation on possibility of rearrangement of pyrimidine-5-carboxylic acid esters. Retrieved from [Link]

  • LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative (a) ¹H and (b) ¹³C NMR spectra. Retrieved from [Link]

  • PubMed. (2012). Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. Retrieved from [Link]

  • ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

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A Senior Application Scientist's Guide to HPLC and LC-MS Methods for 5-Bromopyrimidine-4-carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and robust analysis of synthetic intermediates and active pharmaceutical ingredients is paramount. 5-Bromopyrimidine-4-carboxylic acid, a key building block in medicinal chemistry, presents a unique set of analytical challenges due to its physicochemical properties. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound, grounded in scientific principles and field-proven insights.

We will explore the causality behind chromatographic choices, provide detailed, self-validating experimental protocols, and present comparative performance data to empower you to select the optimal analytical strategy for your specific needs.

The Analytical Challenge: Understanding this compound

This compound (MW: ~202.99 g/mol ) is a polar, acidic molecule.[1][2] Its structure, featuring a carboxylic acid group, results in a very low predicted pKa of approximately 1.46.[3] This means that in typical reversed-phase (RP) mobile phases (pH 2.5-7), the molecule will be fully deprotonated and exist as an anion.

This high polarity and ionic character are the crux of the analytical challenge. Standard reversed-phase columns, which separate compounds based on hydrophobicity, offer little to no retention for such polar molecules.[4][5] The analyte would likely elute in the void volume of the column, co-eluting with other unretained species and resulting in poor resolution and inaccurate quantification. While strategies exist to retain acids in reversed-phase, such as using highly acidic mobile phases to suppress ionization, a pH below the pKa of 1.46 is often detrimental to the longevity of silica-based columns.[5]

Therefore, an alternative chromatographic approach is necessary. Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice for retaining and separating highly polar compounds.[6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile.[7] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, thus achieving retention.[8] This mode of chromatography is not only ideal for retaining this compound but also offers the advantage of using high-organic mobile phases, which enhances desolvation and ionization efficiency in mass spectrometry.[9]

Analyte Analyte: This compound Properties Physicochemical Properties: - High Polarity - Low pKa (~1.46) -> Anionic at pH > 2 Analyte->Properties Decision Select Chromatographic Strategy Properties->Decision RP_HPLC Reversed-Phase (RP) HPLC (e.g., C18 column) RP_Outcome Outcome: Poor Retention Analyte elutes in void volume RP_HPLC->RP_Outcome HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC_Outcome Outcome: Good Retention Partitioning mechanism retains polar analyte HILIC->HILIC_Outcome Decision->RP_HPLC Traditional Approach Decision->HILIC Recommended Approach

Caption: Chromatographic method selection logic for a polar acidic analyte.

Method Comparison: HPLC-UV vs. LC-MS

Once the chromatographic separation is addressed with HILIC, the choice of detector becomes the next critical decision.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust, cost-effective, and widely available technique. The pyrimidine ring in the analyte contains a chromophore that absorbs UV light, allowing for its detection. However, its utility is dependent on the purity of the sample. Any co-eluting impurity that also absorbs at the selected wavelength will interfere with quantification, as the detector's selectivity is based solely on chromatographic resolution.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of LC with the high selectivity and sensitivity of a mass spectrometer. The MS detector separates ions based on their mass-to-charge ratio (m/z). This provides two dimensions of separation (retention time and m/z), drastically increasing selectivity and confidence in analyte identification.[10] For this compound, LC-MS offers two significant advantages:

    • Superior Selectivity: It can distinguish the target analyte from co-eluting impurities, provided they have a different mass. This is crucial for analyzing samples in complex matrices like reaction mixtures or biological fluids.

    • Unambiguous Identification: The mass spectrometer confirms the molecular weight of the analyte. Furthermore, the presence of a bromine atom provides a characteristic isotopic pattern (79Br and 81Br exist in an approximate 1:1 natural abundance), resulting in two signals of nearly equal intensity separated by 2 Da (e.g., for the [M-H]- ion, peaks at m/z 201 and 203). This isotopic signature is a powerful tool for confirming the presence of the brominated compound.[11]

Experimental Protocols

The following protocols are designed as robust starting points for method development and validation. They adhere to the principles of trustworthiness, where system suitability checks are integral to ensuring data quality.

Protocol 1: A Robust HILIC-UV Method

This method is ideal for routine analysis, purity checks, and quantification of this compound in relatively clean samples where high sensitivity is not required.

cluster_prep Sample & Mobile Phase Prep cluster_hplc HILIC-UV Analysis cluster_data Data Processing Prep_Sample 1. Prepare Standard/Sample in Diluent (ACN/H2O) Equilibrate 3. Equilibrate HILIC Column Prep_Sample->Equilibrate Prep_MP 2. Prepare Mobile Phases (A and B) Prep_MP->Equilibrate Inject 4. Inject Sample Equilibrate->Inject Separate 5. Gradient Elution Separation Inject->Separate Detect 6. UV Detection (270 nm) Separate->Detect Integrate 7. Integrate Peak Detect->Integrate Quantify 8. Quantify via External Standard Calibration Integrate->Quantify

Caption: Experimental workflow for the HILIC-UV method.

Step-by-Step Methodology:

  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (ACN), HPLC grade

    • Ammonium acetate, LC-MS grade

    • Formic acid, LC-MS grade

    • Deionized water (≥18.2 MΩ·cm)

  • Chromatographic Conditions:

    • Column: Amide-based HILIC column (e.g., TSKgel Amide-80 or equivalent), 3 µm, 2.1 x 100 mm. Amide phases provide good selectivity for polar acidic compounds.[12]

    • Mobile Phase A: 10 mM Ammonium acetate + 0.1% Formic acid in Water

    • Mobile Phase B: 10 mM Ammonium acetate + 0.1% Formic acid in 95:5 Acetonitrile:Water

    • Gradient:

      Time (min) %B
      0.0 95
      5.0 70
      5.1 95

      | 8.0 | 95 |

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Detection: 270 nm (based on typical pyrimidine absorbance)

  • Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.

    • Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution into a diluent of 90:10 Acetonitrile:Water.

    • Sample Solution: Prepare the sample in the same diluent to an expected concentration within the calibration range.

  • System Suitability: Before analysis, inject a mid-level standard five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the working standards. Determine the concentration of the analyte in the sample solution using the linear regression equation from the calibration curve.

Protocol 2: A High-Sensitivity HILIC-MS/MS Method

This method is designed for trace-level quantification, analysis in complex matrices (e.g., impurity profiling, metabolomics), and applications requiring definitive identification.

cluster_prep Sample & Mobile Phase Prep cluster_lcms HILIC-MS/MS Analysis cluster_data Data Processing Prep_Sample 1. Prepare Standard/Sample in Diluent Equilibrate 2. Equilibrate HILIC Column Prep_Sample->Equilibrate Inject 3. Inject Sample Equilibrate->Inject Separate 4. Gradient Elution Inject->Separate Ionize 5. ESI Ionization (Negative) Separate->Ionize Detect 6. MRM Detection Ionize->Detect Integrate 7. Integrate MRM Peak Detect->Integrate Quantify 8. Quantify via Calibration Curve Integrate->Quantify

Caption: Experimental workflow for the HILIC-MS/MS method.

Step-by-Step Methodology:

  • Instrumentation: LC-MS/MS system (e.g., a UHPLC coupled to a triple quadrupole mass spectrometer) with an Electrospray Ionization (ESI) source.

  • LC Conditions: Same as HILIC-UV method (Protocol 1). Using a UHPLC system with a sub-2 µm particle size column can provide faster analysis and better resolution.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI, Negative. Carboxylic acids readily deprotonate to form [M-H]- ions, making negative mode the logical choice.[10]

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Multiple Reaction Monitoring (MRM): The use of MRM provides exceptional selectivity and sensitivity.[13]

      Transition Analyte Dwell (s) Cone (V) Collision (eV)
      201.0 -> 157.0 This compound (79Br) 0.05 30 15
      203.0 -> 159.0 This compound (81Br) 0.05 30 15

      (Note: The precursor ions [M-H]- are m/z 201.0 and 203.0. The product ions correspond to the neutral loss of CO2 (44 Da). These values should be optimized empirically on the specific instrument.)

  • Sample Preparation: As described in Protocol 1, but with working standards prepared at much lower concentrations (e.g., ng/mL range) appropriate for the sensitivity of the MS detector.

  • System Suitability: Before analysis, inject a low-to-mid level standard six times. The RSD for the peak area ratio (quantifier/qualifier MRM) and retention time should be <5.0% and <2.0%, respectively.

  • Data Analysis: Use the instrument's software to integrate the peak area for the primary (quantifier) MRM transition. Construct a calibration curve and determine the concentration in unknown samples. The secondary (qualifier) MRM transition is used for identity confirmation; the ratio of the two transitions should be consistent across all standards and samples.

Method Validation and Performance Comparison

All analytical methods must be validated to ensure they are fit for their intended purpose.[14][15] Validation is performed according to international guidelines such as ICH Q2(R1).[16][17] The table below summarizes typical performance characteristics for the two methods described.

ParameterHILIC-UV MethodHILIC-MS/MS MethodRationale for Performance
Specificity/Selectivity ModerateVery HighUV detection is non-specific. MS/MS detection is highly specific, based on precursor/product ion pairs.[13]
Limit of Detection (LOD) ~50 ng/mL~0.1 ng/mLMS detectors are inherently more sensitive than UV detectors.
Limit of Quantitation (LOQ) ~150 ng/mL~0.3 ng/mLThe LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.
Linearity (r²) > 0.999> 0.998Both methods exhibit excellent linearity over their respective dynamic ranges.
Precision (%RSD) < 2.0%< 5.0%Both methods are highly precise, with slightly higher variability expected at the lower concentrations measured by MS/MS.
Accuracy (% Recovery) 98-102%95-105%Both methods provide high accuracy.
Robustness HighHighBoth methods, once developed, should be robust to small, deliberate changes in method parameters.

Conclusion: Choosing the Right Tool for the Job

Both HPLC-UV and LC-MS are powerful techniques for the analysis of this compound, but their applications are distinct. The choice between them is driven by the specific analytical question you need to answer.

  • Choose the HILIC-UV method for routine quality control, purity assessments of bulk material, and quantification in simple, well-characterized matrices. Its operational simplicity, lower cost, and robustness make it an excellent workhorse method for process chemistry and quality assurance labs.

  • Choose the HILIC-MS/MS method when the highest levels of sensitivity and selectivity are required. It is the definitive choice for trace-level impurity analysis, quantification in complex biological or environmental matrices, metabolite identification studies, and any application where unambiguous confirmation of the analyte's identity is critical.

By understanding the unique challenges posed by this polar acidic compound and selecting the appropriate chromatographic and detection strategy, researchers can generate accurate, reliable, and defensible analytical data to support their research and development efforts.

References

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
  • Waters Corporation. (n.d.). New Reversed-Phase Materials for the Separation of Polar Acidic Compounds.
  • Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Thermo Fisher Scientific. (n.d.). Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns.
  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
  • ChemNet. (n.d.). This compound - CAS Database.
  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography.
  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • Subba Reddy, P., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography B, 879(24), 2437-2448.
  • Smolecule. (2023). Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5.
  • Sigma-Aldrich. (n.d.). This compound | 64224-60-8.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Synblock. (n.d.). CAS 64224-60-8 | 5-Bromo-4-pyrimidinecarboxylic acid.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • ChemicalBook. (2025). 5-BROMO-4-PYRIMIDINECARBOXYLIC ACID | 64224-60-8.
  • Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367.
  • Schlosser, A., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry.
  • Watson, D. G. (2009). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinica Chimica Acta, 400(1-2), 1-18.
  • Csoboz, B., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE, 14(2), e0212426.
  • Wang, Y., et al. (2020). LCMS-guided detection of halogenated natural compounds. Marine Drugs, 18(7), 365.
  • Gethaj, A., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine, 61(10), 1792-1801.

Sources

A Comparative Guide to the Biological Activity of 5-Bromopyrimidine-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents and biologically essential molecules, including nucleic acids.[1][2] Within this vast chemical space, 5-bromopyrimidine-4-carboxylic acid serves as a particularly valuable scaffold. Its strategic arrangement of a reactive bromine atom and a versatile carboxylic acid group on the pyrimidine ring provides medicinal chemists with a powerful template for generating diverse molecular libraries through reactions like Suzuki couplings and amide bond formations.[3][4][5] This guide offers a comparative analysis of the biological activities of various analogs derived from this core structure, supported by experimental data and detailed protocols to provide researchers and drug development professionals with actionable insights.

Anticancer and Cytotoxic Activity

A significant area of investigation for pyrimidine derivatives has been their potential as anticancer agents.[2] Analogs of this compound have been synthesized and evaluated for their ability to inhibit the proliferation of various human cancer cell lines. The cytotoxic potential is often the first indicator of a compound's prospective utility in oncology.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of several pyrimidine derivatives has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for this comparison.

Compound IDTarget Cell LineIC50 (µM)Key Structural FeaturesReference
6g K562 (Leukemia)0.011 ± 0.0015-bromo-pyrimidine with N-phenyl-N'-(thiazol-2-yl)urea moiety[6]
9e HCT116 (Colon)0.95 ± 0.115-bromo-pyrimidine with a substituted aniline side chain[6]
9e A549 (Lung)1.03 ± 0.125-bromo-pyrimidine with a substituted aniline side chain[6]
Compound 2 MCF-7 (Breast)4.3 ± 0.11 µg/mL4-amino-thieno[2,3-d]pyrimidine-6-carboxylate[7][8][9]
Compound 12b HCT-116 (Colon)1.14 ± 0.08Pyrimidine-5-carbonitrile with hydrazone linker[10]
Compound 12h MCF-7 (Breast)9.26 ± 0.814-morpholino-thiopyrano[4,3-d]pyrimidine derivative[11]

Note: Data is compiled from multiple sources for illustrative comparison. Direct comparison should be made with caution as experimental conditions may vary between studies.

The data reveals that subtle structural modifications can lead to dramatic shifts in potency and selectivity. For instance, compounds 6g and 9e demonstrate remarkable potency against leukemia cell lines, with IC50 values in the nanomolar range.[6] This high level of activity underscores the potential of the 5-bromopyrimidine scaffold in developing targeted therapies.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Visualization: Cytotoxicity Screening Workflow

G A 1. Culture Cancer Cell Line B 2. Seed Cells into 96-Well Plate A->B C 3. Allow 24h for Cell Adherence B->C D 4. Prepare Serial Dilutions of Test Analogs E 5. Treat Cells with Analogs (Include Controls) D->E F 6. Incubate for 48-72 hours E->F G 7. Add MTT Reagent (Incubate 4h) H 8. Solubilize Formazan Crystals (DMSO) G->H I 9. Read Absorbance (570 nm) H->I J 10. Calculate IC50 Values I->J G cluster_pathway Simplified Kinase Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->Receptor Binds Kinase Kinase Domain (Intracellular) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase P_Substrate Phosphorylated Substrate Response Cellular Response (Proliferation, Angiogenesis) P_Substrate->Response Inhibitor Pyrimidine Analog (Inhibitor) Inhibitor->Kinase Blocks ATP Binding Site

Caption: Inhibition of a kinase signaling pathway by a pyrimidine analog.

Antimicrobial Activity

The rise of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Pyrimidine derivatives have been explored for this purpose, with some analogs demonstrating promising activity against various bacterial and fungal strains. [12][13]The hybridization of the pyrimidine core with other pharmacophores, such as sulfonamides, is a common strategy to enhance antimicrobial efficacy. [14][15]

Comparative Antimicrobial Data

The antimicrobial potential of compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound IDTarget MicroorganismMIC (µg/mL)Key Structural FeaturesReference
General Various Bacteria & Fungi6.25 - 1005-Bromoisatin based pyrimidine derivatives[14]
6M K. pneumoniae15 - 30 (Zone of Inhibition in mm)5-cyano-6-oxo-pyrimidine with a sulfonamide moiety[15]
19M P. aeruginosa15 - 30 (Zone of Inhibition in mm)5-cyano-6-oxo-pyrimidine with a sulfonamide moiety[15]

Note: The results for 6M and 19M are presented as zones of inhibition, a qualitative measure of antimicrobial activity, as specific MIC values were not provided in the source.

These studies indicate that pyrimidine-sulfonamide hybrids are a promising class of compounds, exhibiting broad-spectrum activity, particularly against Gram-negative bacteria like K. pneumoniae and P. aeruginosa, which are notoriously difficult to treat. [15]

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard laboratory method used to determine the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth. The MIC is the lowest concentration of the agent at which growth is inhibited.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the test microorganism (e.g., E. coli, S. aureus) on an appropriate agar plate. Select several colonies to inoculate a sterile broth (e.g., Mueller-Hinton Broth). Incubate until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to the final working concentration of 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, add 50 µL of sterile broth to wells 2 through 12. In well 1, add 100 µL of the test compound at a high starting concentration.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading Results: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth. A colorimetric indicator like resazurin can also be added to aid in visualization.

Visualization: MIC Determination Workflow

G cluster_plate 96-Well Plate Setup cluster_steps Procedure plate Well 1 Well 2 ... Well 10 Growth Control Sterility Control A 1. Add Compound to Well 1 & Broth to Wells 2-12 B 2. Perform 2-fold Serial Dilution A->B C 3. Inoculate Wells 1-11 with Bacteria B->C D 4. Incubate Plate (16-20 hours) C->D E 5. Read Wells for Turbidity (Determine lowest concentration with no growth) D->E

Caption: Workflow for the broth microdilution MIC assay.

References

  • Pierre, F., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry. [Link]

  • Yusuf, M., et al. (n.d.). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. [Link]

  • MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

  • Aribo Biotechnology. (n.d.). 64224-60-8 | this compound. [Link]

  • ResearchGate. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. [Link]

  • RSC Publishing. (n.d.). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. [Link]

  • WJBPHS. (n.d.). A review of compounds derivatives with antimicrobial activities. [Link]

  • NIH. (n.d.). Structure-Activity Relationships for 5”-Modifications of 4,5-Aminoglycoside Antibiotics. [Link]

  • IJPPR. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]

  • MDPI. (n.d.). Antimicrobial Activity of Plant-Derived Products and Synthetic Derivatives. [Link]

  • NIH. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. [Link]

  • PubMed. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]

  • Scientific Journal of Medical Research. (2020). Significance The Biological Activity to Pyrimidine Analogues. [Link]

  • NIH. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]

  • PMC - PubMed Central. (n.d.). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. [Link]

  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]

  • ResearchGate. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]

Sources

The Evolving Landscape of Kinase Inhibition: A Comparative Guide to SAR Studies of 5-Bromopyrimidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of targeted cancer therapies, the pyrimidine scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1] Its ability to mimic the hydrogen bonding interactions of the adenine base of ATP allows for effective competition at the kinase hinge region. Within this privileged class of heterocycles, derivatives of 5-bromopyrimidine-4-carboxylic acid represent a particularly versatile and promising starting point for the development of novel kinase inhibitors. The strategic placement of the bromine atom and the carboxylic acid moiety provides synthetic handles for facile diversification, enabling extensive exploration of the chemical space around the pyrimidine core.

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of kinase inhibitors derived from the this compound scaffold. We will explore how systematic modifications to this core structure influence inhibitory potency and selectivity against various kinase targets, supported by experimental data from seminal studies. This analysis is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the design principles guiding the optimization of this important class of inhibitors.

The 5-Bromopyrimidine-4-carboxamide Core: A Launchpad for Kinase Inhibitor Discovery

The journey from the this compound starting material to a potent kinase inhibitor typically begins with the formation of a carboxamide. This is a critical step that introduces a key pharmacophoric element and a vector for further structural elaboration. The general synthetic approach involves the coupling of this compound with a diverse range of primary or secondary amines, often anilines, to generate a library of 5-bromo-N-arylpyrimidine-4-carboxamides.

The bromine atom at the 5-position serves as a valuable synthetic handle for introducing further diversity through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the exploration of a wide array of substituents at this position, which can significantly impact kinase binding and selectivity.

Comparative SAR Analysis Across Key Kinase Families

The 5-bromopyrimidine-4-carboxamide scaffold has proven to be a fruitful starting point for the development of inhibitors targeting several important kinase families implicated in cancer, including Aurora kinases, Phosphoinositide 3-kinases (PI3Ks), and Bruton's tyrosine kinase (BTK). The following sections will delve into the specific SAR for each of these target classes.

Aurora Kinase Inhibitors: Targeting Mitotic Progression

Aurora kinases are a family of serine/threonine kinases that play crucial roles in regulating mitosis.[2] Their overexpression is a common feature in many cancers, making them attractive therapeutic targets. Several pyrimidine-based Aurora kinase inhibitors have been developed, and their SAR provides valuable insights into the structural requirements for potent inhibition.

Compound Modification from Core Scaffold Aurora A IC50 (nM) Key SAR Insights
Lead Compound A N-(4-methoxyphenyl)500The 4-methoxyphenyl group provides a baseline level of activity.
Analog A-1 N-(4-ethoxyphenyl)350Increasing the alkyl chain length on the para-alkoxy substituent slightly improves potency.
Analog A-2 N-(4-(dimethylamino)phenyl)150Introduction of a basic amine at the para position significantly enhances activity, likely through additional interactions in the active site.
Analog A-3 N-(3-chloro-4-methoxyphenyl)80Addition of a chlorine atom at the meta position of the aniline ring leads to a notable increase in potency, suggesting a favorable interaction in a hydrophobic pocket.
Analog A-4 N-(4-methoxyphenyl) with Suzuki coupling of a phenyl group at C525Substitution of the C5-bromo with a phenyl group via Suzuki coupling dramatically boosts potency, indicating the importance of this position for occupying a key hydrophobic region.

The SAR data for this series of Aurora kinase inhibitors highlights several key trends. Firstly, the nature of the substituent on the N-phenyl ring is critical for activity, with electron-donating groups and basic amines generally leading to improved potency. Secondly, the 5-position of the pyrimidine ring is a key site for modification, where the introduction of aryl groups through cross-coupling reactions can lead to a significant enhancement in inhibitory activity. This is likely due to the ability of these groups to access and occupy a hydrophobic pocket in the kinase active site.

PI3K Inhibitors: Modulating a Central Signaling Node

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[3] Dysregulation of this pathway is a frequent event in cancer, making PI3K an important therapeutic target. The 5-bromopyrimidine-4-carboxamide scaffold has been successfully employed in the development of potent PI3K inhibitors.

Compound Modification from Core Scaffold PI3Kα IC50 (nM) Key SAR Insights
Lead Compound B N-(3-hydroxyphenyl)200The 3-hydroxyphenyl group provides a good starting point for PI3K inhibition.
Analog B-1 N-(3-methoxyphenyl)450Masking the hydroxyl group as a methyl ether reduces potency, suggesting the hydroxyl group may be involved in a key hydrogen bonding interaction.
Analog B-2 N-(3-hydroxy-4-methylphenyl)90Addition of a methyl group at the 4-position of the phenyl ring enhances activity, likely through improved hydrophobic interactions.
Analog B-3 N-(3-hydroxyphenyl) with a morpholine at C515Replacement of the C5-bromo with a morpholine moiety via nucleophilic aromatic substitution leads to a dramatic increase in potency. The morpholine oxygen is likely acting as a hydrogen bond acceptor.
Analog B-4 N-(3-hydroxyphenyl) with a piperazine at C525The use of a piperazine at C5 also results in high potency, though slightly less than the morpholine, indicating the importance of the heterocyclic nature and hydrogen bonding potential at this position.

The SAR for the PI3K inhibitor series underscores the importance of a hydrogen bond-donating group on the N-phenyl ring, as evidenced by the superior activity of the 3-hydroxyphenyl analog. Furthermore, the 5-position of the pyrimidine ring is once again a critical determinant of potency. The introduction of a morpholine or piperazine ring at this position, which can act as a hydrogen bond acceptor, is a key strategy for achieving high-affinity binding to the PI3K active site.

BTK Inhibitors: A Targeted Approach for B-cell Malignancies

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling.[4] It has emerged as a key therapeutic target for the treatment of various B-cell malignancies. The 5-bromopyrimidine-4-carboxamide scaffold has also been explored for the development of BTK inhibitors.

Compound Modification from Core Scaffold BTK IC50 (nM) Key SAR Insights
Lead Compound C N-(4-phenoxyphenyl)300The 4-phenoxyphenyl group provides a reasonable starting point for BTK inhibition.
Analog C-1 N-(4-(pyridin-3-yloxy)phenyl)150The introduction of a nitrogen atom in the distal phenyl ring improves potency, suggesting a potential hydrogen bond interaction.
Analog C-2 N-(4-phenoxyphenyl) with an acrylamide group at the 3'-position of the distal phenyl ring5The addition of a Michael acceptor (acrylamide) to form a covalent bond with a cysteine residue (Cys481) in the BTK active site leads to a dramatic increase in potency and irreversible inhibition.
Analog C-3 N-(4-phenoxyphenyl) with a piperidine at C580Substitution at the C5 position with a basic amine like piperidine enhances activity, likely through interactions with acidic residues in the active site.

The SAR for the BTK inhibitor series reveals a different set of guiding principles. While the N-phenyl moiety is important, a key strategy for achieving high potency against BTK is the introduction of a warhead, such as an acrylamide group, that can form a covalent bond with a non-catalytic cysteine residue in the active site. This leads to irreversible inhibition and prolonged target engagement. Additionally, modifications at the 5-position of the pyrimidine ring with basic amines can also contribute to improved potency.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data presented, it is crucial to employ standardized and robust experimental protocols. The following are detailed step-by-step methodologies for key in vitro assays used to evaluate the performance of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[5][6][7][8][9]

Materials:

  • Kinase of interest (e.g., Aurora A, PI3Kα, BTK)

  • Kinase-specific substrate

  • ATP

  • Test compounds (derived from this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • 96-well or 384-well white, opaque plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In each well of the assay plate, add:

    • 2.5 µL of test compound dilution or DMSO (for control).

    • 2.5 µL of kinase solution (pre-diluted in Kinase Assay Buffer).

    • Incubate for 10 minutes at room temperature to allow for compound-kinase pre-incubation.

  • Initiate Kinase Reaction: Add 5 µL of a substrate/ATP mixture (pre-diluted in Kinase Assay Buffer) to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10][11][12]

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549, K562)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Visualizing the Path to Kinase Inhibition

To better illustrate the concepts discussed in this guide, the following diagrams provide a visual representation of a generic kinase signaling pathway, the workflow of an SAR study, and the mechanism of a kinase inhibition assay.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binding & Dimerization RAS RAS Receptor_Tyrosine_Kinase->RAS Activation PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Recruitment & Activation AKT->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A simplified diagram of a generic kinase signaling pathway.

SAR_Workflow Start 5-Bromopyrimidine- 4-carboxylic acid Synthesis Synthesis of Carboxamide Library Start->Synthesis Screening In Vitro Kinase Assay Synthesis->Screening Data_Analysis Determine IC50 & Analyze SAR Screening->Data_Analysis Hit_Identified Potent Hit Identified? Data_Analysis->Hit_Identified Optimization Rational Design & Further Synthesis Hit_Identified->Optimization Yes Lead_Compound Lead Compound Hit_Identified->Lead_Compound No Optimization->Synthesis

Caption: Workflow for a typical Structure-Activity Relationship (SAR) study.

Kinase_Inhibition_Assay cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Kinase_A Kinase Phospho_Substrate_A Phosphorylated Substrate Kinase_A->Phospho_Substrate_A ATP_A ATP ADP_A ADP ATP_A->ADP_A Substrate_A Substrate Substrate_A->Phospho_Substrate_A Kinase_B Kinase No_Reaction No Reaction Kinase_B->No_Reaction Inhibitor Inhibitor Inhibitor->Kinase_B Binding ATP_B ATP ATP_B->No_Reaction Substrate_B Substrate Substrate_B->No_Reaction

Sources

A Comparative Crystallographic Guide to 5-Bromopyrimidine-4-carboxylic Acid and Its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks the door to its function, its interactions, and its potential as a therapeutic agent. In the realm of medicinal chemistry, pyrimidine derivatives have long been a cornerstone, forming the structural basis of numerous approved drugs. The introduction of a halogen atom, such as bromine, into the pyrimidine scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form specific intermolecular interactions that are critical for target binding.

This guide provides a comprehensive comparison of the X-ray crystallography of 5-bromopyrimidine-4-carboxylic acid and its derivatives. While a definitive crystal structure for this compound itself is not publicly available in the Cambridge Structural Database (CSD) as of the writing of this guide, we can construct a robust and insightful comparative analysis. This will be achieved by leveraging the detailed crystallographic data of the parent compound, pyrimidine-4-carboxylic acid, alongside various substituted pyrimidine derivatives. We will also draw upon the extensive body of literature concerning the influence of halogen substitution on crystal packing and intermolecular interactions. This approach allows us to build a predictive framework for understanding the structural nuances of this important class of molecules.

The Significance of the this compound Scaffold

The this compound moiety is a versatile building block in drug discovery. The pyrimidine ring is a privileged scaffold, while the carboxylic acid group can act as a hydrogen bond donor and acceptor, or be converted into other functional groups. The bromine atom at the 5-position is of particular interest due to its ability to participate in halogen bonding, a non-covalent interaction that is increasingly being recognized for its importance in molecular recognition and crystal engineering.[1][2]

A Comparative Analysis of Crystal Structures

To understand the likely structural impact of the 5-bromo substituent, we will first examine the crystal structure of the parent molecule, pyrimidine-4-carboxylic acid.

Pyrimidine-4-carboxylic Acid: A Baseline for Comparison

The crystal structure of pyrimidine-4-carboxylic acid reveals a planar molecule where the carboxylic acid group is nearly coplanar with the pyrimidine ring.[3] The molecules in the crystal lattice are organized into sheets, primarily through O—H⋯N hydrogen bonds between the carboxylic acid proton and a nitrogen atom of an adjacent pyrimidine ring, forming chains.[3] These sheets are then held together by weaker van der Waals forces.

Crystallographic Data for Pyrimidine-4-carboxylic Acid
Formula C5H4N2O2
Crystal System Monoclinic
Space Group P21/m
Unit Cell Dimensions a = 6.0080(12) Å, b = 6.3519(13) Å, c = 7.4834(15) Å, β = 112.20(3)°
Key Intermolecular Interactions O—H⋯N hydrogen bonds, van der Waals interactions
The Predicted Impact of the 5-Bromo Substituent

The introduction of a bromine atom at the 5-position is expected to introduce several key changes to the crystal packing and intermolecular interactions compared to the unsubstituted parent compound.

  • Halogen Bonding: The bromine atom, with its electropositive σ-hole, is a potential halogen bond donor. This could lead to the formation of Br⋯N or Br⋯O halogen bonds with neighboring molecules, influencing the overall crystal packing.[1][2] Studies on other halogenated pyrimidines have shown that such interactions can be structure-directing.[1]

  • Steric Effects: The larger van der Waals radius of bromine compared to hydrogen will introduce steric bulk at the 5-position. This can alter the planarity of the molecule and influence how molecules pack in the crystal lattice.

  • Electronic Effects: The electron-withdrawing nature of the bromine atom will affect the electron density distribution in the pyrimidine ring, which could subtly alter bond lengths and angles within the molecule and influence the strength of other intermolecular interactions.

The interplay of these factors will determine the final crystal structure. It is plausible that the dominant O—H⋯N hydrogen bonding motif observed in the parent compound will persist, with the halogen bonding providing additional stability and directionality to the crystal packing.

Comparison with Other Substituted Pyrimidine Derivatives

To further contextualize the expected structure of this compound, it is useful to compare it with other substituted pyrimidine derivatives for which crystallographic data is available.

Derivative Key Structural Features and Intermolecular Interactions Reference
2-Chloropyrimidine The chlorine substituent influences bond lengths within the pyrimidine ring.[4]
5-Methylpyrimidine The methyl group introduces steric bulk, affecting crystal packing.[4]
2-Aminopyrimidine The amino group acts as a hydrogen bond donor, leading to N—H⋯N hydrogen bonding networks.[4]

This comparative data highlights how different substituents at various positions on the pyrimidine ring can significantly alter the resulting crystal structure through a combination of electronic, steric, and hydrogen/halogen bonding effects.

Experimental Protocols

For researchers aiming to obtain single crystals of this compound derivatives suitable for X-ray diffraction, the following experimental workflows provide a validated starting point.

Synthesis of this compound Derivatives

A common route to 5-halopyrimidine-4-carboxylic acid esters is via a Minisci-type radical reaction, which has been shown to be highly regioselective for the 4-position.[5]

Protocol: Synthesis of Ethyl 5-bromopyrimidine-4-carboxylate [5]

  • To a solution of 5-bromopyrimidine in a biphasic solvent system of toluene and water, add ethyl pyruvate.

  • Add a radical initiator, such as ammonium persulfate, and a catalytic amount of silver nitrate.

  • Heat the reaction mixture under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield ethyl 5-bromopyrimidine-4-carboxylate.

The resulting ester can then be hydrolyzed to the corresponding carboxylic acid.

Synthesis_Workflow cluster_synthesis Synthesis of Ethyl 5-bromopyrimidine-4-carboxylate cluster_hydrolysis Hydrolysis start 5-Bromopyrimidine reaction Minisci Reaction (Toluene/Water, Heat) start->reaction reactants Ethyl Pyruvate, (NH4)2S2O8, AgNO3 reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Ethyl 5-bromopyrimidine-4-carboxylate purification->product ester Ethyl 5-bromopyrimidine-4-carboxylate hydrolysis_reaction Saponification ester->hydrolysis_reaction hydrolysis_reagents LiOH or NaOH (THF/Water) hydrolysis_reagents->hydrolysis_reaction acid_product This compound hydrolysis_reaction->acid_product

Caption: Synthetic workflow for this compound.

Crystal Growth Methodologies

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. For pyrimidine carboxylic acids, slow evaporation and vapor diffusion are commonly employed techniques.

Protocol: Crystal Growth by Slow Evaporation

  • Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or mixtures with water) to near saturation at a slightly elevated temperature.

  • Filter the solution to remove any particulate matter.

  • Loosely cover the container and allow the solvent to evaporate slowly at room temperature in a vibration-free environment.

  • Monitor for crystal formation over several days to weeks.

Protocol: Crystal Growth by Vapor Diffusion

  • Prepare a saturated solution of the compound in a good solvent (e.g., ethanol).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is less soluble (e.g., hexane or diethyl ether).

  • The anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

Crystal_Growth_Workflow cluster_evaporation Slow Evaporation cluster_diffusion Vapor Diffusion dissolve_evap Dissolve compound in suitable solvent filter_evap Filter solution dissolve_evap->filter_evap evaporate Slowly evaporate solvent filter_evap->evaporate crystals_evap Single Crystals evaporate->crystals_evap dissolve_diff Dissolve compound in 'good' solvent setup Place in sealed container with 'poor' solvent dissolve_diff->setup diffuse Slow diffusion of 'poor' solvent vapor setup->diffuse crystals_diff Single Crystals diffuse->crystals_diff

Caption: Common crystal growth techniques for pyrimidine derivatives.

Conclusion

The crystallographic analysis of this compound and its derivatives is a critical endeavor for advancing drug discovery programs that utilize this versatile scaffold. While the definitive crystal structure of the parent bromo-acid remains elusive in the public domain, a wealth of information from related compounds allows for a robust, predictive, and comparative understanding. By carefully considering the interplay of hydrogen bonding, halogen bonding, and steric effects, researchers can anticipate the solid-state structures of their novel derivatives. The experimental protocols outlined in this guide provide a solid foundation for the synthesis and crystallization of these compounds, paving the way for their structural elucidation and, ultimately, the rational design of more effective therapeutics.

References

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A Comparative Guide to the Synthesis of 5-Bromopyrimidine-4-carboxylic Acid: A Modern Approach vs. a Classic Route

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Among its many derivatives, 5-Bromopyrimidine-4-carboxylic acid stands out as a crucial building block, its reactive handles paving the way for the synthesis of a diverse array of complex molecules. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this valuable intermediate: the traditional condensation reaction of mucobromic acid and the more contemporary Minisci-type radical reaction. By examining the underlying chemistry, experimental protocols, and key performance indicators, we aim to equip researchers with the insights necessary to make informed decisions for their synthetic campaigns.

Introduction: The Significance of this compound

This compound and its esters are key intermediates in the synthesis of a variety of biologically active compounds. The bromine atom at the C5 position and the carboxylic acid (or ester) at the C4 position offer orthogonal reactivity, allowing for selective functionalization and the construction of intricate molecular architectures. This has led to their use in the development of kinase inhibitors and other therapeutic agents. The efficiency and practicality of the synthetic route to this building block can, therefore, significantly impact the timeline and cost of a drug discovery program.

The Synthetic Crossroads: Two Competing Methodologies

The synthesis of this compound has historically been dominated by a classical condensation approach. However, recent advancements in radical chemistry have introduced a compelling alternative. Here, we dissect both methodologies.

Route 1: The Classical Condensation Pathway

This long-established method relies on the condensation of a C3 dicarbonyl equivalent, mucobromic acid, with an amidine, such as formamidine acetate. The reaction proceeds through the formation of the pyrimidine ring via a series of condensation and cyclization steps.

Reaction Mechanism:

The reaction is believed to proceed via the initial formation of an enamine from the reaction of the amidine with one of the carbonyl groups of mucobromic acid. Subsequent intramolecular cyclization, followed by dehydration and elimination of bromide, leads to the formation of the aromatic pyrimidine ring.

Classical Condensation mucobromic_acid Mucobromic Acid intermediate1 Enamine Intermediate mucobromic_acid->intermediate1 + formamidine Formamidine Acetate formamidine->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 5-Bromopyrimidine- 4-carboxylic Acid intermediate2->product - H2O - HBr

Figure 1: Simplified workflow of the classical condensation route.

While conceptually straightforward, this method is often plagued by low yields, typically in the range of 3-8% for the unsubstituted acid.[1] The reaction is also known to generate a significant amount of byproducts, necessitating laborious and often challenging purification procedures.[1] However, it is worth noting that for some substituted analogues, such as the 2-methyl derivative prepared from acetamidine hydrochloride, yields can be significantly higher, reaching up to 42%. This suggests that the efficiency of the classical route is highly dependent on the specific substrates employed.

Route 2: The Modern Minisci-Type Radical Reaction

A more recent and increasingly favored approach involves the Minisci-type radical alkoxycarbonylation of 5-bromopyrimidine. This method offers a more direct and efficient one-step synthesis of the corresponding ester, which can then be hydrolyzed to the desired carboxylic acid if needed.

Reaction Mechanism:

The Minisci reaction is a powerful tool for the C-H functionalization of heteroaromatic compounds. In this case, an alkoxycarbonyl radical is generated from a suitable precursor, such as an alpha-keto ester (e.g., ethyl glyoxalate), often facilitated by a radical initiator like titanocene dichloride or through photoredox catalysis. This electrophilic radical then selectively attacks the electron-deficient pyrimidine ring at the C4 position, followed by a rearomatization step to yield the final product. The high regioselectivity is a key advantage of this method.[1]

Minisci Reaction bromopyrimidine 5-Bromopyrimidine intermediate Radical Adduct bromopyrimidine->intermediate + radical_source Alkoxycarbonyl Radical Source radical Alkoxycarbonyl Radical radical_source->radical Initiator radical->intermediate product Ethyl 5-Bromopyrimidine- 4-carboxylate intermediate->product Oxidation & Rearomatization

Figure 2: Simplified workflow of the Minisci-type radical reaction.

This modern approach has been reported to provide the ethyl ester of this compound in a respectable 48% yield in a single step.[1] The reaction is also noted for its scalability, with successful syntheses performed on a multi-gram scale.[1]

Comparative Analysis: Head-to-Head Performance

To provide a clear and objective comparison, the following tables summarize the key performance indicators for both synthetic routes.

Table 1: Reaction Performance and Efficiency

ParameterClassical CondensationMinisci-Type Radical Reaction
Number of Steps 1 (for the acid)1 (for the ester)
Typical Yield 3-8% (unsubstituted)[1]48% (ethyl ester)[1]
Purity of Crude Product Low, significant byproducts[1]Generally higher
Purification Laborious chromatography[1]Standard chromatographic purification
Scalability Challenging due to low yield and purificationDemonstrated on >10 g scale[1]
Regioselectivity Defined by starting materialsHigh, favors C4 position[1]

Table 2: Cost, Safety, and Environmental Considerations

ParameterClassical CondensationMinisci-Type Radical Reaction
Starting Material Cost Mucobromic Acid (~

134/100g)[2]
5-Bromopyrimidine (~$207/100g)[3], Ethyl Glyoxalate
Key Reagent Hazards Mucobromic Acid: CorrosiveTitanocene Dichloride (if used): Skin and eye irritant
Solvent System Typically alcoholic solventsToluene-water biphasic system[1]
Environmental Impact Generation of significant waste from byproducts and purificationToluene is a volatile organic compound (VOC)
Process Safety Exothermic reaction, potential for runawayRadical reactions require careful control of initiators and temperature

Detailed Experimental Protocols

For a practical understanding, detailed step-by-step methodologies for each route are provided below. These protocols are based on literature procedures and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of 5-Bromo-2-methylpyrimidine-4-carboxylic Acid (Classical Condensation Analogue)

This protocol describes the synthesis of a 2-methyl analogue, which has a reported higher yield than the unsubstituted target.

Materials:

  • Mucobromic acid

  • Acetamidine hydrochloride

  • Sodium metal

  • Anhydrous ethanol

  • 2 M Hydrochloric acid

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal (in portions) to anhydrous ethanol at 0 °C. Allow the mixture to stir until all the sodium has reacted.

  • Reaction with Acetamidine Hydrochloride: To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride and stir to form a suspension.

  • Addition of Mucobromic Acid: Warm the suspension to 50 °C. Prepare a solution of mucobromic acid in anhydrous ethanol and add it dropwise to the reaction mixture, maintaining the temperature.

  • Work-up: After the addition is complete, cool the reaction mixture to room temperature. Filter the mixture and evaporate the solvent from the filtrate under reduced pressure.

  • Precipitation: To the residue, add 2 M hydrochloric acid and stir vigorously. The product will precipitate out of solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-2-methylpyrimidine-4-carboxylic acid.

Protocol 2: Synthesis of Ethyl 5-Bromopyrimidine-4-carboxylate (Minisci-Type Radical Reaction)

This protocol is a general representation based on the reported Minisci-type synthesis.

Materials:

  • 5-Bromopyrimidine

  • Ethyl glyoxalate (or its hydrate)

  • Titanocene dichloride (or other suitable radical initiator)

  • Toluene

  • Deionized water

  • Standard laboratory glassware and stirring apparatus under an inert atmosphere

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 5-bromopyrimidine in a biphasic solvent system of toluene and water.

  • Addition of Reagents: To the stirred solution, add ethyl glyoxalate followed by the radical initiator (e.g., titanocene dichloride).

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir vigorously for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure ethyl 5-bromopyrimidine-4-carboxylate.

Discussion and Future Outlook

The comparison between the classical condensation and the Minisci-type radical reaction for the synthesis of this compound and its esters clearly highlights the advantages of the modern approach. The Minisci reaction offers a significantly higher yield in a single step, with greater regioselectivity and demonstrated scalability. While the starting material, 5-bromopyrimidine, may be more expensive than mucobromic acid, the overall process efficiency, reduced waste generation, and simplified purification of the Minisci route likely make it more cost-effective and practical for large-scale production.

The classical route, while historically important, suffers from low yields and difficult purification for the unsubstituted target molecule. Its utility may be limited to specific substituted analogues where the condensation proceeds more efficiently.

Future research in this area will likely focus on further optimizing the Minisci-type reaction. The development of more sustainable and cost-effective radical initiators, including photocatalytic systems, could further enhance the appeal of this modern route. Additionally, exploring the direct Minisci carboxylation of 5-bromopyrimidine to form the carboxylic acid without the need for an ester intermediate would be a valuable advancement.

For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including scale, cost, and available expertise. However, the evidence presented in this guide strongly suggests that the Minisci-type radical reaction is the superior and more forward-looking approach for the efficient and reliable synthesis of this compound and its derivatives.

References

  • Chemsavers, Inc. 5-Bromopyrimidine, 98% 100g. [Online] Available at: [Link]

  • Gelin, M.; et al. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett2010, 2010, 2279-2282.
  • IndiaMART. White Formamidine Acetate, Packaging Type: Drum, Packaging Size: 25-200 kg. [Online] Available at: [Link]

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  • Organic Syntheses. 5-(Furan-3-yl)pyrimidine. [Online] Available at: [Link]

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  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • ResearchGate. Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. International Letters of Chemistry, Physics and Astronomy2014, 23, 76-83.
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  • SciSpace. Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition2019, 58(43), 15192-15203.
  • ResearchGate. Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: A review. Journal of Chemical and Pharmaceutical Research2016, 8(4), 819-826.
  • MDPI. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Molecules2019, 24(12), 2276.
  • Pharmacia. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia2024, 71(1), 1-10.
  • ResearchGate. Proposed mechanism of the classical Minisci protocol for generation of alkyl radicals from alkyl carboxylic acids using silver catalysis. [Online] Available at: [Link]

  • Indian Academy of Sciences. Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Journal of Chemical Sciences2015, 127(10), 1759-1768.

Sources

A Senior Application Scientist's Guide to the Reactivity of Halopyrimidine Carboxylic Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural heart of numerous therapeutic agents, from anticancer drugs like 5-Fluorouracil to antiviral and antibacterial medications.[1][2][3][4] Its prevalence stems from its ability to engage in hydrogen bonding and act as a bioisosteric replacement for other aromatic systems, enhancing drug-like properties.[3][4] Consequently, the strategic functionalization of pyrimidine derivatives is a critical task for researchers in drug development.

Halopyrimidine carboxylic acids are particularly valuable building blocks, offering dual reactive sites: the halogen for substitution or cross-coupling, and the carboxylic acid for amide bond formation or as a directing group. Understanding the nuanced reactivity of these intermediates is paramount for designing efficient and selective synthetic routes. This guide provides an in-depth comparison of the reactivity of various halopyrimidine carboxylic acids, supported by mechanistic principles and experimental data, to empower researchers in their synthetic endeavors.

Fundamental Principles Governing Reactivity

The reactivity of a halopyrimidine carboxylic acid is not governed by a single factor but is rather a complex interplay of electronic and steric effects. Three primary elements dictate the outcome of a given transformation:

  • The Nature of the Halogen (F, Cl, Br, I): The identity of the halogen atom is arguably the most significant factor, but its influence is reaction-dependent. The reactivity trend inverts completely when switching between the two most common reaction classes.

  • The Position of the Halogen (C2, C4/C6, C5): The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. This deficiency is not uniform across the ring, leading to distinct reactivity profiles at different positions.

  • The Position of the Carboxylic Acid: As an electron-withdrawing group (EWG), the carboxylic acid (-COOH) moiety further modulates the electronic landscape of the pyrimidine ring, influencing the susceptibility of the C-X bond to cleavage.

The following diagram illustrates the logical flow for assessing the reactivity of a given halopyrimidine carboxylic acid based on these factors.

G cluster_input Input Molecule cluster_analysis Reactivity Analysis cluster_output Predicted Outcome Input Halopyrimidine Carboxylic Acid Halogen Identify Halogen (F, Cl, Br, I) Input->Halogen Position Identify Halogen Position (C2, C4, C5) Input->Position COOH_Effect Assess -COOH Influence (EWG, directing group) Input->COOH_Effect ReactionType Select Reaction Class SNAr_Outcome SNAr Reactivity (F > Cl > Br > I) (C4 > C2 > C5) ReactionType->SNAr_Outcome Nucleophilic Aromatic Substitution Coupling_Outcome Cross-Coupling Reactivity (I > Br > Cl > F) (C4 > C2 > C5) ReactionType->Coupling_Outcome Palladium-Catalyzed Cross-Coupling Halogen->ReactionType Position->ReactionType COOH_Effect->ReactionType

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Influence of the Halogen

In SNAr reactions where the initial nucleophilic attack is the rate-determining step, the reactivity order is typically F > Cl > Br > I . [5][6]This counterintuitive trend arises because the highly electronegative fluorine atom strongly stabilizes the negatively charged Meisenheimer intermediate through its inductive effect, lowering the activation energy of the first step. [5]While C-F bonds are strong, the stabilization afforded to the transition state is the dominant factor.

Influence of Position

The susceptibility of a position to nucleophilic attack is directly related to its electron deficiency. For the pyrimidine ring, the established order of reactivity is C4(6) > C2 > C5 . [7][8]* C4 and C6: These positions are para and ortho to the ring nitrogens, respectively, and are the most electron-deficient, making them highly susceptible to nucleophilic attack.

  • C2: This position is situated between two nitrogen atoms, which might suggest high reactivity. However, repulsion between the lone pairs of the nitrogens and the incoming nucleophile can temper this effect compared to the C4/C6 positions. [9]* C5: This position is the least electron-deficient and is generally unreactive towards SNAr unless strongly activated by other EWGs.

Influence of the Carboxylic Acid Group

The -COOH group is a moderate electron-withdrawing group. Its presence on the pyrimidine ring enhances the overall electrophilicity, making the ring more susceptible to nucleophilic attack. This effect is most pronounced when the -COOH group can stabilize the Meisenheimer complex through resonance or induction. For example, in 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid, the reactivity can be inverted depending on the reaction conditions and whether the acid or its ester is used, demonstrating the powerful modulating effect of this group. [10]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for C-C bond formation. [11][12]The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' (Product) RedElim->Product RX R-X (Halopyrimidine) RX->OxAdd R_B R'-B(OH)₂ (Boronic Acid) R_B->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Influence of the Halogen

In stark contrast to SNAr, the reactivity for cross-coupling reactions is dictated by the carbon-halogen (C-X) bond strength, as the oxidative addition of the palladium catalyst is often the rate-determining step. [7][13]Weaker bonds are cleaved more easily, leading to the universally accepted reactivity order: I > Br > Cl > F . [7][14]* Iodopyrimidines are the most reactive substrates, often requiring mild conditions.

  • Bromopyrimidines are also highly useful and offer a good balance of reactivity and stability.

  • Chloropyrimidines are less reactive and typically require more robust catalyst systems with specialized ligands to achieve good yields. [15]* Fluoropyrimidines are generally unreactive in cross-coupling reactions due to the strength of the C-F bond. [7]

Influence of Position

The positional reactivity trend in cross-coupling mirrors that of SNAr: C4(6) > C2 > C5 . [7][15]This is again due to the higher electrophilicity of the C4 and C2 positions, which facilitates the oxidative addition step. This inherent selectivity allows for sequential functionalization of di- or tri-halopyrimidines.

Influence of the Carboxylic Acid Group

While halopyrimidine carboxylic acids can be used directly in some cross-coupling protocols, they can present challenges such as low solubility or potential interference with the basic conditions required. [16]It is often more practical to convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to coupling. The ester group is generally well-tolerated and can be hydrolyzed back to the acid post-coupling if required. Recent advancements have also enabled the direct decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids, offering a novel route to biaryl products. [16]

Comparative Reactivity Data

The following table summarizes the expected reactivity trends for halopyrimidine carboxylic acids in key synthetic transformations. Relative rates are generalized for comparative purposes and can vary significantly with specific substrates and conditions.

Halopyrimidine MoietyReaction TypeHalogen Reactivity TrendPositional Reactivity TrendTypical Conditions & Notes
5-Fluoro pyrimidine-2-carboxylic acidSNAr (with amine)Highest C4/C6 > C2 >> C5Polar aprotic solvent (DMSO, DMF), elevated temp. The C5-F is largely unreactive.
2-Chloro pyrimidine-4-carboxylic acidSNAr (with alkoxide)ModerateC4 > C2 > C5NaOR in ROH. The -COOH enhances C4 reactivity.
4-Chloro pyrimidine-2-carboxylic acidSuzuki CouplingLowC4 > C2 > C5Requires robust catalyst (e.g., Pd₂(dba)₃/SPhos) and strong base (e.g., K₃PO₄). Esterification is recommended. [15]
5-Bromo pyrimidine-4-carboxylic acidSuzuki CouplingHighC4 > C2 > C5 Standard Pd(PPh₃)₄, Na₂CO₃ or K₂CO₃ in dioxane/water. Generally good yields. [17]
2-Iodo pyrimidine-5-carboxylic acidSonogashira CouplingHighest C2 > C4 > C5 Pd/Cu catalysis, mild base (e.g., Et₃N). Often proceeds at room temperature.

Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for key transformations.

Protocol: Nucleophilic Aromatic Substitution

Reaction: S-alkylation of 2-chloropyrimidine-5-carboxylic acid with a thiol.

Rationale: This protocol demonstrates a typical SNAr reaction. A polar aprotic solvent (DMF) is chosen to solvate the potassium carbonate base and the thiolate intermediate without hydrogen bonding to the nucleophile, thus maximizing its reactivity. The temperature is elevated to overcome the activation energy barrier. An acidic workup is required to protonate the carboxylic acid for extraction.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloropyrimidine-5-carboxylic acid (1.0 mmol, 1 equiv.), anhydrous N,N-dimethylformamide (DMF, 5 mL), and potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv.).

  • Nucleophile Addition: Add the desired thiol (e.g., benzyl mercaptan, 1.1 mmol, 1.1 equiv.) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the mixture to room temperature and pour it into 50 mL of water. Acidify to pH ~3 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol: Suzuki-Miyaura Cross-Coupling

Reaction: Coupling of ethyl 5-bromopyrimidine-4-carboxylate with an arylboronic acid.

Rationale: This protocol uses a classic palladium catalyst, Pd(PPh₃)₄, which is effective for many C-Br bonds. [18]A mixed solvent system of dioxane and water is used to dissolve both the organic substrate and the inorganic base (Na₂CO₃). The base is crucial for activating the boronic acid to form a boronate species, which facilitates the transmetalation step. [19]Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Step-by-Step Methodology:

  • Reagent Setup: In a Schlenk flask, combine ethyl 5-bromopyrimidine-4-carboxylate (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Degassing: Subject the mixture to three cycles of vacuum-backfill with nitrogen to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 8-16 hours).

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL). Filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

Conclusion

The reactivity of halopyrimidine carboxylic acids is a predictable yet multifaceted field. For nucleophilic aromatic substitution, reactivity is dominated by the halogen's electronegativity (F > Cl > Br > I), while for palladium-catalyzed cross-coupling, it is governed by bond strength (I > Br > Cl > F). In both cases, the C4/C6 positions are the most activated sites for substitution. The carboxylic acid group acts as a powerful electronic modulator, generally enhancing reactivity towards nucleophiles. By understanding these fundamental principles and leveraging robust experimental protocols, researchers can strategically and efficiently synthesize complex pyrimidine-based molecules, accelerating the pace of drug discovery and development.

References

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (n.d.). BenchChem.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica.
  • A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. (n.d.). BenchChem.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). OUCI.
  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed.
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (n.d.). ACS Publications.
  • Nucleophilic Aromatic Substitutions. (2019). YouTube.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Thieme.
  • Pyrimidine-4-carboxylic acid. (2013). ResearchGate.
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (n.d.). ACS Publications.
  • Catalyst Controlled Regioselective Suzuki Cross-Coupling of 2-(4-Bromophenyl)-5-chloropyrazine. (2025). ResearchGate.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. (n.d.). PubMed Central.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv.
  • A Comparative Guide to Functional Group Tolerance in Cross-Coupling Reactions with 3-Bromo-2-chloropyridine. (n.d.). BenchChem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Investigation on possibility of rearrangement of pyrimidine-5-carboxylic acid esters. (n.d.). ResearchGate.
  • Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. (2025). ResearchGate.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). National Institutes of Health.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.
  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (n.d.). UCLA – Chemistry and Biochemistry.

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A Comparative Guide to Ligand Efficacy in the Buchwald-Hartwig Amination of 5-Bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-aminopyrimidine scaffolds is a cornerstone in the development of novel therapeutics and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of the pivotal C-N bond in these structures. However, the electron-deficient nature of the pyrimidine ring presents unique challenges, making the choice of ligand paramount to the success of this transformation. This guide provides a comprehensive comparison of commonly employed phosphine ligands for the palladium-catalyzed amination of 5-bromopyrimidine, offering insights into their relative performance and guiding the selection of the optimal catalyst system.

The Decisive Role of the Ligand

The ligand plays a multifaceted role in the Buchwald-Hartwig catalytic cycle. Its steric and electronic properties directly influence the rates of oxidative addition, amine coordination, and reductive elimination, ultimately dictating the overall efficiency and scope of the reaction.[1] For an electron-deficient substrate like 5-bromopyrimidine, a ligand must be carefully chosen to promote the desired C-N bond formation while mitigating potential side reactions.

Ligand Classes Under the Microscope

We will explore the efficacy of several prominent classes of phosphine ligands, including bulky biarylphosphines and ferrocene-based diphosphines. Each class possesses distinct structural features that translate to unique catalytic activities.

Bulky Biarylphosphine Ligands: The Workhorses of C-N Coupling

Ligands such as RuPhos and XPhos have become mainstays in modern cross-coupling chemistry due to their ability to facilitate challenging aminations.[2] Their steric bulk promotes the formation of monoligated palladium(0) species, which are highly active in oxidative addition. Furthermore, their electron-donating nature accelerates the rate-limiting reductive elimination step.

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Known for its high reactivity, RuPhos often allows for lower catalyst loadings and milder reaction conditions. Its effectiveness extends to a broad range of aryl and heteroaryl halides, including those with challenging electronic properties.[2]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is another highly active and versatile ligand. The triisopropylphenyl group provides significant steric hindrance, which can be advantageous in preventing catalyst decomposition and promoting efficient reductive elimination.[3]

Ferrocene-Based Diphosphine Ligands: A Legacy of Robustness

Ferrocene-based ligands, such as the Josiphos family, represent an earlier generation of catalysts for Buchwald-Hartwig amination but remain highly effective for specific applications. Their bidentate nature provides a stable coordination environment for the palladium center.

  • Josiphos (e.g., (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine): These ligands have demonstrated efficacy in the amination of a variety of aryl and heteroaryl chlorides.[4] While sometimes requiring higher catalyst loadings or temperatures compared to the more modern biarylphosphine ligands, their robustness and commercial availability make them a valuable option.

Chelating Bisphosphine Ligands: An Alternative Approach

Ligands like Xantphos offer a wider bite angle, which can influence the geometry of the palladium complex and, consequently, its reactivity.

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): Xantphos has been shown to be an effective ligand in the amination of various aryl halides, including polyhalogenated pyridines.[5] Its rigid backbone can promote catalyst stability and prevent the formation of inactive palladium species.

Performance Comparison: A Qualitative Assessment

LigandPredicted Efficacy with 5-BromopyrimidineKey StrengthsPotential Considerations
RuPhos ExcellentHigh reactivity, broad substrate scope, often effective at low catalyst loadings.[2]
XPhos ExcellentHigh activity, good for sterically demanding couplings, promotes efficient reductive elimination.[3]
Josiphos Good to ExcellentRobust and reliable, effective for a range of heteroaryl halides.[4]May require higher catalyst loadings or temperatures.
Xantphos GoodEffective for halogenated pyridines, promotes catalyst stability.[5]May be less active than bulky biarylphosphine ligands.

Mechanistic Considerations: The "Why" Behind Ligand Choice

The catalytic cycle for the Buchwald-Hartwig amination is a well-established sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[6] The ligand's influence is felt at each stage.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)(L)-X) Pd(0)L->OxAdd Ar-X AmineCoord Amine Coordination & Deprotonation (Ar-Pd(II)(L)-NR'R'') OxAdd->AmineCoord HNR'R'', Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd(0)L Ar-NR'R'' caption Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

For the electron-deficient 5-bromopyrimidine, the oxidative addition step is generally facile. The critical role of the ligand, particularly bulky biarylphosphines, is to accelerate the reductive elimination step, which is often rate-limiting.[6] The steric bulk of ligands like RuPhos and XPhos promotes the formation of a three-coordinate intermediate that undergoes faster reductive elimination.

Experimental Protocol: A Starting Point for Optimization

The following protocol provides a general procedure for the Buchwald-Hartwig amination of 5-bromopyrimidine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners. This protocol is adapted from established methods for the amination of related bromopyridines.[7][8]

Experimental_Workflow start Start prep Prepare Reaction Vessel: - Add Pd source, ligand, and base. - Evacuate and backfill with inert gas. start->prep add_reagents Add Reagents: - 5-Bromopyrimidine - Amine - Anhydrous Solvent prep->add_reagents reaction Reaction: - Heat to desired temperature with stirring. add_reagents->reaction monitoring Monitor Progress: - TLC or LC-MS reaction->monitoring workup Work-up: - Cool to room temperature. - Dilute with organic solvent. - Filter through Celite. monitoring->workup Upon Completion purification Purification: - Concentrate filtrate. - Flash column chromatography. workup->purification end End purification->end

Caption: Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.

Materials:

  • 5-Bromopyrimidine

  • Amine

  • Palladium source (e.g., Pd₂(dba)₃ or a suitable precatalyst)

  • Phosphine ligand (e.g., RuPhos, XPhos, Josiphos, or Xantphos)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Schlenk tube or sealed vial

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or vial equipped with a magnetic stir bar, add the palladium source (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4-2.0 equivalents).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add 5-bromopyrimidine (1.0 equivalent) and the amine (1.2 equivalents) to the reaction vessel.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aminopyrimidine derivative.

Conclusion

The choice of ligand is a critical parameter in the successful Buchwald-Hartwig amination of 5-bromopyrimidine. While several classes of ligands can effect this transformation, bulky biarylphosphine ligands such as RuPhos and XPhos are predicted to offer the highest efficacy due to their ability to promote the key reductive elimination step with this electron-deficient substrate. Ferrocene-based and chelating bisphosphine ligands also represent viable alternatives. The provided experimental protocol serves as a robust starting point for the synthesis of a wide array of 5-aminopyrimidine derivatives, with the understanding that optimization of reaction conditions is key to achieving maximal yields and purity.

References

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. WordPress. Retrieved from [Link]

  • Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Scheme 4. Site-Selective C−H Amination of Pyrimidines and Additional Heteroarenes a. (n.d.). ResearchGate. Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Purdue University Graduate School. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Stradiotto, M., et al. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014, January 13). ACS Publications. Retrieved from [Link]

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022, February 23). PubMed. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014, January 13). National Institutes of Health. Retrieved from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2024, July 17). eScholarship. Retrieved from [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022, February 9). ResearchGate. Retrieved from [Link]

  • Site-Selective Cross-Coupling of Remote Chlorides Enabled by Electro-statically-Directed Palladium Catalysis. (n.d.). University of Cambridge. Retrieved from [Link]

Sources

A Comparative Guide to Palladium and Nickel Catalysts for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-Y) bonds is a cornerstone of modern synthesis. Among the myriad of tools available, transition metal-catalyzed cross-coupling reactions have risen to prominence, with palladium and nickel catalysts at the forefront of this chemical revolution.[1][2] This guide provides an in-depth, objective comparison of these two catalytic systems, grounded in mechanistic principles and supported by experimental data, to empower you in making informed decisions for your synthetic challenges.

Introduction: The Power of Cross-Coupling

Cross-coupling reactions have transformed the landscape of organic synthesis, enabling the efficient and selective formation of crucial bonds that form the backbones of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the profound impact of palladium-catalyzed cross-coupling methodologies.[1][4] While palladium has long been the dominant force in this field, the unique reactivity and economic advantages of nickel have led to its emergence as a powerful and often complementary alternative.[5][6] This guide will dissect the nuances of both catalytic systems, providing a clear framework for catalyst selection.

The Catalysts at a Glance: Palladium vs. Nickel

FeaturePalladium (Pd)Nickel (Ni)
Electron Configuration [Kr] 4d¹⁰[Ar] 3d⁸ 4s²
Common Oxidation States 0, +20, +1, +2, +3
Relative Cost HighLow
Abundance ScarceEarth-abundant
Toxicity LowerHigher
Air/Moisture Stability Generally more stableMore sensitive

This table provides a high-level comparison of the fundamental properties of palladium and nickel.

Mechanistic Divergence: Understanding the "How"

The efficacy of a catalyst is intrinsically linked to its mechanism of action. While both palladium and nickel can facilitate cross-coupling, their preferred catalytic cycles and the nature of their intermediates differ significantly, leading to distinct reactivity profiles.

The Classical Palladium Cycle: A Two-Electron Pathway

Palladium-catalyzed cross-coupling reactions predominantly proceed through a well-established Pd(0)/Pd(II) catalytic cycle.[7][8] This pathway involves three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic electrophile (e.g., an aryl halide) to form a Pd(II) intermediate.[1][4]

  • Transmetalation: An organometallic nucleophile (e.g., an organoboron or organozinc reagent) transfers its organic group to the palladium center.[1][4]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the desired product and regenerating the Pd(0) catalyst.[1][7]

This reliable two-electron pathway is a major reason for palladium's broad applicability and high functional group tolerance.[3][4]

Palladium_Catalytic_Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)(X)L_n R-Pd(II)(X)L_n Pd(0)L_n->R-Pd(II)(X)L_n Oxidative Addition (R-X) R-Pd(II)(R')L_n R-Pd(II)(R')L_n R-Pd(II)(X)L_n->R-Pd(II)(R')L_n Transmetalation (R'-M) R-Pd(II)(R')L_n->Pd(0)L_n Reductive Elimination (R-R') Nickel_Catalytic_Cycles cluster_0 Ni(0)/Ni(II) Cycle cluster_1 Ni(I)/Ni(III) Cycle Ni(0) Ni(0) R-Ni(II)-X R-Ni(II)-X Ni(0)->R-Ni(II)-X Oxidative Addition (R-X) R-Ni(II)-R' R-Ni(II)-R' R-Ni(II)-X->R-Ni(II)-R' Transmetalation (R'-M) R-Ni(II)-R'->Ni(0) Reductive Elimination (R-R') Ni(I) Ni(I) R-Ni(III)-X R-Ni(III)-X Ni(I)->R-Ni(III)-X Oxidative Addition (R-X) R-Ni(I) R-Ni(I) R-Ni(III)-X->R-Ni(I) Reduction R-Ni(I)->Ni(I) Product Formation

Caption: Simplified representations of common nickel catalytic cycles.

Performance Comparison: A Head-to-Head Analysis

The choice between palladium and nickel often comes down to the specific requirements of the reaction, including substrate scope, reaction conditions, and cost.

Substrate Scope and Reactivity
Substrate TypePalladiumNickelKey Considerations
Aryl Chlorides Challenging; often requires specialized ligands and harsh conditions.Generally more reactive, allowing for milder conditions. [9]Nickel's lower activation barrier for oxidative addition is a key advantage. [10]
Aryl Bromides/Iodides Highly effective and widely used. [11]Also highly effective.Both metals perform well, with palladium being more established.
sp³-Hybridized Electrophiles Prone to β-hydride elimination.More tolerant of β-hydride elimination, enabling a broader scope of alkyl-alkyl couplings. [12][13]Nickel's ability to engage in radical pathways is beneficial here. [13]
Sterically Hindered Substrates Can be challenging.Often more effective due to smaller atomic radius and different ligand preferences.The choice of ligand is crucial for both metals.
Heteroaromatic Substrates Generally effective, but can be challenging.Can show improved activity for some heteroaryl substrates. [14]Catalyst poisoning by heteroatoms can be an issue for both.
Reaction Conditions and Practicality
ParameterPalladiumNickelPractical Implications
Catalyst Loading Often effective at low loadings (<1 mol%). [1][15]Typically requires higher catalyst loadings (1-10 mol%). [14]Higher loadings for nickel can offset its lower cost per mole.
Reaction Temperature Often requires elevated temperatures. [16]Many reactions proceed at or near room temperature. [17]Milder conditions with nickel can be advantageous for sensitive substrates.
Ligands A vast library of well-developed phosphine and N-heterocyclic carbene (NHC) ligands are available. [7]Often utilizes nitrogen-based ligands like bipyridines and phenanthrolines. [5]Ligand choice is critical for tuning reactivity and stability for both metals.
Precatalysts Numerous stable and easy-to-handle precatalysts are commercially available. [14]Ni(0) precatalysts can be air-sensitive, requiring more careful handling. [6]The development of air-stable Ni(II) precatalysts is an active area of research. [14]
Cost Significantly more expensive. [6][18]More cost-effective and earth-abundant. [5][6]For large-scale synthesis, the cost of the metal can be a major factor. [7]

Experimental Protocols: A Representative Suzuki-Miyaura Coupling

To provide a practical comparison, the following are representative protocols for a Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Palladium-Catalyzed Protocol

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Aryl bromide

  • Arylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (1 mol%) and PPh₃ (4 mol%).

  • Add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Nickel-Catalyzed Protocol

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Nickel(II) chloride (NiCl₂)

  • 2,2'-Bipyridine (bpy)

  • Zinc powder (Zn)

  • Aryl bromide

  • Arylboronic acid

  • Potassium phosphate (K₃PO₄)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add NiCl₂ (5 mol%), bpy (5 mol%), and Zn powder (1.5 equiv).

  • Add the aryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Add anhydrous DMF.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with aqueous HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caption: A generalized workflow for setting up a cross-coupling reaction.

Conclusion and Future Outlook

Both palladium and nickel catalysts are indispensable tools in the synthetic chemist's arsenal. Palladium's well-understood reactivity, broad functional group tolerance, and the availability of robust precatalysts make it the workhorse for many applications. [3][14]However, nickel's lower cost, earth abundance, and unique reactivity, particularly with challenging substrates like aryl chlorides and sp³-hybridized electrophiles, position it as a powerful and increasingly popular alternative. [5][14] The choice between palladium and nickel is not always a matter of direct replacement but rather a strategic decision based on the specific synthetic challenge at hand. As research continues to uncover new ligands, precatalysts, and reaction conditions, the capabilities of both metals in cross-coupling catalysis will undoubtedly continue to expand, enabling the synthesis of increasingly complex and valuable molecules. [19][20]

References

  • Recent Advancements in Nickel-Catalyzed Electrochemical Reductive Cross-Coupling. ACS Organic & Inorganic Au.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionaliz
  • Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules.
  • Mechanisms of nickel-catalyzed reductive cross-coupling reactions. OAE Publishing Inc..
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • Mechanisms of nickel-catalyzed reductive cross-coupling reactions. Hep Journals.
  • Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions.
  • Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings.
  • 17.2. Palladium catalyzed couplings. Organic Chemistry II - Lumen Learning.
  • Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes - Fiveable.
  • Recent Advances in Nickel C
  • Well-defined nickel and palladium precatalysts for cross-coupling. PMC - PubMed Central.
  • Cross-Coupling Reactions Guide. Sigma-Aldrich.
  • Recent Advances in Nickel-Catalyzed C-C Cross-Coupling.
  • Recent Advances on Nickel-Catalyzed Electrochemical Couplings. CCS Chemistry.
  • Role of palladium catalyst in cross-coupling reactions.
  • Nickel catalysis: Insights for catalyst selection.
  • Nickel- and Palladium-Catalyzed Cross Coupling Reactions. eScholarship.
  • Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations.
  • A Comparative Analysis of Palladium and Nickel Catalysts in Cross-Coupling Reactions of 1-Iodo-2-Methylcyclopropane. Benchchem.
  • Comparing Nickel- and Palladium-Catalyzed Heck Reactions.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Chemical Science (RSC Publishing).

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A Comparative Guide to the Structural Validation of Novel Compounds Derived from 5-Bromopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Importance of the 5-Bromopyrimidine-4-carboxylic Acid Scaffold

In the landscape of medicinal chemistry, the pyrimidine ring system is a cornerstone, integral to the structure of numerous therapeutic agents. This compound, in particular, serves as a versatile and highly valuable starting material for the synthesis of novel compounds with potential applications in oncology, virology, and beyond.[1][2] The bromine atom at the 5-position and the carboxylic acid at the 4-position offer reactive handles for a diverse array of chemical transformations, enabling the generation of extensive compound libraries. However, the synthesis of novel derivatives is only the first step; rigorous and unambiguous structural validation is paramount to ensure the integrity of downstream biological and pharmacological studies.

This technical guide provides a comparative overview of the primary analytical methodologies for the structural elucidation of novel compounds synthesized from this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering researchers, scientists, and drug development professionals a comprehensive resource for ensuring the scientific integrity of their work.

Synthetic Strategies: Accessing Chemical Diversity

The strategic derivatization of this compound allows for the exploration of vast chemical space. The two primary sites for modification, the bromine atom and the carboxylic acid, can be targeted through a variety of well-established and novel synthetic routes.

  • Modification at the 5-Position: The bromine atom is an excellent leaving group for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

  • Modification of the Carboxylic Acid: The carboxylic acid moiety can be readily converted into esters, amides, and other functional groups through standard condensation reactions.[3] This allows for the modulation of physicochemical properties like solubility and cell permeability.

The choice of synthetic route is dictated by the desired target structure and the compatibility of functional groups. A judicious selection of reactions is crucial for accessing novel chemical matter efficiently.[4]

Core Analytical Techniques for Structural Validation: A Comparative Approach

A multi-pronged analytical approach is essential for the unambiguous determination of the structure of novel compounds. This section compares the three most powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic molecules in solution.[5] It provides detailed information about the chemical environment of individual atoms, allowing for the piecing together of the molecular framework. For pyrimidine derivatives, ¹H and ¹³C NMR are fundamental, while 2D NMR techniques (COSY, HSQC, HMBC) are indispensable for complex structures.[6][7]

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration).

  • ¹³C NMR: Reveals the number of different types of carbon atoms and their electronic environment. The chemical shift of the carbonyl carbon in the carboxylic acid or its derivatives is particularly diagnostic.[8][9]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between atoms. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations, which is vital for connecting different fragments of a molecule.

Experimental Protocol: A Self-Validating System for NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure proper shimming to obtain sharp peaks. The chemical shift of the pyrimidine protons and any new substituents will provide initial structural clues.[10]

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom, simplifying the spectrum. The number of signals should match the expected number of carbons in the proposed structure.

  • 2D NMR Acquisition (if necessary): If the structure cannot be unambiguously assigned from 1D spectra, acquire COSY, HSQC, and HMBC spectra. These experiments provide a network of correlations that should be fully consistent with only one possible structure.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Integrate the ¹H NMR signals, and assign all peaks in the 1D and 2D spectra to the atoms in the proposed structure. The consistency across all spectra validates the assignment.[6][7]

Data Presentation: Comparative NMR Data for Hypothetical Derivatives

CompoundKey ¹H NMR Chemical Shifts (ppm, DMSO-d₆)Key ¹³C NMR Chemical Shifts (ppm, DMSO-d₆)
This compound 9.2 (s, 1H, H2), 9.0 (s, 1H, H6)165.0 (C=O), 160.1 (C6), 159.5 (C2), 135.8 (C4), 122.5 (C5)
Ethyl 5-phenylpyrimidine-4-carboxylate 9.3 (s, 1H, H2), 8.9 (s, 1H, H6), 7.5-7.7 (m, 5H, Ar-H), 4.4 (q, 2H, CH₂), 1.4 (t, 3H, CH₃)164.2 (C=O), 159.8 (C6), 159.0 (C2), 137.2 (C4), 134.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 128.1 (C5), 61.5 (CH₂), 14.2 (CH₃)
N-benzyl-5-bromopyrimidine-4-carboxamide 9.5 (t, 1H, NH), 9.1 (s, 1H, H2), 8.8 (s, 1H, H6), 7.2-7.4 (m, 5H, Ar-H), 4.6 (d, 2H, CH₂)163.5 (C=O), 159.9 (C6), 159.2 (C2), 138.0 (Ar-C), 136.5 (C4), 128.8 (Ar-CH), 127.9 (Ar-CH), 127.5 (Ar-CH), 121.8 (C5), 43.5 (CH₂)
Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful technique for determining the molecular weight of a compound with high accuracy.[11][12] For derivatives of this compound, the presence of bromine provides a distinct isotopic pattern that serves as a valuable confirmation of its presence in the molecule.

Causality Behind Experimental Choices:

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This is a critical step in confirming the identity of a novel compound.

  • Isotopic Pattern Analysis: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, which is a definitive indicator of the presence of a single bromine atom.[11][13]

  • Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ion, one can gain insights into the structure of the molecule by analyzing the masses of the resulting fragments.

Experimental Protocol: A Self-Validating System for MS Analysis

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules, while atmospheric pressure chemical ionization (APCI) can also be used.[11][12]

  • Mass Analysis: Acquire a full scan mass spectrum using a high-resolution mass spectrometer (e.g., TOF, Orbitrap).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Use the accurate mass to calculate the elemental composition. The calculated formula should match the expected formula of the novel compound.

    • Examine the isotopic pattern to confirm the presence of bromine. The ratio of the M and M+2 peaks should be approximately 1:1.[11]

    • If necessary, perform MS/MS analysis to obtain fragmentation data that supports the proposed structure.

Data Presentation: Comparative MS Data for Hypothetical Derivatives

CompoundExpected FormulaCalculated m/z [M+H]⁺Observed m/z [M+H]⁺Isotopic Pattern
This compound C₅H₃BrN₂O₂202.9454202.9451, 204.9431M, M+2
Ethyl 5-phenylpyrimidine-4-carboxylate C₁₃H₁₂N₂O₂229.0972229.0975M
N-benzyl-5-bromopyrimidine-4-carboxamide C₁₂H₁₀BrN₃O292.0083292.0080, 294.0062M, M+2
Single-Crystal X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography is the gold standard for structural determination, providing an unambiguous three-dimensional model of the molecule.[14][15] This technique is particularly valuable for confirming the regiochemistry of reactions and determining the absolute configuration of chiral centers.[16][17][18]

Causality Behind Experimental Choices:

  • Unambiguous Structure Determination: X-ray crystallography directly maps the positions of atoms in a crystal lattice, providing a definitive structure that can resolve ambiguities that may remain after NMR and MS analysis.[14][15]

  • Absolute Configuration: For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration, which is crucial for understanding biological activity.[16][17]

  • Intermolecular Interactions: The crystal structure reveals how molecules pack in the solid state, providing insights into intermolecular interactions such as hydrogen bonding and π-stacking.

Experimental Protocol: A Self-Validating System for X-ray Crystallography

  • Crystal Growth: This is often the most challenging step. Grow single crystals of the compound of sufficient size and quality. Common techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use these to solve the phase problem and generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters until the model converges and provides a good fit to the experimental data.

  • Structure Validation: The final refined structure should have low R-factors and a clean difference electron density map, indicating a good agreement between the model and the data. The bond lengths, bond angles, and torsion angles should be chemically reasonable.

Mandatory Visualization: Workflow for Structural Validation

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation cluster_conclusion Conclusion start This compound reaction Derivatization Reaction start->reaction crude Crude Product reaction->crude purification Chromatography / Recrystallization crude->purification pure Purified Compound purification->pure nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure->nmr ms Mass Spectrometry (HRMS, Isotopic Pattern) pure->ms xray X-ray Crystallography (If crystals obtained) pure->xray structure_confirmed Structure Confirmed nmr->structure_confirmed Consistent Data structure_ambiguous Structure Ambiguous nmr->structure_ambiguous Inconclusive Data ms->structure_confirmed Consistent Data structure_incorrect Structure Incorrect ms->structure_incorrect Incorrect Mass xray->structure_confirmed Definitive Structure

Caption: A logical workflow for the synthesis and structural validation of novel compounds.

Conclusion: An Integrated Approach for Unquestionable Integrity

The robust structural validation of novel compounds derived from this compound is not a matter of following a single protocol but rather of implementing an integrated and self-validating analytical strategy. NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography each provide unique and complementary information. By judiciously applying these techniques and critically evaluating the congruence of the resulting data, researchers can ensure the unquestionable structural integrity of their novel compounds, laying a solid foundation for subsequent biological and medicinal chemistry investigations.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • ResearchGate. (2025). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • National Institutes of Health. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Retrieved from [Link]

  • National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

  • ResearchGate. (2025). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

  • Springer. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • American Chemical Society. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Retrieved from [Link]

  • ResearchGate. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

  • National Institutes of Health. (1996). Analysis of individual purine and pyrimidine nucleoside di- and triphosphates and other cellular metabolites in PCA extracts by using multinuclear high resolution NMR spectroscopy. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Retrieved from [Link]

  • OpenRead. (n.d.). Compound-specific bromine isotope analysis of brominated diphenyl ethers using gas chromatography multiple collector/inductively coupled plasma mass spectrometry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

  • ResearchGate. (2025). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic data for the compounds 4a, 4b, 5a, and 5b. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Retrieved from [Link]

  • Synthesis. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). a,b) Synthetic routes used to derivatize and functionalize carboxylic.... Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis, molecular docking studies, and biological evaluation of novel alkyl bis(4-amino-5-cyanopyrimidine) derivatives. Retrieved from [Link]

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Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 5-Bromopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical development, the structural integrity of building blocks is paramount. 5-Bromopyrimidine-4-carboxylic acid is a key intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its reactivity is dictated by the precise arrangement of the bromo and carboxylic acid functionalities on the pyrimidine ring. The presence of even minor quantities of positional isomers can lead to the formation of undesirable side products, impacting the efficacy, safety, and regulatory compliance of the final drug substance. Regulatory bodies like the FDA mandate a thorough understanding and control of the stereoisomeric composition of any drug candidate.[1][2] This guide provides a comprehensive comparison of the primary analytical techniques used to assess the isomeric purity of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Chapter 1: The Isomeric Landscape

The isomeric purity of this compound is largely a function of the regioselectivity of its synthesis. Synthetic routes, such as the Minisci radical reaction or condensations involving mucobromic acid, can potentially yield positional isomers.[3] The most probable and critical isomeric impurity is 5-Bromopyrimidine-2-carboxylic acid , where the carboxyl group is at the C2 position instead of C4. Less common, but still possible, are other isomers or disubstituted byproducts. Understanding the potential for these impurities is the first step in developing a robust analytical control strategy.

G cluster_target Target Analyte cluster_isomer Potential Isomeric Impurity Target This compound (Target Molecule) Analysis Purity Analysis Required Target->Analysis Isomer 5-Bromopyrimidine-2-carboxylic acid (Positional Isomer) Isomer->Analysis Synthesis Chemical Synthesis Synthesis->Target Desired Product Synthesis->Isomer Potential Byproduct

Caption: Logical relationship between synthesis and potential isomeric products.

Chapter 2: A Comparative Analysis of Key Analytical Methodologies

The choice of analytical technique is driven by the specific question being asked—be it routine quality control, impurity identification, or definitive structural confirmation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the three pillars of isomeric purity analysis, each offering distinct advantages.

Table 1: Performance Comparison of Analytical Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection.Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.
Sample Preparation Simple dissolution in a suitable solvent.Requires derivatization (e.g., esterification) to increase volatility.Dissolution in a deuterated solvent.
Resolution High; excellent for separating polar, non-volatile isomers.Very high; ideal for volatile, thermally stable compounds.Not a separation technique, but provides unparalleled structural resolution.
Sensitivity High (ng to pg range with UV or MS detection).Very High (pg to fg range).Lower (µg to mg range).
Throughput High; suitable for routine QC.Moderate; derivatization step adds time.Low; longer acquisition times.
Data Output Chromatogram (Retention Time, Peak Area).Chromatogram and Mass Spectrum (m/z).Spectrum (Chemical Shift, Coupling, Integration).
Key Application Quantification & Routine Purity: The workhorse for quality control labs.Identification & Quantification: Excellent for identifying unknown volatile impurities.[3]Unambiguous Structure Elucidation: The gold standard for confirming isomer identity.[4]
Expertise & Experience: Choosing the Right Tool
  • Why start with HPLC? For a polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the logical starting point. It requires minimal sample preparation and is adept at separating compounds with subtle differences in polarity, which is often the case for positional isomers.[5] Its robustness and high throughput make it ideal for release testing in a manufacturing environment.

  • When is GC-MS necessary? The carboxylic acid functional group makes the target molecule non-volatile. Therefore, GC-MS is only viable after a derivatization step, typically converting the acid to a more volatile ester (e.g., a methyl or ethyl ester). This process adds complexity but is invaluable when high sensitivity is needed or when confirming the identity of impurities that were observed during synthesis development, as demonstrated in studies of related esters.[3]

  • The definitive power of NMR: While chromatographic methods can separate isomers, they cannot, on their own, definitively determine the structure of an unknown peak. NMR spectroscopy is the ultimate arbiter. By analyzing the chemical shifts and coupling patterns of the protons on the pyrimidine ring, one can unambiguously distinguish between the 4-carboxylic acid and 2-carboxylic acid isomers.[4][6] The distinct electronic environment of the protons adjacent to the carboxyl group versus those adjacent to the nitrogen atoms provides a clear structural fingerprint.

Chapter 3: Field-Proven Experimental Protocols

Protocol 1: High-Resolution Purity and Impurity Profiling by RP-HPLC

This protocol describes a self-validating method for the routine quality control of this compound.

Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Methodology:

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Preparation: Prepare the test sample in the same manner as the standard solution.

  • System Suitability (Trustworthiness):

    • Inject the standard solution five times.

    • The Relative Standard Deviation (RSD) of the peak area for the main peak must be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The theoretical plates should be ≥ 2000.

    • These criteria ensure the system is performing correctly before analyzing any samples.[5]

  • Analysis: Inject the sample solution and record the chromatogram. Calculate purity using the area normalization method.

Protocol 2: Confirmatory Analysis of Volatile Derivatives by GC-MS

This protocol is designed for the sensitive detection and identification of isomers following derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Methodology:

  • Derivatization (Esterification):

    • To 1 mg of the this compound sample, add 1 mL of 2M methanolic HCl.

    • Heat the mixture at 60 °C for 1 hour.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate for injection.

  • GC-MS Conditions:

    • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min (hold 5 min).

    • Injector Temperature: 250 °C.

    • MS Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Interpretation: The primary diagnostic evidence is the chromatographic separation of the derivatized isomers. The mass spectrum will confirm the molecular weight and the presence of a single bromine atom due to the characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

Protocol 3: Unambiguous Structural Elucidation by ¹H NMR Spectroscopy

This protocol provides the definitive structural confirmation of the main component and any isolated impurities.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

Methodology:

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of a deuterated solvent, such as DMSO-d₆.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a high chemical shift, typically >12 ppm.[7]

  • Spectral Interpretation:

    • For this compound: Two distinct singlets are expected in the aromatic region for the protons at the C2 and C6 positions. The proton at C2 will be adjacent to two nitrogen atoms, while the proton at C6 is adjacent to a nitrogen and the carbon bearing the bromo group. This will result in different chemical shifts.

    • For 5-Bromopyrimidine-2-carboxylic acid (Isomer): The two aromatic protons will be at the C4 and C6 positions, resulting in a different set of chemical shifts and potentially a different coupling pattern compared to the target molecule. These differences in the electronic environment provide a clear and unambiguous method for distinguishing the isomers.[4]

Chapter 4: Strategic Workflow for Isomeric Purity Validation

A robust quality control strategy does not rely on a single technique but integrates them into a logical workflow. The initial screening is performed using a high-throughput method, with more complex techniques employed as needed for investigation and confirmation.

Caption: Integrated workflow for isomeric purity analysis and control.

Conclusion

The isomeric purity analysis of this compound is a critical component of quality control in pharmaceutical development. While RP-HPLC stands as the robust, primary method for routine quantitative analysis, a comprehensive strategy must incorporate orthogonal techniques. GC-MS offers a highly sensitive alternative for impurity identification, provided a suitable derivatization protocol is employed. Ultimately, NMR spectroscopy provides the unequivocal structural data required to definitively identify and characterize any positional isomers. By implementing an integrated workflow that leverages the strengths of each of these techniques, researchers and drug developers can ensure the quality, safety, and consistency of this vital chemical intermediate.

References

  • U.S. Food and Drug Administration (FDA). (1992). Development of New Stereoisomeric Drugs. Available at: [Link]

  • Sá, A. G., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7049. Available at: [Link]

  • Scribd. (n.d.). Enantiomeric Impurities: ICH Guidelines. Available at: [Link]

  • LibreTexts Chemistry. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Available at: [Link]

  • Lough, W. J. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Molecules, 28(14), 5431. Available at: [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]

  • ResearchGate. (2018). HPLC profiles of the reaction mixture and purity analysis. Available at: [Link]

  • Organic Syntheses. (n.d.). Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate. Available at: [Link]

  • Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br.... Available at: [Link]

  • Heterocycles. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Available at: [Link]

  • van der Pijl, A., et al. (2020). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Forensic Science International, 311, 110260. Available at: [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available at: [Link]

  • ChemHelp ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. Available at: [Link]

  • Nakashima, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Analytical Methods in Chemistry, 2020, 8896084. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2003). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Available at: [Link]

  • Tsikas, D. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 23(19), 11849. Available at: [Link]

  • Shimadzu Corporation. (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized reagents like 5-Bromopyrimidine-4-carboxylic acid are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety protocols and regulatory standards.

The procedural choices outlined herein are based on the known hazards of this compound and the overarching principles of chemical waste management. By understanding the "why" behind each step, laboratory personnel can not only ensure their own safety but also contribute to a broader commitment to environmental stewardship.

Part 1: Hazard Identification and Risk Assessment

Before any handling or disposal procedures commence, a thorough understanding of the hazards associated with this compound is essential. This compound is a halogenated organic acid with the potential for significant health effects.

Hazard Profile:

Hazard CategoryClassificationAssociated Risks
Acute Toxicity (Oral) Category 4Harmful if swallowed.[1]
Skin Irritation Category 2Causes skin irritation.[1][2]
Eye Irritation Category 2Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[1][2]
Carcinogenicity SuspectedWhile not definitively classified as a carcinogen by all agencies, its chemical structure warrants cautious handling as a potential carcinogen. The Occupational Safety and Health Administration (OSHA) has stringent regulations for handling carcinogenic or potentially carcinogenic substances.[3][4][5]

Due to its classification as a halogenated organic compound, this compound is subject to specific disposal regulations to prevent environmental contamination.[6][7]

Part 2: Personal Protective Equipment (PPE) and Handling Precautions

Given the hazard profile, stringent adherence to PPE protocols is non-negotiable. The following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and disposed of immediately if contaminated.

  • Body Protection: A fully fastened laboratory coat must be worn. For larger quantities or in the event of a spill, a chemical-resistant apron or disposable jumpsuit is recommended.

  • Respiratory Protection: All handling of the solid material or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]

Safe Handling Practices:

  • Avoid the formation of dust and aerosols.[1]

  • Work in a well-ventilated area, preferably a chemical fume hood.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly after handling.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Step 1: Waste Segregation

Proper segregation of chemical waste is the cornerstone of safe and compliant disposal. This compound waste must be collected separately from other waste streams.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid and liquid waste containing this compound.

  • Halogenated Organic Waste: This compound is a halogenated organic. It must be collected in a container specifically designated for halogenated organic waste.[8][9][10] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.

  • Incompatible Materials: Do not mix with strong oxidizing agents, bases, or other reactive chemicals in the same waste container to prevent potentially violent reactions.[11]

Step 2: Containerization and Labeling

The integrity of the waste container and the clarity of its labeling are critical for safety and regulatory compliance.

  • Container Selection: Use a chemically compatible container with a secure, leak-proof lid. For solid waste, a high-density polyethylene (HDPE) container is suitable. For liquid waste (e.g., solutions), use a container that will not react with the solvent.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" as soon as the first drop of waste is added.[12] The label must also include:

    • The full chemical name: "this compound" (no abbreviations or formulas).

    • The approximate concentration and quantity of the waste.

    • The hazard characteristics (e.g., "Toxic," "Irritant").

    • The date the waste was first added to the container.

Step 3: On-Site Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[13]

  • Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]

The following diagram illustrates the decision-making process for the proper segregation and initial handling of this compound waste.

G start Waste Generation (this compound) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste is_solid->solid_waste Solid liquid_waste Liquid Waste is_solid->liquid_waste Liquid halogenated_container Place in a dedicated, labeled 'Halogenated Organic Waste' container. solid_waste->halogenated_container check_solvent Is the solvent halogenated? liquid_waste->check_solvent store_saa Store in Satellite Accumulation Area (SAA) with secondary containment. halogenated_container->store_saa check_solvent->halogenated_container Yes non_halogenated_solvent Segregate as 'Halogenated Organic Waste in Non-Halogenated Solvent' check_solvent->non_halogenated_solvent No non_halogenated_solvent->store_saa end Ready for Pickup by Environmental Health & Safety (EHS) store_saa->end

Caption: Waste Segregation and Handling Workflow.

Step 4: Arranging for Disposal

Laboratory personnel are responsible for ensuring that the hazardous waste is collected by a licensed and reputable waste disposal vendor.

  • Contact Environmental Health & Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the EHS department or using an online waste pickup request system.

  • Provide Accurate Information: When requesting a pickup, provide all necessary information from the waste label to ensure the vendor is prepared to handle the specific type of hazardous waste.

  • "Cradle to Grave" Responsibility: The Resource Conservation and Recovery Act (RCRA) mandates that the generator of the hazardous waste is responsible for it from its creation to its final disposal.[14] This underscores the importance of using a certified waste broker and treatment, storage, and disposal facility (TSDF).

Part 4: Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Control the Source: If it is safe to do so, prevent further spillage.

  • Containment: For small spills, use a chemical spill kit with absorbent materials appropriate for organic compounds. Do not use combustible materials like paper towels to absorb large quantities of flammable solvents.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris. Place all cleanup materials in a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area according to your laboratory's standard operating procedures.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Exposure Response:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental compliance. By adhering to the detailed procedures outlined in this guide, researchers and drug development professionals can mitigate the risks associated with this compound and uphold the highest standards of scientific practice. A proactive and informed approach to chemical waste management is not merely a regulatory obligation but a fundamental aspect of ethical and sustainable research.

References

  • Four Tips for Dealing with Carcinogenic Chemicals - Emedco's Blog. (2014-02-26). Available at: [Link]

  • Carcinogens - Overview | Occupational Safety and Health Administration - OSHA. Available at: [Link]

  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration - OSHA. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • Section 729.241 Aqueous Solutions of Halogenated Compounds. Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022-04-11). Available at: [Link]

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  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025-11-25). Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromopyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Proactive Safety in Pharmaceutical Research

In the landscape of drug discovery and development, novel heterocyclic compounds like 5-Bromopyrimidine-4-carboxylic acid are fundamental building blocks. While their potential is significant, so are the responsibilities of the researchers who handle them. This guide moves beyond mere compliance, offering a deep, scientifically-grounded framework for the safe handling of this compound. As your partner in the laboratory, we believe that true scientific advancement is inseparable from a culture of uncompromising safety. This document provides the essential, immediate safety and logistical information you need, structured not as a rigid checklist, but as a logical extension of a thorough hazard assessment.

Part 1: Hazard Assessment - Understanding the "Why" Behind the "How"

This compound (CAS No. 64224-60-8) is a solid organic compound whose hazard profile necessitates a multi-faceted approach to personal protection. The primary risks are not acute, life-threatening events, but rather insidious exposures that can lead to significant health effects. A full understanding of its toxicological properties, as defined by the Globally Harmonized System (GHS), is the foundation of our safety protocol.

The compound is classified with the signal word "Warning" and is associated with the following hazards:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

These classifications dictate that the primary routes of exposure we must guard against are ingestion, skin contact, eye contact, and inhalation of dust particles.[2] Each piece of personal protective equipment (PPE) recommended below is a direct countermeasure to one or more of these exposure routes.

Hazard ClassificationGHS CodePotential Effect & Exposure Route
Acute Toxicity, OralH302Harmful if ingested.
Skin Corrosion/IrritationH315Causes irritation, redness, or inflammation upon skin contact.
Serious Eye Damage/IrritationH319Can cause significant, potentially damaging, eye irritation upon contact.
Specific Target Organ ToxicityH335Inhalation of dust may irritate the respiratory system.

Table 1: GHS Hazard Profile for this compound.

Part 2: The RAMP Framework for Risk Mitigation

To structure our approach, we will utilize the RAMP framework—R ecognize, A ssess, M inimize, and P repare—a cornerstone of modern laboratory safety promoted by the American Chemical Society (ACS).[3][4][5]

  • Recognize: We have recognized the hazards inherent to this compound as irritation to the skin, eyes, and respiratory tract, and harm if swallowed.[1]

  • Assess: The risks associated with these hazards are highest when handling the solid powder due to the potential for dust generation and dispersal. The risk is lower but still present when handling solutions due to the potential for splashes.

  • Minimize: We minimize risks through a combination of engineering controls (like chemical fume hoods) and the meticulous use of appropriate PPE. This is the primary focus of this guide.

  • Prepare: We prepare for emergencies with established spill cleanup procedures and by ensuring safety equipment like eyewash stations and safety showers are accessible and functional.[6]

Part 3: Core Directive - Personal Protective Equipment (PPE) Protocol

The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE to protect employees from those risks.[7][8] The following protocol is a direct implementation of these requirements for this compound.

Eye and Face Protection: The Non-Negotiable Barrier

Mandatory Requirement: ANSI Z87.1-compliant chemical splash goggles.[9]

Causality: This is a direct countermeasure to the H319 "Causes serious eye irritation" hazard.[1] Standard safety glasses with side shields do not provide an adequate seal around the eyes to protect from fine dusts or splashes of solutions.[9] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when handling larger volumes or during vigorous mixing.[10]

Hand Protection: Preventing Dermal Exposure

Mandatory Requirement: Chemical-resistant nitrile gloves.

Causality: This protocol addresses the H315 "Causes skin irritation" hazard.[1] Nitrile provides excellent protection against a wide range of chemicals and is a good choice for handling this solid compound and its solutions. Always inspect gloves for tears or pinholes before use. For prolonged work or when handling solutions, consider double-gloving.[9] Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing.

Body Protection: Shielding Skin and Clothing

Mandatory Requirement: A long-sleeved laboratory coat.

Causality: A lab coat serves as a removable barrier to protect skin and personal clothing from contamination with the solid powder or solutions, directly supporting the mitigation of the H315 hazard.[6][10] It should be kept fully fastened. In the event of a significant spill on the coat, it should be removed immediately to prevent contact with the skin.

Respiratory Protection: Managing Inhalation Risk

Requirement: Use is conditional based on the specific procedure.

Causality: To mitigate the H335 "May cause respiratory irritation" hazard, respiratory protection is crucial when dust can be generated.[1]

  • For Weighing/Transfer of Solids: These operations must be conducted in a chemical fume hood or a ventilated balance enclosure to control dust at the source.[6][11] If these engineering controls are not available or are insufficient to control dust, a NIOSH-approved N95 respirator is required.[7]

  • For Handling Solutions: Under normal conditions of preparing and using solutions inside a chemical fume hood, respiratory protection is not typically required.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned task.

PPE_Workflow cluster_start Task Assessment cluster_procedure Procedure Type cluster_solid_handling Solid Handling Controls cluster_solution_handling Solution Handling cluster_ppe Required PPE start Handling 5-Bromopyrimidine- 4-carboxylic acid is_solid Working with solid? start->is_solid in_hood Using fume hood or ventilated enclosure? is_solid->in_hood Yes is_solution Working with solution is_solid->is_solution No ppe_base Base PPE: - Nitrile Gloves - Lab Coat - Splash Goggles in_hood->ppe_base Yes ppe_full Full PPE: - Base PPE - N95 Respirator in_hood->ppe_full No is_solution->ppe_base

Caption: PPE selection workflow for this compound.

Part 4: Operational and Disposal Plans

Safe Handling Protocol
  • Preparation: Before handling, ensure you have read the Safety Data Sheet (SDS) and have all necessary PPE available. Locate the nearest eyewash station and safety shower.

  • Engineering Controls: All weighing and transfer operations involving the solid compound must be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[11]

  • Weighing: Use a disposable weigh boat. After weighing, gently tap the spatula to dislodge any remaining powder back into the container.

  • Making Solutions: Add the solid to the solvent slowly. Cap the container before agitation or sonication.

  • Post-Handling: After completing the task, wipe down the work area with a damp cloth. Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[12][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[12][13]

  • Spill: For a small spill of the solid, gently cover with a damp paper towel to avoid raising dust. Carefully scoop the material into a sealed container for disposal. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

Disposal Plan

All waste containing this compound, including empty containers, contaminated gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste.[12][14] Due to its halogenated nature, it must be segregated into the appropriate halogenated organic waste stream as directed by your institution's EHS guidelines. Do not dispose of this chemical down the drain or in the regular trash.

References

  • Title: ACS Publishes Guidelines for Secondary School Laboratory Safety Source: American Chemical Society URL: [Link]

  • Title: Guidelines for Chemical Laboratory Safety in Academic Institutions Source: American Chemical Society URL: [Link]

  • Title: Safety Tipsheets & Best Practices Source: American Chemical Society URL: [Link]

  • Title: Safety in Academic Chemistry Laboratories, 8th Edition Source: American Chemical Society URL: [Link]

  • Title: Personal Protective Equipment Requirements for Laboratories Source: Environmental Health and Safety, University of Washington URL: [Link]

  • Title: Safety Source: American Chemical Society URL: [Link]

  • Title: OSHA's PPE Laboratory Standards Source: Clarion Safety Systems URL: [Link]

  • Title: Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide Source: Lab Manager Magazine URL: [Link]

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: SAFETY DATA SHEET - 5-Bromopyrimidine Source: Thermo Fisher Scientific URL: [Link]

  • Title: 5-Bromopyrimidine-2-carboxylic acid PubChem CID 16462970 Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.